Titanium disilicide
Beschreibung
Eigenschaften
InChI |
InChI=1S/2Si.Ti | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQEGUNXWZVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ti]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiSi2, Si2Ti | |
| Record name | Titanium disilicide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_disilicide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894998 | |
| Record name | Titanium disilicide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-83-7 | |
| Record name | Titanium silicide (TiSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium silicide (TiSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium silicide (TiSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium disilicide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Disilicide
Introduction
Titanium disilicide (TiSi₂) is a refractory metal silicide that has garnered significant attention within the microelectronics industry. Its application as a contact and interconnect material in ultra-large-scale integration (ULSI) circuits is driven by its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based device fabrication processes.[1][2] TiSi₂ is polymorphic, existing primarily in two crystalline forms: the metastable, high-resistivity C49 phase and the thermodynamically stable, low-resistivity C54 phase.[2][3]
The transformation from the C49 to the C54 phase is a critical step in the self-aligned silicide (salicide) process, as achieving the low-resistivity C54 phase is essential for optimal device performance.[2] Consequently, a thorough understanding and precise characterization of the crystal structures and the transformation kinetics of these phases are paramount for process control and device reliability. This guide provides a detailed technical overview of the crystallographic properties of TiSi₂ phases and the experimental protocols used for their analysis.
Crystallographic Structures of this compound Phases
The two principal polymorphs of this compound, C49 and C54, both possess orthorhombic crystal structures but differ significantly in their atomic arrangement, unit cell dimensions, and physical properties.
The Metastable C49-TiSi₂ Phase
The C49 phase is the first crystalline structure to form during the solid-state reaction of titanium with silicon, typically in the temperature range of 450°C to 650°C.[1][4] It has a base-centered orthorhombic structure characterized by a high density of stacking faults, which is believed to contribute to its higher electrical resistivity.[1][5]
The Stable C54-TiSi₂ Phase
Upon further annealing at temperatures generally above 650°C, the metastable C49 phase transforms into the stable C54 phase.[1][4] This phase has a face-centered orthorhombic structure and is the desired polymorph for microelectronic applications due to its significantly lower resistivity.[2][6] The C54 structure is based on close-packed layers with a four-layer repeat sequence (ABCD). In this structure, each titanium atom is coordinated with ten silicon atoms, while each silicon atom is bonded to five titanium and five other silicon atoms.[7]
Summary of Crystallographic Data
The key crystallographic and physical properties of the C49 and C54 phases are summarized for direct comparison in the table below.
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Strukturbericht Designation | C49 | C54[8] |
| Pearson Symbol | oC12[9] | oF24[6][8] |
| Crystal System | Orthorhombic[1] | Orthorhombic[6][7] |
| Space Group | Cmcm | Fddd (No. 70)[7][8] |
| Lattice Parameters (nm) | a = 0.3552, b = 1.3759, c = 0.3506[1] | a = 0.8267, b = 0.4800, c = 0.8550[1] |
| Atoms per Unit Cell | 12[3] | 24[1][6] |
| Formation Temperature | 450°C - 650°C[1][4] | > 650°C[1][4] |
| Thermal Stability | Metastable[1][4] | Stable[1][4] |
| Thin Film Resistivity (µΩ·cm) | 60 - 70[1][2] | 12 - 24[1][2] |
The C49 to C54 Phase Transformation
The polymorphic transformation from C49-TiSi₂ to C54-TiSi₂ is a nucleation- and growth-driven process.[10][11] The C54 phase typically nucleates at the grain boundaries or triple junctions of the existing C49 grains.[12] This transformation is critical for achieving low sheet resistance in integrated circuits. The process is thermally activated, with reported activation energies ranging from approximately 3.8 eV to 5.7 eV, depending on the specific processing conditions and substrate.[9][11][13] The significant difference in electrical resistivity serves as a primary indicator for monitoring the completion of this transformation.[2]
Experimental Protocols for Analysis
A multi-technique approach is typically employed to fully characterize the crystal structure, phase composition, and morphology of this compound thin films.
X-Ray Diffraction (XRD)
XRD is the most common and definitive technique for phase identification in polycrystalline thin films. The distinct crystal structures of C49 and C54-TiSi₂ give rise to unique sets of diffraction peaks, allowing for unambiguous identification and quantification of the phase composition.
-
Sample Preparation: Thin films of TiSi₂ are typically formed by depositing a thin layer of titanium onto a single-crystal silicon wafer, followed by thermal annealing in a controlled atmosphere (e.g., high vacuum or purified N₂/He) to induce the solid-state reaction.[2]
-
Instrumentation: A powder diffractometer operating in Bragg-Brentano geometry is commonly used. Copper Kα radiation (λ ≈ 1.54 Å) is a standard X-ray source.
-
Data Collection: Diffraction patterns are typically collected over a 2θ range of 20° to 60°, which covers the most intense diffraction peaks for both C49 and C54 phases.[2]
-
Analysis: The resulting diffractogram is compared against standard diffraction patterns from databases (e.g., ICDD) to identify the phases present. The presence of peaks corresponding to the C49 phase (e.g., the (131) reflection) and the C54 phase (e.g., the (311) and (004) reflections) confirms their formation.
Four-Point Probe Sheet Resistance Measurement
This electrical measurement technique is a rapid and highly sensitive method for monitoring the C49-to-C54 phase transformation in situ or ex situ. The significant drop in resistivity is a direct hallmark of the formation of the C54 phase.[2][14]
-
Sample Preparation: Samples are prepared as described for XRD. For in situ measurements, the four-point probe setup is integrated into the annealing chamber.
-
Instrumentation: A standard four-point probe head connected to a precision current source and voltmeter is used.
-
Methodology: A known DC current is passed through the two outer probes, and the voltage is measured across the two inner probes. The sheet resistance (Rs) is calculated from the measured voltage and current, with a geometric correction factor. Measurements are taken after annealing at progressively higher temperatures.
-
Analysis: A plot of sheet resistance versus annealing temperature will show a characteristic curve: an initial increase as Ti and Si intermix, a plateau or slight drop upon formation of the high-resistivity C49 phase, and a sharp, significant drop as the C49 phase transforms into the low-resistivity C54 phase.[2]
Transmission Electron Microscopy (TEM)
TEM provides direct, real-space imaging of the film's microstructure, including grain size, morphology, and crystalline defects, at high resolution. It is particularly useful for studying nucleation phenomena.
-
Sample Preparation: This is a destructive technique requiring the preparation of electron-transparent cross-sectional or plan-view samples. This is typically achieved using focused ion beam (FIB) milling or traditional mechanical polishing followed by ion milling.
-
Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-300 kV is used.
-
Methodology:
-
Bright-Field/Dark-Field Imaging: Used to visualize the grain structure of the C49 and C54 phases. C54 grains can be seen growing at the expense of smaller C49 grains.[12]
-
High-Resolution TEM (HRTEM): Allows for the direct visualization of atomic columns and the identification of crystal defects, such as the characteristic stacking faults in the C49 structure.[12]
-
Selected Area Electron Diffraction (SAED): Provides crystallographic information from specific regions of the sample, confirming the identity of individual grains as either C49 or C54.
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes of a material. Since the C49 and C54 phases have different crystal symmetries and atomic arrangements, they exhibit distinct Raman spectra.
-
Sample Preparation: No special preparation is needed; the technique can be performed on the as-annealed wafers.
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., Ar⁺ ion laser at 514.5 nm), a high-resolution spectrometer, and a sensitive detector (e.g., CCD).
-
Methodology: The laser is focused onto the sample surface, and the inelastically scattered light is collected and analyzed. The frequency shift of the scattered light corresponds to the vibrational modes of the material.
-
Analysis: The stable C54-TiSi₂ phase is characterized by distinct Raman peaks at approximately 187, 206, and 242 cm⁻¹.[15] The appearance and growth of these peaks with increasing annealing temperature can be used to track the phase transformation.[16][17]
Conclusion
The analysis of this compound's crystal structure is fundamental to its successful implementation in advanced semiconductor devices. The transition from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54 phase is a critical process step that dictates the final electrical performance of contacts and interconnects. A comprehensive characterization approach, leveraging the complementary strengths of X-ray diffraction, four-point probe measurements, transmission electron microscopy, and Raman spectroscopy, is essential. These techniques provide the necessary information on phase identity, transformation kinetics, microstructure, and electrical properties, enabling precise process control and the development of reliable, high-performance integrated circuits.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. qed2.com [qed2.com]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. The Ti Si_2 (C54) Structure [atomic-scale-physics.de]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [PDF] The C49 to C54 Phase Transformation in TiSi2 Thin Films | Semantic Scholar [semanticscholar.org]
- 11. Phase Transformation Kinetics of TiSi 2 | Semantic Scholar [semanticscholar.org]
- 12. Titanium Silicide TEM [globalsino.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Silicides and Nitrides Formation in Ti Films Coated on Si and Exposed to (Ar-N2-H2) Expanding Plasma [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.aip.org [pubs.aip.org]
A Technical Guide to the C49 and C54 Phases of Titanium Disilicide (TiSi₂)
For Researchers in Materials Science and Microelectronics
This technical guide provides an in-depth comparison of the metastable C49 and stable C54 phases of titanium disilicide (TiSi₂), a critical material in the microelectronics industry. This document outlines their fundamental properties, the kinetics of the C49 to C54 transformation, and detailed protocols for their experimental characterization.
Introduction: The Significance of TiSi₂ Polymorphs
This compound (TiSi₂) is a refractory metal silicide extensively used as an interconnect material and for gate electrodes in metal-oxide-semiconductor (MOS) transistors.[1] Its prominence stems from its low electrical resistivity, high thermal stability, and excellent contact properties with silicon.[1] During the fabrication of integrated circuits, particularly in a process known as self-aligned silicide (salicide), TiSi₂ forms in two primary polymorphic structures: a metastable, high-resistivity C49 phase and a thermodynamically stable, low-resistivity C54 phase.[1][2]
The initial reaction between a thin titanium film and a silicon substrate at temperatures between 450°C and 650°C typically results in the formation of the C49 phase.[1][3] A subsequent annealing step at higher temperatures (above 650°C) is required to transform the material into the desired C54 phase, which possesses a significantly lower electrical resistivity.[1][3] Achieving a complete and uniform transformation from the C49 to the C54 phase is crucial for device performance, as the presence of residual C49 can lead to increased resistance and negatively impact circuit speed.[2] This guide delves into the distinct characteristics of these two phases to provide a comprehensive resource for their study and application.
Comparative Properties: C49 vs. C54 TiSi₂
The C49 and C54 phases of TiSi₂ exhibit significant differences in their crystallographic, electrical, and thermodynamic properties. These distinctions are summarized in the tables below.
Crystallographic and Physical Properties
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Crystal Structure | Base-centered Orthorhombic[1][3][4] | Face-centered Orthorhombic[1][3][4][5] |
| Space Group | Cmc2₁ (No. 36) | Fddd (No. 70)[6] |
| Atoms per Unit Cell | 12[3] | 24[1][3][5] |
| Lattice Parameters | a = 0.3552 nm, b = 1.3759 nm, c = 0.3506 nm[4] | a = 0.8267 nm, b = 0.4800 nm, c = 0.8550 nm[4] |
| Stability | Metastable[1][3][4] | Thermodynamically Stable[1][3][4] |
| Melting Point (°C) | Lower than C54[7] | ~1540[4] |
Electrical and Thermal Properties
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Thin Film Resistivity (µΩ·cm) | 60 - 90[2] | 12 - 24[1][2][4] |
| Formation Temperature (°C) | 450 - 650[1][3][4] | > 650[1][3][4] |
| Transformation Temperature (°C) | N/A | 600 - 850 (transforms from C49)[1][8] |
| Activation Energy for C49→C54 Transformation (eV) | N/A | 5.6 - 5.7[2][9] |
| Thermal Stability | Lower | Higher |
The C49 to C54 Phase Transformation
The transition from the metastable C49 phase to the stable C54 phase is a critical step in the fabrication of low-resistance contacts in semiconductor devices. This polymorphic transformation is a thermally activated process that occurs via nucleation and growth of the C54 phase within the existing C49 matrix.[9]
The transformation temperature is not a fixed value but is influenced by several factors, including:
-
Film Thickness: The transformation temperature increases as the thickness of the TiSi₂ film decreases.[1][8]
-
Linewidth: In patterned structures, narrower linewidths require higher annealing temperatures for a complete transformation, a phenomenon known as the "fine-line effect."
-
Substrate Orientation: The transformation occurs at lower temperatures on Si(100) substrates compared to Si(111) substrates.[1][8]
-
Dopants and Impurities: The presence of dopants in the silicon or impurities in the film can delay the formation of the C54 phase.
The logical flow of this transformation process is illustrated in the diagram below.
Experimental Protocols
Characterizing the phases of this compound involves a suite of materials analysis techniques. Below are detailed methodologies for the key experiments used to identify and quantify the properties of C49 and C54 TiSi₂ thin films.
Experimental Workflow Overview
A typical workflow for the formation and characterization of TiSi₂ thin films involves deposition, annealing, and subsequent analysis to determine the resulting phases and their properties.
X-Ray Diffraction (XRD) for Phase Identification
XRD is the primary non-destructive technique used to identify the crystalline phases present in the TiSi₂ film. The C49 and C54 structures have distinct diffraction patterns, allowing for their unambiguous identification.
Methodology:
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Configure the system for thin-film analysis, typically using a grazing incidence (GIXRD) setup or a standard Bragg-Brentano (θ-2θ) geometry. GIXRD is often preferred for very thin films to maximize the diffraction signal from the film while minimizing the signal from the single-crystal silicon substrate.
-
-
Sample Mounting: Securely mount the wafer or sample coupon on the sample stage, ensuring it is flat and at the correct height.
-
Scan Parameters:
-
2θ Range: Scan a range that covers the major diffraction peaks for both C49 and C54 TiSi₂. A typical range is 20° to 60°.
-
Step Size: Use a small step size, such as 0.02°, for good resolution.
-
Dwell Time: Set an appropriate dwell time per step (e.g., 1-2 seconds) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis:
-
Import the collected data into a suitable analysis software.
-
Perform background subtraction to remove noise and amorphous contributions.
-
Compare the experimental peak positions and relative intensities to standard powder diffraction files (e.g., from the ICDD database) for C49-TiSi₂ and C54-TiSi₂ to identify the phases present. Key peaks for C54-TiSi₂ include the (311), (040), and (022) reflections, while the (131) is a characteristic peak for the C49 phase.
-
Four-Point Probe for Sheet Resistance Measurement
The four-point probe method is the standard for accurately measuring the sheet resistance of the TiSi₂ film, which directly correlates with the extent of the C49 to C54 transformation.
Methodology:
-
Instrument Setup:
-
Use a four-point probe measurement system consisting of a probe head with four equally spaced, co-linear tungsten carbide needles, a current source, and a voltmeter.
-
Ensure the probe tips are clean and sharp to make good ohmic contact with the silicide film.
-
-
Sample Placement: Place the sample on an insulating stage directly beneath the probe head. The film must be on an insulating or a significantly more resistive substrate to prevent current leakage.[4]
-
Probe Contact: Gently lower the probe head until all four probes make firm and simultaneous contact with the surface of the TiSi₂ film. Many systems use spring-loaded probes to ensure constant pressure.[4]
-
Measurement:
-
The instrument applies a constant DC current (I) through the two outer probes.
-
The resulting voltage drop (V) across the two inner probes is measured.[10] Using separate probes for current injection and voltage measurement minimizes the influence of probe-to-film contact resistance on the measurement.[9]
-
-
Calculation:
-
The sheet resistance (Rₛ) is calculated using the formula: Rₛ = C * (V / I) where 'C' is a geometric correction factor.
-
For a large, thin film relative to the probe spacing, the correction factor C is approximately 4.532.[11] Correction factors may be required for measurements taken near the edge of a sample or on samples with finite dimensions.
-
The bulk resistivity (ρ) can be calculated if the film thickness (t) is known: ρ = Rₛ * t .
-
Transmission Electron Microscopy (TEM) for Microstructural Analysis
TEM provides high-resolution imaging and diffraction information, allowing for direct visualization of the film's microstructure, grain size, interface quality, and local crystal structure.
Methodology:
-
Sample Preparation (Cross-Section): Preparing an electron-transparent sample from the bulk wafer is the most critical and challenging step.
-
Initial Sectioning: Cleave a small piece from the wafer of interest.
-
Sandwiching: Glue two pieces of the sample face-to-face using an appropriate epoxy, with the TiSi₂ film as the interface.
-
Slicing and Grinding: Slice a thin cross-section from the sandwich. Mechanically grind and polish this section to a thickness of approximately 20-30 µm.
-
Dimpling: Create a dimple in the center of the sample, thinning the central area to just a few micrometers.
-
Ion Milling: Use a precision ion milling system with low-energy argon ions at a shallow angle to sputter material away from the central dimpled area until a small hole appears. The region at the edge of this hole should be thin enough for electron transmission (<100 nm).[12][13]
-
Alternative: Focused Ion Beam (FIB) milling can also be used to prepare site-specific TEM samples with high precision.[14]
-
-
TEM Analysis:
-
Imaging: Load the prepared sample into the TEM. Use bright-field and dark-field imaging modes to observe the overall morphology, grain structure of the silicide film, and the TiSi₂/Si interface.
-
Selected Area Electron Diffraction (SAED): Obtain SAED patterns from specific regions of the film. The resulting diffraction spots or rings can be indexed to confirm the crystal structure (C49 or C54) of individual grains or the overall texture of the film.[13]
-
High-Resolution TEM (HRTEM): At very high magnifications, HRTEM can resolve the atomic lattice fringes of the silicide, providing definitive structural identification and allowing for the characterization of defects and interfaces at the atomic scale.[13]
-
Conclusion
The C49 and C54 phases of this compound possess distinct structural and electrical properties that are fundamental to their application in microelectronics. The high-resistivity C49 phase is a kinetically favored intermediate product, while the low-resistivity C54 phase is the desired final material for high-performance contacts and interconnects. A thorough understanding of the C49 to C54 transformation and the ability to precisely characterize these phases using techniques such as XRD, four-point probe measurements, and TEM are essential for the continued development and optimization of semiconductor devices. This guide provides a foundational reference for researchers and engineers working with this critical materials system.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. researchgate.net [researchgate.net]
- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 4. ossila.com [ossila.com]
- 5. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]
- 6. mp-2582: TiSi2 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]
- 7. ossila.com [ossila.com]
- 8. X-MOL [x-mol.net]
- 9. dewesoft.com [dewesoft.com]
- 10. fytronix.com [fytronix.com]
- 11. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
Electrical resistivity of metastable TiSi₂ phases
An In-depth Technical Guide: Electrical Resistivity of Metastable TiSi₂ Phases
Abstract
Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, primarily used for contacts and local interconnects in integrated circuits due to its low electrical resistivity and high thermal stability.[1][2] The formation of TiSi₂ from a thin titanium film on silicon involves a sequence of phase transformations, typically proceeding through one or more metastable phases before reaching the stable, low-resistivity C54 phase. The electrical properties of these metastable phases—amorphous TiSiₓ, C49-TiSi₂, and C40-TiSi₂—are of paramount importance as they influence the final device performance and the thermal budget required for processing. This guide provides a detailed examination of the electrical resistivity of these metastable phases, outlines the experimental protocols for their synthesis and characterization, and presents the data in a structured format for researchers and engineers in materials science and semiconductor technology.
Introduction to TiSi₂ Phases
The reaction between a titanium thin film and a silicon substrate is a solid-state process initiated by thermal annealing. This reaction leads to the formation of several TiSi₂ polymorphs:
-
Amorphous TiSiₓ: An initial intermixed, non-crystalline layer of titanium and silicon that forms at low temperatures. It is characterized by very high resistivity.[2]
-
C49-TiSi₂: A metastable phase with a base-centered orthorhombic crystal structure.[1][3] It is the first crystalline phase to nucleate at temperatures between 450°C and 650°C.[1][3] Its resistivity is significantly higher than the desired final phase, typically ranging from 60 to 90 µΩ·cm.[2]
-
C40-TiSi₂: Another metastable hexagonal phase. Its formation can be promoted, often by using a template layer like TaSi₂, and it exhibits a resistivity intermediate between the C49 and C54 phases.[4][5]
-
C54-TiSi₂: The thermodynamically stable phase with a face-centered orthorhombic structure.[1][3] It forms at higher temperatures (typically above 650°C) via a transformation from a metastable phase.[3] The C54 phase is highly desirable for electronic applications due to its very low electrical resistivity, which is in the range of 12-20 µΩ·cm.[2]
The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is a critical step in the manufacturing of semiconductor devices.[2]
Electrical Resistivity Data
The electrical resistivity is a key parameter that distinguishes the various phases of this compound. The values are highly dependent on the specific processing conditions, film thickness, and purity. A summary of typical resistivity values reported in the literature is presented below.
| Phase | Type | Crystal Structure | Typical Resistivity (µΩ·cm) | Measurement Temperature |
| Amorphous TiSiₓ | Metastable | Amorphous | > 100 (Extremely High)[2] | Room Temperature |
| C49-TiSi₂ | Metastable | Base-Centered Orthorhombic | 52 - 90[2][4][5] | Room Temperature |
| C40-TiSi₂ | Metastable | Hexagonal | 22 - 50[4][5][6] | Room Temperature |
| C54-TiSi₂ | Stable | Face-Centered Orthorhombic | 12 - 20[2] | Room Temperature |
Experimental Protocols
Synthesis of Metastable TiSi₂ Thin Films
A standard method for forming TiSi₂ phases is through the solid-state reaction of a deposited titanium film on a silicon substrate using Rapid Thermal Annealing (RTA).
Protocol: Two-Step RTA for C49 and C54 Phase Formation
-
Substrate Preparation:
-
Begin with a single-crystal silicon wafer, typically with a (100) orientation.
-
Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide layer.
-
-
Titanium Film Deposition:
-
First Annealing Step (C49 Formation):
-
Place the wafer in a Rapid Thermal Annealing (RTA) chamber with a nitrogen (N₂) ambient. The nitrogen ambient is used to form a titanium nitride (TiN) layer on the surface, which can act as a diffusion barrier.
-
Anneal at a temperature between 550°C and 700°C for a short duration (e.g., 30-60 seconds).[2] This step consumes the titanium in contact with silicon to form the high-resistivity, metastable C49-TiSi₂ phase.[2]
-
-
Selective Etch (Optional but common in device fabrication):
-
After the first anneal, the unreacted titanium and the top TiN layer are selectively removed using a wet chemical etch (e.g., an ammonia-peroxide mixture), leaving the C49-TiSi₂ only in the areas where titanium was in contact with silicon.
-
-
Second Annealing Step (C54 Transformation):
Note on C40-TiSi₂ Formation: The C40 phase is not typically formed in a simple Ti/Si reaction. Its synthesis can be promoted by introducing an intermediate layer, such as Tantalum (Ta), which first forms C40-TaSi₂ and acts as a template for the subsequent growth of C40-TiSi₂.[5] Laser annealing has also been explored to selectively form the C40 phase.[8]
Measurement of Electrical Resistivity
The four-point probe method is a standard and highly accurate technique for measuring the sheet resistance of thin films, which avoids errors from probe contact resistance.[9][10][11]
Protocol: Four-Point Probe Measurement
-
Equipment:
-
A four-point probe head with four equally spaced, collinear tungsten carbide needles.
-
A source measure unit (SMU) or a combination of a constant current source and a high-impedance voltmeter.[10]
-
-
Principle:
-
A constant DC current (I) is passed through the two outer probes.
-
The resulting voltage drop (V) is measured across the two inner probes.[12]
-
Because the voltmeter has a very high internal impedance, negligible current flows through the inner probes, meaning the measurement is not affected by the contact resistance between the probes and the film.
-
-
Procedure:
-
Gently lower the four-point probe head onto the surface of the TiSi₂ thin film.
-
Apply a known current (I) through the outer probes. The current level should be high enough to get a measurable voltage but low enough to avoid sample heating.
-
Measure the voltage (V) between the inner probes.
-
Calculate the sheet resistance (Rₛ) using the formula:
-
-
Resistivity Calculation:
-
Once the sheet resistance (Rₛ) is known, the electrical resistivity (ρ) can be calculated if the film thickness (t) is known:
-
ρ = Rₛ * t
-
-
The film thickness can be measured by techniques such as cross-sectional Transmission Electron Microscopy (TEM) or profilometry.
-
Visualization of Processes and Pathways
Caption: TiSi₂ phase transformation sequence with corresponding temperatures and resistivities.
Caption: Workflow for synthesis and electrical characterization of TiSi₂ thin films.
Conclusion
The electrical resistivity of this compound is strongly dependent on its crystallographic phase. The metastable C49 and C40 phases, which are intermediate steps in the formation of the desired low-resistivity C54 phase, exhibit significantly higher resistivity values.[2][4] Understanding and controlling the transformation from these metastable states is crucial for fabricating reliable, high-performance contacts and interconnects in modern semiconductor devices. The experimental protocols detailed herein, specifically thin film deposition followed by rapid thermal annealing and characterization by the four-point probe method, represent standard industry and research practices for managing and verifying these critical material properties.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.lu.lv [dspace.lu.lv]
- 8. researchgate.net [researchgate.net]
- 9. Principles, Methods, and Application Cases of Thin Film Resistivity Measurement - Shenzhen Chuangxin Online Testing Technology Co., Ltd. [en.iclabcn.com]
- 10. mdpi.com [mdpi.com]
- 11. News - How to measure the sheet resistance of a thin film? [semi-cera.com]
- 12. tek.com [tek.com]
An In-depth Technical Guide to the Thermal Stability of Titanium Disilicide Thin Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of titanium disilicide (TiSi₂) thin films, a critical material in the microelectronics industry. This document details the fundamental properties, formation kinetics, degradation mechanisms, and strategies for enhancing the thermal stability of TiSi₂. Detailed experimental protocols for film fabrication and characterization are provided to enable researchers to conduct further investigations in this field.
Introduction to this compound
This compound (TiSi₂) is a refractory metal silicide that has been extensively used in integrated circuits for decades as a contact and interconnect material. Its popularity stems from its low electrical resistivity, high thermal stability, and compatibility with silicon manufacturing processes. However, as device dimensions continue to shrink, the thermal stability of TiSi₂ thin films during high-temperature processing steps becomes a critical concern.
This guide explores the two primary crystallographic phases of TiSi₂—the metastable C49 phase and the thermodynamically stable C54 phase—and the crucial phase transformation between them. Furthermore, it delves into the dominant high-temperature degradation mechanism: agglomeration. Understanding and controlling these phenomena are paramount for the reliable performance of modern electronic devices.
Formation and Phase Transformation of this compound
The formation of the desired low-resistivity C54 phase of TiSi₂ is not direct. It involves a polymorphic phase transformation from the higher-resistivity C49 phase.
The C49 to C54 Phase Transformation
Initially, at lower annealing temperatures, the metastable, base-centered orthorhombic C49 phase of TiSi₂ is formed.[1] This phase exhibits a significantly higher electrical resistivity compared to the C54 phase. Upon further annealing at higher temperatures, the C49 phase transforms into the stable, face-centered orthorhombic C54 phase, which possesses the desired low resistivity.[1] This transformation is a nucleation-controlled process.[1]
The temperature required for the C49 to C54 transformation is a critical parameter and is influenced by several factors, most notably the thickness of the TiSi₂ film. Thinner films require higher temperatures to undergo this transformation, a phenomenon known as the "fine-line effect."[2][3]
Thermal Degradation of TiSi₂ Thin Films: Agglomeration
At elevated temperatures, typically above 900°C, TiSi₂ thin films are susceptible to a degradation process known as agglomeration.[1][4] This phenomenon is driven by the reduction of the total surface and interface energy of the film. The silicide film becomes discontinuous, forming discrete islands, which leads to a sharp increase in sheet resistance and ultimately, device failure.[4] The tendency for agglomeration is more pronounced in thinner films and on polycrystalline silicon.
Quantitative Data Summary
The following tables summarize key quantitative data related to the thermal stability of TiSi₂ thin films.
Table 1: Electrical Resistivity of TiSi₂ Phases
| TiSi₂ Phase | Resistivity (µΩ·cm) | Reference(s) |
| C49 | 52 - 72 | [5] |
| C49 | 55 - 65 | [6] |
| C54 | 2.8 - 3.8 | [5] |
| C54 | 11 - 14 | [6] |
Table 2: C49 to C54 Phase Transition Temperature Dependence on Film Thickness
| Initial Ti Film Thickness (nm) | Substrate | C49 to C54 Transition Temperature (°C) | Reference(s) |
| 40 | Si(100) | 600 - 700 | [2][3] |
| 20 | Si(100) | 600 - 700 | [2][3] |
| 20 | Si(111) | 700 - 800 | [2][3] |
| < 20 | Si(100) | > 700 (increases with decreasing thickness) | [2][3] |
| < 20 | Si(111) | > 800 (increases with decreasing thickness) | [2][3] |
Table 3: Effect of Molybdenum on C49-TiSi₂ Phase Stability
| Parameter | Without Mo Interlayer | With Mo Interlayer | Reference(s) |
| C49 Phase Appearance Temperature | ~60°C lower | Higher | [7] |
| C49 Phase Disappearance Temperature | Higher | ~20°C lower | [7] |
| C49 Phase Stability Range | Wider | Reduced by ~80°C | [7] |
Strategies for Enhancing Thermal Stability
Several strategies have been developed to improve the thermal stability of TiSi₂ thin films, primarily by promoting the C49 to C54 transformation at lower temperatures and suppressing agglomeration.
-
Alloying: Introducing a small amount of a third element, such as Molybdenum (Mo), Tantalum (Ta), or Niobium (Nb), can enhance the nucleation of the C54 phase, thereby lowering the transformation temperature.[7]
-
Capping Layers: The use of a capping layer, typically Titanium Nitride (TiN), during annealing can significantly improve the thermal stability of the TiSi₂ film. The TiN layer prevents the out-diffusion of silicon and the reaction of titanium with the annealing ambient. It also reduces the surface energy, which helps to suppress agglomeration.
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of TiSi₂ thin films.
Fabrication of TiSi₂ Thin Films
6.1.1. Titanium Thin Film Deposition by Sputtering
This protocol describes the deposition of a titanium thin film onto a silicon substrate using DC magnetron sputtering.
-
Substrate Preparation:
-
Start with a p-type Si(100) wafer.
-
Perform a standard RCA clean to remove organic and metallic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is used to remove the native oxide layer immediately before loading into the sputtering system.
-
-
Sputtering Parameters:
-
Base Pressure: Evacuate the sputtering chamber to a base pressure of at least 1 × 10⁻⁵ mbar.[8]
-
Sputtering Gas: Introduce high-purity Argon (Ar) into the chamber.
-
Working Pressure: Maintain a working pressure in the range of 1-10 mTorr.[9]
-
Sputtering Target: Use a high-purity (99.99%) titanium target.
-
Power: Apply a DC power to the target in the range of 200-600 W.[9]
-
Substrate Temperature: Maintain the substrate at room temperature or slightly elevated temperatures (up to 180°C).[9]
-
Deposition Rate: The deposition rate will depend on the specific parameters but is typically in the range of a few angstroms per second. A quartz crystal monitor can be used for in-situ thickness control.
-
6.1.2. Rapid Thermal Annealing (RTA) for Silicide Formation
This protocol outlines a two-step RTA process to form the C54-TiSi₂ phase.
-
First Annealing Step (C49 Formation):
-
Selective Etch (Optional):
-
If a self-aligned process is desired, a selective wet etch can be performed at this stage to remove any unreacted titanium and titanium nitride from non-silicon areas.
-
-
Second Annealing Step (C54 Formation):
Characterization of TiSi₂ Thin Films
6.2.1. Sheet Resistance Measurement using Four-Point Probe
This protocol describes the measurement of the sheet resistance of the TiSi₂ film.
-
Principle: A four-point probe setup is used to pass a current through the two outer probes and measure the voltage across the two inner probes. This configuration eliminates the influence of contact resistance on the measurement.[12][13][14][15][16]
-
Procedure:
-
Place the TiSi₂ film on the measurement stage.
-
Gently lower the four-point probe head onto the surface of the film.
-
Apply a known DC current (I) through the outer two probes. The current should be chosen to provide a measurable voltage without causing significant heating of the film.
-
Measure the voltage (V) between the inner two probes.
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).
-
For finite sample sizes, a geometric correction factor may need to be applied.[13]
-
Take measurements at multiple locations on the wafer to assess uniformity.
-
6.2.2. Phase Identification by X-Ray Diffraction (XRD)
This protocol details the use of XRD to identify the crystalline phases of TiSi₂.
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 40 mA).[17]
-
-
Scan Parameters:
-
Data Analysis:
-
Identify the diffraction peaks in the obtained spectrum.
-
Compare the peak positions (2θ values) with standard diffraction patterns for C49-TiSi₂ (JCPDS card no. 04-002-1352) and C54-TiSi₂.[18] Key distinguishing peaks are often found in the 38-44° 2θ range.
-
6.2.3. Morphological and Structural Analysis by Transmission Electron Microscopy (TEM)
This protocol outlines the preparation of a cross-sectional TEM sample to examine the film's microstructure, thickness, and interface quality.
-
Sample Preparation (using Focused Ion Beam - FIB):
-
Protective Layer Deposition: Deposit a protective layer (e.g., platinum or carbon) over the area of interest to prevent damage during milling.
-
Trench Milling: Use a high-energy gallium ion beam to mill trenches on either side of the region of interest, creating a thin lamella.
-
Lift-out: Use a micromanipulator to lift out the lamella and attach it to a TEM grid.
-
Thinning: Further thin the lamella to electron transparency (typically < 100 nm) using a low-energy ion beam to minimize surface damage.[19][20][21][22][23]
-
-
TEM Analysis:
-
Imaging: Use bright-field and dark-field imaging to observe the grain structure, film thickness uniformity, and the interface between the TiSi₂ and the silicon substrate.
-
Diffraction: Obtain selected area electron diffraction (SAED) patterns to confirm the crystalline phase of the TiSi₂.
-
High-Resolution TEM (HRTEM): HRTEM can be used to visualize the atomic lattice and identify defects within the film and at the interface.
-
Conclusion
The thermal stability of this compound thin films is a multifaceted issue of critical importance in the manufacturing of advanced microelectronic devices. A thorough understanding of the C49 to C54 phase transformation and the mechanisms of agglomeration is essential for process optimization and ensuring device reliability. This guide has provided an in-depth overview of these topics, supported by quantitative data and detailed experimental protocols. By employing the strategies and characterization techniques outlined herein, researchers can further advance the understanding and application of TiSi₂ in next-generation technologies.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. Dependence of the C49-C54 TiSi2 phase transition temperature on film thickness and Si substrate orientation | Robert Nemanich [nemanich.physics.asu.edu]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Agglomeration in Titanium Silicide Films [globalsino.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 7. In-situ X-ray diffraction analysis of TiSi2 phase formation from a titanium-molybdenum bilayer for MRS Fall Meeting 1996 - IBM Research [research.ibm.com]
- 8. ipme.ru [ipme.ru]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. fytronix.com [fytronix.com]
- 13. ossila.com [ossila.com]
- 14. ossila.com [ossila.com]
- 15. Four Point Probe Measurement Explained [suragus.com]
- 16. dewesoft.com [dewesoft.com]
- 17. The Deposition and Properties of Titanium Films Prepared by High Power Pulsed Magnetron Sputtering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cross-section sample preparation using focused ion beam system (FIB) for transmission electron microscopy (TEM) - online presentation [en.ppt-online.org]
- 20. FIB plan and side view cross-sectional TEM sample preparation of nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nuance.northwestern.edu [nuance.northwestern.edu]
- 22. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 23. researchgate.net [researchgate.net]
In-Depth Technical Guide: Band Structure Calculations for Nanocrystalline TiSi₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium disilicide (TiSi₂) is a material of significant interest in the microelectronics industry due to its low resistivity, high thermal stability, and compatibility with silicon-based devices. In its nanocrystalline form, TiSi₂ exhibits unique electronic and structural properties that are highly dependent on its crystalline phase. This guide provides an in-depth analysis of the band structure of the two primary polymorphs of nanocrystalline TiSi₂: the metastable C49 phase and the stable C54 phase. Understanding the electronic characteristics of these phases is crucial for optimizing the performance of TiSi₂-based nanomaterials in various applications.
This document summarizes quantitative data from first-principles calculations, details the computational and experimental methodologies, and provides visualizations of key workflows to offer a comprehensive resource for researchers in the field.
Crystalline Phases and Electronic Properties
This compound nanocrystals predominantly exist in two orthorhombic structures: the metastable C49 phase and the thermodynamically stable C54 phase. The transition from the C49 to the C54 phase is a critical step in the fabrication of low-resistance contacts in electronic devices.
C54-TiSi₂: The Stable Metallic Phase
The C54 phase of TiSi₂ is the desired polymorph for microelectronic applications due to its significantly lower electrical resistivity. First-principles calculations based on Density Functional Theory (DFT) confirm the metallic nature of this phase.
C49-TiSi₂: The Metastable Phase
The C49 phase is an intermediate in the formation of the more stable C54 phase. It is characterized by a higher electrical resistivity compared to the C54 phase. While detailed band structure and density of states (DOS) data for the nanocrystalline C49 phase are not as readily available in publicly accessible databases, its higher resistivity suggests a significantly different electronic structure, possibly with a small band gap or a lower density of states at the Fermi level. Further dedicated computational studies are required to fully elucidate the electronic properties of nanocrystalline C49-TiSi₂.
Quantitative Data Summary
The following tables summarize the key quantitative data for the C54 and C49 phases of TiSi₂ based on available literature and computational databases.
Table 1: Crystallographic and Electronic Data for C54-TiSi₂
| Property | Value | Source |
| Crystal System | Orthorhombic | --INVALID-LINK-- |
| Space Group | Fddd | --INVALID-LINK-- |
| Lattice Parameter (a) | 4.78 Å | --INVALID-LINK-- |
| Lattice Parameter (b) | 8.24 Å | --INVALID-LINK-- |
| Lattice Parameter (c) | 8.53 Å | --INVALID-LINK-- |
| Calculated Band Gap | 0.00 eV | --INVALID-LINK-- |
| Electronic Nature | Metallic | --INVALID-LINK-- |
Table 2: General Properties of C49-TiSi₂
| Property | Description |
| Crystal System | Orthorhombic |
| Formation | Metastable phase, forms at lower temperatures |
| Electrical Resistivity | Higher than C54 phase |
| Band Structure | Expected to be significantly different from C54, contributing to its higher resistivity. Detailed calculated data for the nanocrystalline form is a subject for further research. |
Experimental and Computational Protocols
Computational Protocol: First-Principles DFT Calculations
The electronic band structure and density of states of TiSi₂ are typically calculated using Density Functional Theory (DFT). The following outlines a representative computational workflow.
Caption: Workflow for first-principles DFT calculation of electronic properties.
Methodology Details:
-
Software: Quantum ESPRESSO, VASP, CASTEP.
-
Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly used for such systems. The Local Density Approximation (LDA) is another possible choice.
-
Pseudopotentials: Projector Augmented-Wave (PAW) or Ultrasoft pseudopotentials are employed to describe the interaction between core and valence electrons.
-
Basis Set: The electronic wavefunctions are typically expanded using a plane-wave basis set.
-
Energy Cutoff: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy. A typical value would be in the range of 400-500 eV.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.
-
Geometry Optimization: The crystal structure is relaxed to minimize the forces on the atoms and the stress on the unit cell.
-
Band Structure and DOS Calculation: Following the self-consistent field calculation of the ground state, non-self-consistent calculations are performed to obtain the band structure along high-symmetry directions in the Brillouin zone and the density of states.
Experimental Protocol: Synthesis of Nanocrystalline TiSi₂ via Mechanical Alloying
Mechanical alloying is a solid-state powder processing technique capable of producing nanocrystalline materials. The following is a representative protocol for the synthesis of nanocrystalline TiSi₂.
Caption: Workflow for the synthesis of nanocrystalline TiSi₂ via mechanical alloying.
Methodology Details:
-
Starting Materials: High-purity elemental powders of titanium (e.g., >99.5% purity, <45 µm particle size) and silicon (e.g., >99.9% purity, <45 µm particle size) are used.
-
Milling Equipment: A high-energy planetary ball mill or a shaker mill (e.g., SPEX 8000) is employed. Hardened steel or tungsten carbide vials and balls are used as the milling media.
-
Process Control Agent (PCA): A small amount (e.g., 1-2 wt.%) of a PCA such as stearic acid is added to prevent excessive cold welding of the powder particles.
-
Milling Parameters:
-
Ball-to-Powder Ratio: Typically in the range of 10:1 to 20:1.
-
Milling Atmosphere: The vial is sealed under an inert atmosphere (e.g., high-purity argon) to prevent oxidation.
-
Milling Time and Speed: These parameters are crucial for controlling the final grain size and phase formation. Milling can be performed for several hours (e.g., 10-40 hours) at speeds of several hundred rpm.
-
-
Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to identify the crystalline phases and estimate the crystallite size. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to analyze the morphology and microstructure of the nanocrystals.
Conclusion
This technical guide has provided a comprehensive overview of the band structure calculations for nanocrystalline TiSi₂. The stable C54 phase is confirmed to be metallic through DFT calculations, consistent with its low electrical resistivity. While the higher resistivity of the metastable C49 phase is well-established, detailed publicly available band structure data for its nanocrystalline form remains an area for future research. The provided computational and experimental protocols offer a solid foundation for researchers working with TiSi₂ nanomaterials. The continued investigation into the electronic properties of different phases and the development of controlled synthesis methods will be critical for advancing the application of nanocrystalline TiSi₂ in next-generation electronic devices.
An In-depth Technical Guide to the Orthorhombic Crystal Structure of C54-TiSi₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the C54 phase of titanium disilicide (TiSi₂), focusing on its orthorhombic crystal structure. C54-TiSi₂ is a critical material in the microelectronics industry, prized for its low electrical resistivity and thermal stability, making it a key component in integrated circuits. This document details its crystallographic properties, the experimental methods for its characterization, and its relationship with the metastable C49 phase.
Crystallographic Data of C54-TiSi₂
The C54 phase of TiSi₂ possesses a face-centered orthorhombic crystal structure.[1][2] It is the thermodynamically stable phase of this compound, forming at temperatures typically above 650°C.[1] The structure contains 24 atoms per unit cell.[1][2]
| Property | Value |
| Crystal System | Orthorhombic |
| Pearson Symbol | oF24 |
| Strukturbericht Designation | C54 |
| Space Group | Fddd |
| Space Group Number | 70 |
| Lattice Parameters | |
| a | 0.8267 nm[1], 8.237 Å[3], 8.2682 Å[4] |
| b | 0.4800 nm[1], 4.782 Å[3], 4.8001 Å[4] |
| c | 0.855 nm[1], 8.505 Å[3], 8.5531 Å[4] |
| Atomic Coordinates | |
| Ti (8a) | (1/8, 1/8, 1/8) |
| Si (16e) | (x, 1/8, 1/8) with x ≈ 0.4615 |
| Coordination | |
| Ti | Surrounded by 10 Si atoms and 4 Ti atoms[2] |
| Si | Surrounded by 5 Ti atoms and 5 Si atoms[5] |
C49 to C54 Phase Transformation
The formation of the desired low-resistivity C54 phase is preceded by the formation of a metastable C49 phase. The C49-TiSi₂ also has an orthorhombic structure but with a higher electrical resistivity (60-70 μΩ·cm) compared to the C54 phase (15-20 μΩ·cm).[6][7] The transformation from C49 to C54 is a critical step in the fabrication of titanium silicide contacts in semiconductor devices. This transformation is a nucleation-dependent process and typically occurs at annealing temperatures between 600°C and 700°C.[1]
Experimental Protocols
The determination and characterization of the C54-TiSi₂ crystal structure rely on several advanced analytical techniques. The following provides a generalized methodology based on common experimental practices.
Sample Preparation: Thin Film Deposition and Annealing
-
Substrate Preparation : Start with a clean silicon wafer, typically with a (100) orientation.
-
Titanium Deposition : Deposit a thin film of titanium onto the silicon substrate. This can be achieved through techniques like sputtering or electron beam evaporation.
-
Annealing : The wafer is then subjected to a thermal annealing process, often a rapid thermal annealing (RTA) process, in a controlled atmosphere (e.g., nitrogen). The annealing temperature is ramped up to induce the phase transformation from C49 to C54-TiSi₂. The temperature and duration of the anneal are critical parameters that influence the quality of the resulting C54 phase.
Structural Characterization: X-Ray Diffraction (XRD)
-
Instrumentation : A high-resolution X-ray diffractometer equipped with a copper Kα radiation source is typically used.
-
Scan Parameters : The sample is scanned over a 2θ range (e.g., 20-80 degrees) to collect the diffraction pattern.
-
Data Analysis : The resulting diffraction peaks are compared with standard diffraction patterns for TiSi₂ phases (from databases like the ICDD) to identify the C54 phase and determine its lattice parameters and crystal orientation.
Microstructural Analysis: Transmission Electron Microscopy (TEM)
-
Sample Preparation : A cross-sectional TEM sample is prepared from the annealed wafer using focused ion beam (FIB) milling or conventional mechanical polishing and ion milling.
-
Imaging : The sample is imaged in a transmission electron microscope to visualize the crystal structure, grain size, and interface with the silicon substrate.
-
Diffraction : Selected area electron diffraction (SAED) patterns are collected from individual grains to confirm the crystal structure and orientation. High-resolution TEM (HRTEM) can be used to visualize the atomic lattice of the C54-TiSi₂.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. mp-2582: TiSi2 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Electronic Properties of Titanium Silicide (TiSi₂) Interfaces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of titanium silicide (TiSi₂) interfaces, with a particular focus on their formation, characterization, and impact on device performance. TiSi₂ is a critical material in the microelectronics industry, primarily utilized for forming low-resistance contacts in integrated circuits.[1][2] Its electronic properties are intricately linked to its crystallographic phase, the interface quality with silicon, and the processing conditions employed during fabrication.
Formation and Crystallographic Phases of Titanium Silicide
Titanium disilicide exists in two primary polymorphic forms: the metastable C49 phase and the stable C54 phase.[1][3] The formation and transformation between these phases are critical in determining the electrical characteristics of the TiSi₂/Si interface.
The process typically begins with the deposition of a thin film of titanium onto a silicon substrate.[4] Subsequent thermal annealing initiates a solid-state reaction between the titanium and silicon.[3] At lower annealing temperatures, typically between 450°C and 650°C, the metastable C49-TiSi₂ phase is the first to form.[3] This phase is characterized by a higher electrical resistivity.[1][3]
As the annealing temperature is increased to above 650°C, the C49 phase transforms into the thermodynamically stable C54-TiSi₂ phase.[3][5] This transformation is crucial for achieving low-resistance contacts, as the C54 phase possesses a significantly lower electrical resistivity.[1][3] However, this phase transformation can be influenced by factors such as film thickness and substrate orientation, with the transition temperature increasing for thinner films.[3][4] At temperatures exceeding 900°C, agglomeration of the TiSi₂ film can occur, leading to an increase in resistivity.[3]
The kinetics of TiSi₂ formation can be summarized by the following reaction sequence during annealing: α-Ti → α-Ti + TiSi → TiSi + TiSi₂(C49) + TiSi₂(C54) → TiSi₂(C54).
Core Electronic Properties
The electronic properties of TiSi₂ interfaces, namely the Schottky barrier height and contact resistance, are paramount for device functionality. These properties are highly dependent on the silicide phase and the doping of the silicon substrate.
Schottky Barrier Height
The Schottky barrier height (SBH) at the TiSi₂/Si interface dictates the current transport mechanism. For ohmic contacts, a low SBH is desirable. The SBH of TiSi₂ on n-type silicon is approximately 0.58-0.6 eV.[3][6] Studies have shown that the silicide formation has a relatively small effect on the barrier height compared to the initial titanium-silicon interface.[7] The barrier heights on both n-type and p-type silicon have been observed to decrease with increasing temperature.[7]
Contact Resistance
Low contact resistance is a primary advantage of using TiSi₂ in microelectronic devices.[2] The resistivity of the TiSi₂ film is highly phase-dependent. The C54 phase exhibits a significantly lower resistivity (12-24 µΩ·cm) compared to the metastable C49 phase (60-70 µΩ·cm).[1][3] The specific contact resistivity is a critical parameter, and values as low as 3 × 10⁻⁷ Ω·cm² on n⁺-Si and 1 × 10⁻⁶ Ω·cm² on p⁺-Si have been achieved.[8] Achieving these low resistivities is contingent on maintaining a high doping concentration at the silicide-silicon interface.[8] Recent studies have explored the use of interlayers, such as Tantalum (Ta), to further improve contact resistivity and thermal stability.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the electronic and physical properties of TiSi₂.
Table 1: Electrical and Physical Properties of TiSi₂ Phases
| Property | C49-TiSi₂ | C54-TiSi₂ | Reference(s) |
| Electrical Resistivity (µΩ·cm) | 60 - 70 | 12 - 24 | [1][3] |
| Formation Temperature (°C) | 450 - 650 | > 650 | [3] |
| Crystal Structure | Base-centered Orthorhombic | Face-centered Orthorhombic | [3] |
| Lattice Parameters (nm) | a=0.3552, b=1.3759, c=0.3506 | a=0.8267, b=0.4800, c=0.855 | [3] |
| Schottky Barrier Height on n-Si (eV) | Not specified | ~0.58 - 0.6 | [3][6] |
Table 2: Contact Resistivity of C54-TiSi₂ on Doped Silicon
| Doped Silicon Type | Contact Resistivity (Ω·cm²) | Reference(s) |
| n⁺-Si | 3 × 10⁻⁷ | [8] |
| p⁺-Si | 1 × 10⁻⁶ | [8] |
Experimental Protocols
The characterization of TiSi₂ interfaces involves a suite of experimental techniques to probe their structural and electronic properties.
Sample Preparation: Titanium Silicide Formation
-
Substrate Cleaning: Begin with a standard cleaning procedure for the silicon wafers to remove organic and metallic contaminants.
-
Titanium Deposition: Deposit a thin film of titanium (e.g., 16 nm) onto the Si (001) wafers using a sputtering technique.[11] A TiN capping layer (e.g., 20 nm) can be deposited in-situ to prevent oxidation during subsequent annealing.[11]
-
Rapid Thermal Annealing (RTA): Perform a two-step RTA process.
-
First Step (C49 formation): Anneal at a temperature in the range of 600-700°C (e.g., 675°C) in a nitrogen atmosphere.[1][11] This step forms the high-resistivity C49 phase.
-
Selective Etch: If an unreacted Ti layer and TiN are present, they can be selectively removed.
-
Second Step (C54 formation): Anneal at a higher temperature, typically above 750°C (e.g., 850°C), to transform the C49 phase into the low-resistivity C54 phase.[1][11]
-
Characterization Techniques
-
Current-Voltage (I-V) Measurements:
-
Fabricate Schottky diode structures with the TiSi₂ film as the contact.
-
Use a semiconductor parameter analyzer to apply a forward and reverse bias voltage across the diode and measure the resulting current.
-
The Schottky barrier height and ideality factor can be extracted from the forward-bias region of the I-V curve using the thermionic emission model.[12] Measurements are often performed over a range of temperatures (e.g., 175-295 K) to study the temperature dependence of the barrier height.[7]
-
-
Capacitance-Voltage (C-V) Measurements:
-
Apply a reverse bias voltage across the Schottky diode and measure the capacitance of the depletion region using a capacitance meter.
-
The Schottky barrier height can be determined from the intercept of the 1/C² versus voltage plot.[12]
-
-
Transmission Electron Microscopy (TEM):
-
Prepare cross-sectional TEM samples of the TiSi₂/Si interface.
-
Use high-resolution TEM (HRTEM) to image the atomic structure of the interface, identify the crystal phases of the silicide, and observe any interfacial layers or defects.[11][13] Electron diffraction patterns can be used to confirm the crystallographic phases present.[11]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Use XPS to determine the chemical composition and bonding states at the TiSi₂/Si interface.
-
By sputtering the sample with an ion beam, a depth profile can be obtained to analyze the composition as a function of depth from the surface.[14] The binding energies of the Ti 2p and Si 2p core levels can provide information about the formation of titanium silicide and the presence of oxides.[14][15]
-
Factors Influencing Electronic Properties
Several factors can significantly influence the final electronic properties of the TiSi₂/Si interface. Understanding and controlling these factors are crucial for fabricating reliable and high-performance devices.
-
Annealing Temperature and Time: As detailed earlier, the annealing conditions directly control the phase formation and transformation, which in turn dictates the resistivity.[3]
-
Film Thickness: The temperature required for the C49 to C54 transformation increases as the Ti film thickness decreases.[3][4]
-
Substrate Orientation: The substrate orientation (e.g., Si(100) vs. Si(111)) can affect the C49-to-C54 transition temperature and the morphology of the resulting silicide film.[4]
-
Interface Cleanliness: The presence of interfacial contaminants, such as oxygen, can impede the silicide formation reaction and degrade the electronic properties.[16]
-
Doping Concentration: A high concentration of dopants at the silicon surface is necessary to achieve low contact resistivity through tunneling.[8]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. C49-C54 this compound (TiSi2) [globalsino.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 7. Schottky-barrier heights of Ti and TiSi2 on n-type and p-type Si(100) for Physical Review B - IBM Research [research.ibm.com]
- 8. Source—Drain contact resistance in CMOS with self-aligned TiSi2 | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 9. Excellent Improvement of Contact Resistivity and Thermal Stability for High Temperature Process after Silicidation of TiSi 2 through Ta Interlayer for diffusion barrier: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Measurement of Schottky Barrier Height [academic.brooklyn.cuny.edu]
- 13. Titanium Silicide TEM [globalsino.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
Thermodynamic Stability of Titanium Disilicide Polymorphs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, prized for its low electrical resistivity, high-temperature stability, and compatibility with silicon-based devices.[1] It primarily exists in two polymorphic forms: the metastable C49 phase and the stable C54 phase. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase is of paramount technological importance for the fabrication of reliable contacts and interconnects in integrated circuits.[1][2] Understanding the thermodynamic stability of these polymorphs is crucial for controlling the manufacturing process and ensuring optimal device performance. This technical guide provides a comprehensive overview of the thermodynamic properties of C49 and C54 TiSi₂, detailed experimental protocols for their characterization, and a discussion of the kinetic factors influencing the phase transformation.
Thermodynamic Principles
The relative stability of the TiSi₂ polymorphs is governed by their Gibbs free energy (G). The C54 phase possesses a lower bulk Gibbs free energy, making it the thermodynamically stable phase.[3] However, the C49 phase often forms first during the reaction of titanium with silicon due to a lower surface and interface energy, which presents a smaller nucleation barrier.[3] The transformation from the metastable C49 phase to the stable C54 phase is a classic example of a nucleation and growth process, driven by the difference in their bulk free energies.
The overall Gibbs free energy change (ΔG) for the formation of a TiSi₂ thin film on a silicon substrate can be expressed as a function of the film thickness (t):
ΔG/A = t * ΔG₀ + Δγ
where A is the area, ΔG₀ is the change in volume free energy, and Δγ represents the change in surface and interface energies.[4] This relationship highlights the competition between bulk and interface energetics that dictates which polymorph is favored under different processing conditions.
Quantitative Thermodynamic Data
A precise understanding of the thermodynamic stability requires quantitative data on the thermochemical properties of each polymorph. The following tables summarize the available experimental and theoretical data.
| Property | C49-TiSi₂ | C54-TiSi₂ | Method |
| Enthalpy of Formation (ΔHf°) | -62 ± 5 kJ/mol (from a-Si + Ti)[5] | -56 ± 5 kJ/mol (from c-Si + Ti)[5] | Differential Scanning Calorimetry (DSC) |
| -25.8 ± 8.8 kJ/mol (from a-TiSi + c-Ti)[6] | - | Differential Scanning Calorimetry (DSC) | |
| Activation Energy for Formation | 1.86 ± 0.23 eV (on poly-Si)[7] 2.1 ± 0.2 eV[8] | 3.30 ± 0.16 eV (on poly-Si)[7] 3.8 ± 0.5 eV[8] | In-situ Resistance Measurement |
| Activation Energy for C49→C54 Transformation | - | 5.6 ± 0.3 eV to 5.7 ± 0.13 eV[2] | Isothermal Resistance Measurement |
Note: The standard enthalpies of formation from elemental Ti and Si for the individual C49 and C54 phases are not consistently reported in the literature, highlighting an area for further research. The values presented are from reactions under specific experimental conditions.
Experimental Protocols for Characterization
The study of the thermodynamic stability and phase transformation of TiSi₂ polymorphs relies on a suite of advanced characterization techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with phase transformations, allowing for the determination of transformation temperatures and enthalpies.
Objective: To measure the enthalpy of formation and the enthalpy of the C49 to C54 transformation.
Methodology:
-
Sample Preparation:
-
Prepare a multilayer thin film of alternating titanium and amorphous silicon layers on a substrate (e.g., silicon wafer). The overall stoichiometry should be close to TiSi₂.
-
A control sample of the bare substrate is also prepared for baseline subtraction.
-
The thin film is carefully scraped from the substrate to obtain a powder sample for analysis.
-
-
DSC Analysis:
-
Place a precisely weighed amount of the sample powder (typically 5-10 mg) into an aluminum DSC pan. An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
Heat the sample at a constant rate (e.g., 10-20 °C/min) under a continuous flow of inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
The heat flow to the sample is measured as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC curve will show exothermic peaks corresponding to the formation of the TiSi₂ phases and the C49 to C54 transformation.
-
The area under each peak is integrated to determine the enthalpy change of the respective transformation. The transformation temperature is identified as the onset or peak temperature of the exothermic event.
-
In-situ X-Ray Diffraction (XRD)
In-situ XRD allows for the real-time monitoring of crystallographic changes during annealing, providing direct evidence of phase formation and transformation.
Objective: To identify the formation temperatures of the C49 and C54 phases and to study the kinetics of the transformation.
Methodology:
-
Sample Preparation:
-
A thin film of titanium is deposited onto a silicon substrate.
-
-
In-situ XRD Measurement:
-
The sample is mounted on a high-temperature stage within the XRD chamber.
-
The chamber is evacuated to high vacuum or filled with an inert gas.
-
The sample is heated at a controlled rate (e.g., 3 °C/s).[9]
-
XRD patterns are continuously collected at small temperature intervals (e.g., 1.5-2 °C) during heating.[10]
-
-
Data Analysis:
-
The collected XRD patterns are analyzed to identify the diffraction peaks corresponding to the C49 and C54 phases of TiSi₂.
-
The intensity of the characteristic peaks for each phase is plotted as a function of temperature to determine the temperature ranges of phase stability and the transformation kinetics.
-
Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging and diffraction information, enabling detailed microstructural characterization of the TiSi₂ films.
Objective: To visualize the microstructure, identify the phases present, and analyze the interface between the silicide and the silicon substrate.
Methodology:
-
Cross-Sectional Sample Preparation:
-
Two pieces of the TiSi₂ thin film on a silicon substrate are glued together face-to-face using epoxy.
-
The "sandwich" is then cut into thin slices.
-
The slices are mechanically polished to a thickness of about 20-30 µm.
-
A dimple grinder is used to create a central thin area of a few micrometers.
-
The final thinning to electron transparency (typically <100 nm) is achieved by ion milling. Low-energy argon ions at a shallow angle are used to minimize sample damage.
-
-
TEM Analysis:
-
The prepared sample is mounted on a TEM grid and inserted into the microscope.
-
Bright-field and dark-field imaging are used to observe the grain structure and morphology of the TiSi₂ film.
-
Selected Area Electron Diffraction (SAED) is employed to identify the crystal structure of the grains (C49 or C54).
-
High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice and the interface structure.
-
Visualizations
Thermodynamic Relationship of TiSi₂ Polymorphs
Caption: Gibbs free energy landscape for the C49 to C54 TiSi₂ transformation.
Experimental Workflow for Thermodynamic Stability Analysis
Caption: Experimental workflow for determining the thermodynamic stability of TiSi₂.
Conclusion
The thermodynamic stability of TiSi₂ polymorphs is a complex interplay of bulk and interface energies. While the C54 phase is the thermodynamically stable form, the metastable C49 phase readily nucleates first. The transformation to the desired low-resistivity C54 phase is a critical step in the manufacturing of advanced electronic devices. A thorough understanding of the thermodynamic parameters and the kinetics of this transformation, obtained through rigorous experimental characterization as outlined in this guide, is essential for process optimization and the development of next-generation microelectronics. Further research is needed to precisely determine the standard enthalpies and Gibbs free energies of formation for the individual C49 and C54 polymorphs to provide a more complete thermodynamic picture.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. researchgate.net [researchgate.net]
- 3. qed2.com [qed2.com]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. Making sure you're not a bot! [tib.eu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Activation energy for C94 and C54 TiSi2 formation measured during rapid thermal annealing | Semantic Scholar [semanticscholar.org]
- 8. dunand.northwestern.edu [dunand.northwestern.edu]
- 9. In-situ X-ray diffraction analysis of TiSi2 phase formation from a titanium-molybdenum bilayer for MRS Fall Meeting 1996 - IBM Research [research.ibm.com]
- 10. In situ x-ray diffraction analysis of the C49--C54 titanium silicide phase transformation in narrow lines [inis.iaea.org]
TiSi₂ phase diagram and formation energy
An In-depth Technical Guide to the Titanium Disilicide (TiSi₂) Phase Diagram and Formation Energy
Introduction
This compound (TiSi₂) is a refractory metal silicide that has garnered significant attention in the microelectronics industry. Its primary application is as a contact and interconnect material in integrated circuits, largely due to its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based device fabrication processes. The formation and stability of TiSi₂ are governed by the complex phase relationships within the Titanium-Silicon (Ti-Si) binary system.
This technical guide provides a comprehensive overview of the TiSi₂ phase diagram, with a particular focus on the formation, properties, and energetics of its two principal polymorphs: the metastable C49 phase and the stable C54 phase. We present quantitative data in structured tables, detail the experimental and computational protocols used for its characterization, and provide visualizations of key processes to offer a thorough resource for researchers and scientists in materials science and semiconductor technology.
The Ti-Si Phase System and TiSi₂ Formation
The reaction between a thin titanium film and a silicon substrate is a solid-state diffusion process that results in the formation of several titanium silicide compounds, including TiSi₂, TiSi, Ti₅Si₄, and Ti₅Si₃. The formation of the desired TiSi₂ phase for microelectronic applications follows a well-defined, temperature-dependent sequence.
Initially, upon annealing at temperatures below 450°C, an amorphous, intermixed layer of Ti-Si forms at the interface. As the temperature is increased to within the 450°C to 650°C range, the first crystalline phase to nucleate is the metastable C49-TiSi₂.[1] This phase is characterized by a high electrical resistivity. A subsequent annealing step at higher temperatures, typically above 650°C, is required to induce the polymorphic transformation from the C49 phase to the thermodynamically stable C54-TiSi₂ phase.[1] This C54 phase is the desired material for electronic applications due to its significantly lower electrical resistivity.[2]
Quantitative Data
Crystallographic and Electrical Properties
The C49 and C54 phases of TiSi₂ both have orthorhombic crystal structures but differ in their atomic arrangement and unit cell, leading to distinct physical properties. The C54 phase possesses a more symmetrical, face-centered orthorhombic structure, which contributes to its lower electrical resistivity compared to the base-centered orthorhombic C49 phase.[1]
| Property | C49-TiSi₂ (Metastable) | C54-TiSi₂ (Stable) |
| Crystal Structure | Base-Centered Orthorhombic | Face-Centered Orthorhombic |
| Space Group | Cmcm | Fddd |
| Lattice Parameters | a=0.355 nm, b=1.376 nm, c=0.351 nm[1] | a=0.827 nm, b=0.480 nm, c=0.855 nm[1] |
| Thin Film Resistivity | 60 - 70 µΩ·cm[1] | 12 - 24 µΩ·cm[1] |
| Formation Temperature | 450 - 650°C[1] | Forms from C49 at > 650°C[1] |
Table 1: Comparison of crystallographic and electrical properties of C49 and C54 TiSi₂ phases.
Energetics of Formation
The stability and transformation kinetics of TiSi₂ phases are dictated by their thermodynamic formation energies and the kinetic activation energy barriers. The enthalpy of formation (ΔHf) indicates the thermodynamic stability of a compound, while the activation energy (Ea) represents the kinetic barrier to its formation or transformation.
| Parameter | Phase / Process | Value | Method |
| Enthalpy of Formation (ΔHf) | Ti + a-Si → C49-TiSi₂ | -62 ± 5 kJ/mol[3][4] | Experimental (DSC) |
| Ti + c-Si → C54-TiSi₂ | -56 ± 5 kJ/mol (estimated)[3][4] | Experimental (DSC) | |
| TiSi₂ (unspecified) | -171 ± 11 kJ/mol[5] | Survey of Bulk Data | |
| Activation Energy (Ea) of Formation | C49-TiSi₂ | 1.65 - 2.1 eV[6][7] | Experimental (in-situ R) |
| C54-TiSi₂ | 3.3 - 3.8 eV[6][7] | Experimental (in-situ R) | |
| Activation Energy (Ea) of Transformation | C49 → C54 | 5.6 - 5.7 eV[2][8] | Experimental (in-situ R) |
Table 2: Thermodynamic and kinetic energy values for TiSi₂ formation and transformation. Note the discrepancy in enthalpy values, which may arise from differences between thin-film and bulk sample measurements.
Experimental and Computational Protocols
Experimental Determination of Phase Formation and Energetics
The characterization of the TiSi₂ phase diagram and the measurement of its formation energetics rely on a suite of well-established materials science techniques. The typical workflow involves sample preparation, controlled thermal processing, and subsequent analysis.
Methodology:
-
Substrate Preparation: Single crystal silicon wafers, often with a (100) orientation, are cleaned using standard chemical procedures to remove native oxide and organic contaminants.
-
Thin Film Deposition: A thin film of high-purity titanium (e.g., 30-100 nm) is deposited onto the silicon substrate. This is commonly performed using physical vapor deposition (PVD) techniques such as sputtering or electron-beam evaporation in a high-vacuum environment to prevent oxidation.
-
Thermal Annealing: The Ti/Si samples are subjected to thermal annealing to induce the solid-state reaction. Rapid Thermal Annealing (RTA) is widely used as it provides precise temperature control and short processing times. The annealing is typically performed in an inert atmosphere (e.g., N₂ or Ar) at temperatures ranging from 400°C to 900°C.
-
Characterization:
-
Phase Identification: X-Ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present after annealing. The diffraction pattern provides unambiguous identification of the C49 and C54 structures.
-
Kinetics and Resistivity: In-situ resistance measurements, often using a four-point probe setup, monitor the change in sheet resistance of the film during annealing. The sharp drops in resistance correspond to the formation of the C49 and subsequently the C54 phases, allowing for the determination of transformation temperatures and activation energies.[7]
-
Energetics: Differential Scanning Calorimetry (DSC) is used to measure the heat flow from the sample during a controlled temperature ramp. Exothermic peaks in the DSC thermogram correspond to the formation of silicide phases, and the integrated area of these peaks allows for the calculation of the enthalpy of formation (ΔHf).[3]
-
Microstructure: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface morphology and cross-sectional microstructure of the resulting silicide films.
-
First-Principles Calculation of Formation Energy
First-principles calculations, based on Density Functional Theory (DFT), provide a powerful computational method to determine the formation energy of materials from fundamental quantum mechanics. This approach allows for the prediction of thermodynamic stability without experimental input.
Methodology:
-
Define Crystal Structures: The first step is to define the atomic crystal structures for the constituent elements and the final compound. This includes the hexagonal close-packed (hcp) structure for α-Ti, the diamond cubic structure for Si, and the specific orthorhombic structures for C49-TiSi₂ and C54-TiSi₂.
-
Total Energy Calculation: A DFT calculation is performed for each of these structures. The calculation solves the Kohn-Sham equations self-consistently to determine the ground-state electronic configuration and the corresponding total energy (Etotal) of the system.
-
Calculate Formation Energy: The formation energy (ΔEf), which is the theoretical equivalent of the enthalpy of formation at 0 K, is calculated by subtracting the total energies of the constituent elements from the total energy of the compound, normalized per formula unit. The equation is:
ΔEf (TiSi₂) = Etotal(TiSi₂) - Etotal(Ti) - 2 * Etotal(Si)
A negative formation energy indicates that the compound is thermodynamically stable with respect to its constituent elements. By comparing the calculated formation energies of C49-TiSi₂ and C54-TiSi₂, one can computationally confirm that C54 is the more stable polymorph (i.e., it will have a more negative formation energy).
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. qed2.com [qed2.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Making sure you're not a bot! [tib.eu]
- 5. nist.gov [nist.gov]
- 6. Kinetic analysis of C49-TiSi2 and C54-TiSi2 formation at rapid thermal annealing rates for Journal of Applied Physics - IBM Research [research.ibm.com]
- 7. Activation energy for C94 and C54 TiSi2 formation measured during rapid thermal annealing | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanical Properties of Titanium Silicide Compounds
Abstract: Titanium silicides, a class of intermetallic compounds, are garnering significant attention for their unique combination of properties, including high melting points, low densities, good electrical conductivity, and excellent oxidation and corrosion resistance.[1][2] These characteristics make them promising candidates for a wide range of applications, from high-temperature structural components in the aerospace industry to contact materials and interconnects in microelectronics.[1][3] This guide provides a comprehensive technical overview of the mechanical properties of key titanium silicide compounds, primarily focusing on Titanium Disilicide (TiSi₂) and Titanium Pentasilicide (Ti₅Si₃). It summarizes quantitative mechanical data, details the experimental protocols used for their characterization, and presents logical and experimental workflows through diagrams. This document is intended for researchers, materials scientists, and engineers working on the development and application of advanced materials.
Introduction to Titanium Silicides
The titanium-silicon (Ti-Si) binary system features several stoichiometric intermetallic compounds, including Ti₃Si, Ti₅Si₄, TiSi, Ti₅Si₃, and TiSi₂.[4][5][6] Among these, Ti₅Si₃ and TiSi₂ are the most extensively studied due to their superior properties.[1]
-
Ti₅Si₃ is notable for its exceptionally high melting point (2130°C), low density (4.32 g/cm³), high hardness, and its ability to retain strength at elevated temperatures.[1] These attributes make it a strong candidate for high-temperature structural applications.[7]
-
TiSi₂ is widely used in the microelectronics industry for gates, interconnects, and source/drain contacts in integrated circuits.[3][8] This is due to its low electrical resistivity, excellent thermal stability, and good compatibility with silicon-based manufacturing processes.[3][8]
However, a significant drawback of titanium silicides is their inherent brittleness and low fracture toughness at ambient temperatures, which can limit their structural applications.[1] Research efforts are ongoing to enhance their ductility and toughness through methods like alloying and the creation of composite materials.[1]
Synthesis and Phase Formation
The properties of titanium silicides are intrinsically linked to their synthesis method and the resulting phase composition. Several methods are employed to produce these compounds, including self-propagating high-temperature synthesis (SHS), mechanical alloying (MA), powder metallurgy, and various deposition techniques.[3][9][10]
The formation of different silicide phases is a sequential process. Studies have shown that during mechanical alloying or other reaction processes, TiSi₂ often forms as the initial intermetallic phase, which then reacts with additional titanium to form silicon-leaner phases.[4]
Core Mechanical Properties
The mechanical behavior of titanium silicides is characterized by high hardness and elastic stiffness, but limited ductility.[1] These properties are a consequence of their complex crystal structures and the strong covalent bonding between titanium and silicon atoms.[1][11]
Quantitative Data Summary
The following table summarizes key mechanical properties for Ti₅Si₃ and TiSi₂ as reported in the literature. Values can vary depending on the synthesis method, grain size, and testing methodology.
| Compound | Property | Reported Value(s) | Reference(s) |
| Ti₅Si₃ | Density | 4.23 - 4.32 g/cm³ | [1] |
| Hardness | 8.5 - 16 GPa (Vickers/Nano) | [1][12][13][14] | |
| Young's Modulus (E) | 225 - 268 GPa | [1][14][15] | |
| Shear Modulus (G) | 110 GPa | [15] | |
| Bulk Modulus (K) | 156 GPa | [15] | |
| Fracture Toughness (Kᵢ꜀) | 2.0 - 4.0 MPa·m¹/² | [12][14] | |
| TiSi₂ | Density | 4.02 - 4.136 g/cm³ | [1][16] |
| Hardness | 8.5 GPa (Vickers, HV1) | [1][15] | |
| Young's Modulus (E) | 256 GPa | [15] | |
| Shear Modulus (G) | 103 - 111 GPa | [15][17] | |
| Bulk Modulus (K) | 125 - 143 GPa | [15][17] | |
| Fracture Toughness (Kᵢ꜀) | ~2-3 MPa·m¹/² (Typical for silicides) | [1] |
Detailed Property Analysis
Hardness: Titanium silicides are exceptionally hard materials. Ti₅Si₃, in particular, exhibits very high hardness values, often reported between 11 and 12 GPa, with some nanoindentation studies showing values up to 16 GPa.[1][14] This high hardness contributes to excellent wear resistance. The hardness of TiSi₂ is also significant, with a Vickers hardness of approximately 8.5 GPa.[1][15]
Elastic Modulus: The elastic moduli of these compounds reflect their high atomic bond strength.[15] Ti₅Si₃ has a reported Young's modulus in the range of 225-268 GPa, while TiSi₂ has a Young's modulus of around 256 GPa.[1][14][15] This high stiffness is advantageous for applications requiring structural rigidity under load.
Fracture Toughness: The primary limitation for the structural use of titanium silicides is their low fracture toughness.[1] Ti₅Si₃ typically has a fracture toughness of only 2-4 MPa·m¹/².[12][14] This value is characteristic of brittle ceramic materials and indicates a low resistance to crack propagation.[12] Efforts to improve this property often involve creating composites, for instance by introducing a ductile secondary phase or reinforcing particulates like TiC.[12]
Experimental Protocols
Accurate characterization of mechanical properties is crucial for understanding and developing titanium silicide-based materials. The following sections detail common experimental methodologies.
Synthesis: Mechanical Alloying and Spark Plasma Sintering (SPS)
A common route to produce bulk nanostructured Ti₅Si₃ is through mechanical alloying followed by consolidation via Spark Plasma Sintering (SPS).[13][14]
-
Mechanical Alloying (MA): Elemental powders of titanium and silicon are placed in a high-energy ball mill. The repeated cold welding, fracturing, and re-welding of powder particles leads to the gradual formation of the desired intermetallic compound, often with a nanocrystalline grain structure.[13] Milling can last for several hours (e.g., 45 hours) to achieve the desired phase.[13]
-
Spark Plasma Sintering (SPS): The mechanically alloyed powder is then placed in a graphite (B72142) die. A pulsed DC current is passed through the die and powder, generating rapid joule heating. Simultaneously, a uniaxial pressure (e.g., 20-40 MPa) is applied.[2][3] This process allows for sintering at lower temperatures and for shorter durations (e.g., 5 minutes at 1600°C) compared to conventional methods, which helps in retaining the fine-grained microstructure and achieving high density (up to 99% theoretical).[2][14]
Hardness and Modulus Measurement
Vickers Microhardness Test: This is a standard method for determining the hardness of materials.
-
Principle: A diamond indenter with a specific pyramidal shape is pressed into the polished surface of the material with a known force (load).
-
Procedure: The load is applied for a set duration (dwell time). After the indenter is removed, the diagonal lengths of the resulting indentation are measured using a microscope.
-
Calculation: The Vickers Hardness (HV) is calculated from the applied load and the surface area of the indentation.
Nanoindentation: This technique is used to measure mechanical properties at the nanoscale.
-
Principle: A very sharp indenter tip (e.g., Berkovich) is pressed into the material surface with high precision.
-
Procedure: The load applied to the indenter and its penetration depth are continuously monitored during both the loading and unloading phases.
-
Analysis: The resulting load-displacement curve provides a wealth of information. The hardness is calculated from the maximum load and the projected contact area. The elastic modulus is determined from the slope of the initial portion of the unloading curve.[14]
Fracture Toughness Measurement
Indentation Fracture (IF) Method: This method provides an estimate of the fracture toughness (Kᵢ꜀) for brittle materials.
-
Principle: When a Vickers indenter is pressed into a brittle material with sufficient force, radial cracks will often emanate from the corners of the indentation.
-
Procedure: A high load is applied to induce cracking. The lengths of the cracks extending from the indentation corners are measured.
-
Calculation: The fracture toughness is then calculated using an empirical formula that relates the applied load, the indentation size, the crack lengths, and the material's elastic modulus.[12][14]
Conclusion
Titanium silicide compounds, particularly Ti₅Si₃ and TiSi₂, offer an exceptional portfolio of properties including high thermal stability, high hardness, and excellent stiffness, making them suitable for demanding applications. However, their utility in bulk structural roles is often hampered by their inherent brittleness and low fracture toughness. A thorough understanding of the mechanical properties, achieved through precise experimental protocols for synthesis and characterization, is fundamental. Future research will likely continue to focus on innovative alloying and composite strategies to overcome the challenge of brittleness, thereby unlocking the full potential of these advanced intermetallic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. nanotrun.com [nanotrun.com]
- 3. nanotrun.com [nanotrun.com]
- 4. researchgate.net [researchgate.net]
- 5. Диаграмма состояния системы Si-Ti [himikatus.ru]
- 6. researchgate.net [researchgate.net]
- 7. Titanium Silicide (Ti5Si3) | High Purity | RUO [benchchem.com]
- 8. C49-C54 this compound (TiSi2) [globalsino.com]
- 9. researchgate.net [researchgate.net]
- 10. Formation of titanium silicides Ti5Si3 and TiSi2 by self-propagating combustion synthesis (2007) | Chun-Liang Yeh | 71 Citations [scispace.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. heegermaterials.com [heegermaterials.com]
- 17. mp-2582: TiSi2 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]
The Seebeck Coefficient of Titanium Disilicide: A Technical Guide for Advanced Materials Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Titanium disilicide (TiSi₂) is a material extensively studied for its applications in the microelectronics industry due to its low electrical resistivity, high thermal stability, and excellent contact properties with silicon.[1] However, its potential as a thermoelectric material, particularly its Seebeck coefficient, remains largely unexplored. This technical guide provides a comprehensive overview of the current understanding of the Seebeck coefficient of this compound, addresses the significant gap in experimental data, and details the necessary experimental protocols for its characterization. While specific quantitative data for TiSi₂ is scarce, this document leverages data from other transition metal silicides to provide a predictive framework and highlight the potential research avenues for TiSi₂ in thermoelectric applications.
Introduction to the Seebeck Effect and its Significance
The Seebeck effect describes the phenomenon where a temperature difference across a conducting material induces a voltage difference. The magnitude of this induced voltage per unit of temperature difference is known as the Seebeck coefficient (S), typically measured in microvolts per Kelvin (µV/K).[2] Materials with a high Seebeck coefficient are crucial for efficient thermoelectric generators, which convert waste heat into useful electrical energy, and for thermoelectric coolers.[2] The sign of the Seebeck coefficient indicates the dominant charge carrier type: positive for holes (p-type) and negative for electrons (n-type).
Quantitative Data on the Seebeck Coefficient of Silicides
A thorough review of the existing scientific literature reveals a significant lack of quantitative data for the Seebeck coefficient of this compound. The majority of research has focused on its electrical resistivity for microelectronic applications.[1] To provide a contextual understanding of the potential thermoelectric performance of TiSi₂, this section presents representative data for other notable transition metal silicides. These materials share structural and chemical similarities with TiSi₂ and their properties can offer insights into the expected behavior of this compound.
Table 1: Seebeck Coefficient and Related Thermoelectric Properties of Selected Transition Metal Silicides
| Material | Seebeck Coefficient (S) at 300 K (µV/K) | Electrical Resistivity (ρ) at 300 K (µΩ·m) | Power Factor (S²σ) at 300 K (µW/m·K²) | Synthesis Method | Reference |
| This compound (TiSi₂) (C54 Phase) | Data not available | ~0.15 - 0.22 | Data not available | Sputtering and thermal silicidation | |
| Chromium Disilicide (CrSi₂) | ~100 - 200 (p-type) | ~10 - 20 | ~500 - 2000 | Bridgman or Czochralski method | [3] |
| Higher Manganese Silicide (MnSi~1.7) | ~200 - 300 (p-type) | ~5 - 10 | ~800 - 1800 | Bridgman or Czochralski method | [3] |
| Cobalt Monosilicide (CoSi) | ~ -80 to -100 (n-type) | ~0.1 - 0.2 | ~4000 - 5000 | Bridgman or Czochralski method | [3] |
| Iron Disilicide (β-FeSi₂) | ~ ±200 - 500 | ~10 - 1000 | ~200 - 1000 | Mechanical alloying and spark plasma sintering | [4][5] |
Note: The data for silicides other than TiSi₂ are representative values from the literature and can vary depending on doping, synthesis conditions, and measurement techniques. The lack of data for TiSi₂ highlights a critical area for future research.
Experimental Protocols
Accurate and reproducible measurement of the Seebeck coefficient is fundamental for characterizing thermoelectric materials. The following sections detail the methodologies for Seebeck coefficient measurement and the synthesis of this compound.
Measurement of the Seebeck Coefficient
The Seebeck coefficient is typically measured using a differential method, where a small temperature gradient is established across the sample, and the resulting thermoelectric voltage is measured.
Key Apparatus:
-
Sample Holder: Constructed from electrically insulating and thermally conductive materials (e.g., alumina, boron nitride) to ensure good thermal contact and electrical isolation.
-
Heaters: Two independently controlled heaters (e.g., resistive cartridge heaters) to create a stable temperature gradient (ΔT) across the sample.
-
Thermocouples: Fine-gauge thermocouples (e.g., Type K or S) are attached to the sample at two distinct points to measure the temperature at each point (T_hot and T_cold). These same thermocouple wires can often be used to measure the induced thermoelectric voltage (ΔV).
-
Nanovoltmeter: A high-precision voltmeter is required to accurately measure the small thermoelectric voltage.
-
Vacuum or Inert Gas Chamber: To prevent oxidation of the sample at elevated temperatures.
Detailed Methodology:
-
Sample Preparation: The this compound sample, either in bulk or thin-film form, is cut into a well-defined geometry (typically a rectangular bar). The surfaces for thermocouple attachment should be smooth and clean.
-
Mounting: The sample is mounted in the sample holder, ensuring good thermal contact with the heaters and thermocouples. A thermally conductive paste can be used to improve thermal contact.
-
Establishing a Temperature Gradient: The system is brought to the desired base temperature. One heater is then used to create a small, stable temperature difference (ΔT = T_hot - T_cold) across the sample, typically in the range of 1-10 K.
-
Data Acquisition: The temperatures (T_hot and T_cold) and the thermoelectric voltage (ΔV) are measured simultaneously and recorded once the system has reached a steady state.
-
Calculation: The Seebeck coefficient is calculated using the formula: S = -ΔV / ΔT. The negative sign is a convention.
-
Temperature Dependence: The measurement is repeated at various base temperatures to determine the temperature dependence of the Seebeck coefficient.
Workflow for Seebeck Coefficient Measurement
Caption: Experimental workflow for determining the Seebeck coefficient.
Synthesis of this compound
Several methods can be employed to synthesize this compound, with the choice of method influencing the material's purity, crystal structure, and microstructure, which in turn can affect its thermoelectric properties.
Common Synthesis Methods:
-
Solid-State Reaction: This involves the direct reaction of titanium and silicon powders at high temperatures.
-
Mixing: High-purity titanium and silicon powders are mixed in a stoichiometric ratio (1:2).
-
Compaction: The mixed powder is cold-pressed into a pellet.
-
Sintering: The pellet is sintered in a vacuum or inert atmosphere furnace at temperatures typically ranging from 600°C to 1000°C. The C49-TiSi₂ phase forms at lower temperatures and transforms to the more stable, lower resistivity C54 phase at higher temperatures.[1]
-
-
Sputtering and Thermal Annealing (for thin films): This is a common method for producing TiSi₂ thin films in the microelectronics industry.
-
Deposition: A thin layer of titanium is deposited onto a silicon substrate using a sputtering technique.
-
Annealing: The substrate is then subjected to rapid thermal annealing (RTA) in an inert atmosphere. The titanium reacts with the silicon substrate to form this compound.
-
-
Chemical Vapor Deposition (CVD): This method involves the reaction of gaseous precursors on a heated substrate. For TiSi₂, precursors such as titanium tetrachloride (TiCl₄) and silane (B1218182) (SiH₄) can be used. CVD allows for good control over film thickness and uniformity.
Factors Influencing the Seebeck Coefficient of Silicides
While specific data for TiSi₂ is lacking, the thermoelectric properties of silicides are generally influenced by several factors that can be strategically manipulated to enhance their performance.
-
Doping: Introducing dopant atoms into the crystal lattice can alter the carrier concentration and, consequently, the Seebeck coefficient. For instance, doping with elements that have a different number of valence electrons can shift the material towards n-type or p-type conductivity. The effect of various dopants on the Seebeck coefficient of TiSi₂ is a critical area for investigation.
-
Nanostructuring: Reducing the grain size to the nanoscale can significantly impact thermoelectric properties. Nanostructuring can increase phonon scattering at grain boundaries, thereby reducing thermal conductivity, which is beneficial for the overall thermoelectric figure of merit (ZT). The effect of nanostructuring on the Seebeck coefficient itself can be complex, potentially leading to an enhancement through quantum confinement effects or energy filtering at interfaces.[1][6]
-
Crystal Structure: this compound exists in two main phases: the metastable C49 phase and the stable C54 phase.[1] These phases have different crystal structures and electrical resistivities, and it is highly probable that they also possess different Seebeck coefficients. A systematic study of the thermoelectric properties of each phase is warranted.
Conclusion and Future Outlook
This compound presents an intriguing yet underexplored avenue in the field of thermoelectric materials. Its inherent properties of high thermal stability and compatibility with silicon-based technologies make it a compelling candidate for further investigation. The significant gap in the literature regarding its Seebeck coefficient represents a clear opportunity for novel research.
Future work should focus on the systematic synthesis of both bulk and thin-film TiSi₂ and the comprehensive characterization of its Seebeck coefficient as a function of temperature. Furthermore, the influence of various dopants and the effects of nanostructuring on its thermoelectric properties must be explored to unlock its full potential. The experimental protocols and contextual data provided in this guide offer a solid foundation for researchers to embark on this promising research direction. The insights gained from such studies could pave the way for the development of new, efficient, and cost-effective thermoelectric materials for a wide range of energy harvesting applications.
References
Optical properties of TiSi₂ thin films
An In-Depth Technical Guide to the Optical Properties of Titanium Disilicide (TiSi₂) Thin Films
Introduction
This compound (TiSi₂) is a refractory metal silicide that has garnered significant attention in the semiconductor industry, primarily for its application as a contact and interconnect material in integrated circuits. Its desirability stems from its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based manufacturing processes.[1]
TiSi₂ thin films predominantly exist in two crystalline polymorphs: the metastable C49 phase and the thermodynamically stable C54 phase. The C49 (base-centered orthorhombic) phase typically forms first during the solid-state reaction between titanium and silicon at annealing temperatures between 450°C and 650°C.[1] This phase is characterized by a higher electrical resistivity (60-70 µΩ·cm).[1] Upon further annealing at temperatures above 650°C, the C49 phase transforms into the C54 (face-centered orthorhombic) phase.[1][2] This C54 phase is the technologically crucial variant, exhibiting a much lower electrical resistivity of 12-24 µΩ·cm.[1]
While the electrical properties of these phases are well-documented, a thorough understanding of their optical properties is essential for process control, in-situ monitoring, and the development of novel photonic or plasmonic applications. This guide provides a comprehensive overview of the optical characteristics of TiSi₂ thin films, detailed experimental protocols for their formation and characterization, and the key relationships between processing parameters and final film properties.
Core Optical Properties of TiSi₂
The interaction of light with a TiSi₂ thin film is described by its complex refractive index (ñ = n + ik), where n is the refractive index (related to the phase velocity of light in the material) and k is the extinction coefficient (related to the absorption of light). These optical constants are wavelength-dependent and are fundamental to determining other properties like reflectance and transmittance. Spectroscopic ellipsometry is a primary technique used to determine the optical constants of TiSi₂ films.[3][4]
Data Presentation: Optical Constants
The following table summarizes the refractive index and extinction coefficient for a typical TiSi₂ thin film across the ultraviolet to near-infrared spectrum.
| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |
| 300 | 1.341 | 2.809 |
| 400 | 1.954 | 3.251 |
| 500 | 2.417 | 3.195 |
| 600 | 2.651 | 3.013 |
| 632.8 | 2.700 | 2.939 |
| 700 | 2.723 | 2.836 |
| 800 | 2.671 | 2.744 |
| 900 | 2.593 | 2.730 |
| 1000 | 2.531 | 2.775 |
| Data sourced from Filmetrics, based on the Sopra Material Library.[5] |
Experimental Protocols
The fabrication and characterization of TiSi₂ thin films involve a precise sequence of deposition, annealing, and measurement steps.
Thin Film Deposition: Sputtering
Sputtering is a widely used physical vapor deposition (PVD) technique for creating high-quality TiSi₂ films.
-
Substrate Preparation : Silicon (Si) wafers, typically with a (100) orientation, are used as substrates. The wafers undergo a rigorous cleaning procedure to remove organic residues and the native oxide layer. A common method is the RCA clean, followed by a final dip in a dilute hydrofluoric acid (HF) solution immediately before loading into the vacuum chamber.
-
Vacuum System : The deposition is performed in a high-vacuum or ultra-high-vacuum (UHV) chamber with a base pressure of less than 1x10⁻⁷ Torr to minimize contamination.
-
Sputtering Process :
-
A high-purity titanium (Ti) target is bombarded with energetic ions, typically Argon (Ar⁺), generated in a plasma.
-
The bombardment ejects Ti atoms from the target, which then travel through the vacuum and deposit onto the Si substrate.
-
Process parameters such as Ar gas pressure, sputtering power (DC or RF magnetron), and substrate temperature are controlled to achieve the desired film thickness and morphology. A typical Ti film thickness for microelectronics applications is in the range of 20-50 nm.
-
Silicide Formation: Two-Step Rapid Thermal Annealing (RTA)
A two-step annealing process is standard for converting the deposited Ti film into the low-resistivity C54-TiSi₂ phase. This is often part of a self-aligned silicide (salicide) process.[6]
-
First Anneal (C49 Formation) : The Ti-coated Si wafer is subjected to a first RTA step in a nitrogen (N₂) atmosphere.
-
Temperature : 600°C - 700°C.[1]
-
Duration : 20 - 60 seconds.
-
Outcome : This step induces a solid-state reaction between the Ti and Si to form the high-resistivity, metastable C49-TiSi₂ phase. The nitrogen ambient simultaneously forms a titanium nitride (TiN) layer on the surface of the unreacted titanium.
-
-
Selective Etch : The wafer is treated with a selective wet etchant (e.g., a mixture of H₂O₂, NH₄OH, and H₂O) that removes the top TiN layer and any unreacted Ti metal, leaving only the patterned TiSi₂ (in the C49 phase) on the silicon regions.
-
Second Anneal (C54 Transformation) : The wafer undergoes a second, higher-temperature RTA.
Optical Characterization: Spectroscopic Ellipsometry (SE)
SE is a non-destructive optical technique used to determine thin film properties, including thickness and the complex refractive index.
-
Measurement Principle : SE measures the change in polarization of light upon reflection from the sample surface. A beam of broadband light with a known polarization state is directed at the film, and the polarization state of the reflected light is analyzed. The measured parameters are Psi (Ψ), related to the amplitude ratio, and Delta (Δ), related to the phase shift between p- and s-polarized light.
-
Data Acquisition : Ψ and Δ are measured over a wide spectral range (e.g., 190 nm to 1700 nm) at one or multiple angles of incidence (e.g., 65° and 75°).
-
Optical Modeling and Data Analysis :
-
An optical model of the sample is constructed, typically consisting of layers for the Si substrate, the TiSi₂ film, and a surface roughness layer.
-
The optical constants of the TiSi₂ layer are described by a dispersion model, such as the Drude-Lorentz model, which accounts for both free-carrier (Drude) and interband (Lorentz oscillator) absorption.
-
An iterative regression analysis is performed to adjust the model parameters (e.g., film thickness, oscillator parameters) until the calculated Ψ and Δ values best match the experimental data. The final output provides the film thickness and the wavelength-dependent n and k values.
-
Visualizations: Workflows and Relationships
To clarify the intricate processes and dependencies in the study of TiSi₂ thin films, the following diagrams are provided.
Caption: Experimental workflow for the formation and characterization of C54-TiSi₂ thin films.
Caption: Relationship between processing parameters and the final properties of TiSi₂ thin films.
Conclusion
The optical properties of this compound thin films are intrinsically linked to their crystalline phase and the processing conditions used in their fabrication. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase, driven by thermal annealing, is the most critical factor determining the film's final characteristics. While a single set of optical constants provides a baseline, it is crucial for researchers to recognize that these properties can be tuned by controlling parameters such as film thickness and annealing protocols. The detailed experimental methodologies and workflow diagrams presented in this guide offer a robust framework for the controlled synthesis and accurate characterization of TiSi₂ thin films for both established microelectronic and emerging photonic applications.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Item - Characterization of C54 titanium silicide thin films by spectroscopy, microscopy and diffraction - RMIT University - Figshare [research-repository.rmit.edu.au]
- 5. Refractive Index of TiSi2, this compound for Thin Film Thickness Measurement [103.231.253.241]
- 6. [PDF] Study of C49‐TiSi2 and C54‐TiSi2 formation on doped polycrystalline silicon using in situ resistance measurements during annealing | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Magnetic Susceptibility of Titanium Disilicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of titanium disilicide (TiSi₂), a material of significant interest in the microelectronics industry. This document synthesizes theoretical predictions and draws analogies from related compounds to elucidate the magnetic susceptibility of TiSi₂. It also details the standard experimental protocols for its measurement.
Executive Summary
Theoretical Magnetic Properties of this compound
Density Functional Theory (DFT) calculations for the common orthorhombic crystal structures of TiSi₂ (C54 and C49 phases) consistently predict a total magnetic moment of 0.00 µB per formula unit.[2][3][5] This theoretical result is the primary basis for classifying TiSi₂ as non-magnetic.
The absence of a net magnetic moment in the ground state points towards two possibilities for its behavior in an applied magnetic field:
-
Diamagnetism: A weak repulsion from a magnetic field, characterized by a small negative magnetic susceptibility (χ < 0). This is a universal property of all materials, arising from the orbital motion of electrons.
-
Paramagnetism: A weak attraction to a magnetic field, characterized by a small positive magnetic susceptibility (χ > 0). In metals like TiSi₂, this is typically dominated by Pauli paramagnetism.[6]
Given that TiSi₂ is a metal with a density of states at the Fermi level, the contribution from Pauli paramagnetism is expected. This phenomenon is a quantum mechanical effect where the external magnetic field causes a small imbalance in the number of spin-up and spin-down conduction electrons, leading to a net magnetic moment aligned with the field.[7][8] A similar compound, titanium disulfide (TiS₂), is known to be a Pauli paramagnet.[9]
Data on Magnetic Properties
The following table summarizes the theoretically predicted magnetic properties of this compound. It is important to note that specific experimental values for magnetic susceptibility are not prominently available in the existing literature.
| Property | C54-TiSi₂ (orthorhombic, Fddd) | C49-TiSi₂ (orthorhombic, Cmcm) | Source(s) |
| Magnetic Ordering | Non-magnetic | Non-magnetic | [2][3] |
| Total Magnetization (µB/f.u.) | 0.00 | 0.00 | [2][3] |
| Predicted Susceptibility Type | Pauli Paramagnetic or Diamagnetic | Pauli Paramagnetic or Diamagnetic | [6][9] |
Experimental Protocols for Magnetic Susceptibility Measurement
The magnetic susceptibility of a material like this compound can be experimentally determined using highly sensitive techniques such as Superconducting Quantum Interference Device (SQUID) magnetometry and the Faraday balance method.
SQUID Magnetometry
SQUID magnetometry is an extremely sensitive method for determining the magnetic properties of materials.
Methodology:
-
Sample Preparation: A sample of this compound, either in powder or thin-film form, is carefully weighed and placed in a sample holder with known, low magnetic susceptibility.
-
Measurement Procedure: The sample is introduced into the SQUID magnetometer. The instrument applies a uniform magnetic field of known strength.
-
Data Acquisition: The sample is moved through a set of superconducting detection coils, which induces a current proportional to the magnetic moment of the sample. The SQUID sensor measures this current with high precision.
-
Temperature Dependence: Measurements can be performed over a wide range of temperatures to investigate the temperature dependence of the magnetic susceptibility. For a Pauli paramagnet, the susceptibility is expected to be nearly constant with temperature.
-
Data Analysis: The magnetic moment is measured as a function of the applied magnetic field. The magnetic susceptibility (χ) is then calculated from the slope of the magnetization (M) versus applied magnetic field (H) curve (M = χH).
Faraday Balance
The Faraday balance method measures the force exerted on a sample by a non-uniform magnetic field.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of TiSi₂ is placed in a sample holder suspended from a microbalance.
-
Measurement Principle: The sample is positioned in a region of a magnetic field with a constant field gradient (H·dH/dz). The force (F) on the sample is proportional to its mass (m), magnetic susceptibility per unit mass (χ_g), and the field gradient: F = χ_g * m * H * (dH/dz).
-
Data Acquisition: The apparent change in the mass of the sample is measured when the magnetic field is applied. This change in mass corresponds to the magnetic force.
-
Calibration: The system is calibrated using a standard material with a known magnetic susceptibility.
-
Data Analysis: The mass susceptibility is calculated from the measured force, and this can be converted to molar susceptibility.
Visualizations
Logical Relationship between Electronic Structure and Magnetic Properties
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Versatile Titanium Silicide Monolayers with Prominent Ferromagnetic, Catalytic, and Superconducting Properties: Theoretical Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mp-2582: TiSi2 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]
- 6. Paramagnetism - Wikipedia [en.wikipedia.org]
- 7. bingweb.binghamton.edu [bingweb.binghamton.edu]
- 8. pas.rochester.edu [pas.rochester.edu]
- 9. researchgate.net [researchgate.net]
Introduction to Titanium Disilicide and Its Polymorphs
An In-Depth Technical Guide to Point Defects in the Titanium Disilicide (TiSi2) Crystal Lattice
This compound (TiSi₂) is a refractory metal silicide that has been extensively utilized in the microelectronics industry for applications such as low-resistivity interconnects, Ohmic contacts, and gates in complementary metal-oxide-semiconductor (CMOS) devices.[1] A key characteristic of TiSi₂ is its existence in two primary allotropes: the metastable, high-resistivity C49 phase and the stable, low-resistivity C54 phase.[2]
The C49 phase (base-centered orthorhombic) typically forms at lower temperatures (around 600°C), while the technologically crucial transformation to the C54 phase (face-centered orthorhombic) occurs at higher temperatures, generally above 700°C.[3][4] This polymorphic transformation is critical for achieving the desired low sheet resistance in electronic devices.[1][3] The presence and behavior of point defects within the TiSi₂ crystal lattice are understood to play a significant role in this phase transformation and, consequently, the material's overall electronic performance.[3]
Types of Point Defects in the TiSi₂ Lattice
Point defects are zero-dimensional imperfections in the crystal lattice that disrupt the periodic arrangement of atoms.[5][6] In a binary compound like TiSi₂, several fundamental types of point defects can exist:
-
Vacancies: These are empty lattice sites where an atom is missing. Both Titanium (V_Ti) and Silicon (V_Si) vacancies can occur.[3]
-
Interstitial Defects: These occur when an atom occupies a site that is not a regular lattice position. Both Ti and Si atoms can exist as interstitials.[6]
-
Antisite Defects: These defects arise when an atom of one type occupies a lattice site normally designated for the other type. This includes a Silicon atom on a Titanium site (Si_Ti) and a Titanium atom on a Silicon site (Ti_Si).[3]
Energetics and Concentration of Point Defects
The stability and concentration of point defects are governed by their formation energies. First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for determining these energies.[7][8] Studies have shown that the formation energies of certain point defects within the metastable C49 structure of TiSi₂ are notably low, in some cases less than 1 eV.[1][3] This low formation energy is consistent with experimental observations of high defect concentrations in the C49 phase.[3]
It is theorized that this high concentration of defects in the C49 allotrope may be the driving force for its transformation to the more stable, lower-defect C54 phase at higher temperatures.[3] The lowest defect formation energy has been identified for the Ti-rich Ti_Si antisite defect.[3]
| Parameter | Value (eV) | Phase | Reference |
| Formation Energy (Certain Point Defects) | < 1.0 | C49 | [3] |
| Activation Energy for C49-TiSi₂ Formation | 2.1 ± 0.2 | C49 | [9] |
| Activation Energy for C54-TiSi₂ Formation | 3.8 ± 0.5 | C54 | [9] |
Table 1: Summary of key formation and activation energies related to TiSi₂ phases and defects.
Influence of Point Defects on Material Properties
Point defects have a profound impact on the physical and electronic properties of TiSi₂. The most significant effect is their role in the C49-to-C54 phase transformation. The high concentration of defects in the C49 phase is believed to facilitate the nucleation and growth of the C54 phase.[3] Since the C54 phase has a significantly lower electrical resistivity (15-20 µΩ·cm) compared to the C49 phase (60-70 µΩ·cm), controlling the defect dynamics is essential for fabricating high-performance electronic contacts.[1]
Furthermore, the diffusion of atoms, which is a defect-mediated process, is fundamental to the formation of the silicide itself. Silicon is known to be the dominant diffusing species in TiSi₂, a process inherently linked to the movement of point defects.[3] The formation of TiSi₂ can also inject point defects into the underlying silicon substrate, which can affect dopant diffusion and device performance.[10]
Experimental and Computational Methodologies
The characterization of point defects in TiSi₂ relies on a combination of advanced experimental techniques and computational modeling.
First-Principles Calculations (DFT)
This computational methodology provides atomic-scale insights into the properties of defects.[7][8]
Protocol:
-
Model Construction: A supercell of the TiSi₂ crystal lattice (either C49 or C54) is constructed. The supercell must be large enough to minimize interactions between a defect and its periodic images.[3]
-
Defect Introduction: A point defect (e.g., a vacancy or antisite) is created within the supercell. For a vacancy, an atom is removed; for an antisite, two atoms are swapped.
-
Structural Relaxation: The positions of the atoms in the supercell, as well as the cell dimensions, are computationally relaxed until the forces on each atom and the stress on the cell are below a defined threshold.[3]
-
Energy Calculation: The total energy of the supercell containing the defect is calculated.
-
Formation Energy Determination: The defect formation energy is calculated by comparing the energy of the defect-containing supercell with the energy of a perfect supercell and the chemical potentials of the constituent atoms.[7]
Positron Annihilation Spectroscopy (PAS)
PAS is a highly sensitive, non-destructive technique for studying vacancy-type defects (vacancies and vacancy clusters) in materials.[11][12]
Protocol:
-
Positron Implantation: A beam of monoenergetic positrons is implanted into the TiSi₂ thin film. The implantation depth is controlled by varying the beam energy, allowing for depth-resolved analysis.[11][13]
-
Thermalization and Diffusion: The implanted positrons rapidly lose energy (thermalize) and diffuse through the crystal lattice.
-
Trapping: If the material contains open-volume defects like vacancies, positrons can become trapped in these regions of lower ion density.[12]
-
Annihilation and Detection: The trapped positron eventually annihilates with an electron, emitting two gamma rays. The properties of these gamma rays are measured.
-
Positron Annihilation Lifetime Spectroscopy (PALS): Measures the time between positron implantation and annihilation. The lifetime is longer for positrons trapped in larger defects, providing information on the defect size.[11][12]
-
Doppler Broadening Spectroscopy (DBS): Measures the energy distribution of the annihilation gamma rays. This distribution is broadened by the momentum of the electron-positron pair, which is different in defect sites compared to the bulk lattice.[12]
-
-
Data Analysis: By analyzing the lifetime and Doppler broadening data as a function of positron implantation depth, one can identify the types of vacancy defects present and their concentration profile within the TiSi₂ film.[13]
Conclusion
Point defects are an intrinsic and critical feature of the this compound crystal lattice. Their low formation energy in the metastable C49 phase leads to high defect concentrations, which in turn influences the crucial polymorphic transformation to the low-resistivity C54 phase. Understanding and controlling the dynamics of these defects through advanced characterization techniques like Positron Annihilation Spectroscopy and computational modeling with DFT is essential for optimizing the performance and reliability of TiSi₂-based contacts in microelectronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. C49-C54 this compound (TiSi2) [globalsino.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Kinetic analysis of C49-TiSi2 and C54-TiSi2 formation at rapid thermal annealing rates for Journal of Applied Physics - IBM Research [research.ibm.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. epj-conferences.org [epj-conferences.org]
- 13. researchgate.net [researchgate.net]
Surface Energy of C49 and C54 TiSi₂: A Technical Guide
Affiliation: Google Research
Abstract
Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, primarily utilized for contacts and interconnects due to its low resistivity and thermal stability. It exists in two main allotropic forms: the metastable C49 phase and the stable C54 phase. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase is a key processing step, and the nucleation and stability of these phases are heavily influenced by their surface and interfacial energies. This technical guide provides a comprehensive overview of the surface energies of C49 and C54 TiSi₂, summarizing key quantitative data from both experimental and computational studies. Detailed methodologies for the primary techniques used to determine these values are presented, along with visualizations of the underlying principles and experimental workflows. This document is intended for researchers, scientists, and engineers working in materials science and semiconductor device fabrication.
Introduction
The formation of titanium silicide thin films typically proceeds through the initial nucleation of the metastable C49 phase, which has a base-centered orthorhombic crystal structure. Upon further annealing at temperatures between 600°C and 700°C, the C49 phase transforms into the thermodynamically stable C54 phase, which possesses a face-centered orthorhombic structure and significantly lower electrical resistivity. The kinetics of this transformation are of immense technological importance, as incomplete conversion to the C54 phase can lead to higher device resistance and performance variability.
The nucleation of both the C49 and C54 phases is governed by a competition between bulk and surface/interface free energies. It has been proposed that the preferential initial formation of the metastable C49 phase is due to its lower surface and interface energy, which results in a smaller nucleation barrier compared to the C54 phase.[1] This guide delves into the quantitative surface energy values that underpin this phenomenon.
Quantitative Surface Energy Data
The surface energy of C49 and C54 TiSi₂ has been investigated through both theoretical first-principles calculations and experimental techniques. The following tables summarize the available quantitative data.
Computationally Determined Surface Energies
First-principles calculations based on Density Functional Theory (DFT) have been employed to determine the surface energies of various crystallographic planes of both C49 and C54 TiSi₂. These studies consistently show that the surface energies of the C49 phase are generally lower than those of the C54 phase, providing a theoretical basis for the preferential nucleation of the C49 structure.
| Phase | Crystallographic Plane | Termination | Calculated Surface Energy (J/m²) | Reference |
| C49-TiSi₂ | (100) | Si | 1.48 | [2] |
| (100) | Ti | 2.16 | [2] | |
| (010) | Si | 1.25 | [2] | |
| (010) | Ti | 1.89 | [2] | |
| (001) | - | 1.55 | [2] | |
| C54-TiSi₂ | (100) | Si | 1.54 | [2] |
| (100) | Ti | 2.25 | [2] | |
| (010) | - | 1.62 | [2] | |
| (001) | - | 1.78 | [2] |
Note: The study by Iannuzzi and Miglio, using molecular dynamics with a tight-binding potential, also concluded that the C49 phase has a lower average surface energy than the C54 phase, further supporting the findings from DFT calculations.[2]
Experimentally Determined Surface and Interface Energies
Experimental determination of solid surface energies is challenging. A common method involves measuring the contact angle of silicide islands formed on a substrate and applying a solid-state capillarity model. These measurements often yield a combined term of the silicide's surface energy and the silicide-substrate interface energy.
| TiSi₂ Phase | Substrate | Annealing Temp. (°C) | Surface Energy (γ_sv) (J/m²) | Interface Energy (γ_sl) (J/m²) | Reference |
| C49 | Si(111) | 700-900 | ~0.6 - 0.8 | ~0.4 - 0.5 | [1] |
| C54 | Si(100) | 800-900 | ~0.8 - 1.0 | ~0.5 - 0.6 | [1] |
Note: The values presented are estimations derived from the data in the cited literature. The original study provides a range of values and emphasizes the dependence on specific experimental conditions. For the C49 phase on Si(111), the silicide remains in the C49 structure even at high temperatures for the film thicknesses studied. In contrast, on Si(100), the transformation to the C54 phase occurs at the higher end of the annealing temperature range.[1]
Methodologies and Protocols
First-Principles Calculation of Surface Energy
First-principles calculations, particularly those based on DFT, are powerful theoretical tools for determining the surface energies of crystalline materials. The general workflow for such a calculation is outlined below.
-
Bulk Structure Optimization: The calculation begins with the optimization of the bulk crystal structure of the TiSi₂ phase (either C49 or C54) to find its lowest energy state and the corresponding lattice parameters.
-
Slab Model Creation: A "slab" model is constructed by cleaving the optimized bulk crystal along a specific crystallographic plane (e.g., (100), (010), (001)). This slab is periodic in two dimensions and has two surfaces exposed. A vacuum region is added perpendicular to the slab surfaces to prevent interactions between periodic images of the slab.
-
Slab Geometry Optimization: The atomic positions within the slab are allowed to relax until the forces on the atoms are minimized. This accounts for surface reconstruction and relaxation phenomena.
-
Surface Energy Calculation: The surface energy (γ) is then calculated using the following formula:
γ = (E_slab - n * E_bulk) / (2 * A)
where:
-
E_slab is the total energy of the relaxed slab.
-
n is the number of formula units of TiSi₂ in the slab.
-
E_bulk is the energy per formula unit of the bulk material.
-
A is the surface area of the slab. The factor of 2 in the denominator accounts for the two surfaces of the slab.
-
Experimental Determination of Surface Energy via Contact Angle Measurement
The experimental determination of the surface energy of a solid is often performed indirectly by measuring the contact angle of a liquid or a molten solid on its surface. For TiSi₂, this involves the formation of islands on a silicon substrate and subsequent analysis.
-
Substrate Preparation: A single-crystal silicon wafer (e.g., Si(100) or Si(111)) is cleaned to remove any native oxide and contaminants. This is typically done in an ultra-high vacuum (UHV) chamber.
-
Thin Film Deposition: A thin film of titanium is deposited onto the clean silicon substrate under UHV conditions.
-
In-situ Annealing: The sample is annealed in-situ at a high temperature (e.g., 700-900°C). This promotes the reaction between titanium and silicon to form titanium silicide and induces the agglomeration of the silicide film into discrete islands.
-
Imaging: The sample is cooled, and the morphology of the silicide islands is characterized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Contact Angle Measurement: The contact angle (θ) of the TiSi₂ islands on the Si substrate is measured from the SEM or TEM images.
-
Surface and Interface Energy Calculation: The surface energy of the silicide (γ_sv) and the interface energy between the silicide and the substrate (γ_sl) are deduced using a solid-state capillarity model, which is an extension of Young's equation:
γ_s = γ_sl + γ_sv * cos(θ)
where γ_s is the surface energy of the silicon substrate, which is a known value. By measuring the contact angle, the relationship between γ_sv and γ_sl can be established. Additional modeling or assumptions are often required to deconvolve these two terms.
Role of Surface Energy in C49 to C54 Phase Transformation
The quantitative data presented in this guide supports the widely accepted model for the preferential nucleation of the metastable C49 TiSi₂ phase. The lower surface energy of the C49 phase reduces the overall free energy change associated with the formation of a nucleus, thereby lowering the nucleation barrier.
While the C49 phase has a kinetic advantage in nucleation, the C54 phase is thermodynamically more stable in the bulk. Consequently, with sufficient thermal energy provided during annealing, the C49 phase transforms into the more stable, low-resistivity C54 phase.
Conclusion
The surface energies of the C49 and C54 phases of this compound are critical parameters that govern the phase formation sequence in Ti/Si thin film reactions. Both first-principles calculations and experimental measurements consistently indicate that the metastable C49 phase possesses a lower surface energy than the stable C54 phase. This lower surface energy provides a kinetic advantage for the nucleation of the C49 phase, explaining its initial formation despite its metastable nature. A thorough understanding of these surface energy values and the methodologies used to obtain them is essential for the continued optimization of TiSi₂-based contacts and interconnects in advanced semiconductor devices.
References
Methodological & Application
Synthesis of Titanium Disilicide Nanoparticles: A Detailed Guide for Researchers
Introduction: Titanium disilicide (TiSi₂) nanoparticles are attracting significant interest across various scientific and technological fields, including microelectronics, high-temperature coatings, and energy storage, owing to their low resistivity, high thermal stability, and excellent mechanical properties.[1] This document provides detailed application notes and protocols for the synthesis of TiSi₂ nanoparticles, aimed at researchers, scientists, and drug development professionals. The following sections will delve into various synthesis methodologies, present key experimental parameters in a comparative format, and outline characterization techniques to assess the quality of the synthesized nanoparticles.
Synthesis Methodologies
Several methods have been successfully employed for the synthesis of this compound. The choice of method often depends on the desired particle characteristics, such as size, purity, and crystallinity. Key methods include Self-Propagating High-Temperature Synthesis (SHS), Chemical Vapor Deposition (CVD), and a Co-reduction route.
Self-Propagating High-Temperature Synthesis (SHS)
SHS is an energy-efficient method that utilizes a highly exothermic reaction to sustain a combustion wave, converting reactants into the desired product.[2][3] This technique is known for its rapid reaction rates and the potential to produce fine particles.[1]
Experimental Protocol for Chemical Oven Self-Propagating High-Temperature Synthesis (COSHS):
-
Reactant Preparation:
-
Use high-purity titanium (Ti) powder (e.g., 99% pure, average particle size of 35 µm) and silicon (Si) powder (e.g., 99% pure, average particle size of 65 µm).[1]
-
Prepare a mixture of Ti and Si powders in a 1:2 atomic ratio.
-
For the "chemical oven," prepare a separate mixture of titanium and carbon (C) powders.
-
-
Milling and Drying:
-
Immerse the Ti and Si mixture in ethanol (B145695) within a steel container.
-
Ball mill the slurry using agate balls at a speed of 300 rpm for 3 hours to ensure homogeneous mixing.[1]
-
Dry the resulting slurry in a drying cabinet at 80 °C for 5 hours.[1]
-
Sieve the dried powder to 100 mesh.
-
-
Combustion Synthesis:
-
Place the dried Ti+2Si mixture inside a graphite (B72142) crucible.
-
Position the Ti+C mixture (chemical oven) outside the Ti+2Si mixture, separated by a carbon layer, with contact at the bottom of the crucible.
-
Place an electrifying tungsten filament on the upper surface of the outer powder (chemical oven).
-
Conduct the reaction in a steel chamber under an argon atmosphere at a pressure of 0.2 MPa.[1]
-
Initiate the reaction by electrifying the tungsten filament.
-
-
Post-Synthesis Processing:
-
Collect the synthesized powder.
-
Ball mill the product at 300 rpm for 3 hours for further homogenization.[1]
-
-
Purification:
-
To remove impurities, disperse 3 g of the synthesized TiSi₂ powder in 100 mL of a 2 M NaOH aqueous solution.
-
Stir the mixture vigorously for 24 hours.
-
Collect the purified TiSi₂ by washing with deionized water and subsequent vacuum drying.[1]
-
Chemical Vapor Deposition (CVD)
CVD involves the reaction of gaseous precursors on a heated substrate to form a solid film. This method offers excellent control over film thickness and purity. While primarily used for thin films, the principles can be adapted for nanoparticle synthesis through gas-phase nucleation.
Experimental Protocol for Atmospheric Pressure Chemical Vapor Deposition (APCVD) of TiSi₂ Thin Films:
-
Precursors and Substrate:
-
Use silane (B1218182) (SiH₄) and titanium tetrachloride (TiCl₄) as the silicon and titanium precursors, respectively.
-
A glass substrate can be used for deposition.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 700 °C).
-
Introduce the SiH₄ and TiCl₄ precursors into the reaction chamber at atmospheric pressure.
-
The reaction on the heated substrate surface leads to the formation of a TiSi₂ thin film.
-
-
Characterization of Thin Films:
-
The resulting films typically exhibit a face-centered orthorhombic crystal structure.[4]
-
Note: For nanoparticle synthesis via CVD, the process is modified to favor homogeneous nucleation in the gas phase, followed by condensation and collection of the nanoparticles. This is often referred to as Chemical Vapor Condensation (CVC).[5]
Co-reduction Route
This wet-chemical method involves the simultaneous reduction of silicon and titanium precursors to form titanium silicide nanoparticles.
Experimental Protocol for Co-reduction Synthesis:
-
Reactants:
-
Use silicon tetrachloride (SiCl₄) and titanium tetrachloride (TiCl₄) as precursors.
-
Employ a metal reductant such as sodium (Na), magnesium (Mg), zinc (Zn), or aluminum (Al).[6]
-
-
Reaction:
-
Conduct the reaction in an autoclave at an elevated temperature (e.g., 650 °C).[6]
-
The metal reductant co-reduces the SiCl₄ and TiCl₄ to form titanium silicide.
-
-
Product Characteristics:
-
The choice of reductant influences the resulting phase of the titanium silicide. For instance, using metallic sodium as the reductant tends to produce orthorhombic this compound (TiSi₂), while Mg, Zn, and Al may lead to the formation of hexagonal titanium silicide (Ti₅Si₃).[6]
-
The average particle size of the resulting nanoparticles is typically in the range of 60 nm.[6]
-
Quantitative Data Presentation
The following table summarizes key parameters and outcomes for the different synthesis methods.
| Synthesis Method | Precursors | Reductant/Environment | Temperature | Product Phase(s) | Particle/Grain Size | Reference |
| COSHS | Ti powder, Si powder | Argon atmosphere | High (initiated by filament) | C54 TiSi₂, residual Si | Fine particles | [1] |
| APCVD | SiH₄, TiCl₄ | - | 700 °C | Face-centered orthorhombic TiSi₂ | Thin film | [4] |
| CVC | Titanium isopropoxide | Oxygen | 600 - 1000 °C | Anatase TiO₂ (precursor to silicide) | < 14 nm | [5] |
| Co-reduction | SiCl₄, TiCl₄ | Na | 650 °C | Orthorhombic TiSi₂ | ~60 nm | [6] |
| Co-reduction | SiCl₄, TiCl₄ | Mg, Zn, Al | 650 °C | Hexagonal Ti₅Si₃ | ~60 nm | [6] |
Mandatory Visualizations
Experimental Workflow for TiSi₂ Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of TiSi₂ nanoparticles.
Characterization Protocols
To ensure the successful synthesis of high-quality TiSi₂ nanoparticles, a suite of characterization techniques should be employed.
X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phases present in the synthesized material and for determining crystallite size.
Protocol:
-
Prepare a powder sample of the synthesized TiSi₂.
-
Mount the sample on a zero-background holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range appropriate for TiSi₂ (e.g., 20-80 degrees).
-
Compare the resulting diffraction pattern with standard JCPDS files for TiSi₂ (e.g., C54 and C49 phases) and other possible titanium silicides (e.g., TiSi, Ti₅Si₃) to confirm the phase composition.[1]
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle morphology, size, and size distribution.
Protocol:
-
Disperse a small amount of the TiSi₂ nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Deposit a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using a TEM operating at an appropriate accelerating voltage.
-
Acquire images at various magnifications to assess morphology and measure the size of a statistically significant number of particles to determine the size distribution.[6]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the material, which are sensitive to the crystal structure and phase.
Protocol:
-
Place a small amount of the TiSi₂ powder on a microscope slide.
-
Focus the laser of the Raman spectrometer onto the sample.
-
Acquire the Raman spectrum over a relevant wavenumber range for TiSi₂.
-
Identify the characteristic Raman peaks for the different phases of TiSi₂ (e.g., C54 and C49) to confirm the phase composition.
Brunauer-Emmett-Teller (BET) Analysis
BET analysis is used to determine the specific surface area of the nanoparticles, which is an important parameter for applications such as catalysis and energy storage.
Protocol:
-
Degas a known mass of the TiSi₂ nanoparticle powder under vacuum at an elevated temperature to remove adsorbed contaminants.
-
Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).
-
Use the BET equation to calculate the specific surface area from the adsorption isotherm. The surface area of TiSi₂/RGO composites has been reported to be around 21.33 m²/g.[1]
References
Application Notes and Protocols for Chemical Vapor Deposition of Titanium Silicide (TiSi₂) Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium silicide (TiSi₂) is a critical material in the microelectronics industry, primarily utilized for forming low-resistance contacts, interconnects, and gates in integrated circuits. Its desirable properties include low resistivity, high thermal stability, and good chemical compatibility with silicon. Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality TiSi₂ thin films with excellent conformity and step coverage, which are essential for modern semiconductor devices.
These application notes provide detailed protocols and technical information for the deposition of TiSi₂ thin films using various CVD methods. The information is intended to guide researchers and engineers in developing and optimizing their TiSi₂ deposition processes.
Physicochemical Properties of TiSi₂ Phases
Titanium silicide exists in two primary crystalline phases, the metastable C49 phase and the thermodynamically stable C54 phase. The C54 phase is the desired phase for microelectronics applications due to its significantly lower electrical resistivity.[1][2]
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Crystal Structure | Orthorhombic (base-centered) | Orthorhombic (face-centered) |
| Formation Temperature | ~450°C - 650°C | >650°C |
| Resistivity | ~60 - 90 µΩ·cm | ~12 - 20 µΩ·cm |
Chemical Vapor Deposition of TiSi₂: An Overview
The CVD of TiSi₂ typically involves the reaction of a titanium precursor and a silicon precursor on a heated substrate. The most common precursors are titanium tetrachloride (TiCl₄) and silane (B1218182) (SiH₄). Hydrogen (H₂) is often used as a carrier and reducing gas. Alternative precursors such as titanium iodide (TiI₄) have also been investigated to lower the deposition temperature and avoid chlorine contamination.[3]
The overall chemical reaction using TiCl₄ and SiH₄ can be summarized as:
TiCl₄(g) + 2SiH₄(g) → TiSi₂(s) + 4HCl(g) + 2H₂(g)
The deposition process is influenced by several key parameters, including substrate temperature, reactor pressure, precursor flow rates, and the ratio of silicon to titanium precursors. These parameters control the deposition rate, film composition, morphology, and electrical properties.
Experimental Protocols
Substrate Preparation: Standard Silicon Wafer Cleaning (RCA Clean)
A pristine substrate surface is paramount for the successful deposition of high-quality TiSi₂ thin films. The following protocol outlines the widely adopted RCA cleaning procedure to remove organic and inorganic contaminants from silicon wafers.[4][5][6]
Materials:
-
Deionized (DI) water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 27%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrofluoric acid (HF, 2% dilute solution)
-
Acetone (B3395972) (semiconductor grade)
-
Methanol (B129727) (semiconductor grade)
-
Nitrogen (N₂) gas (high purity)
-
Teflon wafer carriers
-
Glass beakers
Procedure:
-
Solvent Clean:
-
RCA-1 Clean (Organic Removal):
-
Prepare the RCA-1 solution in a glass beaker by mixing DI water, ammonium hydroxide, and hydrogen peroxide in a 5:1:1 volume ratio.
-
Heat the solution to 70-80°C.
-
Immerse the wafers in the hot RCA-1 solution for 10-15 minutes. This step removes organic contaminants and forms a thin protective oxide layer.[4][5]
-
Rinse the wafers extensively with DI water.
-
-
HF Dip (Oxide Removal):
-
Drying:
-
Dry the wafers using a high-purity nitrogen gas gun.
-
Immediately transfer the cleaned wafers into the CVD reactor to minimize re-oxidation of the silicon surface.
-
CVD Protocols for TiSi₂ Deposition
The following are generalized protocols for Atmospheric Pressure CVD (APCVD), Low-Pressure CVD (LPCVD), and Plasma-Enhanced CVD (PECVD) of TiSi₂. The specific parameters should be optimized for the particular CVD system being used.
A. Atmospheric Pressure Chemical Vapor Deposition (APCVD)
APCVD is known for its high deposition rates. The process is typically carried out in a continuous reactor at atmospheric pressure.
Protocol:
-
Load the cleaned silicon substrates into the APCVD reactor.
-
Heat the substrates to the desired deposition temperature, typically in the range of 650-750°C.
-
Introduce the precursor gases into the reactor. Common precursors are TiCl₄ and SiH₄, with H₂ as a carrier gas.
-
Maintain a constant flow of reactants for the desired deposition time to achieve the target film thickness.
-
After deposition, cool the substrates under an inert gas flow (e.g., Ar or N₂) to prevent oxidation.
B. Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD is performed at sub-atmospheric pressures, which results in excellent film uniformity and step coverage.
Protocol:
-
Place the cleaned silicon wafers in a quartz boat and load them into the LPCVD furnace tube.
-
Pump the furnace down to the base pressure (typically in the mTorr range).
-
Heat the furnace to the deposition temperature, usually between 600°C and 750°C.[3]
-
Introduce the precursor gases (e.g., TiCl₄ and SiH₄) and a carrier gas (e.g., H₂) into the furnace.
-
Control the gas flow rates and pressure to achieve the desired film properties.
-
After the deposition is complete, purge the furnace with an inert gas and cool it down before unloading the wafers.
C. Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD utilizes plasma to energize the reactant gases, allowing for deposition at lower temperatures compared to APCVD and LPCVD.
Protocol:
-
Place the cleaned silicon substrate on the heated electrode in the PECVD chamber.
-
Evacuate the chamber to the base pressure.
-
Heat the substrate to the deposition temperature, which can be as low as 400-600°C.[7][8]
-
Introduce the precursor gases (e.g., TiCl₄ and H₂) into the chamber.
-
Ignite the plasma by applying RF power to the electrodes. The RF power enhances the dissociation of the precursor molecules.[7]
-
After deposition, turn off the RF power and the gas flow, and cool the substrate under vacuum or in an inert atmosphere.
Post-Deposition Annealing for C54 Phase Transformation
As-deposited TiSi₂ films, especially at lower temperatures, are often in the high-resistivity C49 phase. A post-deposition annealing step is crucial to transform the C49 phase into the low-resistivity C54 phase.[1][3]
Protocol:
-
Place the wafers with the as-deposited TiSi₂ films into a rapid thermal annealing (RTA) system or a conventional tube furnace.
-
Purge the annealing chamber with a high-purity inert gas, such as nitrogen (N₂) or argon (Ar), to prevent oxidation of the silicide film.[3]
-
Ramp up the temperature to the annealing range, typically between 700°C and 850°C.[3]
-
Hold the temperature for a specific duration, which can range from a few seconds in an RTA system to 30 minutes in a tube furnace.[3]
-
Cool the wafers down in the inert atmosphere.
Process Parameters and Film Properties
The properties of the deposited TiSi₂ films are highly dependent on the CVD process parameters. The following tables summarize typical process parameters and their impact on film characteristics.
Table 1: APCVD of TiSi₂
| Parameter | Typical Range | Effect on Film Properties |
| Substrate Temperature | 650 - 750°C | Higher temperature increases deposition rate and crystallinity. |
| TiCl₄ Flow Rate | 1 - 10 sccm | Influences deposition rate and stoichiometry. |
| SiH₄ Flow Rate | 10 - 100 sccm | Affects deposition rate and Si:Ti ratio. |
| H₂ Carrier Gas Flow Rate | 1 - 10 slm | Affects reactant concentration and boundary layer thickness. |
Table 2: LPCVD of TiSi₂
| Parameter | Typical Range | Effect on Film Properties |
| Substrate Temperature | 600 - 750°C[3] | Higher temperature promotes the formation of the C54 phase. |
| Pressure | 50 - 500 mTorr | Lower pressure improves uniformity and step coverage. |
| TiCl₄/TiI₄ Flow Rate | 0.1 - 5 sccm | Controls the deposition rate. |
| SiH₄ Flow Rate | 10 - 200 sccm[3] | Determines the Si:Ti ratio in the film. |
Table 3: PECVD of TiSi₂
| Parameter | Typical Range | Effect on Film Properties |
| Substrate Temperature | 400 - 600°C[7][8] | Lower temperature deposition is possible due to plasma enhancement. |
| Pressure | 100 mTorr - 2 Torr | Affects plasma density and film uniformity. |
| RF Power | 50 - 300 W | Higher power increases precursor dissociation and can affect film stress.[7] |
| TiCl₄ Flow Rate | 0.1 - 2 sccm[8] | Influences deposition rate. |
| H₂ Flow Rate | 50 - 500 sccm | Acts as a reactant and helps in chlorine removal. |
Visualizations
References
- 1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. jkps.or.kr [jkps.or.kr]
- 4. inrf.uci.edu [inrf.uci.edu]
- 5. Silicon Wafer Cleaning: Methods and Techniques [waferworld.com]
- 6. universitywafer.com [universitywafer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Self-Propagating High-Temperature Synthesis of Titanium Disilicide (TiSi₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-propagating high-temperature synthesis (SHS) is a rapid and energy-efficient method for producing a variety of advanced materials, including ceramics, intermetallics, and composites. This process utilizes the exothermic heat of reaction between precursor powders to sustain a combustion wave that propagates through the material, converting reactants into the desired product. Titanium disilicide (TiSi₂) is a material of significant interest due to its low electrical resistivity, high thermal stability, and potential applications in microelectronics and as an anode material for lithium-ion batteries.[1] This document provides detailed application notes and experimental protocols for the synthesis of TiSi₂ via SHS, with a focus on the "chemical oven" technique.
Applications of SHS-Synthesized TiSi₂
The primary applications for TiSi₂ produced by self-propagating high-temperature synthesis include:
-
Microelectronics: Due to its low resistivity and good thermal stability, TiSi₂ is used as a contact material for source/drain and gate regions in complementary metal-oxide-semiconductor (CMOS) devices. The SHS method offers a route to produce TiSi₂ powders that can be used in various deposition techniques.
-
Lithium-Ion Batteries: TiSi₂ is being investigated as a promising anode material for lithium-ion batteries. It offers a high theoretical capacity and can accommodate the volume changes that occur during the charging and discharging cycles.[1]
-
High-Temperature Materials: The refractory nature of TiSi₂ makes it suitable for applications requiring high-temperature stability.
Experimental Data
The following tables summarize key quantitative data for the SHS of TiSi₂.
| Parameter | Value | Reference |
| Reactant Specifications | ||
| Titanium Powder Purity | 99% | [1] |
| Titanium Powder Average Particle Size | 35 µm | [1] |
| Silicon Powder Purity | 99% | [1] |
| Silicon Powder Average Particle Size | 65 µm | [1] |
| Reactant Atomic Ratio (Ti:Si) | 1:2 | [1] |
| Process Parameters | ||
| Ball Milling Duration | 3 hours | [1] |
| Ball Milling Speed | 300 rpm | [1] |
| Drying Temperature | 80 °C | [1] |
| Drying Duration | 5 hours | [1] |
| Sieve Mesh Size | 100 mesh | [1] |
| Argon Pressure During SHS | 0.2 MPa | [1] |
| Reaction Kinetics | ||
| Activation Energy for TiSi₂ Formation | 165.4 kJ/mol |
| Stoichiometry (Ti:Si) | Combustion Temperature (°C) | Flame-Front Velocity (mm/s) |
| 1:2 | ~1150 | 2.6 - 3.5 |
| 1:1 | ~1330 | - |
| 5:4 | 1380 - 1460 | up to 50 |
| 5:3 | 1380 - 1460 | up to 50 |
| Green Density (% of Theoretical Maximum Density) | Combustion Temperature (°C) | Flame-Front Velocity (mm/s) |
| 50 | 1580 | 28 |
| 60 | 1700 | 50 |
Experimental Protocols
Protocol 1: Preparation of TiSi₂ Powder via Chemical Oven SHS (COSHS)
This protocol details the synthesis of TiSi₂ powder using a chemical oven self-propagating high-temperature synthesis (COSHS) method.[1]
1. Reactant Preparation and Mixing:
1.1. Weigh 99% pure titanium powder (average particle size 35 µm) and 99% pure silicon powder (average particle size 65 µm) in a 1:2 atomic ratio.
1.2. Place the weighed powders into a steel container with agate balls.
1.3. Add ethanol (B145695) to the container to create a slurry.
1.4. Ball mill the mixture at a speed of 300 rpm for 3 hours to ensure homogeneous mixing.
1.5. Dry the resulting slurry in a drying cabinet at 80°C for 5 hours.
1.6. Sieve the dried powder through a 100-mesh sieve to break up agglomerates.
2. Chemical Oven Setup and SHS Reaction:
2.1. Prepare the chemical oven reactant mixture, which is a highly exothermic composition (e.g., Ti + C).
2.2. In a graphite (B72142) crucible, place the prepared Ti + 2Si mixture in the center.
2.3. Surround the Ti + 2Si mixture with the Ti + C chemical oven mixture. A layer of carbon paper can be used to separate the two mixtures, with contact at the bottom to allow for ignition transfer.[1]
2.4. Place the crucible inside a steel chamber.
2.5. Insert a tungsten ignition coil into the upper surface of the outer chemical oven powder.
2.6. Evacuate the chamber and backfill with high-purity argon to a pressure of 0.2 MPa.[1]
2.7. Initiate the reaction by passing a current through the tungsten coil. The exothermic reaction of the chemical oven will propagate and ignite the Ti + 2Si mixture.
3. Product Purification:
3.1. After the reaction is complete and the product has cooled, collect the synthesized TiSi₂ powder.
3.2. To remove unreacted silicon and other impurities, disperse the powder in a 2 M NaOH solution and stir for 24 hours.[1]
3.3. Collect the purified TiSi₂ by washing with deionized water until the pH is neutral, followed by vacuum drying.
Visualizations
Caption: Experimental workflow for the synthesis of TiSi₂ via Chemical Oven SHS.
Safety Precautions
The self-propagating high-temperature synthesis of TiSi₂ involves handling fine metal powders and high temperatures, requiring strict adherence to safety protocols.
-
Powder Handling:
-
Titanium and silicon powders are flammable solids and can form explosive dust-air mixtures.
-
Handle powders in a well-ventilated area, preferably in a fume hood or glove box with an inert atmosphere.
-
Avoid creating dust clouds.
-
Keep powders away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools for handling powders.
-
Ground and bond containers and equipment to prevent static discharge.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and gloves.
-
For handling fine powders, a respirator may be necessary.
-
-
SHS Reaction:
-
The SHS reaction is highly exothermic and proceeds rapidly.
-
Conduct the reaction in a robust, sealed chamber capable of withstanding the pressure and temperature changes.
-
Ensure the reaction chamber has a pressure relief valve.
-
Use a safety shield during the reaction.
-
Do not look directly at the combustion wave, as it can be intensely bright.
-
-
Waste Disposal:
-
Dispose of unreacted powders and waste materials in accordance with local, state, and federal regulations for hazardous waste.
-
-
Emergency Procedures:
-
In case of fire, use a Class D fire extinguisher (for combustible metals). Do NOT use water, carbon dioxide, or foam extinguishers, as they can react violently with the hot metals.
-
Have a spill kit for flammable solids readily available.
-
Ensure all personnel are trained on the potential hazards and emergency procedures.
-
References
Application Notes and Protocols for Physical Vapor Deposition of Titanium Silicide (TiSi₂) Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of titanium silicide (TiSi₂) thin films using various physical vapor deposition (PVD) techniques. This document is intended for researchers and scientists in materials science, microelectronics, and related fields. While not directly related to drug development, the use of biocompatible coatings on medical implants is a relevant application of such materials.
Introduction to Titanium Silicide (TiSi₂) Coatings
Titanium silicide (TiSi₂) is a refractory metal silicide that is widely used in the microelectronics industry due to its low electrical resistivity, high thermal stability, and good compatibility with silicon-based devices.[1] It exists in two primary crystalline phases: the metastable C49 phase, which forms at lower temperatures (around 450-600°C), and the thermodynamically stable, low-resistivity C54 phase, which is formed at higher temperatures (typically above 650°C).[1][2] The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is a critical step in the fabrication of integrated circuits.[1] PVD techniques are commonly employed for the deposition of TiSi₂ thin films due to their ability to produce high-purity, uniform coatings.[3]
Physical Vapor Deposition (PVD) Techniques for TiSi₂
PVD encompasses a variety of vacuum deposition methods where a material is vaporized from a source and deposited onto a substrate.[4] The most common PVD techniques for TiSi₂ deposition are sputtering, electron beam evaporation, and pulsed laser deposition.
Sputtering
Sputtering is a versatile PVD process where atoms are ejected from a solid target material by bombardment with energetic ions.[5] For TiSi₂ deposition, this can be achieved by sputtering from a composite TiSi₂ target or by co-sputtering from separate titanium and silicon targets. Magnetron sputtering, which uses a magnetic field to confine the plasma, is a widely used variant for its higher deposition rates.[3]
| Parameter | DC Magnetron Sputtering | RF Magnetron Sputtering | Co-Sputtering (Ti/Si) |
| Target | Composite TiSi₂ | Composite TiSi₂ or Ti | Separate Ti and Si targets |
| Substrate | Si (100) wafer | Si (100) wafer, Glass | Si (100) wafer |
| Base Pressure | < 3 x 10⁻⁴ Pa | < 1.1 Pa | < 1 x 10⁻⁵ Pa |
| Sputtering Gas | Argon (Ar) | Argon (Ar) | Argon (Ar) |
| Working Pressure | 0.5 - 2.0 Pa | 1.1 Pa | 0.5 Pa |
| Sputtering Power | 80 - 200 W | 100 - 175 W | Ti: 150 W, Si: 300 W |
| Substrate Temperature | Room Temperature - 180°C | Room Temperature - 450°C | Room Temperature |
| Deposition Rate | Dependent on power and pressure | Dependent on power and pressure | Dependent on power |
| Post-Deposition Annealing | 600 - 900°C in N₂ or vacuum | 600 - 900°C in N₂ or vacuum | 600 - 900°C in N₂ or vacuum |
Electron Beam Evaporation
Electron beam evaporation is a PVD technique in which a high-energy electron beam is used to heat and vaporize a source material in a vacuum.[6] This method is particularly suitable for materials with high melting points like titanium.[6][7]
| Parameter | Value |
| Source Material | Titanium (pellets or rod) on a silicon substrate or co-evaporation |
| Crucible Liner | Intermetallic (TiB₂-BN), Graphite, or FABMATE® are recommended to prevent alloying with the copper hearth.[7] |
| Substrate | Si (100) wafer |
| Base Pressure | < 1 x 10⁻⁶ Torr |
| Evaporation Temperature (Ti) | ~1,750°C |
| Deposition Rate | 3 - 10 Å/s |
| Substrate Temperature | Room Temperature to 400°C |
| Post-Deposition Annealing | 600 - 900°C in N₂ or vacuum to form the silicide |
Pulsed Laser Deposition (PLD)
PLD is a PVD technique where a high-power pulsed laser beam is focused on a target material in a vacuum chamber to produce a plasma plume, which then deposits as a thin film on a substrate.[8]
| Parameter | Value |
| Target | Sintered TiSi₂ or composite TiO₂/SiO₂ |
| Laser Type | KrF Excimer Laser |
| Wavelength | 248 nm |
| Laser Energy | 500 - 700 mJ |
| Repetition Rate | 10 Hz |
| Substrate | Si (100) wafer |
| Base Pressure | < 1 x 10⁻⁶ Torr |
| Background Gas | Oxygen (O₂) or high vacuum |
| Gas Pressure | < 10 mTorr to 100 mTorr |
| Substrate Temperature | 20 - 600°C |
| Target-Substrate Distance | 4 - 7 cm |
| Post-Deposition Annealing | 600°C in O₂ or N₂ |
Experimental Protocols
General PVD Workflow for TiSi₂ Coating
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Silicides and Nitrides Formation in Ti Films Coated on Si and Exposed to (Ar-N2-H2) Expanding Plasma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Sputtering Process Parameters on Physical Properties and Electron Emission Level of Titanium Nitride Films [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aemdeposition.com [aemdeposition.com]
- 7. Kurt J. Lesker Company | Frequently Asked Questions - How do I evaporate titanium? | Enabling Technology for a Better World [lesker.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Characterization of TiSi₂ using XRD and TEM
An Application Note on the Characterization of Titanium Silicide (TiSi₂) Thin Films using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).
Introduction
Titanium silicide (TiSi₂) is a critical material in the semiconductor industry, primarily used for contacts and local interconnects in integrated circuits due to its low resistivity, high thermal stability, and good process compatibility. TiSi₂ exists mainly in two crystalline phases: the high-resistivity, metastable C49 phase and the low-resistivity, stable C54 phase. The transformation from the C49 to the C54 phase is essential for achieving the desired low-resistance electrical contacts.[1] Therefore, accurate and detailed characterization of the TiSi₂ film's crystal structure, microstructure, and interfacial properties is paramount for process control and device performance.
This application note provides detailed protocols for the characterization of TiSi₂ thin films using two powerful analytical techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). XRD is employed for phase identification and crystallographic analysis, while TEM offers high-resolution imaging of the film's microstructure, including grain size, layer thickness, and interface quality.
I. Phase and Crystallographic Analysis using X-ray Diffraction (XRD)
XRD is a non-destructive technique used to identify the crystalline phases present in a material by analyzing the diffraction pattern of an incident X-ray beam. It provides crucial information on phase composition (C49 vs. C54), preferred crystal orientation (texture), and crystallite size.
Experimental Protocol: XRD Analysis
-
Sample Preparation:
-
Carefully cleave a representative piece of the wafer with the TiSi₂ thin film. The typical sample size is 1 cm x 1 cm.
-
Ensure the sample surface is clean and free of contaminants. If necessary, gently clean with isopropyl alcohol and dry with a nitrogen gun.
-
-
Instrument Setup (Bragg-Brentano Configuration):
-
Mount the sample onto the XRD sample holder, ensuring the film surface is flat and level with the holder's surface. Use clay or double-sided tape to secure it.
-
Power on the X-ray diffractometer. A common X-ray source is a Copper anode, providing Cu Kα radiation (λ = 1.5406 Å).[2]
-
Set the generator to the desired voltage and current (e.g., 40 kV and 40 mA).
-
Configure the goniometer for a coupled θ-2θ scan.
-
Define the scan range. A 2θ range of 20° to 60° is typically sufficient to capture the main diffraction peaks for both C49 and C54 TiSi₂.
-
Set the scan parameters:
-
Step Size: 0.02°
-
Dwell Time (or Scan Speed): 1-2 seconds per step (or 1-2°/minute).
-
-
-
Data Acquisition:
-
Start the XRD scan and monitor the acquisition process.
-
Once the scan is complete, save the raw data file (e.g., in .raw or .xy format).
-
-
Data Analysis:
-
Use crystallographic software (e.g., X'Pert HighScore, JADE) to process the data.
-
Perform background subtraction and peak search/fitting.
-
Compare the experimental peak positions (2θ values) with standard diffraction patterns from a database (e.g., JCPDS/ICDD) to identify the phases. The JCPDS card number for C49-TiSi₂ is 04-002-1352, and for C54-TiSi₂ is 35-0785.[3][4]
-
The relative intensity of the peaks can be used to estimate the phase abundance.
-
Data Presentation: XRD Quantitative Summary
The following table summarizes the prominent diffraction peaks for the C49 and C54 phases of TiSi₂.
| Phase | 2θ (°) (Cu Kα) | Miller Indices (hkl) |
| C49-TiSi₂ | ~39.3° | (131) |
| ~41.0° | (131) and (211) TiSi | |
| ~51.3° | (002) | |
| C54-TiSi₂ | ~39.1° | (311) |
| ~42.2° | (040) | |
| ~43.2° | (022) | |
| ~49.7° | (331) |
Note: Peak positions can shift slightly due to stress or compositional variations. The presence of both sets of peaks indicates a mixed-phase film.[1][3][4]
II. Microstructural Analysis using Transmission Electron Microscopy (TEM)
TEM provides direct, high-resolution imaging of the material's internal structure. For TiSi₂ thin films, cross-sectional TEM is invaluable for visualizing the film thickness, grain morphology, the interface with the silicon substrate, and any defects.[5][6]
Experimental Protocol: Cross-Sectional TEM Sample Preparation
Preparing a high-quality, electron-transparent sample is the most critical step for TEM analysis.[7]
-
Scribing and Cleaving:
-
Cleave the wafer into small rectangular pieces (e.g., 2 mm x 5 mm).
-
-
Epoxy Bonding:
-
Glue two pieces together face-to-face (film-to-film) using a suitable epoxy (e.g., Gatan G1).
-
Cure the epoxy in an oven at the recommended temperature (e.g., 100-120°C) for about 30-60 minutes to ensure a strong bond.
-
-
Slicing and Mounting:
-
Use a low-speed diamond saw to cut a thin cross-sectional slice (~300-500 µm thick) from the bonded stack.
-
Mount the slice onto a TEM grid (typically a 3 mm diameter slotted grid).
-
-
Mechanical Grinding and Polishing:
-
Mechanically grind the sample from both sides using progressively finer diamond lapping films (e.g., from 30 µm down to 0.5 µm).
-
The goal is to reduce the sample thickness to approximately 20-30 µm.
-
-
Dimpling (Optional but Recommended):
-
Create a central dimple in the sample using a dimple grinder. This thins the center of the sample to just a few micrometers, reducing the subsequent ion milling time.
-
-
Ion Milling:
-
Place the sample in a precision ion polishing system (PIPS).
-
Mill the sample from both sides using Ar⁺ ion beams at a low angle (e.g., 3-5°).
-
Start with a higher energy beam (e.g., 4-5 keV) to increase the milling rate.
-
As the sample becomes thin and a hole appears, reduce the beam energy (e.g., 1-2 keV) for a final, gentle polish to remove amorphous damage. The process is complete when a small hole forms at the center of the sample, with electron-transparent regions around the edge of the hole.
-
Experimental Protocol: TEM Analysis
-
Loading and Alignment:
-
Carefully load the prepared sample into the TEM holder and insert it into the microscope.
-
Align the electron beam.
-
-
Imaging:
-
Start with low-magnification imaging to locate the TiSi₂/Si interface in the electron-transparent region.
-
Acquire Bright-Field (BF) images to visualize the overall microstructure, including grain boundaries and film thickness.[6]
-
Acquire High-Resolution TEM (HRTEM) images at the TiSi₂/Si interface to examine its abruptness and crystallinity at the atomic level.[8]
-
-
Diffraction:
-
Obtain Selected Area Electron Diffraction (SAED) patterns from the film. A polycrystalline C54 film will show sharp rings, while a single grain will produce a spot pattern. This confirms the XRD results and provides localized crystallographic information.[9]
-
Data Presentation: TEM Quantitative Summary
TEM analysis provides direct measurements of key microstructural features.
| Parameter | Typical Value Range | Method of Measurement |
| Film Thickness | 20 - 100 nm | Direct measurement from cross-sectional BF-TEM images |
| Grain Size | 50 - 500 nm | Measurement of individual grains in BF-TEM images |
| Interface Roughness | 1 - 10 nm | Measurement of the vertical deviation at the TiSi₂/Si interface in HRTEM images |
| Lattice Fringing | C54 (040): ~0.21 nm | Measurement from Fast Fourier Transform (FFT) of HRTEM images |
Note: Values are representative and depend heavily on the specific fabrication and annealing conditions.[5][6][8]
Visualized Workflows and Relationships
Caption: Experimental workflow for TiSi₂ characterization.
Caption: Logical relationship between XRD and TEM data.
References
- 1. In-situ X-ray diffraction analysis of TiSi2 phase formation from a titanium-molybdenum bilayer for MRS Fall Meeting 1996 - IBM Research [research.ibm.com]
- 2. arxiv.org [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Transmission electron microscopy investigation of the formation of C54-TiSi(2) phase on stressed (001)Si - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
Application Note: Raman Spectroscopy for Titanium Silicide (TiSi₂) Phase Identification
Audience: Researchers, scientists, and materials development professionals.
Introduction:
Titanium silicide (TiSi₂) is a critical material in the microelectronics industry, primarily used for contacts and interconnects due to its low resistivity. TiSi₂ exists in two main crystallographic phases: the metastable, high-resistivity C49 phase and the stable, low-resistivity C54 phase. The transformation from the C49 to the C54 phase is a crucial step in semiconductor manufacturing to achieve desired device performance.[1][2][3] Raman spectroscopy is a powerful, non-destructive optical technique that provides rapid and localized identification of these TiSi₂ phases, making it an invaluable tool for process monitoring and materials characterization.[4][5]
Principle of Phase Identification:
The C49 and C54 phases of TiSi₂ possess distinct crystal structures (base-centered orthorhombic for C49 and face-centered orthorhombic for C54), which result in different phonon vibrational modes.[1][2] These differences are readily detected in their Raman spectra, which serve as unique spectral fingerprints for each phase. By identifying the characteristic Raman peak positions, researchers can unambiguously determine the phase composition of a TiSi₂ thin film.
Quantitative Data: Characteristic Raman Peaks
The distinct crystallographic structures of the C49 and C54 phases of TiSi₂ give rise to unique Raman active phonon modes. The table below summarizes the characteristic Raman peak positions for each phase, allowing for clear differentiation.
| TiSi₂ Phase | Characteristic Raman Peaks (cm⁻¹) |
| C54 | ~195, ~206, ~245[4] |
| C49 | ~271, ~297, ~341[4] |
Note: The exact peak positions may vary slightly due to factors such as strain, film thickness, and measurement conditions.
Experimental Protocol
This protocol outlines the key steps for identifying TiSi₂ phases in thin films using micro-Raman spectroscopy.
1. Sample Preparation:
-
No specific sample preparation is typically required for TiSi₂ thin films on silicon or other substrates, as Raman spectroscopy is a non-destructive surface-sensitive technique.
-
Ensure the sample surface is clean and free of contaminants that may generate a fluorescent background or interfering Raman signals.
2. Instrumentation (Micro-Raman Spectrometer):
-
Laser Source: Visible wavelength lasers are commonly used. Typical choices include 514 nm, 532 nm, or 633 nm.[6] The selection may depend on sample characteristics to minimize fluorescence and maximize the Raman signal.
-
Microscope: Equipped with a high-magnification objective (e.g., 50x or 100x) to focus the laser onto a small spot on the sample, enabling localized analysis of submicron features.[7]
-
Spectrometer: A high-resolution spectrometer is required to resolve the characteristic Raman peaks of TiSi₂.
-
Detector: A sensitive detector, such as a charge-coupled device (CCD), is used to capture the scattered Raman signal.
3. Data Acquisition:
-
Laser Power: Use the lowest possible laser power to avoid laser-induced heating of the sample, which could potentially alter the material's phase. A typical starting point is 1-5 mW at the sample.
-
Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio. This will depend on the thickness of the TiSi₂ film and the scattering efficiency of the material.
-
Spectral Range: Set the spectrometer to cover a spectral range that includes the characteristic peaks of both C49 and C54 phases (e.g., 150 cm⁻¹ to 400 cm⁻¹).
-
Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer, to ensure the accuracy of the measured peak positions.
4. Data Analysis:
-
Peak Identification: Compare the positions of the observed Raman peaks in the collected spectrum with the known characteristic peak positions for the C49 and C54 phases as listed in the data table above.
-
Phase Mapping: For spatially resolved analysis, a Raman map can be generated by rastering the laser spot across the sample surface and collecting a spectrum at each point. This allows for the visualization of the spatial distribution of the different TiSi₂ phases.
Logical Workflow for Phase Identification
The following diagram illustrates the decision-making process for identifying the TiSi₂ phase based on the acquired Raman spectrum.
Caption: Logical workflow for TiSi₂ phase identification.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for TiSi₂ phase analysis using Raman spectroscopy.
Caption: Experimental workflow for TiSi₂ phase analysis.
Raman spectroscopy is a highly effective and indispensable analytical technique for the phase identification of TiSi₂ thin films. Its non-destructive nature, high spatial resolution, and straightforward data interpretation make it an ideal choice for in-line process monitoring, quality control, and fundamental materials research in the semiconductor industry.
References
- 1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Monitoring of TiSi/sub 2/ formation on narrow polycrystalline silicon lines using Raman spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. phantomsfoundation.com [phantomsfoundation.com]
- 7. web.me.iastate.edu [web.me.iastate.edu]
Application Notes and Protocols: Titanium Disilicide (TiSi₂) as a Contact Material in CMOS Technology
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Titanium disilicide (TiSi₂) has historically been a critical material in complementary metal-oxide-semiconductor (CMOS) technology, primarily utilized for forming low-resistance contacts on source/drain and gate regions.[1][2][3] Its adoption is driven by its low resistivity, good thermal stability, and its ability to be formed through a self-aligned process known as "salicide" (self-aligned silicide).[4][5] This process allows for the simultaneous formation of silicide on the gate and source/drain areas without the need for an additional lithography step.[4] This document provides detailed application notes on the properties and formation of TiSi₂ contacts in CMOS devices, along with experimental protocols for its fabrication and characterization.
Properties of this compound
This compound exists in two primary crystalline phases, C49 and C54, which have significantly different electrical properties.
-
C49-TiSi₂: This is a metastable, high-resistivity phase (60-90 µΩ·cm) that forms at lower temperatures, typically between 450°C and 650°C.[1][3][6]
-
C54-TiSi₂: This is the stable, low-resistivity phase (12-20 µΩ·cm) desired for CMOS applications.[1][3][6] It is formed by a polymorphic phase transformation from the C49 phase at higher temperatures, generally above 650°C.[6]
The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is a critical step in the formation of effective TiSi₂ contacts.[6][7]
Data Presentation: Properties and Process Parameters
The following tables summarize key quantitative data for TiSi₂ as a contact material in CMOS.
| Property | C49-TiSi₂ Phase | C54-TiSi₂ Phase | Reference(s) |
| Crystal Structure | Base-centered Orthorhombic | Face-centered Orthorhombic | [6] |
| Resistivity | 60-90 µΩ·cm | 12-25 µΩ·cm | [1][3] |
| Formation Temperature | 450°C - 650°C | > 650°C | [6] |
| Transformation to C54 | - | Nucleation-limited | [6] |
| Process Parameter | Value | Reference(s) |
| Typical Ti Film Thickness | 30 - 70 nm | [2] |
| First Anneal (RTA) for C49 Formation | 600°C - 700°C for 20-60 seconds in N₂ ambient | [2] |
| Second Anneal (RTA) for C54 Formation | 800°C - 900°C for 10-30 seconds in N₂ ambient | [2] |
| Contact Resistivity on n⁺ Si | As low as 1.3-1.5 x 10⁻⁹ Ω·cm² with pre-amorphization | [8] |
| Contact Resistivity on p⁺ Si | ~10⁻⁷ Ω·cm² | |
| Sheet Resistance (C54 Phase) | 1.5 - 5 Ω/sq | [9] |
| Agglomeration Temperature | > 900°C | [6][7] |
Signaling Pathways and Process Flows
The following diagrams illustrate the key process flow for forming TiSi₂ contacts and the logical relationship of factors affecting its properties.
Experimental Protocols
Protocol 1: TiSi₂ Salicide Formation Process
This protocol outlines the steps for forming self-aligned titanium silicide contacts on a patterned silicon wafer.
1. Wafer Preparation and Cleaning: a. Start with a silicon wafer with patterned gate and source/drain regions defined by a dielectric spacer (e.g., SiO₂ or Si₃N₄). b. Perform a standard pre-deposition clean to remove any organic residues and the native oxide from the exposed silicon surfaces. A typical procedure is a dilute hydrofluoric acid (HF) dip (e.g., 50:1 H₂O:HF) for 60-120 seconds, followed by a deionized (DI) water rinse and spin dry.
2. Titanium Deposition: a. Immediately transfer the cleaned wafer into a physical vapor deposition (PVD) system, such as a DC magnetron sputtering tool. b. Deposit a thin film of titanium, typically 30-70 nm thick.[2] The deposition should be performed under high vacuum to minimize contamination. A TiN capping layer can be deposited in-situ to protect the Ti film from oxidation upon exposure to air.[3][9]
3. First Rapid Thermal Anneal (RTA-1): a. Transfer the wafer to a rapid thermal annealing (RTA) chamber. b. Perform the first anneal at a temperature between 600°C and 700°C for 20-60 seconds in a nitrogen (N₂) ambient.[2] This step forms the high-resistivity C49-TiSi₂ phase where the titanium is in direct contact with silicon, and a TiN layer on the surface.
4. Selective Etching: a. Prepare a selective wet etching solution to remove the unreacted titanium and the TiN layer from the dielectric surfaces. A common etchant is a mixture of ammonium (B1175870) hydroxide, hydrogen peroxide, and water (NH₄OH:H₂O₂:H₂O) in a 1:1:5 ratio at 50-60°C.[3] b. Immerse the wafer in the etching solution until all unreacted metal is removed. This step is self-aligned as the TiSi₂ formed on the silicon regions is not etched. c. Rinse thoroughly with DI water and dry.
5. Second Rapid Thermal Anneal (RTA-2): a. Return the wafer to the RTA chamber. b. Perform the second anneal at a higher temperature, typically between 800°C and 900°C, for 10-30 seconds in a nitrogen ambient.[2] This step provides the thermal energy required for the polymorphic transformation from the C49 phase to the desired low-resistivity C54 phase.
Protocol 2: Characterization of TiSi₂ Films
1. Sheet Resistance Measurement: a. Method: Four-point probe. b. Procedure: i. Use a four-point probe measurement system on blanket TiSi₂ films formed on silicon wafers at various stages of the salicide process (after RTA-1 and after RTA-2). ii. The four probes are brought into contact with the film surface in a linear arrangement. A known current is passed through the outer two probes, and the voltage is measured across the inner two probes. iii. The sheet resistance (Rs) is calculated from the measured current and voltage, incorporating a geometric correction factor.
2. Phase Identification using X-Ray Diffraction (XRD): a. Method: Grazing incidence X-ray diffraction (GIXRD) or standard Bragg-Brentano XRD. b. Sample Preparation: Use blanket TiSi₂ films on silicon substrates. c. Procedure: i. Mount the sample in the diffractometer. ii. Perform a scan over a 2θ range that covers the characteristic peaks of C49-TiSi₂ and C54-TiSi₂ (e.g., 20° to 60°). iii. Identify the phases present by comparing the peak positions in the obtained diffractogram with standard powder diffraction file (PDF) data for C49-TiSi₂ and C54-TiSi₂.[10][11][12] The presence of peaks corresponding to specific crystallographic planes confirms the phase of the silicide.
3. Microstructural Analysis using Transmission Electron Microscopy (TEM): a. Method: Cross-sectional TEM (XTEM). b. Sample Preparation: i. Cleave a small piece from the wafer containing the TiSi₂ film. ii. Glue two pieces face-to-face to form a "sandwich" structure. iii. Mechanically grind and polish the cross-section to a thickness of about 20-30 µm.[13] iv. Use a dimple grinder to thin the center of the sample to ~5 µm. v. Perform final thinning to electron transparency (50-100 nm) using an ion mill.[13] c. Imaging: i. Insert the prepared sample into the TEM. ii. Acquire bright-field and dark-field images to visualize the TiSi₂ film, the Si substrate, and the interface. This allows for the measurement of film thickness, uniformity, and the identification of any defects. iii. Use selected area electron diffraction (SAED) to confirm the crystal structure of the TiSi₂ film.
4. Contact Resistance Measurement: a. Method: Kelvin structure or Transmission Line Model (TLM) measurements. b. Procedure (Kelvin Structure): i. Fabricate four-terminal Kelvin test structures with varying contact sizes. ii. Force a current through two terminals and measure the voltage across the other two terminals. iii. The contact resistance is calculated as the ratio of the measured voltage to the forced current. iv. The specific contact resistivity (ρc) can be extracted from the contact resistance and the area of the contact.
Limitations and Challenges
Despite its advantages, the use of TiSi₂ in advanced CMOS nodes has faced challenges:
-
The Fine-Line Effect: As device dimensions shrink, particularly for linewidths below 0.25 µm, the transformation from the C49 to the C54 phase becomes increasingly difficult.[1] This is due to a reduction in the nucleation sites for the C54 phase in narrow lines, leading to higher sheet resistance.
-
Agglomeration: At high temperatures (typically above 900°C), thin TiSi₂ films can agglomerate, leading to a discontinuous film and a sharp increase in sheet resistance.[6][7] This limits the thermal budget for subsequent processing steps.
-
Dopant Effects: The presence of dopants in the silicon can influence the TiSi₂ formation and the C49-to-C54 transformation kinetics. For instance, high concentrations of arsenic can retard the transformation.[14][15]
These challenges have led to the adoption of other silicides, such as cobalt disilicide (CoSi₂) and nickel silicide (NiSi), in more advanced technology nodes. However, the fundamental principles and characterization techniques for TiSi₂ remain highly relevant in the field of microelectronics.
References
- 1. researchgate.net [researchgate.net]
- 2. phyweb.physics.nus.edu.sg [phyweb.physics.nus.edu.sg]
- 3. pubs.aip.org [pubs.aip.org]
- 4. lab.semi.ac.cn [lab.semi.ac.cn]
- 5. repository.rit.edu [repository.rit.edu]
- 6. C49-C54 this compound (TiSi2) [globalsino.com]
- 7. Agglomeration in Titanium Silicide Films [globalsino.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. In-situ X-ray diffraction analysis of TiSi2 phase formation from a titanium-molybdenum bilayer for MRS Fall Meeting 1996 - IBM Research [research.ibm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Titanium Silicide (TiSi₂) in High-Temperature Coatings
1.0 Introduction
Titanium disilicide (TiSi₂) is an intermetallic compound recognized for its favorable characteristics, including high melting point (~1470 °C), good thermal stability, and high conductivity.[1][2] In the realm of materials science, TiSi₂ is a critical component in developing robust coatings for materials subjected to extreme temperature and oxidative environments, such as carbon-carbon (C/C) or carbon-fiber-reinforced silicon carbide (C/C-SiC) composites used in aerospace applications. These coatings are designed to form a stable, protective oxide layer that prevents the degradation of the underlying substrate at elevated temperatures.
The primary protective mechanism of silicon-based coatings involves the formation of a dense, slow-growing silica (B1680970) (SiO₂) scale. However, a significant challenge with pure Ti-Si coatings is the unavoidable formation of less-protective titanium dioxide (TiO₂) alongside SiO₂ due to the high activity of titanium.[3] Consequently, current research focuses on incorporating TiSi₂ into multi-component coating systems to leverage its refractory nature while mitigating the negative effects of TiO₂ formation. These advanced systems often include other silicides (e.g., MoSi₂), borides (e.g., TiB₂), and other elements to create a complex, self-healing, and erosion-resistant protective oxide scale.[4]
These application notes provide an overview of the performance of TiSi₂-containing coatings, detailed protocols for their preparation and characterization, and a visualization of the experimental workflow and protection mechanisms.
2.0 Applications & Performance Data
TiSi₂ is rarely used as a standalone coating for high-temperature protection due to the issues with TiO₂ formation.[3] Instead, it is a crucial constituent in multi-material systems designed to protect C/C and C/C-SiC composites from oxidation and erosion in high-enthalpy air plasma flows, typical of hypersonic vehicle environments.
A notable example is the Si–TiSi₂–MoSi₂–TiB₂–CaSi₂ system. In this composite coating, a dendritic-cellular structure of disilicide phases (TiSi₂, MoSi₂) is reinforced with refractory TiB₂ particles.[4] Upon heating, the coating forms a heterogeneous passivating oxide film composed of borosilicate glass, reinforcing TiO₂ microneedles, and silicon oxynitride (Si₂ON₂) fibers.[4] The addition of calcium acts as a surfactant to increase the heterogeneity and functional properties of the oxide film.[4]
2.1 Performance Data
The following tables summarize the quantitative performance of TiSi₂-based coatings under various high-temperature conditions as reported in the literature.
Table 1: Oxidation Resistance of Si–TiSi₂–MoSi₂–TiB₂–CaSi₂ Coating on C/C-SiC Composites
| Surface Temperature (Tw) | Exposure Duration (s) | Test Conditions | Outcome |
|---|---|---|---|
| 1300–1750 °C | 1200 | Stepwise heating in air plasma flow | Coating remained intact |
| 1810–1820 °C | 920–930 | Air plasma flow (Mach 5.5-6.0, 40-50 MJ/kg) | Effective protection confirmed |
| 1850–1860 °C | 510–520 | Air plasma flow (Mach 5.5-6.0, 40-50 MJ/kg) | Effective protection confirmed; onset of SiO boiling observed |
| 1900–1920 °C | 280–290 | Air plasma flow (Mach 5.5-6.0, 40-50 MJ/kg) | Effective protection confirmed |
| 1940–1960 °C | 100–110 | Air plasma flow (Mach 5.5-6.0, 40-50 MJ/kg) | Effective protection confirmed; breakdown degradation observed |
Data sourced from gas-dynamic tests reported in the literature.[4]
Table 2: Comparative Oxidation Kinetics of Silicide-Based Coatings
| Coating System | Temperature (°C) | Duration (h) | Mass Change / Parabolic Rate | Substrate |
|---|---|---|---|---|
| Si-Co Diffusion Coating | 1000 | 100 | ~6.16 × 10⁻³ mg²/cm⁴h¹ | TiAl-Nb Alloy |
| 10% Ti₃SiC₂/MoSi₂ | 1250 | 100 cycles | -2.7 mg cm⁻² | Nb–Si-Based Alloy |
| Single MoSi₂ Coating | 1250 | 100 cycles | +2.2 mg cm⁻² | Nb–Si-Based Alloy |
This table provides context by comparing the performance of a TiSi₂-containing system with other silicide coatings.[3][5]
3.0 Experimental Protocols
The following are generalized protocols for the deposition and characterization of TiSi₂-containing coatings, based on methodologies cited in the literature.
3.1 Protocol 1: Coating Deposition by Slurry Firing (Firing Fusion)
This method involves applying a powder mixture in a slurry form to a substrate, followed by a high-temperature treatment to fuse the coating. It is effective for creating complex, multi-component coatings.[4]
1. Powder Preparation:
- Measure and combine the constituent powders (e.g., Si, TiSi₂, MoSi₂, TiB₂, CaSi₂) in the desired weight percentages.
- Homogenize the powder mixture using a ball mill for 8-24 hours to ensure uniform distribution.[1]
2. Slurry Formulation:
- Prepare an organic binder solution (e.g., polyvinyl alcohol in water or a resin in an appropriate solvent).
- Gradually add the homogenized powder to the binder solution while stirring continuously to form a stable, paintable slurry. The consistency should be optimized to prevent settling and allow for uniform application.
3. Substrate Preparation:
- Clean the substrate (e.g., C/C-SiC composite) to remove any surface contaminants. This can be done by ultrasonic cleaning in acetone (B3395972) and ethanol.
- Roughen the substrate surface by sandblasting or grinding to enhance mechanical adhesion of the coating.
4. Coating Application:
- Apply the slurry to the prepared substrate using brushing, dipping, or spraying to achieve a uniform thickness.
- Dry the coated substrate at room temperature and then in an oven at a low temperature (e.g., 100-150 °C) to completely evaporate the solvent.
5. Firing/Fusion Process:
- Place the dried, coated substrate into a high-temperature furnace with a protective atmosphere (e.g., Argon).
- Heat the furnace at a controlled rate (e.g., 10-50 °C/min) to the sintering temperature (e.g., 1400–1600 °C).[1]
- Hold at the peak temperature for 0.5-2 hours to allow for the fusion of the coating components and bonding to the substrate.[1]
- Cool the furnace down to room temperature at a controlled rate.
3.2 Protocol 2: Coating Deposition by Pack Cementation
Pack cementation is a chemical vapor deposition process where the substrate is embedded in a powder mixture (the "pack") and heated. The pack releases vapor species that diffuse into and react with the substrate surface to form the coating. This method is well-suited for forming diffusion coatings.[3][6]
1. Pack Mixture Preparation:
- Source Powder: The element(s) to be deposited (e.g., a mixture of Si and Ti powders, or pre-alloyed TiSi₂).
- Activator: A halide salt (e.g., NaF, NH₄Cl, or AlF₃) that reacts with the source powder at high temperature to form volatile metal halide gases.
- Inert Filler: A refractory oxide powder (e.g., Al₂O₃, SiO₂) that prevents sintering of the pack powders and ensures uniform gas transport.
- Mix the components thoroughly. A typical composition might be 5-20 wt.% source, 1-5 wt.% activator, and the remainder inert filler.
2. Sample Placement:
- Place the substrate to be coated into a refractory crucible (e.g., alumina).
- Surround the substrate completely with the pack mixture, ensuring no part of the substrate is exposed. A layer of inert filler can be used to separate the sample from the crucible walls.
- Loosely cover the crucible to allow reaction byproducts to escape while maintaining a relatively contained atmosphere.
3. Heat Treatment:
- Place the crucible into a furnace.
- Purge the furnace with an inert gas (e.g., Argon) and maintain a slow flow during the process.
- Heat the furnace to the deposition temperature, typically in the range of 900–1200 °C.[7]
- Hold for a duration of 2-10 hours, depending on the desired coating thickness.
- Cool the furnace to room temperature.
4. Post-Treatment:
- Carefully remove the coated substrate from the pack mixture.
- Clean the sample by light brushing or grit blasting to remove any adhering pack material.
3.3 Protocol 3: Standard Characterization of High-Temperature Coatings
This protocol outlines the key techniques for evaluating the structure, composition, and performance of the deposited TiSi₂ coatings.
1. Metallographic Preparation:
- Section a piece of the coated sample using a precision abrasive cutter to minimize damage.[8]
- Mount the sectioned sample in a compression mounting resin with a hard filler (e.g., EpoMet G) to ensure good edge retention.[8]
- Grind the cross-section using progressively finer silicon carbide papers (e.g., starting at 320-grit).[8]
- Polish the sample using diamond suspensions on appropriate cloths, followed by a final polish with a fine colloidal silica suspension to achieve a mirror-like, scratch-free surface.[8]
2. Microstructural and Compositional Analysis:
- Technique: Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS).
- Procedure: Examine the prepared cross-section using SEM to analyze the coating's thickness, density, porosity, and interface with the substrate. Use backscattered electron (BSE) mode to differentiate between phases based on atomic number contrast.
- Data Acquired: Obtain high-resolution images of the coating microstructure. Use EDS to perform point analysis or elemental mapping across the coating thickness to determine the chemical composition and distribution of different phases (e.g., TiSi₂, Ti₅Si₃, etc.).
3. Phase Identification:
- Technique: X-ray Diffraction (XRD).
- Procedure: Analyze the surface of the as-deposited coating and the scale formed after oxidation testing.
- Data Acquired: The resulting diffraction pattern is used to identify the crystalline phases present in the coating by matching peaks to a crystallographic database (e.g., ICDD). This confirms the formation of TiSi₂ and other intended phases, as well as identifies oxide products like TiO₂ and SiO₂ after testing.
4. High-Temperature Oxidation Testing:
- Technique: Thermogravimetric Analysis (TGA).
- Procedure: Place a small, weighed sample of the coated material in the TGA furnace. Heat the sample in a controlled atmosphere (typically flowing air or oxygen) to the target test temperature (e.g., 1000-1700 °C) and hold for a specified duration.
- Data Acquired: The TGA continuously records the mass change of the sample over time. A small mass gain indicates the formation of a stable, protective oxide scale. A significant or continuous mass gain (or mass loss due to volatile oxides) indicates poor oxidation resistance. The data can be used to calculate oxidation kinetics.
4.0 Visualizations
4.1 Experimental Workflow
Caption: Workflow for TiSi₂ coating deposition and subsequent characterization.
4.2 High-Temperature Protection Mechanism
Caption: Logical flow of the oxidation protection mechanism for a TiSi₂ composite coating.
References
- 1. nanotrun.com [nanotrun.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation Resistance of a Si–TiSi2–MoSi2–TiB2–CaSi2 Coating on a Cf/C–SiC Substrate in High-Speed High-Enthalpy Air Plasma Flows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. buehler.com [buehler.com]
Application Notes and Protocols: Titanium Silicide (TiSi₂) for Integrated Circuit Interconnects
Audience: Researchers, scientists, and engineering professionals in microelectronics and materials science.
Abstract: Titanium silicide (TiSi₂) is a critical material in the fabrication of integrated circuits (ICs), primarily used to reduce the parasitic resistance of polysilicon gates and source/drain regions. Its low resistivity, high thermal stability, and compatibility with the self-aligned silicide (salicide) process have made it a cornerstone in semiconductor manufacturing for several technology generations.[1][2][3] These notes provide a comprehensive overview of the properties, formation protocols, and characterization of TiSi₂ thin films for interconnect applications.
Introduction to Titanium Silicide in ICs
As the dimensions of transistors in integrated circuits have scaled down, the resistance of interconnects has become a significant factor limiting device performance.[4][5] Polysilicon, the standard material for transistor gates, has a relatively high resistance, which leads to undesirable RC delays. To mitigate this, a low-resistance material is formed on top of the polysilicon gate and the source/drain regions. Refractory metal silicides, such as TiSi₂, are ideal for this application due to their low resistivity and stability at high processing temperatures.[6]
The salicide (self-aligned silicide) process is a key technology that enables the formation of these contacts without requiring additional photolithography steps.[7][8] In this process, a thin film of titanium is deposited over a fully formed transistor. Upon heating, the titanium reacts with the exposed silicon of the gate, source, and drain to form TiSi₂.[9] The unreacted titanium over the insulating oxide regions is then selectively etched away, leaving silicide contacts only where they are needed.[7]
Properties of Titanium Silicide (TiSi₂) Phases
Titanium silicide exists in two primary crystalline phases, which have significantly different electrical properties. The formation of the correct phase is critical for its application in ICs.[1][10]
-
C49-TiSi₂ (Metastable Phase): This is the first phase to form at lower annealing temperatures, typically between 450°C and 650°C.[1][6] It has a base-centered orthorhombic crystal structure and a relatively high electrical resistivity, making it unsuitable for low-resistance contacts.[11][12]
-
C54-TiSi₂ (Stable Phase): A second, higher-temperature anneal (typically >650°C) is required to transform the C49 phase into the stable C54 phase.[1][6] This phase has a face-centered orthorhombic structure and a much lower resistivity, which is essential for high-performance interconnects.[11][12] The C49 to C54 transformation is a nucleation-and-growth process.[13]
The process window for forming the C54 phase is critical; temperatures above 900°C can lead to agglomeration of the TiSi₂ film, where it becomes discontinuous and its resistance increases.[1][9]
Data Presentation: Properties of TiSi₂ and Other Silicides
Table 1: Electrical and Physical Properties of TiSi₂ Phases
| Property | C49-TiSi₂ | C54-TiSi₂ | Reference(s) |
|---|---|---|---|
| Crystal Structure | Base-Centered Orthorhombic | Face-Centered Orthorhombic | [1][10] |
| Formation Temperature | 450°C - 650°C | > 650°C | [1][6] |
| Thin Film Resistivity | 60 - 70 µΩ·cm | 12 - 24 µΩ·cm | [1][11] |
| Stability | Metastable | Stable | [1] |
| Silicon Consumption | 2.27 nm Si per nm Ti | 2.27 nm Si per nm Ti | [1] |
| Resulting Silicide Thickness | 2.51 nm Silicide per nm Ti | 2.51 nm Silicide per nm Ti |[1] |
Table 2: Comparison of Silicides for Interconnect Applications
| Property | TiSi₂ (C54) | CoSi₂ | NiSi | Reference(s) |
|---|---|---|---|---|
| Resistivity | 12 - 24 µΩ·cm | 10 - 25 µΩ·cm | 14 - 20 µΩ·cm | [1] |
| Thermal Stability on Si | Good (up to ~900°C) | Good | Poor | [1] |
| Mechanical Stress | (2 - 2.25) x 10¹⁰ dyne/cm² | (8 - 10) x 10⁹ dyne/cm² | Low | [1] |
| Silicon Consumption | 0.904 nm Si / nm Silicide | 1.03 nm Si / nm Silicide | 0.82 nm Si / nm Silicide | [1] |
| Reaction with SiO₂ | ~700°C | > 1000°C | ~600°C |[1] |
Experimental Protocols
Protocol 1: TiSi₂ Formation via Two-Step Salicide Process
This protocol describes a typical two-step rapid thermal annealing (RTA) process for forming self-aligned C54-TiSi₂ contacts on silicon wafers.
Materials and Equipment:
-
Silicon wafer with patterned active areas (source/drain/gate) and oxide isolation regions.
-
Sputter deposition system (PVD).
-
Rapid Thermal Annealing (RTA) system with nitrogen (N₂) ambient control.
-
Wet etching bench with selective etch solution (e.g., H₂O₂:NH₄OH:H₂O mixture).
-
Deionized (DI) water.
Procedure:
-
Substrate Preparation:
-
Perform a standard pre-deposition clean on the silicon wafer to remove any native oxide from the exposed silicon regions. A common method is a dilute hydrofluoric acid (HF) dip followed by a DI water rinse and spin dry.
-
-
Titanium Deposition:
-
Load the wafer into a physical vapor deposition (PVD) or sputter system.
-
Deposit a thin film of titanium, typically 30-40 nm thick, across the entire wafer surface.[14]
-
-
First Anneal (C49 Formation):
-
Transfer the wafer to the RTA system.
-
Perform the first anneal at a relatively low temperature, around 650°C - 750°C, for 20-30 seconds in a nitrogen (N₂) ambient.[14]
-
Note: The nitrogen ambient is crucial as it causes the unreacted titanium over the oxide regions to form a titanium nitride (TiN) layer, which aids in the subsequent selective etch step.[9] This step forms the high-resistivity C49-TiSi₂ phase on the silicon regions.
-
-
Selective Etch:
-
Remove the wafer from the RTA system.
-
Submerge the wafer in a selective wet etch solution (e.g., a mixture of H₂O₂, NH₄OH, and H₂O) to remove the TiN and any unreacted titanium from the oxide surfaces.[14] This etchant does not significantly attack the newly formed TiSi₂.
-
Rinse thoroughly with DI water and dry the wafer.
-
-
Second Anneal (C54 Transformation):
Protocol 2: Characterization of TiSi₂ Thin Films
1. Sheet Resistance Measurement (Four-Point Probe):
-
Objective: To determine the average sheet resistance (Rs) of the formed silicide film, which is a key indicator of the successful C49-to-C54 phase transformation.
-
Procedure:
-
Use a four-point probe measurement system.
-
Place the probe head gently on the surface of the TiSi₂ film on a test area of the wafer.
-
Apply a known current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
The sheet resistance is calculated as Rs = (V/I) * k, where k is a geometric correction factor (typically ~4.53 for a large film area).
-
A successful transformation to C54-TiSi₂ should yield a low sheet resistance (e.g., ~5 ohms/sq for a 30 nm film).[14]
-
2. Phase Identification (X-Ray Diffraction - XRD):
-
Objective: To confirm the crystal structure of the formed titanium silicide and verify the presence of the desired C54 phase.
-
Procedure:
-
Place the wafer sample in an X-ray diffractometer.
-
Perform a scan over a range of 2θ angles.
-
The resulting diffraction pattern will show peaks corresponding to specific crystal planes.
-
Compare the peak locations to standard powder diffraction files for C49-TiSi₂ and C54-TiSi₂ to identify the phases present in the film.[15][16]
-
3. Morphological Analysis (SEM/TEM):
-
Objective: To visually inspect the surface and interface morphology of the silicide film.
-
Procedure:
-
Scanning Electron Microscopy (SEM): Used to examine the top-down surface of the film. It can reveal information about grain size, uniformity, and potential issues like agglomeration or islanding.[15]
-
Transmission Electron Microscopy (TEM): Requires preparing a cross-sectional sample of the film. TEM provides high-resolution imaging of the silicide layer, the silicide-silicon interface, and the film's thickness and grain structure.[15]
-
Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for Salicide Process
Caption: Workflow diagram of the two-step salicide process for TiSi₂ formation.
Diagram 2: TiSi₂ Phase Transformation Pathway
Caption: Temperature-driven phase transformation pathway for titanium silicide.
Diagram 3: Factors Influencing C54-TiSi₂ Formation
Caption: Key factors that promote or inhibit the C49-to-C54 TiSi₂ phase transformation.
References
- 1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 2. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 3. digital-library.theiet.org [digital-library.theiet.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 7. Salicide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. web.stanford.edu [web.stanford.edu]
- 10. qed2.com [qed2.com]
- 11. researchgate.net [researchgate.net]
- 12. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 13. semanticscholar.org [semanticscholar.org]
- 14. A thermally stable salicide process using N/sub 2/ implantation into TiSi/sub 2/ | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanostructured Titanium Disilicide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of nanostructured titanium disilicide (TiSi₂), with a focus on its emerging use in photocatalytic hydrogen evolution. Detailed experimental protocols for the synthesis of nanostructured TiSi₂ and its application in photocatalysis are provided, along with quantitative performance data.
Introduction to Nanostructured this compound
This compound (TiSi₂) is a refractory ceramic material known for its excellent thermal stability and electrical conductivity. When synthesized at the nanoscale, TiSi₂ exhibits a high surface-area-to-volume ratio and unique electronic properties, making it a promising candidate for various catalytic applications. Recent research has highlighted its potential as a photocatalyst for hydrogen production from water.
Catalytic Applications
The primary catalytic application for nanostructured TiSi₂ reported in the scientific literature is in photocatalytic hydrogen evolution . While its use in electrocatalysis, oxidation, and hydrogenation reactions is still an area of nascent research, the foundational knowledge of its photocatalytic activity suggests potential for broader applications.
Photocatalytic Hydrogen Evolution
Nanostructured TiSi₂ has been demonstrated as a viable photocatalyst for the production of hydrogen from water under visible light irradiation, typically in the presence of a sacrificial agent. The material absorbs light energy to generate electron-hole pairs, which then drive the reduction of protons to hydrogen.
Quantitative Performance Data
The photocatalytic performance of nanostructured TiSi₂ is summarized in the table below. The data is compiled from studies on pristine TiSi₂ and its composites.
| Catalyst Composition | Sacrificial Agent | Light Source | Hydrogen Evolution Rate (μmol·h⁻¹·g⁻¹) | Total Hydrogen Evolved (μmol·g⁻¹) | Reference |
| Pristine TiSi₂ | 0.005 M Oxalic Acid | 150 W Xe lamp (λ > 420 nm) | ~69.3 | 416.0 (in 6 hours) | [1] |
| Pristine TiSi₂ | 10 vol% Lactic Acid | 300 W Xe lamp (simulated sunlight) | 38.4 | - | [2][3] |
| WS₂/TiSi₂ Composite | 0.005 M Oxalic Acid | 150 W Xe lamp (λ > 420 nm) | 99.4 | 596.4 (in 6 hours) | [1] |
| MoS₂/TiSi₂ Composite | 10 vol% Lactic Acid | 300 W Xe lamp (simulated sunlight) | 214.1 | - | [2][3] |
Experimental Protocols
Synthesis of Nanostructured this compound (Nanowires) via Chemical Vapor Deposition (CVD)
This protocol describes a general method for the synthesis of TiSi₂ nanowires on a substrate using chemical vapor deposition.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Silane (SiH₄)
-
Nitrogen (N₂) or Argon (Ar) gas (high purity)
-
Silicon (100) wafer or other suitable substrate
-
Acetone, isopropanol, deionized water for substrate cleaning
Equipment:
-
Chemical Vapor Deposition (CVD) system with a horizontal quartz tube furnace
-
Mass flow controllers for precursor gases
-
Vacuum pump
-
Substrate holder
Procedure:
-
Substrate Preparation: Clean the silicon wafer by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
CVD System Setup: Place the cleaned substrate into the center of the quartz tube furnace.
-
Purging: Purge the CVD system with high-purity nitrogen or argon gas for at least 30 minutes to remove any residual air and moisture.
-
Heating: Heat the furnace to the desired deposition temperature (e.g., 650 °C).
-
Precursor Introduction: Once the temperature is stable, introduce the precursor gases into the reactor. A typical molar ratio of SiH₄ to TiCl₄ can be around 4.[1] The flow rates should be precisely controlled using mass flow controllers.
-
Deposition: Allow the deposition to proceed for the desired duration to grow the TiSi₂ nanostructures.
-
Cooling: After the deposition, stop the flow of precursor gases and cool the furnace down to room temperature under a continuous flow of inert gas.
-
Characterization: The synthesized nanostructures can be characterized using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) to confirm the morphology and crystal structure.
Photocatalytic Hydrogen Evolution Protocol
This protocol outlines the procedure for evaluating the photocatalytic activity of nanostructured TiSi₂ for hydrogen evolution.
Materials:
-
Nanostructured TiSi₂ catalyst powder
-
Sacrificial agent solution (e.g., 0.005 M oxalic acid or 10 vol% lactic acid)
-
High-purity water
-
Inert gas for purging (e.g., Argon)
Equipment:
-
Photoreactor with a quartz window
-
Light source (e.g., 150W or 300W Xe lamp with a 420 nm cut-off filter for visible light irradiation)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification
-
Magnetic stirrer
-
Gas-tight syringe
Procedure:
-
Catalyst Suspension: Disperse a known amount of the nanostructured TiSi₂ catalyst (e.g., 50 mg) in the aqueous solution containing the sacrificial agent (e.g., 60 mL of 0.005 M oxalic acid) in the photoreactor.[1]
-
Purging: Seal the photoreactor and purge the suspension with an inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: While stirring the suspension, irradiate it with the light source.
-
Gas Sampling: At regular time intervals (e.g., every hour), take a small volume of the gas from the headspace of the reactor using a gas-tight syringe.
-
Quantification: Inject the collected gas sample into the gas chromatograph to determine the amount of hydrogen produced.
-
Data Analysis: Calculate the rate of hydrogen evolution, typically expressed in μmol of H₂ per hour per gram of catalyst (μmol·h⁻¹·g⁻¹).
Proposed Signaling Pathway: Photocatalytic Hydrogen Evolution Mechanism
The proposed mechanism for photocatalytic hydrogen evolution on nanostructured TiSi₂ in the presence of a sacrificial agent is as follows:
-
Light Absorption: The TiSi₂ nanostructure absorbs photons with energy greater than its bandgap, leading to the generation of electron-hole pairs.
-
Charge Separation and Transfer: The photogenerated electrons and holes separate. In composite systems (e.g., with WS₂ or MoS₂), the electrons transfer to the co-catalyst, which enhances charge separation and reduces recombination.[1][2]
-
Reduction Reaction: The electrons reduce protons (H⁺) from water at the active sites of the catalyst to produce hydrogen gas (H₂).
-
Oxidation Reaction: The holes are consumed by the sacrificial agent (e.g., oxalic acid or lactic acid), which becomes oxidized. This prevents the holes from recombining with the electrons and completes the catalytic cycle.[1]
References
- 1. WS2 as an Effective Noble-Metal Free Cocatalyst Modified TiSi2 for Enhanced Photocatalytic Hydrogen Evolution under Visible Light Irradiation [mdpi.com]
- 2. One-Step Synthesis of MoS2/TiSi2 via an In Situ Photo-Assisted Reduction Method for Enhanced Photocatalytic H2 Evolution under Simulated Sunlight Illumination [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of TiSi₂-Reinforced Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium disilicide (TiSi₂) is a ceramic material known for its low electrical resistivity, high thermal stability, and excellent mechanical properties. When incorporated as a reinforcement phase in metallic or ceramic matrices, it can significantly enhance the hardness, wear resistance, and high-temperature strength of the resulting composite materials. These advanced materials are finding applications in diverse fields, from aerospace and automotive components to biomedical implants and microelectronics.[1]
This document provides detailed application notes and experimental protocols for the synthesis of TiSi₂-reinforced composite materials via several common and effective methods: Self-Propagating High-Temperature Synthesis (SHS), Spark Plasma Sintering (SPS), Mechanical Alloying (MA), and Powder Metallurgy (PM).
Application Notes
Titanium silicide-reinforced composites are valued for their enhanced material properties, making them suitable for a range of demanding applications:
-
Aerospace and Automotive Industries: The high strength-to-weight ratio and high-temperature creep resistance of TiSi₂-reinforced composites make them ideal for components in aircraft engines, automotive brake systems, and other parts subjected to extreme conditions.[2]
-
Microelectronics: Due to its low electrical resistivity and thermal stability, TiSi₂ is used as a contact material in integrated circuits. TiSi₂-reinforced composites can be engineered for thermal management solutions in electronic packaging.[1]
-
Biomedical Devices: The biocompatibility and wear resistance of titanium-based composites, including those reinforced with TiSi₂, make them promising materials for orthopedic implants and dental applications.[3]
-
Cutting Tools and Wear-Resistant Coatings: The high hardness and wear resistance imparted by the TiSi₂ reinforcement make these composites suitable for cutting tools, dies, and protective coatings on industrial equipment.
The selection of the synthesis method depends on the desired final properties, microstructure, and the specific matrix material.
-
Self-Propagating High-Temperature Synthesis (SHS): This method is energy-efficient and rapid, producing fine-grained materials. It is particularly well-suited for creating composites with a ceramic matrix.[4]
-
Spark Plasma Sintering (SPS): SPS allows for rapid densification at lower temperatures and shorter times compared to conventional sintering, which helps in retaining fine grain structures and minimizing unwanted phase transformations. This technique is versatile for both metallic and ceramic matrices.[5]
-
Mechanical Alloying (MA): MA is a solid-state powder processing technique that can produce homogenous, nanocrystalline composite powders. It is often used as a preliminary step before consolidation by methods like SPS or hot pressing.
-
Powder Metallurgy (PM): This is a versatile and cost-effective method for producing near-net-shape components from a wide range of materials, including metal matrix composites.[6]
Experimental Protocols
Self-Propagating High-Temperature Synthesis (SHS) of TiSi₂-Reinforced Composites
This protocol describes a "chemical oven" SHS method for the synthesis of TiSi₂ powders, which can then be incorporated into a composite matrix.[4]
Materials and Equipment:
-
Titanium (Ti) powder (99% purity, average particle size 35 µm)
-
Silicon (Si) powder (99% purity, average particle size 65 µm)
-
Carbon (C) powder
-
Steel container with agate balls for ball milling
-
Drying cabinet
-
Sieve (100 mesh)
-
Graphite (B72142) crucible
-
Ignition system (e.g., tungsten coil)
-
Inert atmosphere furnace or chamber (e.g., filled with Argon)
Protocol:
-
Powder Preparation:
-
Weigh stoichiometric amounts of Ti and Si powders in a 1:2 atomic ratio.
-
Place the powder mixture in a steel container with agate balls.
-
Add ethanol to immerse the powder mixture.
-
Ball mill the mixture at a speed of 300 rpm for 3 hours to ensure homogeneity.
-
-
Drying and Sieving:
-
Dry the resulting slurry in a drying cabinet at 80°C for 5 hours.
-
Sieve the dried powder through a 100-mesh sieve to break up agglomerates.
-
-
Crucible Setup (Chemical Oven):
-
Place the prepared Ti + 2Si powder mixture inside a graphite crucible.
-
In a separate container, prepare a mixture of Ti and C powders to act as the "chemical furnace."
-
Place the Ti + C mixture in the space surrounding the inner crucible containing the Ti + 2Si mixture. A layer of carbon can be used to separate the two mixtures.
-
-
SHS Reaction:
-
Place the entire crucible assembly into an inert atmosphere chamber.
-
Initiate the combustion of the outer Ti + C mixture using an ignition source (e.g., a heated tungsten coil).
-
The exothermic reaction of the outer mixture will propagate and provide the necessary heat to initiate the SHS reaction in the inner Ti + 2Si mixture, leading to the formation of TiSi₂.
-
-
Post-Synthesis Processing:
-
Allow the product to cool down to room temperature within the inert atmosphere.
-
The resulting TiSi₂ powder can be crushed and sieved to the desired particle size for incorporation into a composite matrix.
-
Spark Plasma Sintering (SPS) of TiB₂-TiSi₂ Composites
This protocol details the fabrication of a TiB₂ matrix composite reinforced with TiSi₂.[5]
Materials and Equipment:
-
Titanium diboride (TiB₂) powder
-
This compound (TiSi₂) powder (5-15 wt%)
-
Spark Plasma Sintering (SPS) system
-
Graphite die and punches
-
Graphite foil
-
Vacuum or inert gas (Argon) supply
Protocol:
-
Powder Preparation:
-
Weigh the desired amounts of TiB₂ and TiSi₂ powders.
-
Homogeneously mix the powders, for example, using a ball mill for a short duration to avoid excessive particle size reduction.
-
-
SPS Die Assembly:
-
Line the inner wall of the graphite die and the surfaces of the punches with graphite foil to prevent reaction with the sample and facilitate removal.
-
Pour the powder mixture into the graphite die.
-
-
Sintering Process:
-
Place the die assembly into the SPS chamber.
-
Evacuate the chamber and then backfill with Argon gas.
-
Apply a uniaxial pressure (e.g., 50 MPa).
-
Heat the sample to the sintering temperature (e.g., 1200-1400°C) at a controlled heating rate.
-
Hold at the sintering temperature for a short duration (e.g., 5-10 minutes).
-
Cool the sample down to room temperature.
-
-
Sample Retrieval and Characterization:
-
Remove the sintered composite from the die.
-
Clean the surface to remove any adhered graphite foil.
-
The sample is now ready for microstructural and mechanical characterization.
-
Mechanical Alloying (MA) of Ti-6Al-4V-TiSi₂ Composites
This protocol outlines the procedure for producing a Ti-6Al-4V matrix composite powder with TiSi₂ reinforcement using mechanical alloying.
Materials and Equipment:
-
Ti-6Al-4V pre-alloyed powder
-
TiSi₂ powder
-
High-energy ball mill (e.g., planetary ball mill or SPEX mill)
-
Hardened steel or tungsten carbide vials and milling balls
-
Process control agent (PCA), e.g., stearic acid (optional, to prevent excessive cold welding)
-
Inert gas (Argon) supply for glovebox or sealed vials
Protocol:
-
Powder Loading:
-
Inside an argon-filled glovebox to prevent oxidation, weigh the Ti-6Al-4V and TiSi₂ powders to the desired volume or weight fraction.
-
Load the powders, along with the milling balls, into the milling vial. A typical ball-to-powder weight ratio is 10:1.
-
If using a PCA, add a small amount (e.g., 1-2 wt%).
-
-
Milling Process:
-
Seal the vials inside the glovebox.
-
Mount the vials in the high-energy ball mill.
-
Mill the powders for a specified duration (e.g., 10-40 hours). The milling time will depend on the desired final particle size and degree of alloying. It is often performed in cycles of milling and rest to prevent excessive heating.
-
-
Powder Handling:
-
After milling, open the vials inside the glovebox to handle the pyrophoric nanocrystalline powder safely.
-
-
Consolidation:
-
The resulting composite powder can then be consolidated into a bulk material using techniques such as SPS or hot pressing.
-
Powder Metallurgy (PM) of Al-TiSi₂ Composites
This protocol describes a conventional press-and-sinter powder metallurgy route for fabricating an aluminum matrix composite reinforced with TiSi₂.[6]
Materials and Equipment:
-
Aluminum (Al) powder
-
This compound (TiSi₂) powder
-
Blender/Mixer (e.g., V-blender)
-
Hydraulic press with a die set
-
Sintering furnace with controlled atmosphere (e.g., Argon or vacuum)
Protocol:
-
Powder Blending:
-
Weigh the Al and TiSi₂ powders according to the desired composition.
-
Blend the powders in a mixer until a homogeneous mixture is obtained.
-
-
Compaction:
-
Pour the blended powder into a die.
-
Compact the powder at a specific pressure (e.g., 200-600 MPa) to form a "green" compact.
-
-
Sintering:
-
Place the green compact in a sintering furnace.
-
Heat the compact in a controlled atmosphere (e.g., flowing Argon) to a temperature below the melting point of the aluminum matrix (e.g., 550-600°C).
-
Hold at the sintering temperature for a specified time (e.g., 1-2 hours) to allow for metallurgical bonding between the powder particles.
-
Cool the sintered part to room temperature in the controlled atmosphere.
-
-
Secondary Operations (Optional):
-
The sintered composite can be subjected to secondary operations such as forging or extrusion to improve its density and mechanical properties.
-
Data Presentation
Table 1: Mechanical Properties of TiSi₂-Reinforced Composites
| Composite System | Synthesis Method | TiSi₂ Content (vol. %) | Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Reference |
| B₄C-TiB₂-SiC | Hot Pressing | Varied with SiC | ~36.2 - 28.4 | ~2.2 - 6.2 | [7] |
| Ti-47Al-4Nb-2Cr | Casting | 0 (baseline) | 2.85 | - | [8] |
| Ti-47Al-4Nb-2Cr-0.8C | Casting | - | 3.96 | - | [8] |
| TiB₂-SiC | Hot Pressing | - | - | - | [9] |
| Ti-6Al-4V/TiNi | Laser Cladding | - | ~6.0 - 7.5 | - | [10] |
Note: Direct comparative data for TiSi₂ content variation is limited in the provided search results. The table presents data for related composite systems to illustrate the range of achievable properties.
Table 2: Thermal and Electrical Properties of TiSi₂ and Related Composites
| Material | Property | Value | Units | Reference |
| TiSi₂ (C54 phase) | Electrical Resistivity | ~12.4 | µΩ·cm | [1] |
| TiSi₂ (C49 phase) | Electrical Resistivity | 60 - 70 | µΩ·cm | [1] |
| Al/SiC Composite | Thermal Conductivity | 237.3 | W/(m·K) | [11] |
| Al-rGO (1% rGO) | Thermal Conductivity | 293 | W/(m·K) | [12] |
| Ti-based composites | Electrical Conductivity | ~10⁶ | S/m | [13] |
Mandatory Visualization
Experimental Workflow Diagrams
Logical Relationship Diagram
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. ripublication.com [ripublication.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microstructure and Properties of TiB2 Composites Produced by Spark Plasma Sintering with the Addition of Ti5Si3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesizing Ti–Ni Alloy Composite Coating on Ti–6Al–4V Surface from Laser Surface Modification [mdpi.com]
- 11. Improving thermal conductivity of Al/SiC composites by post-oxidization of reaction-bonded silicon carbide preforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mechanika.ktu.lt [mechanika.ktu.lt]
Application Notes: The Salicide Process for Titanium Disilicide (TiSi₂) Formation
Introduction
The Self-Aligned Silicide (Salicide) process is a critical technology in the fabrication of advanced semiconductor devices, particularly in creating low-resistance contacts and interconnects for transistors.[1] Among various refractory metal silicides, titanium disilicide (TiSi₂) is widely utilized due to its excellent properties, including low electrical resistivity, high thermal stability, and compatibility with standard silicon manufacturing processes.[2][3] The primary goal of the titanium salicide process is to form the thermodynamically stable, low-resistivity C54 phase of TiSi₂ on the source, drain, and gate regions of a transistor in a self-aligned manner, which eliminates the need for additional photolithography steps.[1]
The Chemistry of Titanium Silicide Formation
The formation of this compound via the salicide process is a multi-step thermal reaction between a deposited titanium film and the underlying silicon substrate.[1] A key characteristic of the Ti-Si system is the existence of two primary polymorphic phases of TiSi₂:
-
C49-TiSi₂ : This is a metastable phase with a base-centered orthorhombic crystal structure.[2][4] It is the first crystalline phase to form at lower annealing temperatures, typically between 450°C and 650°C.[2] However, the C49 phase exhibits a relatively high electrical resistivity (60-70 µΩ·cm), making it unsuitable for high-performance device applications.[2][5]
-
C54-TiSi₂ : This is the thermodynamically stable phase with a face-centered orthorhombic structure.[2][4] It possesses a significantly lower electrical resistivity (12-24 µΩ·cm), which is highly desirable for integrated circuits.[2][5]
The successful implementation of the titanium salicide process hinges on the complete transformation of the high-resistivity C49 phase into the low-resistivity C54 phase.[5] This polymorphic phase transformation is a critical step and is influenced by several process parameters.
The C49 to C54 Phase Transformation
The transition from the C49 to the C54 phase is a nucleation-and-growth-driven process that typically occurs at temperatures above 650°C.[2][4] Several factors can influence the transformation temperature and efficiency:
-
Film Thickness: The transformation becomes more difficult as the silicide film thickness decreases.[2][6]
-
Linewidth: For narrow polysilicon lines (in the sub-micron regime), the C49-to-C54 transformation is often retarded or incomplete, leading to high resistance. This is a major challenge in device scaling.
-
Substrate Orientation: The transformation temperature is higher for TiSi₂ films formed on Si(111) substrates compared to Si(100) substrates.[2][6]
-
Dopants: The presence of dopants like arsenic, boron, or phosphorus in the silicon can delay the formation of the C54 phase.[7]
-
Interfacial Layers: The presence of a thin amorphous Ti-Si layer at the interface, which can be promoted by higher substrate temperatures during Ti sputtering, can facilitate the C54 nucleation.
Failure to achieve a complete and uniform C54 phase results in higher-than-expected sheet resistance, which can degrade device performance and circuit speed.[5] Furthermore, at temperatures above 900°C, the TiSi₂ film can agglomerate, breaking into discrete islands and causing a sharp increase in resistivity.[2][5] This defines a critical process window for the final high-temperature anneal.
Quantitative Data Summary
The following tables summarize key quantitative data for the titanium salicide process.
Table 1: Properties of TiSi₂ Phases
| Property | C49-TiSi₂ (Metastable) | C54-TiSi₂ (Stable) |
| Crystal Structure | Base-Centered Orthorhombic | Face-Centered Orthorhombic |
| Thin Film Resistivity (µΩ·cm) | 60 - 70[2][5] | 12 - 24[2][5] |
| Formation Temperature (°C) | 450 - 650[2] | > 650[2] |
| Melting Point (°C) | ~1540[2] | ~1540[2] |
| Si Consumption (nm Si / nm Ti) | 2.27[2] | 2.27[2] |
| Silicide Formed (nm TiSi₂ / nm Ti) | 2.51[2] | 2.51[2] |
Table 2: Typical Process Parameters for Titanium Salicide Formation
| Parameter | Typical Range | Purpose |
| Initial Ti Film Thickness | 20 - 90 nm | Controls final silicide thickness and sheet resistance.[2][8] |
| First Anneal (RTP 1) Temperature | 600 - 700 °C | Formation of C49-TiSi₂.[5][9] |
| First Anneal (RTP 1) Time | 10 - 60 seconds | To complete the initial Ti-Si reaction. |
| Selective Etch Solution | NH₄OH:H₂O₂:H₂O (SC-1) | Removes unreacted Ti and TiN cap layer.[10][11] |
| Second Anneal (RTP 2) Temperature | 750 - 900 °C | Phase transformation from C49 to C54-TiSi₂.[2][5] |
| Second Anneal (RTP 2) Time | 10 - 30 seconds | To complete the phase transformation without agglomeration.[12] |
Experimental Workflow and Protocols
The following diagram and protocols outline the standard two-step rapid thermal processing (RTP) based salicide process for forming C54-TiSi₂.
Caption: Workflow for the two-step titanium salicide process.
Detailed Experimental Protocol
This protocol describes a typical two-step salicide process to form low-resistivity C54-TiSi₂ on silicon wafers with patterned oxide features.
1. Substrate Preparation and Cleaning
-
Objective: To remove the native silicon dioxide layer from the active silicon areas to ensure a uniform reaction between titanium and silicon.
-
Procedure:
-
Prepare a silicon wafer with patterned oxide, exposing the silicon in the desired source, drain, and gate regions.
-
Immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 50:1 H₂O:HF) for 60-90 seconds. This step is often referred to as an "HF-last" clean or deglaze.[8]
-
Rinse the wafer thoroughly with deionized (DI) water and dry it using a nitrogen gun.
-
Immediately transfer the wafer into the deposition system to minimize re-oxidation of the silicon surface.
-
2. Titanium Deposition
-
Objective: To deposit a thin, uniform layer of titanium over the entire wafer surface.
-
Procedure:
-
Use a physical vapor deposition (PVD) system, such as a DC magnetron sputtering tool.
-
Load the cleaned wafer into the deposition chamber and pump down to a base pressure of < 1x10⁻⁶ Torr.
-
Sputter deposit a titanium film of 30-50 nm thickness. The substrate may be heated (e.g., to 450°C) during deposition to influence the subsequent silicide reaction.
-
(Optional but common) Deposit a thin titanium nitride (TiN) capping layer (10-20 nm) in the same PVD system without breaking vacuum. The TiN layer prevents the underlying titanium from reacting with ambient oxygen during the subsequent annealing step.[13]
-
3. First Rapid Thermal Anneal (RTP 1)
-
Objective: To react the titanium film with the exposed silicon to form the C49-TiSi₂ phase.
-
Procedure:
-
Transfer the wafer to a rapid thermal processing (RTP) system.
-
Perform the anneal in a high-purity nitrogen (N₂) ambient. The nitrogen reacts with the top surface of the titanium (or TiN cap) to form a robust TiN layer.[5][14]
-
Ramp the temperature to 650-700°C and hold for 20-40 seconds.
-
Cool the wafer down. At this stage, TiSi₂ in the high-resistivity C49 phase will have formed where the deposited titanium was in direct contact with silicon.
-
4. Selective Wet Etch
-
Objective: To remove the unreacted titanium metal from the oxide regions and the top TiN layer, leaving the newly formed titanium silicide intact.
-
Procedure:
-
Prepare a Standard Clean 1 (SC-1) solution, which is a mixture of ammonium (B1175870) hydroxide (B78521) (NH₄OH), hydrogen peroxide (H₂O₂), and deionized water (H₂O). A common ratio is 1:1:5 (NH₄OH:H₂O₂:H₂O).[10][11]
-
Heat the SC-1 bath to 50-65°C.
-
Immerse the wafer in the heated SC-1 solution for 5-15 minutes. This solution selectively etches Ti and TiN much faster than TiSi₂ and SiO₂.[10][11]
-
Rinse the wafer extensively with DI water and dry it.
-
5. Second Rapid Thermal Anneal (RTP 2)
-
Objective: To convert the C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase.
-
Procedure:
-
Return the wafer to the RTP system.
-
Perform the anneal in a nitrogen (N₂) or argon (Ar) ambient.
-
Ramp the temperature to 800-850°C and hold for 10-30 seconds.[5] This temperature is high enough to drive the phase transformation but low enough to minimize silicide agglomeration.
-
Cool the wafer down. The process is now complete, with low-resistance C54-TiSi₂ formed in a self-aligned manner on the active areas.
-
Logical Relationships in Phase Transformation
The diagram below illustrates the factors influencing the critical C49 to C54 phase transformation.
References
- 1. Salicide - Wikipedia [en.wikipedia.org]
- 2. C49-C54 this compound (TiSi2) [globalsino.com]
- 3. globalspec.com [globalspec.com]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 7. [PDF] Study of C49‐TiSi2 and C54‐TiSi2 formation on doped polycrystalline silicon using in situ resistance measurements during annealing | Semantic Scholar [semanticscholar.org]
- 8. Development of the Self-Aligned Titanium Silicide Process for VLSI Applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Texture of titanium self-aligned silicide (salicide) (Journal Article) | OSTI.GOV [osti.gov]
- 14. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
Application Notes and Protocols for Titanium Silicide (TiSi₂) Sputtering Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the fabrication and use of Titanium Silicide (TiSi₂) sputtering targets. The information is intended to guide researchers and professionals in materials science and thin-film deposition for applications including, but not limited to, microelectronics, protective coatings, and biocompatible layers.
Introduction to Titanium Silicide
Titanium silicide (TiSi₂) is a refractory metal silicide notable for its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based devices.[1] It is a key material in the semiconductor industry, primarily used for contacts, interconnects, and gate electrodes in integrated circuits.[2] TiSi₂ exists in two main crystalline phases: the metastable C49 phase, which forms at lower temperatures (450-650°C), and the thermodynamically stable C54 phase, which has a significantly lower resistivity (12-24 µΩ·cm compared to 60-70 µΩ·cm for C49) and is formed at higher temperatures (>650°C).[1] The transition from the C49 to the C54 phase is critical for achieving the desired electrical properties in microelectronic applications.
Sputtering targets made of TiSi₂ are used to deposit thin films of this material onto various substrates. The quality of the sputtering target—in terms of purity, density, and homogeneity—directly impacts the properties of the deposited thin film.
Fabrication of TiSi₂ Sputtering Targets
The primary method for producing high-density and high-purity TiSi₂ sputtering targets is through powder metallurgy.[3][4] This involves the consolidation of titanium and silicon powders in the desired stoichiometry, followed by a high-temperature, high-pressure sintering process. The most common industrial methods are Hot Pressing (HP) and Hot Isostatic Pressing (HIP).
Hot Pressing (HP)
Hot pressing is a powder metallurgy process that combines uniaxial pressure and high temperature to densify powdered materials.[4][5] For ceramic materials like TiSi₂, this method is effective in producing dense targets while maintaining compositional control.[5]
| Parameter | Value Range | Unit | Notes |
| Sintering Temperature | 1600 - 1650 | °C | A temperature of 1600°C has been used for a Ti:Si mixture[6], while 1650°C was used for TiB₂ with a TiSi₂ sintering aid.[7] |
| Applied Pressure | 10 - 100 | MPa | A pressure of 24 MPa was used for a Ti:Si mixture.[6] General pressures for sputtering targets are in this range.[8] |
| Holding Time | 1 - 3 | hours | Typical holding time for sintering processes.[8] |
| Atmosphere | Argon or Vacuum | - | An inert atmosphere is crucial to prevent oxidation.[6] |
| Resulting Density | > 95% (up to 99%) | % of theoretical | High density is a key requirement for sputtering targets.[6] |
-
Powder Preparation : Start with high-purity titanium and silicon powders (e.g., >99.5%). Mix the powders in the desired stoichiometric ratio (1 Ti: 2 Si). Ball milling can be used to ensure a homogeneous mixture.
-
Mold Loading : Load the mixed powder into a graphite (B72142) die. Graphite is typically used for its high-temperature stability and electrical conductivity (if induction heating is used).
-
Hot Pressing Cycle :
-
Place the loaded die into the hot press.
-
Heat the die to the sintering temperature (e.g., 1600°C) under a protective atmosphere of argon or in a vacuum.[6]
-
Simultaneously apply uniaxial pressure (e.g., 24 MPa).[6]
-
Hold at the peak temperature and pressure for a specified duration (e.g., 2 hours) to allow for densification.[6]
-
Cool down the system in a controlled manner to prevent thermal shock.
-
-
Target Finishing :
-
Extract the densified target from the die.
-
Machine the target to the final desired dimensions.
-
Clean the target to remove any surface contaminants.
-
-
Quality Control :
-
Measure the final density using the Archimedes method.
-
Analyze the phase composition and microstructure using X-ray diffraction (XRD) and scanning electron microscopy (SEM).
-
Hot Isostatic Pressing (HIP)
Hot Isostatic Pressing (HIP) is a manufacturing process that subjects components to both high temperature and isostatic gas pressure in a high-pressure containment vessel. The applied pressure is uniform in all directions, leading to highly dense and homogeneous materials with low internal stress. This makes it an excellent method for producing high-quality sputtering targets.
| Parameter | Value Range | Unit | Notes |
| Sintering Temperature | 900 - 2250 | °C | The ideal temperature range is broad, depending on the material.[9] For titanium alloys, temperatures around 913-930°C are common.[10][11] |
| Applied Pressure | 100 - 200 | MPa | Argon is the most common pressurizing medium.[9] |
| Holding Time | 2 - 3 | hours | A typical dwell time to ensure complete densification.[10][11] |
| Atmosphere | Argon | - | High-purity argon is used as the pressurizing gas.[12] |
| Resulting Density | > 99% | % of theoretical | HIP is capable of producing fully dense materials. |
-
Powder Preparation : As with hot pressing, start with high-purity, homogeneously mixed titanium and silicon powders.
-
Encapsulation :
-
Place the powder into a metallic canister or "can" that is shaped to the near-net dimensions of the final target.
-
Evacuate the can to remove any trapped gases and then seal it hermetically.
-
-
HIP Cycle :
-
Place the sealed can inside the HIP vessel.
-
Pressurize the vessel with high-purity argon gas.
-
Heat the vessel to the desired sintering temperature (e.g., 930°C).[11]
-
Hold at the target temperature and pressure (e.g., 120 MPa) for the specified time (e.g., 2 hours) to allow the powder to consolidate into a fully dense solid.[11]
-
Cool the vessel and release the pressure.
-
-
Decapsulation and Finishing :
-
Remove the can from the HIPed billet, typically through chemical etching or mechanical means.
-
Machine the target to the final specifications.
-
Clean and package the target in a vacuum-sealed bag.
-
-
Quality Control : Perform density, XRD, and SEM analysis as with the hot-pressed targets to ensure high quality.
Fabrication Workflow Diagram
Caption: Workflow for TiSi₂ target fabrication.
Use of TiSi₂ Sputtering Targets
TiSi₂ sputtering targets are used in Physical Vapor Deposition (PVD) systems, primarily with magnetron sputtering, to deposit TiSi₂ thin films. The process can be non-reactive, to deposit a pure TiSi₂ film, or reactive, where a reactive gas like nitrogen is introduced to form a compound film such as Titanium Silicon Nitride (TiSiN).
Sputtering Process
Sputtering involves bombarding the target material with energetic ions, typically Argon (Ar+), in a vacuum chamber. This causes atoms from the target to be ejected, which then travel and deposit onto a substrate, forming a thin film.
| Parameter | Value Range | Unit | Notes |
| General | |||
| Base Pressure | < 5 x 10⁻⁶ | Torr | A low base pressure is essential to minimize film contamination. |
| Working Pressure | 1 - 10 | mTorr | Controls the mean free path of sputtered atoms.[13] |
| Sputtering Gas | Argon (Ar) | - | High-purity Ar is typically used. |
| Ar Flow Rate | 10 - 50 | sccm | Depends on the chamber size and desired pressure. |
| Substrate Temperature | Room Temp - 450 | °C | Can influence film crystallinity and phase formation.[14] |
| Target-to-Substrate Distance | 10.5 - 16.5 | cm | Affects deposition rate and uniformity.[15] |
| DC Sputtering | |||
| Sputtering Power | 75 - 150 | W | Higher power generally leads to a higher deposition rate.[16] |
| RF Sputtering | |||
| Sputtering Power | 100 - 600 | W | Suitable for sputtering dielectric materials.[13][17] |
| Reactive Sputtering (for TiSiN) | |||
| Reactive Gas | Nitrogen (N₂) | - | |
| N₂ Flow Rate / Partial Pressure | Variable | sccm / % | The N₂ to Ar ratio is a critical parameter for film stoichiometry.[18] |
-
Substrate Preparation :
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean for Si) to remove any organic and inorganic contaminants.
-
Load the substrate into the sputtering chamber.
-
-
System Pump-down :
-
Evacuate the chamber to a high vacuum (base pressure < 5 x 10⁻⁶ Torr) to minimize the presence of residual gases.
-
-
Sputtering Process :
-
Introduce the sputtering gas (high-purity Argon) into the chamber, controlling the flow to achieve the desired working pressure (e.g., 5 mTorr).
-
If required, heat the substrate to the desired deposition temperature.
-
Apply power (DC or RF) to the TiSi₂ target to ignite the plasma.
-
Pre-sputter the target for a few minutes with the shutter closed to clean the target surface.
-
Open the shutter to begin depositing the TiSi₂ film onto the substrate.
-
For reactive sputtering of TiSiN, introduce a controlled flow of nitrogen gas along with the argon.
-
Continue the deposition until the desired film thickness is achieved.
-
-
Cool-down and Venting :
-
Turn off the power to the target and the gas flow.
-
Allow the substrate to cool down under vacuum.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen.
-
-
Film Characterization :
-
Analyze the deposited film's properties, such as thickness (profilometry, ellipsometry), resistivity (four-point probe), phase (XRD), and microstructure (SEM/TEM).
-
Sputtering Process Workflow Diagram
Caption: Workflow for sputtering TiSi₂ thin films.
References
- 1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 2. aemdeposition.com [aemdeposition.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. richconn.com [richconn.com]
- 5. Hot Pressing: A Key Process in Ceramic Sputtering Target Fabrication [sputtertargets.net]
- 6. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. wstitanium.com [wstitanium.com]
- 9. An Introduction to Hot Isostatic Pressing (HIP) [sputtertargets.net]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. Hot Isostatic Pressing (HIP) for Titanium Alloys Ti-6Al-4V [peerenergy.tech]
- 12. plasmaterials.com [plasmaterials.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. osti.gov [osti.gov]
Electrochemical Applications of Titanium Disilicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium disilicide (TiSi2) is a refractory metal silicide recognized for its exceptional properties, including low electrical resistivity, high thermal stability, and excellent corrosion resistance.[1][2] These characteristics have traditionally positioned TiSi2 as a key material in the microelectronics industry for applications such as interconnects and gate electrodes. More recently, the unique electrochemical properties of TiSi2 have garnered significant interest for a range of applications in energy storage and conversion, including as an anode material in lithium-ion batteries, a potential electrode for supercapacitors, an electrochemical sensor component, and an electrocatalyst. This document provides detailed application notes, experimental protocols, and performance data to guide researchers in exploring the electrochemical potential of this compound.
Lithium-Ion Battery Anode
This compound has emerged as a promising anode material for lithium-ion batteries (LIBs), primarily as a component in silicon-based anodes. Silicon is an attractive anode material due to its remarkably high theoretical specific capacity; however, it suffers from poor cycling stability caused by significant volume expansion during the lithiation/delithiation process.[1][3] TiSi2 is incorporated to buffer this volume change, enhance electrical conductivity, and improve the overall electrochemical performance and stability of the anode.[2][4]
Quantitative Performance Data
| Material System | Reversible Capacity | Current Density | Cycle Life | Coulombic Efficiency | Reference |
| TiSi2/RGO Hybrid | 358 mAh/g | 50 mA/g | - | - | [1] |
| TiSi2/RGO Hybrid | ~263 mAh/g | 400 mA/g | 600 cycles | ~100% after initial cycles | [5] |
| Si/TiSi2/G@void@C | 886.6 mAh g⁻¹ | 1600 mA g⁻¹ | 300 cycles | 75.5% (initial) | [6][7] |
| Si/TiSi2 Composite | 530 mAh g⁻¹ | 800 mA g⁻¹ | 200 cycles | - | [4] |
| Si-TiON | 1663 mA h g⁻¹ | 0.1 A g⁻¹ | - | 80.1% (initial) | [8] |
Experimental Protocols
Protocol 1: Synthesis of TiSi2 Powder via Self-Propagating High-Temperature Synthesis (SHS)
This protocol describes a "chemical oven" SHS method to synthesize TiSi2 powder.[2]
-
Materials:
-
Titanium powder (99% purity, ~35 μm)
-
Silicon powder (99% purity, ~65 μm)
-
Carbon powder
-
Graphite (B72142) crucible
-
Tungsten wire
-
Steel chamber with argon gas inlet
-
Ball mill
-
2 M NaOH aqueous solution
-
Deionized water
-
-
Procedure:
-
Prepare a mixture of titanium and silicon powders in a 1:2 molar ratio.
-
Prepare a separate mixture of titanium and carbon powders to act as the "chemical oven."
-
Place the Ti + 2Si mixture inside the graphite crucible.
-
Place the Ti + C mixture outside the Ti + 2Si mixture, separated by a layer of carbon.
-
Place the crucible inside a steel chamber and pressurize with argon to 0.2 MPa.
-
Ignite the outer Ti + C mixture by passing a current through a tungsten wire placed on its surface. The exothermic reaction will propagate and synthesize the TiSi2.
-
After cooling, collect the synthesized powder and ball mill at 300 rpm for 3 hours.
-
To purify, disperse 3 g of the TiSi2 powder in 100 mL of 2 M NaOH solution and stir for 24 hours to remove unreacted silicon.
-
Collect the purified TiSi2 by washing with deionized water and drying in a vacuum oven.
-
Protocol 2: Fabrication and Electrochemical Testing of a TiSi2-Based Anode for Li-Ion Batteries
This protocol is based on the preparation of a TiSi2/RGO hybrid anode.[2]
-
Materials:
-
Synthesized TiSi2 powder
-
Reduced graphene oxide (RGO)
-
Acetylene (B1199291) black (conductive additive)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Copper foil (current collector)
-
Lithium metal foil (counter and reference electrode)
-
Microporous polypropylene (B1209903) separator
-
Electrolyte: 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) (1:1:1 by volume)
-
CR2032 coin cell components
-
Glovebox with argon atmosphere
-
-
Procedure:
-
Slurry Preparation:
-
Prepare a slurry by uniformly mixing 80 wt.% TiSi2/RGO active material, 10 wt.% acetylene black, and 10 wt.% PVDF binder in NMP.
-
-
Electrode Casting:
-
Cast the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at 100 °C for 12 hours.
-
The typical mass loading of the active material should be in the range of 0.65–0.85 mg/cm².
-
-
Coin Cell Assembly:
-
Transfer the dried electrode, lithium foil, separator, and electrolyte into an argon-filled glovebox.
-
Assemble a CR2032 coin cell with the TiSi2/RGO electrode as the working electrode, lithium foil as the counter/reference electrode, and the microporous film as the separator.
-
Add a few drops of the electrolyte to the separator.
-
-
Electrochemical Testing:
-
Perform galvanostatic charge-discharge cycling at various current densities to determine the specific capacity and cycling stability.
-
Conduct cyclic voltammetry (CV) to study the electrochemical reactions.
-
Use electrochemical impedance spectroscopy (EIS) to analyze the charge-transfer resistance.
-
-
Diagrams
Supercapacitors
The application of pure TiSi2 in supercapacitors is not well-documented in the reviewed literature. Most research on titanium-based materials for supercapacitors focuses on titanium dioxide (TiO2), titanium disulfide (TiS2), and titanium carbide (Ti3C2Tx MXene). However, composite materials incorporating silicon and carbon with titanium compounds have shown promise.
Quantitative Performance Data
| Material System | Specific Capacitance | Energy Density | Power Density | Cycle Stability | Reference |
| Ti/Si/C Composite (in Zn-ion hybrid supercapacitor) | 295 F/g | 210 Wh/kg | 160 W/kg | 85% retention after 10,000 cycles | [6] |
| rGO/TiO2 Composite | 531 F g⁻¹ | 12.58 Wh kg⁻¹ | - | 94% retention after 5000 cycles | [9] |
| Ti3C2Tx/RGO Composite | 49 mF/cm² (~140 F/g) | - | - | Good stability | [10] |
Experimental Protocols
Protocol 3: Generalized Protocol for Ti-Si-C Composite Electrode for Supercapacitors
This protocol is a generalized procedure based on the synthesis of a Ti/Si/C composite.[6]
-
Materials:
-
Titanium dioxide (TiO2) nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glucose
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Tube furnace with inert gas flow
-
Nickel foam (current collector)
-
Activated carbon
-
PVDF binder
-
NMP solvent
-
-
Procedure:
-
Composite Synthesis (Solvothermal and Carbonization):
-
Functionalize TiO2 nanoparticles with APTES and glucose in an ethanol/water solution.
-
Transfer the solution to a Teflon-lined autoclave and perform a hydrothermal reaction.
-
Collect the product and carbonize it in a tube furnace under an inert atmosphere at a specified temperature (e.g., 700 °C) to obtain the Ti/Si/C composite.
-
-
Electrode Preparation:
-
Create a slurry by mixing the Ti/Si/C composite (active material), activated carbon, and PVDF binder in NMP. A common weight ratio is 80:10:10.
-
Coat the slurry onto nickel foam.
-
Dry the electrode in a vacuum oven.
-
-
Electrochemical Testing (Three-electrode setup):
-
Use the prepared electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Use an appropriate aqueous electrolyte (e.g., KOH or Na2SO4).
-
Perform CV at various scan rates, galvanostatic charge-discharge at different current densities, and EIS to evaluate the supercapacitor performance.
-
-
Electrocatalysis
Theoretical studies have predicted that monolayer TiSi2 could be a highly active and stable catalyst for the hydrogen evolution reaction (HER), with a near-zero Gibbs free energy for hydrogen adsorption, which is a key indicator of a good HER catalyst. Experimental work has also shown that TiSi2, particularly in composite form, can act as a photocatalyst for hydrogen production.
Performance Data
| Material System | Application | Key Performance Metric | Conditions | Reference |
| TiSi2 Monolayer (Theoretical) | HER | ΔG_H ≈ 0.02 eV | DFT Calculation | [11] |
| MoS2/TiSi2 Composite | Photocatalytic H2 Evolution | 214.1 μmol·h⁻¹·g⁻¹ | Simulated Sunlight, Lactic Acid Sacrificial Agent | [12] |
Experimental Protocols
Protocol 4: General Protocol for Evaluating Electrocatalytic HER Performance
This is a generalized protocol for testing the HER activity of a TiSi2-based catalyst.
-
Materials:
-
TiSi2-based catalyst powder
-
Nafion solution (5 wt.%)
-
Ethanol and deionized water
-
Glassy carbon electrode (GCE) or other suitable substrate
-
0.5 M H2SO4 or 1.0 M KOH electrolyte
-
Graphite rod (counter electrode)
-
Saturated calomel electrode (SCE) or Ag/AgCl (reference electrode)
-
Potentiostat
-
-
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a few milligrams of the catalyst powder in a solution of water, ethanol, and Nafion.
-
Sonciate the mixture to form a homogeneous ink.
-
-
Working Electrode Preparation:
-
Drop-cast a specific volume of the catalyst ink onto the surface of the GCE.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurements:
-
Use a standard three-electrode setup with the catalyst-modified GCE as the working electrode.
-
Purge the electrolyte with high-purity H2 or N2 gas before and during the measurement.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.
-
Determine the overpotential required to achieve a current density of 10 mA/cm².
-
Calculate the Tafel slope from the linear region of the Tafel plot (overpotential vs. log(current density)).
-
Conduct chronoamperometry or chronopotentiometry to assess the long-term stability of the catalyst.
-
-
Electrochemical Sensors
Direct application of TiSi2 in electrochemical sensors is not widely reported in the current literature. The research in this area is dominated by other titanium compounds, most notably titanium dioxide (TiO2) and titanium carbide (Ti3C2Tx), which are used for detecting a variety of analytes, including dopamine, hydrogen peroxide, and various biomolecules.[5][13][14] The high conductivity of TiSi2 could potentially be advantageous in a sensor electrode, but further research is needed to explore its specific sensing capabilities. Given the lack of specific data for TiSi2, no quantitative data table or detailed protocol is provided for this application. Researchers interested in this area may draw inspiration from the established protocols for TiO2-based sensors and adapt them for TiSi2.
Conclusion
This compound shows considerable promise in several electrochemical applications, most prominently as a stabilizing and conducting component in high-capacity silicon-based anodes for lithium-ion batteries. Its potential as an efficient electrocatalyst for the hydrogen evolution reaction is also noteworthy, though further experimental validation is required. The exploration of TiSi2 in supercapacitors and electrochemical sensors is still in its nascent stages, and future research in these areas could unveil new opportunities for this versatile material. The protocols and data presented herein provide a foundation for researchers to further investigate and harness the electrochemical properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sensitive Wearable Sensor Based on (001)-Orientated TiO2 for Real-Time Electrochemical Detection of Dopamine, Tyrosine, and Paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. passive-components.eu [passive-components.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ti3C2Tx MXene-Reduced Graphene Oxide Composite Electrodes for Stretchable Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanostructured Titanium Dioxide Surfaces for Electrochemical Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling the C49 to C54 TiSi₂ Phase Transition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C49 to C54 phase transition of titanium silicide (TiSi₂).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the C49 and C54 phases of TiSi₂?
A1: Titanium disilicide (TiSi₂) exists in two primary crystalline structures: the metastable C49 phase and the stable C54 phase. The key difference lies in their crystal structures and, consequently, their electrical properties. The C49 phase has a base-centered orthorhombic structure with higher resistivity (60-90 µΩ·cm), while the C54 phase possesses a face-centered orthorhombic structure and exhibits a much lower resistivity (15-20 µΩ·cm).[1][2] For applications in microelectronics, achieving a complete transformation to the low-resistivity C54 phase is crucial for optimal device performance.[1]
Q2: What is the typical temperature range for the C49 to C54 phase transition?
A2: The C49 phase typically forms at annealing temperatures between 550°C and 700°C.[1] The subsequent transformation to the desirable C54 phase generally occurs at higher temperatures, typically in the range of 650°C to 850°C.[1][2] However, this transition temperature is not fixed and can be influenced by a variety of experimental parameters.
Q3: How does the initial titanium film thickness affect the phase transition?
A3: The thickness of the initial titanium (Ti) film is a critical factor. Thinner Ti films generally require higher annealing temperatures to transform from the C49 to the C54 phase.[2][3][4] For instance, for a 20 nm Ti film on a Si(100) substrate, the transition occurs between 600°C and 700°C, whereas for films thinner than 10 nm, a higher temperature is required.[1][3] This phenomenon is often referred to as the "fine-line effect" in the context of microelectronics, where the transformation becomes more difficult in narrower and thinner lines.
Q4: Does the silicon substrate orientation play a role in the phase transition?
A4: Yes, the crystallographic orientation of the silicon substrate influences the transition temperature. The C49 to C54 transformation occurs at a lower temperature on Si(100) substrates compared to Si(111) substrates for the same Ti film thickness.[2][3][5] For a 20 nm Ti film, the transition temperature is between 600°C and 700°C on Si(100), but increases to between 700°C and 800°C on Si(111).[2][3][5]
Q5: Can dopants in the silicon substrate affect the phase transition?
A5: Dopants can influence the kinetics of the phase transition. High concentrations of certain dopants, such as arsenic, can increase the activation energy for the C49 to C54 transformation, thereby retarding it.[6] However, some studies suggest that the primary effect of the substrate is on the growth rate of the C54 phase after nucleation, rather than on the nucleation density itself.[6]
Troubleshooting Guide
Issue 1: Incomplete C49 to C54 Phase Transition
-
Symptom: High sheet resistance values after annealing, and X-ray Diffraction (XRD) analysis shows the presence of the C49 phase alongside the C54 phase.
-
Possible Causes & Solutions:
-
Insufficient Annealing Temperature or Time: The annealing temperature may be too low or the duration too short to provide the necessary thermal budget for the complete transformation.
-
Solution: Increase the annealing temperature in increments (e.g., 25-50°C) or prolong the annealing time. Rapid Thermal Annealing (RTA) is often used to provide precise control over the thermal budget.[1]
-
-
Film Thickness: Thinner films require higher transition temperatures.
-
Solution: If the film thickness is a constraint, a higher annealing temperature will be necessary. For future experiments, consider if a slightly thicker initial Ti film is permissible.
-
-
Substrate Orientation: The transition is more difficult on Si(111) than on Si(100).
-
Dopant Effects: High concentrations of certain dopants can hinder the transformation.
-
Solution: Characterize the dopant concentration in your substrate. If it is very high, a significantly higher thermal budget may be required.
-
-
Issue 2: Agglomeration of the TiSi₂ Film at High Temperatures
-
Symptom: Increased sheet resistance at very high annealing temperatures (typically >900°C), and Scanning Electron Microscopy (SEM) reveals island-like structures or discontinuities in the film.[2]
-
Possible Causes & Solutions:
-
Excessive Annealing Temperature: While high temperatures promote the C54 phase formation, excessively high temperatures can lead to film agglomeration, which degrades its electrical properties.[2]
-
Solution: Carefully define the process window. This is the temperature range where the C54 phase is completely formed but before the onset of significant agglomeration.[1] Using a capping layer, such as TiN, can sometimes help improve the thermal stability of the silicide film.
-
-
Use of Interlayers: The introduction of a thin interlayer, such as Tantalum (Ta), between the Ti film and the Si substrate has been shown to suppress agglomeration.[7]
-
Issue 3: High Compressive Stress Leading to Film Delamination
-
Symptom: The TiSi₂ film peels or delaminates from the silicon substrate.
-
Possible Causes & Solutions:
-
Stress Evolution during Phase Transformation: The formation of the C49 phase is associated with an increase in compressive stress.[8]
-
Solution: Modifying the deposition conditions, such as using an elevated deposition temperature, can influence the stress levels in the film. Additionally, engineering the stress by depositing a film with a different thermal expansion coefficient on the backside of the wafer can influence the reaction kinetics.[9]
-
-
Data Presentation
Table 1: Influence of Experimental Parameters on C49-C54 Transition Temperature
| Parameter | Condition 1 | Transition Temperature (°C) | Condition 2 | Transition Temperature (°C) | Reference(s) |
| Ti Film Thickness | 40 nm on Si(100) | 600 - 700 | < 10 nm on Si(100) | > 700 - 800 | [1][3][4] |
| Substrate Orientation | 20 nm Ti on Si(100) | 600 - 700 | 20 nm Ti on Si(111) | 700 - 800 | [2][3][5] |
| Interlayer | No interlayer | ~750 | 5-10 Å Ta interlayer | Lowered by ~200 | [7] |
Table 2: Electrical Resistivity of TiSi₂ Phases
| TiSi₂ Phase | Crystal Structure | Resistivity (µΩ·cm) | Reference(s) |
| C49 | Base-centered Orthorhombic | 60 - 90 | [1] |
| C54 | Face-centered Orthorhombic | 15 - 20 | [1] |
Experimental Protocols
Protocol 1: Standard Formation of TiSi₂ via Solid-State Reaction
-
Substrate Preparation:
-
Begin with a clean silicon wafer (e.g., Si(100) or Si(111)).
-
Perform a standard RCA clean or a buffered oxide etch to remove the native oxide layer immediately before loading into the deposition system.
-
-
Titanium Deposition:
-
Deposit a thin film of titanium onto the silicon substrate using a physical vapor deposition (PVD) technique such as sputtering or electron-beam evaporation.
-
The base pressure of the deposition chamber should be in the high vacuum or ultra-high vacuum (UHV) range to minimize contamination.
-
-
Annealing:
-
Transfer the wafer to a rapid thermal annealing (RTA) system.
-
Perform a two-step anneal:
-
First Step (C49 formation): Anneal at a temperature between 600°C and 700°C for 30-60 seconds in a nitrogen (N₂) or argon (Ar) ambient.
-
Selective Etch (Optional): If a self-aligned process is desired, selectively etch the unreacted titanium from non-silicon areas (e.g., silicon dioxide) using a wet etchant that does not attack the formed silicide.
-
Second Step (C54 formation): Perform a second anneal at a higher temperature, typically between 750°C and 850°C, for 30-60 seconds to transform the C49 phase to the C54 phase.
-
-
-
Characterization:
-
Sheet Resistance: Measure the sheet resistance using a four-point probe to determine the extent of the C54 phase formation (a significant drop in resistance indicates a successful transition).
-
Phase Identification: Use X-ray Diffraction (XRD) to identify the crystalline phases present.
-
Morphology: Analyze the film morphology and thickness using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Experimental workflow for the two-step annealing process to form C54-TiSi₂.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. C49-C54 this compound (TiSi2) [globalsino.com]
- 3. Dependence of the C49-C54 TiSi2 phase transition temperature on film thickness and Si substrate orientation | Robert Nemanich [nemanich.physics.asu.edu]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 8. Stress Evolution During the Formation and Transformation of Titanium Silicide | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Titanium Disilicide (TiSi2) Films
Welcome to the technical support center for titanium disilicide (TiSi₂) films. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the fabrication and processing of TiSi₂ thin films, with a specific focus on the phenomenon of agglomeration.
Frequently Asked Questions (FAQs)
Q1: What is agglomeration in the context of TiSi₂ thin films?
A1: Agglomeration is a thermally activated process where a continuous thin film of TiSi₂ breaks up into discrete islands.[1][2][3][4] This morphological degradation occurs as the system attempts to lower its overall energy by reducing the total surface and interfacial energy.[1][5] The process often involves silicon atoms diffusing through the silicide film and precipitating at grain boundaries, leading to the spheroidization of silicide grains and film discontinuity.[1][5]
Q2: What are the primary consequences of agglomeration?
A2: The most significant consequence of agglomeration is a sharp increase in the electrical resistivity of the TiSi₂ film, which can lead to device failure.[1][6] As the film becomes discontinuous, the conductive pathway is disrupted. This is a critical issue in microelectronics where TiSi₂ is used for low-resistance contacts and interconnects.[6][7]
Q3: At what temperature does agglomeration typically become a problem for TiSi₂ films?
A3: Agglomeration in TiSi₂ films generally becomes a significant issue at annealing temperatures above 900°C.[1][6] Below this temperature, the focus is on the transformation from the high-resistivity C49 phase to the low-resistivity C54 phase. However, exceeding this thermal budget can lead to the degradation of the film's morphology and electrical properties.[1][6]
Q4: How does film thickness affect the thermal stability and agglomeration of TiSi₂?
A4: Thinner TiSi₂ films are more susceptible to agglomeration at lower temperatures.[8] As the film thickness decreases, the surface-to-volume ratio increases, making the reduction of surface and interfacial energies a more dominant driving force for agglomeration. The transition temperature from the C49 to the C54 phase also increases with decreasing film thickness, narrowing the process window before the onset of agglomeration.[6][8]
Q5: What is the role of grain size in the agglomeration process?
A5: The grain size of the polycrystalline TiSi₂ film plays a crucial role in its thermal stability. The agglomeration process is often initiated at grain boundaries through a mechanism known as grain boundary grooving.[2][5] Films with smaller grains are generally more resistant to agglomeration.[2][9] There is a critical grain size, relative to the film thickness, beyond which the film becomes unstable and prone to forming a discontinuous island structure.[2][9]
Troubleshooting Guide
Problem 1: My TiSi₂ film shows a sudden increase in sheet resistance after high-temperature annealing.
| Possible Cause | Suggested Solution |
| Agglomeration of the TiSi₂ film | - Verify Annealing Temperature: Ensure the annealing temperature does not exceed 900°C.[1][6] - Optimize Annealing Time: Shorter annealing times at higher temperatures can help achieve the C54 phase transformation without significant agglomeration. - Characterize Film Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to inspect the film for island formation and discontinuity. |
| Incomplete C49 to C54 Phase Transformation | - Check Annealing Parameters: The transformation to the low-resistivity C54 phase typically occurs between 650°C and 900°C.[6] Ensure your annealing temperature is within this window. - Perform Phase Analysis: Use X-ray Diffraction (XRD) to confirm the crystalline phase of the TiSi₂. The presence of the C49 phase will result in higher resistivity.[6][7] |
Problem 2: I am observing poor surface morphology and pinhole formation in my TiSi₂ films even at temperatures below 900°C.
| Possible Cause | Suggested Solution |
| Thin Film Instability | - Increase Film Thickness: If your application allows, increasing the initial titanium film thickness can improve the thermal stability of the resulting silicide film.[8] - Substrate Choice: The substrate can influence agglomeration. For example, the C49 to C54 transition temperature is higher on Si(111) compared to Si(100), which can affect the process window.[6][8] |
| Contamination or Poor Interface Quality | - Ensure Clean Substrate: Thoroughly clean the silicon substrate before titanium deposition to ensure a pristine Ti/Si interface. - Optimize Deposition Conditions: Use high-vacuum conditions during titanium sputtering or evaporation to minimize the incorporation of impurities like oxygen, which can affect silicide formation and stability. |
| Grain Boundary Grooving | - Control Grain Size: Process parameters that lead to smaller grain sizes in the as-deposited or partially annealed film can enhance resistance to agglomeration.[2][9] |
Data Presentation
Table 1: Properties of C49 and C54 TiSi₂ Phases
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Crystal Structure | Base-centered orthorhombic | Face-centered orthorhombic |
| Resistivity (μΩ·cm) | 60 - 70 | 12 - 24 |
| Formation Temperature | 450°C - 650°C | > 650°C |
| Thermal Stability | Metastable | Stable |
Data compiled from various sources.[6]
Table 2: Influence of Process Parameters on Agglomeration
| Parameter | Effect on Agglomeration | Mitigation Strategy |
| Annealing Temperature | Increases significantly above 900°C[1][6] | Keep annealing temperature below 900°C. |
| Film Thickness | Thinner films are more susceptible[8] | Increase film thickness where possible. |
| Grain Size | Larger grains promote agglomeration[2] | Optimize deposition to achieve smaller grains. |
| Annealing Atmosphere | Inert (e.g., Argon) | Use a nitrogen atmosphere to form a TiN capping layer which can suppress Si diffusion.[1] |
Experimental Protocols
1. Titanium Film Deposition (Sputtering)
-
Substrate Preparation: Start with a clean silicon wafer (e.g., RCA clean).
-
Vacuum System: Evacuate the sputtering chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Sputtering Gas: Introduce high-purity Argon gas.
-
Target: Use a high-purity titanium target.
-
Deposition: Sputter deposit a titanium film of the desired thickness (e.g., 20-100 nm).
-
Post-Deposition: Transfer the wafer to the annealing chamber under vacuum if possible to prevent oxidation.
2. Rapid Thermal Annealing (RTA) for Silicidation
-
Atmosphere: Perform the annealing in a high-purity nitrogen (N₂) or argon (Ar) atmosphere. A nitrogen atmosphere is often preferred as it can form a thin TiN layer that helps to suppress agglomeration.[1]
-
Two-Step Annealing (Common Practice):
-
Step 1 (Low Temperature): Anneal at 600-700°C for a short duration (e.g., 30-60 seconds) to form the C49 TiSi₂ phase.
-
Selective Etch (if applicable): If unreacted titanium and TiN need to be removed, a selective wet etch can be performed.
-
Step 2 (High Temperature): Anneal at a higher temperature (e.g., 800-850°C) for a short duration (e.g., 30-60 seconds) to transform the C49 phase into the low-resistivity C54 phase.
-
3. Characterization Techniques
-
Sheet Resistance Measurement: Use a four-point probe to measure the sheet resistance of the film after each annealing step. A significant drop in resistance indicates the formation of the C54 phase. An abrupt increase after high-temperature annealing is a sign of agglomeration.[1][6]
-
Phase Identification (XRD): Perform X-ray Diffraction analysis to identify the crystal phases (C49 or C54) present in the film.
-
Morphological Analysis (SEM/TEM): Use Scanning Electron Microscopy to observe the surface morphology of the film and identify signs of agglomeration like islanding and voids. For detailed cross-sectional analysis of the film structure and grain boundaries, Transmission Electron Microscopy is recommended.
Visualizations
References
- 1. Agglomeration in Titanium Silicide Films [globalsino.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scispace.com [scispace.com]
- 5. Grain-boundary grooving mechanism/model [globalsino.com]
- 6. C49-C54 this compound (TiSi2) [globalsino.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Modeling of agglomeration in polycrystalline thin films: Application to TiSi2 on a silicon substrate for Journal of Applied Physics - IBM Research [research.ibm.com]
Technical Support Center: Overcoming the Fine-Line Effect in TiSi₂ Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of titanium silicide (TiSi₂), with a specific focus on overcoming the "fine-line effect" observed in sub-micron technologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the "fine-line effect" in TiSi₂ formation and why is my sheet resistance high on narrow lines?
A1: The "fine-line effect" refers to the difficulty of forming the low-resistivity C54 phase of titanium silicide on narrow (typically sub-0.5 µm) silicon lines.[1][2] The process involves a phase transformation from a high-resistivity, metastable C49 phase (60-70 µΩ·cm) to the desired low-resistivity, stable C54 phase (15-20 µΩ·cm).[2] This transformation is nucleation-dependent, with C54 grains preferentially nucleating at the intersections of C49 grains (triple points).[3] On narrow lines, the number of these potential nucleation sites is statistically reduced, which inhibits or prevents the complete transformation to the C54 phase.[3] This results in a film that is partially or entirely composed of the C49 phase, leading to significantly higher than expected sheet resistance.[4]
Q2: How can I determine if my TiSi₂ film is in the C49 or C54 phase?
A2: You can distinguish between the C49 and C54 phases using several characterization techniques:
-
X-Ray Diffraction (XRD): This is a definitive method. The C49 and C54 phases have distinct orthorhombic crystal structures, which produce unique diffraction patterns.[2]
-
Transmission Electron Microscopy (TEM): TEM can be used to observe the crystal structure and grain morphology directly.
-
Raman Spectroscopy: This technique can identify the phases based on their characteristic vibrational modes.[5]
-
Sheet Resistance Measurement: A simple four-point probe measurement can give a strong indication. A sharp drop in sheet resistance after the second-step anneal typically signifies a successful transformation to the C54 phase.[2] Films remaining at a high resistance are likely still in the C49 phase.
Q3: My sheet resistance is unacceptably high on fine lines. What methods can I use to promote the C54 phase transformation?
A3: Several techniques have been developed to enhance the C49-to-C54 transformation on narrow lines:
-
Pre-Amorphization Implantation (PAI): Implanting ions like Germanium (Ge) or Arsenic (As) into the silicon substrate before titanium deposition creates an amorphous surface layer.[6] This amorphized silicon alters the reaction kinetics between Ti and Si, promoting the formation of the C54 phase at lower temperatures.[6][7] The latent energy in the amorphous silicon is thought to expedite the C54 transformation kinetics.[6]
-
High-Temperature Sputtering: Depositing the initial titanium film onto a heated substrate (e.g., 450°C) can enhance the formation of an amorphous Ti-Si intermixed layer at the interface.[7] This layer is believed to increase the nucleation density of the C54 phase during subsequent annealing, thereby facilitating the transformation.[7]
-
Metal Interlayers/Alloying: Introducing a thin layer of a refractory metal, such as Molybdenum (Mo) or Tantalum (Ta), between the titanium and silicon has been shown to lower the C54 transformation temperature.[1][8] Mo, for example, can alter the formation pathway, allowing C54 to grow epitaxially on a C40 (Ti,Mo)Si₂ template phase.[8]
-
Undoped Silicon Capping Layer: Depositing an undoped amorphous silicon cap layer (e.g., 60 nm) on top of the doped polysilicon lines before Ti deposition can effectively eliminate the fine-line effect.[1]
Data Presentation
Table 1: Comparison of C49 and C54 TiSi₂ Properties
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Resistivity | 60 - 70 µΩ·cm | 12 - 24 µΩ·cm |
| Crystal Structure | Base-centered Orthorhombic | Face-centered Orthorhombic |
| Phase | Metastable | Stable |
| Formation Temperature | 450°C - 650°C | > 650°C |
| Transformation | First crystalline phase to form | Final, low-resistance phase |
Data sourced from multiple references.[2][9]
Table 2: Effect of Linewidth and Pre-Amorphization on Sheet Resistance (Rs)
| Process | Linewidth (µm) | Sheet Resistance (Ω/sq) | C54 Transformation |
| Standard Process | 1.0 | ~2.5 | Complete |
| Standard Process | 0.4 | > 10.0 | Incomplete |
| With PAI | 1.0 | ~2.2 | Complete |
| With PAI | 0.4 | ~2.8 | Complete |
Note: Values are illustrative, based on trends reported in the literature.[1][6] PAI significantly reduces the sheet resistance on narrower lines.
Diagrams and Workflows
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Small area versus narrow line width effects on the C49 to C54 transformation of TiSi/sub 2/ | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. A Model for Low-Resistivity TiSi2 Formation on Narrow Polysilicon Lines. | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
Technical Support Center: Reducing Contact Resistance of TiSi₂ on Silicon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fabrication of titanium silicide (TiSi₂) contacts on silicon substrates. Our goal is to help you overcome common experimental challenges and achieve low-resistance contacts consistently.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high contact resistance in TiSi₂/Si junctions?
High contact resistance in TiSi₂/Si junctions is often attributed to the formation of the high-resistivity C49 phase of TiSi₂ instead of the desired low-resistivity C54 phase.[1][2] The C49 phase is a metastable phase that forms at lower temperatures (around 450°C to 650°C), while the thermodynamically stable C54 phase, which has a significantly lower resistivity, forms at higher temperatures (typically above 650°C).[1][3] Incomplete transformation from the C49 to the C54 phase is a common issue, particularly in narrow silicon lines.[2]
Other contributing factors include interfacial contamination, a rough TiSi₂/Si interface, and dopant segregation at the interface.[4][5]
Q2: Why is the C54-TiSi₂ phase critical for achieving low contact resistance?
The C54-TiSi₂ phase has a significantly lower bulk resistivity (12-20 µΩ·cm) compared to the C49-TiSi₂ phase (60-90 µΩ·cm).[2][6] Therefore, ensuring a complete transformation to the C54 phase is essential for minimizing the overall contact resistance. The lower resistivity of the C54 phase allows for more efficient current flow across the TiSi₂/Si interface.
Q3: How does annealing temperature affect TiSi₂ contact resistance?
Annealing temperature is a critical parameter in the formation of TiSi₂. Insufficient annealing temperatures may not provide enough energy for the complete transformation from the high-resistivity C49 phase to the low-resistivity C54 phase.[1][3] Conversely, excessively high annealing temperatures (typically above 900°C) can lead to agglomeration of the TiSi₂ film, resulting in a discontinuous film and a sharp increase in resistance.[1] Therefore, a precise thermal budget is crucial.
Q4: What is the "fine-line effect" in TiSi₂ formation?
The "fine-line effect" refers to the difficulty in forming the low-resistivity C54-TiSi₂ phase on narrow silicon lines (sub-micron dimensions).[2] This is because the nucleation of the C54 phase is more challenging in smaller geometries, often requiring higher annealing temperatures for the phase transformation, which can lead to other detrimental effects like agglomeration.[2]
Q5: Can surface preparation of the silicon wafer impact contact resistance?
Yes, the cleanliness and preparation of the silicon surface before titanium deposition are paramount. Any native oxide or organic contaminants on the silicon surface can act as a barrier, hindering the uniform reaction between titanium and silicon. This can lead to a non-uniform silicide layer with a rough interface, thereby increasing contact resistance.[7] Techniques like RF-Ar-plasma cleaning have been shown to be more effective than conventional wet etching in removing contaminants and reducing contact resistivity.[8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the formation of TiSi₂ contacts on silicon.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High Sheet Resistance of TiSi₂ Film | Incomplete C49 to C54 phase transformation. | Increase the second-step annealing temperature (e.g., to 700-850°C) or prolong the annealing time.[1] Consider using a rapid thermal annealing (RTA) process for better control. |
| Agglomeration of the TiSi₂ film. | Reduce the second-step annealing temperature or time. Ensure the Ti film thickness is adequate for the desired silicide thickness. | |
| Oxygen contamination during annealing. | Use a high-purity inert annealing ambient (e.g., Ar, N₂). A nitrogen ambient can form a TiN capping layer that prevents oxidation.[1] | |
| High Contact Resistivity | Presence of an interfacial layer (e.g., native oxide). | Implement a thorough pre-deposition cleaning of the silicon substrate. An in-situ cleaning step (e.g., Ar sputter etch) just before Ti deposition is highly recommended. |
| Rough TiSi₂/Si interface. | Optimize the annealing process to promote a smoother interface. The introduction of an interlayer, such as Tantalum (Ta), has been shown to result in a smoother contact morphology.[4][5] | |
| Dopant segregation at the interface. | The use of interlayers like Ta can help suppress dopant segregation at the TiSi₂/Si interface.[4][5] | |
| Poor Film Uniformity | Non-uniform Ti deposition. | Calibrate and optimize the deposition system (e.g., sputtering target uniformity, substrate rotation). |
| Inconsistent annealing temperature across the wafer. | Ensure uniform heating during the annealing process. For RTA, check lamp calibration and wafer rotation. | |
| Film Peeling or Adhesion Issues | High film stress. | Optimize deposition parameters (e.g., pressure, power) and annealing ramp rates to minimize stress. |
| Substrate contamination. | Ensure rigorous pre-deposition cleaning of the silicon wafer. |
Quantitative Data on Process Parameters and Contact Resistance
The following table summarizes the impact of various processing techniques on the contact resistivity of TiSi₂ on silicon, based on reported experimental data.
| Processing Technique | Key Parameters | Reported Contact Resistivity (ρc) | Reference |
| Standard TiSi₂ Formation | Two-step RTA: 1st step ~650°C, 2nd step ~800°C | ~10⁻⁷ Ω·cm² | [4] |
| Ta Interlayer | Insertion of a thin Ta layer between Ti and Si | ~10⁻⁸ Ω·cm² (approx. 7.9 times lower than without Ta) | [4][5] |
| Mo Interlayer | Insertion of a thin Mo layer (3-10 Å) between Ti and Si | Remains around 10⁻⁸ Ω·cm² after extensive annealing | |
| Se Interlayer | Introduction of a thin Se layer at the Ti/Si interface | Improved by one order of magnitude | |
| Pre-Contact Amorphization Implantation (PCAI) | Low-energy implantation before Ti deposition, moderate thermal budget (500-550°C) | (1.3-1.5)×10⁻⁹ Ω·cm² on Si:P | [9] |
Experimental Protocols
Detailed Methodology for Two-Step Rapid Thermal Annealing (RTA) for TiSi₂ Formation
This protocol outlines a typical two-step RTA process to form the low-resistance C54-TiSi₂ phase.
1. Substrate Preparation and Cleaning:
-
Start with a clean silicon wafer.
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Perform a standard RCA clean to remove organic and metallic contaminants.[10]
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Immediately before loading into the deposition chamber, perform a dilute hydrofluoric acid (HF) dip (e.g., 10:1 H₂O:HF for 60 seconds) to remove the native silicon dioxide layer.[10]
-
Rinse thoroughly with deionized (DI) water and dry with high-purity nitrogen.
2. Titanium Deposition:
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Load the cleaned wafer into a high-vacuum deposition system (e.g., sputtering or e-beam evaporation).
-
Pump the chamber down to a base pressure of <1x10⁻⁶ Torr.
-
Optional: Perform an in-situ Ar sputter etch to remove any regrown native oxide.
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Deposit a thin film of titanium (e.g., 30-50 nm) onto the silicon substrate.
3. First-Step Rapid Thermal Annealing (RTA-1):
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Transfer the wafer to an RTA chamber.
-
Purge the chamber with high-purity nitrogen or argon gas.
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Ramp up the temperature to 600-700°C for 30-60 seconds. This step forms the high-resistivity C49-TiSi₂ phase where the Ti is in contact with Si.
4. Selective Etch:
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After RTA-1, unreacted titanium and any titanium nitride (if annealing in N₂) that formed over non-silicon areas (e.g., SiO₂) must be removed.
-
Use a selective wet etch, such as a solution of H₂O₂:H₂SO₄ (1:1) or NH₄OH:H₂O₂:H₂O (1:1:5), to remove the unreacted Ti and TiN without etching the TiSi₂.
5. Second-Step Rapid Thermal Annealing (RTA-2):
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Return the wafer to the RTA chamber.
-
Purge the chamber with high-purity argon.
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Ramp up the temperature to 750-850°C for 20-40 seconds. This step provides the thermal energy to transform the C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase.
6. Characterization:
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Measure the sheet resistance of the formed TiSi₂ film using a four-point probe.
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Analyze the phase of the silicide using X-ray diffraction (XRD).
-
Measure the specific contact resistance using appropriate test structures like the transmission line model (TLM).
Visualizations
Caption: Troubleshooting workflow for high TiSi₂ contact resistance.
Caption: Key factors influencing TiSi₂ contact resistance.
References
- 1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 4. Excellent Improvement of Contact Resistivity and Thermal Stability for High Temperature Process After Silicidation of TiSi2 Through Ta Interlayer for Diffusion Barrier | Semantic Scholar [semanticscholar.org]
- 5. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 6. Formation and Properties of TiSi2 as Contact Material for High-Temperature Thermoelectric Generators | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.njit.edu [web.njit.edu]
Technical Support Center: Optimization of Annealing Temperature for Titanium Silicide (TiSi₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of annealing temperature for the formation of Titanium Silicide (TiSi₂).
Frequently Asked Questions (FAQs)
Q1: What are the different phases of Titanium Silicide (TiSi₂) and why is the annealing temperature critical?
A1: Titanium Silicide (TiSi₂) primarily exists in two crystalline structures: the metastable C49 phase and the stable C54 phase.[1] The annealing temperature is a critical parameter that governs the formation and transformation of these phases.
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C49-TiSi₂: This is a metastable phase with a higher electrical resistivity (60-90 µΩ·cm).[2] It typically forms at lower annealing temperatures, in the range of 450°C to 650°C.[1]
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C54-TiSi₂: This is the desired stable phase due to its significantly lower electrical resistivity (~12.4 µΩ·cm to 20 µΩ·cm), making it ideal for applications in microelectronics as contacts and interconnects.[1][2] The transformation from the C49 to the C54 phase generally occurs at higher temperatures, typically above 650°C.[1][3]
The goal of the annealing process is to ensure a complete transformation from the high-resistivity C49 phase to the low-resistivity C54 phase.[2]
Q2: What is the typical temperature range for the C49 to C54 phase transition?
A2: The transition from the C49 to the C54 phase of TiSi₂ generally occurs between 600°C and 700°C for thicker titanium films (e.g., 20 nm) on (100) oriented silicon wafers.[1][4] However, this transition temperature can be influenced by several factors, including film thickness and the crystallographic orientation of the silicon substrate.[4][5] For thinner films or for films on Si(111) substrates, the transition temperature can increase. For instance, for a 20 nm thick Ti film on a Si(111) substrate, the transition temperature is observed to be between 700°C and 800°C.[1][4]
Q3: My sheet resistance is still high after annealing. What could be the problem?
A3: High sheet resistance after annealing is a common issue and can be attributed to several factors:
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Incomplete C49 to C54 Phase Transformation: The most likely reason is that the annealing temperature was not high enough to fully convert the high-resistivity C49 phase to the low-resistivity C54 phase.[2] This is particularly problematic for narrow line widths where the nucleation of the C54 phase is more difficult.[6]
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Agglomeration: At excessively high annealing temperatures (typically above 900°C), the TiSi₂ film can become discontinuous and form islands, a phenomenon known as agglomeration.[1] This leads to a sharp increase in sheet resistance.
-
Oxygen Contamination: The presence of oxygen during titanium deposition or annealing can lead to the formation of titanium oxides (TiOₓ) or titanium oxynitrides (TiON), which can inhibit the silicide formation process and result in higher sheet resistance.[7] It is crucial to maintain a high vacuum or an inert atmosphere during these steps.
Q4: I'm observing island formation in my TiSi₂ film. How can I prevent this?
A4: Islanding, or agglomeration, of the TiSi₂ film typically occurs at high annealing temperatures (above 900°C) and results in a rough and discontinuous film, which is detrimental to device performance.[1][3] This phenomenon is driven by the system's tendency to reduce surface and interface energy.[3]
To mitigate islanding:
-
Optimize Annealing Temperature and Time: Avoid excessively high annealing temperatures and prolonged annealing times. The process window for forming a stable, low-resistivity C54 phase without significant agglomeration is often around 100°C.[1]
-
Capping Layers: Using a capping layer, such as Titanium Nitride (TiN), can help to suppress agglomeration and improve the thermal stability of the silicide film.
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Film Thickness: Thicker films tend to be more resistant to agglomeration compared to very thin films.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| High Sheet Resistance | 1. Incomplete C49 to C54 phase transformation.[2] 2. Annealing temperature is too low.[2] 3. Agglomeration of the silicide film at high temperatures.[1] 4. Oxygen contamination during deposition or annealing.[7] 5. "Fine-line width effect" inhibiting C54 formation in narrow lines.[6] | 1. Increase the second-step annealing temperature (typically >700°C). 2. Characterize the film phase using X-Ray Diffraction (XRD) to confirm the presence of the C54 phase. 3. Optimize the annealing temperature to be within the process window (e.g., 700-850°C).[2] 4. Ensure a high vacuum or inert ambient (e.g., N₂, Ar) during Ti deposition and annealing.[7] 5. For narrow lines, consider using pre-amorphization implantation or adding a metal interlayer (e.g., Mo) to promote C54 formation at lower temperatures.[8][9] |
| Poor Film Morphology (Roughness, Islanding) | 1. Annealing temperature is too high, leading to agglomeration.[1][3] 2. The C54 phase transition can induce morphological changes.[3] | 1. Reduce the annealing temperature or time. The C54 phase formed at 800°C can show a wavy interface.[3] 2. Use characterization techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to inspect the film morphology at different annealing stages.[3][4] 3. Consider using a capping layer (e.g., TiN) to improve morphological stability. |
| Inconsistent Results | 1. Variations in initial Ti film thickness. 2. Inconsistent annealing temperature or ramp rates. 3. Differences in substrate cleaning procedures. 4. Variations in the ambient atmosphere during annealing. | 1. Precisely control the Ti deposition process. 2. Calibrate and monitor the annealing furnace or Rapid Thermal Annealing (RTA) system. 3. Standardize the wafer cleaning protocol before Ti deposition. 4. Ensure a consistent and high-purity inert gas flow during annealing. |
| Bridging between Features | Lateral diffusion of Ti and Si over isolation regions.[1] | This can lead to the formation of TiSiₓ filaments causing short circuits. A selective etching step after the first annealing step is typically employed in a SALICIDE (self-aligned silicide) process to remove unreacted titanium and any silicide formed over oxide regions. |
Experimental Protocols
Protocol 1: Two-Step Rapid Thermal Annealing (RTA) for TiSi₂ Formation
This protocol is a common method used in the semiconductor industry to form the low-resistivity C54-TiSi₂ phase.
-
Substrate Preparation:
-
Start with a clean silicon wafer (e.g., Si(100)).
-
Perform a standard pre-deposition clean to remove any native oxide and organic contaminants. A common procedure is the RCA clean followed by a dilute HF dip.
-
-
Titanium Deposition:
-
Deposit a thin film of titanium (e.g., 20-40 nm) onto the silicon substrate using a physical vapor deposition (PVD) method like sputtering in a high-vacuum chamber.[10]
-
-
First Annealing Step (C49 Formation):
-
Transfer the wafer to a Rapid Thermal Annealing (RTA) system.[2]
-
Anneal in a nitrogen (N₂) or argon (Ar) ambient.
-
Temperature: 550°C to 700°C.[2]
-
Time: 20 to 60 seconds.
-
This step forms the high-resistivity C49-TiSi₂ phase where the titanium film is in contact with silicon. A thin TiN layer may form on the surface if a nitrogen ambient is used.
-
-
Selective Etching (Optional, for patterned wafers):
-
If fabricating devices, perform a wet etch to selectively remove the unreacted titanium and the TiN layer from non-silicon areas (e.g., silicon dioxide). A common etchant is a solution of H₂O₂, NH₄OH, and H₂O.
-
-
Second Annealing Step (C54 Transformation):
-
Return the wafer to the RTA system.
-
Anneal in an argon (Ar) or nitrogen (N₂) ambient.
-
Temperature: 750°C to 850°C.[2]
-
Time: 20 to 60 seconds.
-
This higher temperature step drives the transformation from the C49 phase to the low-resistivity C54 phase.
-
-
Characterization:
Data Presentation
Table 1: TiSi₂ Phase Formation and Properties as a Function of Annealing Temperature
| Annealing Temperature (°C) | Predominant TiSi₂ Phase | Resistivity (µΩ·cm) | Key Observations |
| < 450 | Amorphous Ti-Si mixture | High | Interdiffusion of Ti and Si begins.[3] |
| 450 - 650 | C49 (metastable) | 60 - 90[2] | Formation of the high-resistivity C49 phase.[1] |
| 650 - 850 | C54 (stable) | 12 - 20[2] | Transformation to the low-resistivity C54 phase.[2] |
| > 900 | C54 (agglomerated) | Increases sharply | Film agglomeration and island formation occur, leading to increased resistivity.[1] |
Table 2: Influence of Ti Film Thickness and Substrate Orientation on C49-C54 Transition Temperature
| Ti Film Thickness (nm) | Substrate Orientation | C49 to C54 Transition Temperature (°C) | Reference |
| 20 | Si(100) | 600 - 700 | [1][4] |
| 20 | Si(111) | 700 - 800 | [1][4] |
| 10 | Si(111) | Not observed up to 800°C | [5] |
| 5 | Si(100) | Not observed up to 800°C | [5] |
Visualizations
Caption: Experimental workflow for the formation of C54-TiSi₂ using a two-step annealing process.
Caption: Relationship between annealing temperature and TiSi₂ phase formation and film morphology.
References
- 1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 4. Dependence of the C49-C54 TiSi2 phase transition temperature on film thickness and Si substrate orientation | Robert Nemanich [nemanich.physics.asu.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. In situ characterization of titanium silicide formation: The effect of Mo interlayer, temperature ramp-rate, and annealing atmosphere | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Effect of film thickness on TiSi₂ phase stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the phase stability of Titanium Silicide (TiSi₂), particularly concerning the influence of film thickness on the C49 to C54 phase transition.
Frequently Asked Questions (FAQs)
Q1: What are the C49 and C54 phases of Titanium Silicide (TiSi₂)?
A1: Titanium Silicide (TiSi₂) primarily exists in two crystalline structures: a metastable, high-resistivity C49 phase (base-centered orthorhombic) and a stable, low-resistivity C54 phase (face-centered orthorhombic). The C49 phase typically forms first at lower temperatures (around 450-650°C), and the desired C54 phase, with its lower electrical resistivity, is formed at higher temperatures (above 650°C). The transition from the C49 to the C54 phase is crucial for creating low-resistance contacts in microelectronic devices.[1][2]
Q2: How does the initial titanium (Ti) film thickness affect the C49 to C54 TiSi₂ phase transition?
A2: The thickness of the initial titanium film significantly impacts the temperature required for the C49 to C54 phase transformation. As the film thickness decreases, the temperature needed for this transition increases.[1][3][4] This phenomenon is often referred to as the retardation of the phase transition in thinner films.[3][4] Thicker films facilitate the transformation at lower temperatures.[5]
Q3: Why is the C49 to C54 transformation more difficult in thinner films?
A3: The transformation from the C49 to the C54 phase is a nucleation and growth process.[2][6] In thinner films, the density of nucleation sites for the C54 phase is lower, making the transformation more difficult and requiring higher thermal energy.[7] This is a key challenge in the fabrication of deep-submicron devices.
Q4: Does the silicon substrate orientation play a role in the phase transition temperature?
A4: Yes, the substrate orientation has a notable effect. The C49 to C54 transition temperature is higher for TiSi₂ films formed on Si(111) substrates compared to those on Si(100) substrates for the same film thickness.[1][3][4]
Troubleshooting Guide
Problem 1: Incomplete C49 to C54 phase transformation in my thin Ti film, resulting in high sheet resistance.
-
Possible Cause: The annealing temperature is too low for the given film thickness. Thinner films require higher temperatures to overcome the nucleation barrier for the C54 phase.[1][3]
-
Troubleshooting Steps:
-
Verify Film Thickness: Accurately measure your initial Ti film thickness.
-
Increase Annealing Temperature: Gradually increase the final annealing temperature. Refer to the data in Table 1 for guidance on the required temperature for your specific film thickness and substrate orientation.
-
Consider a Two-Step Anneal: A two-step annealing process can be more effective than a single high-temperature anneal.[8] The first step at a lower temperature forms the C49 phase, and a second, higher temperature step drives the transformation to the C54 phase.
-
Problem 2: The TiSi₂ film is agglomerating at the high temperatures required to transform my very thin film.
-
Possible Cause: At temperatures above 900°C, TiSi₂ films, especially thin ones, can become discontinuous and agglomerate, leading to a sharp increase in resistivity.[9] This narrows the process window for successfully forming the C54 phase in very thin films.
-
Troubleshooting Steps:
-
Optimize Annealing Time: Minimize the time at the peak transformation temperature to reduce the opportunity for agglomeration.
-
Use a Capping Layer: A TiN capping layer can improve the thermal stability of the silicide film.
-
Investigate Alloying: The addition of ternary elements like Niobium (Nb), Molybdenum (Mo), or Gold (Au) to the titanium can lower the C49 to C54 transformation temperature, potentially avoiding the temperature regime where agglomeration is severe.[10]
-
Problem 3: My results are inconsistent, even with the same film thickness.
-
Possible Cause: The cleanliness of the silicon substrate surface before titanium deposition is critical. Any native oxide can interfere with the reaction between Ti and Si, affecting the uniformity and phase formation of the resulting silicide.
-
Troubleshooting Steps:
-
Standardize Substrate Cleaning: Implement a rigorous and repeatable pre-deposition cleaning process for the silicon wafers. This typically involves an RCA clean followed by a dilute HF dip to remove the native oxide.
-
Ensure High Vacuum: Deposit the titanium film in a high-vacuum environment to minimize contamination during deposition.
-
Data Presentation
Table 1: C49 to C54 TiSi₂ Phase Transition Temperature as a Function of Ti Film Thickness and Substrate Orientation
| Initial Ti Film Thickness | Substrate Orientation | C49-C54 Transition Temperature Range (°C) | Reference |
| Thicker Films (>20 nm) | Si(100) | 600 - 700 | [3][4] |
| 20 nm | Si(100) | 600 - 700 | [3][4] |
| 20 nm | Si(111) | 700 - 800 | [3][4] |
| Thinner Films (<20 nm) | Si(100) / Si(111) | Increases as thickness decreases | [3][4] |
Table 2: Resistivity of TiSi₂ Phases
| TiSi₂ Phase | Resistivity (µΩ-cm) | Reference |
| C49 | 60 - 90 | [2] |
| C54 | 12 - 24 | [1] |
Experimental Protocols
Methodology for TiSi₂ Film Formation and Phase Analysis
-
Substrate Preparation:
-
Begin with single-crystal silicon wafers, either (100) or (111) orientation.
-
Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Immediately before loading into the deposition chamber, perform a dilute hydrofluoric acid (HF) dip to remove the native silicon dioxide layer and hydrogen-passivate the surface.
-
-
Titanium Film Deposition:
-
Annealing for Silicide Formation:
-
Transfer the wafer to an annealing chamber, such as a rapid thermal annealing (RTA) system.
-
Two-Step Annealing Process:
-
Step 1 (C49 Formation): Anneal at a temperature between 450°C and 650°C.[1] This step reacts the titanium with the silicon to form the initial, high-resistivity C49 TiSi₂ phase.
-
(Optional) Selective Etch: A wet etch can be performed at this stage to remove any unreacted titanium and titanium nitride (if annealing in a nitrogen ambient).
-
Step 2 (C54 Formation): Perform a second anneal at a higher temperature (e.g., >650°C, dependent on film thickness) to transform the C49 phase into the low-resistivity C54 phase.[1]
-
-
-
Phase and Morphological Characterization:
-
X-Ray Diffraction (XRD): Use XRD to identify the crystalline phases present in the film. The diffraction patterns of C49 and C54 TiSi₂ are distinct.[3]
-
Raman Spectroscopy: This technique is also effective for phase identification in TiSi₂ films.[3]
-
Sheet Resistance Measurement: Employ a four-point probe to measure the sheet resistance of the film. A significant drop in resistance indicates the successful transformation from the C49 to the C54 phase.
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Electron Microscopy (SEM/TEM): Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to examine the surface morphology, grain structure, and interface of the silicide film.[3] TEM can confirm the crystal structure of individual grains.
-
Visualizations
Caption: Experimental workflow for TiSi₂ formation and characterization.
References
- 1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 2. qed2.com [qed2.com]
- 3. Dependence of the C49-C54 TiSi2 phase transition temperature on film thickness and Si substrate orientation | Robert Nemanich [nemanich.physics.asu.edu]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The C49 to C54 Phase Transformation in TiSi2 Thin Films | Semantic Scholar [semanticscholar.org]
- 7. tid.uio.no [tid.uio.no]
- 8. [PDF] Study of C49‐TiSi2 and C54‐TiSi2 formation on doped polycrystalline silicon using in situ resistance measurements during annealing | Semantic Scholar [semanticscholar.org]
- 9. Agglomeration in Titanium Silicide Films [globalsino.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Titanium Silicide (TiSi₂) Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the growth of titanium silicide (TiSi₂). The information focuses on the critical influence of silicon substrate orientation on the properties of TiSi₂ films.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of silicon substrate orientation on TiSi₂ growth?
A1: The silicon substrate orientation, primarily comparing Si(100) and Si(111), significantly impacts the phase transition temperature from the high-resistivity C49 phase to the low-resistivity C54 phase.[1][2][3] The transition to the desired C54 phase is retarded on Si(111) substrates compared to Si(100) substrates.[1][2] This means a higher annealing temperature is required to achieve the low-resistivity phase on Si(111).[1][3] This retardation is more pronounced for thinner titanium films.[1][4]
Q2: Why is the C49 to C54 phase transition important?
A2: The C49 phase of TiSi₂ is a metastable, high-resistivity phase (60-70 µΩ-cm), which forms at lower temperatures (450°C - 650°C).[3][5] The C54 phase is the stable, low-resistivity phase (15-20 µΩ-cm) desired for applications in integrated circuits due to its excellent electrical properties.[3][5] Achieving a complete transformation to the C54 phase is crucial for fabricating low-resistance contacts and interconnects in semiconductor devices.[3]
Q3: How does substrate orientation affect the morphology of the TiSi₂ film?
A3: Substrate orientation influences the surface and interface morphologies of the resulting TiSi₂ film. The C49 phase tends to exhibit significant pit formation, while the C54 phase shows island formation at various stages of coalescence.[1] On Si(111), the interface of the C54 phase can become smooth and flat after high-temperature annealing.[6] However, high-temperature annealing can also lead to agglomeration, where the film becomes discontinuous, increasing sheet resistance.[3][6]
Troubleshooting Guide
Problem 1: High sheet resistance of the TiSi₂ film after annealing.
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Possible Cause: Incomplete transformation from the C49 to the C54 phase.
-
Troubleshooting Steps:
-
Verify Substrate Orientation: Confirm whether you are using a Si(100) or Si(111) substrate. The phase transition temperature is higher on Si(111).[1][2]
-
Increase Annealing Temperature: If using a Si(111) substrate, a higher annealing temperature (in the range of 700°C - 800°C for a 20 nm Ti film) may be required compared to a Si(100) substrate (600°C - 700°C for the same thickness).[1][2][3]
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Check Film Thickness: For very thin films (< 40 nm), the transition temperature increases, especially on Si(111).[1][4] You may need to adjust the annealing temperature accordingly.
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Consider a Ta Interlayer: The introduction of a thin Tantalum (Ta) interlayer (e.g., 5-10 Å) between the Ti film and the Si(111) substrate can significantly lower the C49 to C54 transition temperature by as much as 200°C.[5]
-
Problem 2: Poor surface morphology, including pits or agglomeration.
-
Possible Cause: Formation of the C49 phase or high-temperature annealing effects.
-
Troubleshooting Steps:
-
Optimize Annealing Temperature and Time: While a higher temperature is needed for the C54 phase transition, excessively high temperatures (>900°C) can lead to agglomeration and a rough surface morphology.[3][6] It is crucial to operate within the process window for C54 formation.
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Analyze Film Phase: Use techniques like X-ray Diffraction (XRD) or Raman Spectroscopy to identify the phases present in your film.[1][2] The presence of the C49 phase is associated with pit formation.[1]
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Employ a Ta Interlayer: A thin Ta interlayer has been shown to suppress surface agglomeration of the C54 TiSi₂ film on Si(111).[5]
-
Characterize Surface and Interface: Utilize Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to examine the surface and interface morphologies.[1][2]
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the influence of substrate orientation on the C49 to C54 phase transition of TiSi₂.
Table 1: C49-C54 Phase Transition Temperature (°C) vs. Substrate Orientation and Film Thickness
| Titanium Film Thickness | Si(100) Substrate | Si(111) Substrate |
| 40 nm (thickest films) | 600 - 700 °C[1] | Transition temperature is increased[1] |
| 20 nm | 600 - 700 °C[1][2][3] | 700 - 800 °C[1][2][3] |
| < 10 nm (100 Å) | 700 - 800 °C[4] | C49 phase can be stable to >900 °C[4] |
Table 2: Resistivity of TiSi₂ Phases
| TiSi₂ Phase | Resistivity (µΩ-cm) |
| C49 (metastable) | 60 - 70[5] |
| C54 (stable) | 15 - 20[5] |
Experimental Protocols
Protocol 1: Formation and Analysis of TiSi₂ on Si(100) and Si(111) Substrates
-
Substrate Cleaning: Begin with single crystal p-type Czochralski Si(100) or Si(111) wafers. Perform a standard RCA clean followed by a hydrofluoric acid (HF) dip and a thorough rinse with deionized (DI) water to ensure an atomically clean surface.[7]
-
Titanium Deposition: Deposit a thin film of titanium (e.g., 5 nm to 40 nm) onto the cleaned silicon wafers in an ultra-high vacuum (UHV) system. The deposition rate should be kept low (< 1 nm/s) to minimize interactions between the metal and any residual gases.[7]
-
Annealing: Perform in-situ annealing in the UHV chamber at temperatures ranging from 500°C to 900°C for a set duration (e.g., 10 minutes) to form the titanium silicide.[5]
-
Phase Identification: After cooling, analyze the formed silicide using X-ray Diffraction (XRD) and Raman Spectroscopy to identify the crystalline phases (C49 and/or C54) present.[1][2]
-
Morphology Characterization: Use Scanning Electron Microscopy (SEM) to observe the surface morphology and Transmission Electron Microscopy (TEM) to analyze the interface morphology and grain structure.[1][2]
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Compositional Analysis: Employ Auger Electron Spectroscopy (AES) to determine the stoichiometry of the titanium silicide film, ensuring the expected Ti:Si ratio of 1:2.[5]
-
Sheet Resistance Measurement: Use a four-point probe to measure the sheet resistance of the film, which provides an electrical confirmation of the phase transformation (a significant drop in resistance indicates C54 formation).[5]
Visualizations
Caption: Experimental workflow for TiSi₂ formation and characterization.
Caption: Influence of substrate orientation on TiSi₂ phase transition.
References
- 1. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 6. researchgate.net [researchgate.net]
- 7. web.njit.edu [web.njit.edu]
Technical Support Center: TiN Capping Layer for Enhanced TiSi₂ Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a Titanium Nitride (TiN) capping layer to prevent the agglomeration of Titanium Silicide (TiSi₂) thin films during fabrication processes.
Troubleshooting Guides
This section addresses common issues encountered during the formation of TiN-capped TiSi₂ films.
Issue: High Sheet Resistance of TiSi₂ Film After Annealing
| Possible Cause | Troubleshooting Steps |
| Incomplete C49 to C54 Phase Transformation | The higher resistivity C49 phase of TiSi₂ may not have fully transformed to the desired low resistivity C54 phase.[1] Solution: Increase the final rapid thermal annealing (RTA) temperature or duration to ensure complete phase transformation. A two-step annealing process can also be more effective than a single high-temperature anneal. |
| Oxygen Contamination | Oxygen present in the annealing ambient or incorporated in the deposited metal layer can form a SiO₂ diffusion barrier between the cobalt and silicon, hindering the silicide formation and leading to higher resistance.[2][3] Solution: Ensure a high-vacuum environment or use a nitrogen atmosphere during annealing to prevent oxygen contamination.[1] A TiN capping layer is effective at preventing contaminants from the annealing ambient from reaching the silicide.[2] |
| TiN Capping Layer is Too Thick | An excessively thick TiN layer can induce thermal stress, leading to cracking of the underlying silicide film and an increase in sheet resistance. Solution: Optimize the thickness of the TiN capping layer. Thinner layers are often sufficient to prevent agglomeration without introducing significant stress. |
| Non-uniform Silicide Formation | Inconsistent reaction between titanium and silicon can result in a non-uniform TiSi₂ film with higher sheet resistance. Solution: Ensure proper cleaning of the silicon substrate before titanium deposition to remove any native oxide. Optimize the deposition parameters for both Ti and TiN layers to achieve uniform thickness. |
Issue: TiSi₂ Film Agglomeration Observed After High-Temperature Annealing
| Possible Cause | Troubleshooting Steps |
| Insufficient TiN Capping Layer Thickness | A TiN layer that is too thin may not provide an adequate barrier to prevent the diffusion of silicon atoms and subsequent agglomeration of the TiSi₂ film at high temperatures. Solution: Increase the thickness of the TiN capping layer. The optimal thickness will depend on the subsequent annealing temperature and duration. |
| High Annealing Temperature or Long Annealing Time | Exceeding the thermal budget of the TiSi₂/TiN stack can lead to agglomeration despite the capping layer. At temperatures above 900°C, TiSi₂ can become discontinuous.[1] Solution: Reduce the annealing temperature or shorten the annealing time. It is crucial to find a process window that allows for the full C54 phase formation without causing agglomeration. |
| High Surface and Interfacial Energies | The inherent surface and interfacial energies of the TiSi₂/Si system drive agglomeration to lower the overall energy.[1] Solution: While the TiN cap helps, ensuring a smooth and clean Si surface before deposition can lead to a lower energy interface, thus improving thermal stability. |
Frequently Asked Questions (FAQs)
Q1: How does a TiN capping layer prevent TiSi₂ agglomeration?
A1: The TiN capping layer enhances the thermal stability of the TiSi₂ film primarily by acting as a diffusion barrier. It suppresses the out-diffusion of silicon from the substrate and prevents the TiSi₂ grains from migrating and coalescing at high temperatures, a process driven by the reduction of surface and interface energies.[1]
Q2: What is the optimal thickness for a TiN capping layer?
A2: The optimal thickness of the TiN capping layer is a trade-off. It needs to be thick enough to prevent agglomeration but thin enough to avoid inducing excessive stress on the TiSi₂ film, which could lead to cracking. The ideal thickness depends on the specific process parameters, including the TiSi₂ thickness and the annealing conditions.
Q3: Can the TiN capping layer affect the C49 to C54 phase transformation of TiSi₂?
A3: The TiN capping layer can influence the phase transformation by modifying the stress state of the TiSi₂ film and by preventing contamination. A key benefit of a capping layer is that it can enable anneals of reduced duration, which enhances the transformation to the desired C54 phase without leading to agglomeration.[4]
Q4: What are the common methods for depositing a TiN capping layer?
A4: Common methods for depositing TiN films include reactive sputtering of a titanium target in a nitrogen-containing atmosphere and chemical vapor deposition (CVD). The choice of method depends on the desired film properties and the specific integration requirements of the overall process.
Q5: How does the annealing ambient affect the stability of the TiN/TiSi₂ stack?
A5: The annealing ambient is critical. Annealing in a nitrogen atmosphere is essential as it helps to prevent the agglomeration failure mechanism by mitigating silicon diffusion through the silicide.[1] Oxygen in the ambient can be detrimental, leading to the formation of oxides that can impede the silicidation process.[2][3]
Data Summary
The following tables summarize quantitative data on the effect of a TiN capping layer on the properties of TiSi₂ films.
Table 1: Effect of TiN Capping Layer on Sheet Resistance of TiSi₂
| Sample | Annealing Temperature (°C) | Annealing Time (s) | Sheet Resistance (Ω/sq) |
| Uncapped TiSi₂ | 950 | 7200 | Significantly Higher |
| TiN-capped TiSi₂ | 950 | 7200 | Lower |
Note: Based on qualitative descriptions indicating significantly higher sheet resistance in uncapped samples after extended annealing.
Table 2: Effect of TiN Capping Layer on Surface Roughness of TiSi₂
| Sample | Annealing Temperature (°C) | Annealing Time (s) | RMS Surface Roughness (nm) |
| Uncapped TiSi₂ | 950 | 7200 | Significantly Higher |
| TiN-capped TiSi₂ | 950 | 7200 | Lower |
Note: Based on qualitative descriptions indicating significantly higher RMS surface roughness in uncapped samples after extended annealing.
Experimental Protocols
1. Deposition of Ti and TiN Layers
This protocol describes a typical process for depositing Titanium (Ti) and Titanium Nitride (TiN) layers onto a silicon substrate using sputtering.
-
Substrate Preparation:
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Start with a clean silicon wafer.
-
Perform a standard RCA clean to remove organic and metallic contaminants.
-
Dip the wafer in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer immediately before loading into the sputtering system.
-
-
Sputtering Process:
-
Load the prepared Si wafer into the sputtering chamber.
-
Pump down the chamber to a base pressure of less than 1x10⁻⁶ Torr.
-
Pre-sputter the Ti target with the shutter closed to clean the target surface.
-
Deposit the Ti layer to the desired thickness by sputtering the Ti target in an Argon (Ar) plasma.
-
Without breaking vacuum, introduce Nitrogen (N₂) gas into the chamber.
-
Deposit the TiN capping layer by reactively sputtering the Ti target in the Ar + N₂ plasma to the desired thickness.
-
Vent the chamber and unload the wafer.
-
2. Rapid Thermal Annealing (RTA) for TiSi₂ Formation
This protocol outlines a two-step RTA process for the formation of the low-resistivity C54 phase of TiSi₂.
-
First RTA Step (Low Temperature):
-
Place the wafer with the TiN/Ti stack into the RTA chamber.
-
Purge the chamber with high-purity nitrogen gas.
-
Ramp up the temperature to a range of 600-700°C for a short duration (e.g., 20-60 seconds). This step forms the high-resistivity C49-TiSi₂ phase.
-
-
Selective Etching (Optional but Recommended):
-
After the first RTA, the unreacted Ti and the TiN capping layer can be selectively removed. A common etchant for this is a solution of H₂O₂, NH₄OH, and H₂O.
-
-
Second RTA Step (High Temperature):
-
Place the wafer back into the RTA chamber.
-
Purge the chamber with high-purity nitrogen gas.
-
Ramp up the temperature to a range of 800-900°C for a short duration (e.g., 10-30 seconds). This step transforms the C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase.
-
Visualizations
References
Technical Support Center: C54-TiSi₂ Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and engineers working on the formation of stable, low-resistivity C54-TiSi₂ (Titanium Disilicide).
Troubleshooting Guides
Issue: Incomplete C49 to C54 Phase Transformation
Symptoms:
-
High sheet resistance of the silicide film after annealing.
-
X-ray Diffraction (XRD) patterns show the presence of the C49-TiSi₂ phase alongside the C54 phase.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Actions |
| Insufficient Annealing Temperature | The transformation from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54 phase is a thermally activated process. The transition typically occurs between 600°C and 700°C for thicker Ti films (e.g., 20 nm) on (100) Si wafers.[1] Insufficient temperature will result in an incomplete transformation. | Increase the final annealing temperature. A process window of about 100°C exists before agglomeration becomes an issue at temperatures above 900°C.[1] For thinner films or on Si(111) substrates, a higher temperature in the range of 700°C to 800°C may be necessary.[1][2] |
| Inadequate Annealing Time | The transformation is a nucleation and growth process, which is time-dependent.[3][4] | Increase the annealing duration at the target temperature. A two-step annealing process can be more effective than a single-step anneal in reducing the required time at high temperatures.[5][6] |
| Thin Titanium Film | The C49 to C54 transformation temperature increases as the initial titanium film thickness decreases.[1][2] This is a significant challenge for advanced semiconductor devices with smaller feature sizes. | For very thin films, consider using a higher annealing temperature. Alternatively, introducing a metallic interlayer, such as Ta, has been shown to lower the C54 formation temperature. The addition of elements like Ag can also lower the transformation temperature by increasing the nucleation rate of the C54 phase.[7] |
| Substrate Orientation | The transformation to C54 is retarded on Si(111) substrates compared to Si(100) substrates.[1][2] For a 20 nm Ti film, the transition occurs between 600°C and 700°C on Si(100), but between 700°C and 800°C on Si(111).[2] | If the substrate orientation cannot be changed, the annealing temperature must be adjusted upwards accordingly. |
| Presence of Impurities | Impurities, particularly oxygen, can inhibit the C49 to C54 transformation. | Ensure a high-vacuum environment during Ti deposition and annealing to minimize oxygen contamination. Consider an in-situ pre-clean of the silicon surface before Ti deposition. |
| Narrow Linewidth Effects | On narrow polysilicon lines, the transformation to the C54 phase is more difficult due to a limited number of nucleation sites.[1] This narrows the process window significantly.[1] | For narrow lines, a higher thermal budget (higher temperature or longer time) may be required. The use of pre-amorphization implantation (PAI) of the silicon substrate before Ti deposition can enhance the C54 formation on narrow lines. |
Issue: High Sheet Resistance After C54 Formation
Symptoms:
-
Sheet resistance is higher than the expected value for C54-TiSi₂ (12-20 µΩ·cm) even when XRD confirms the C54 phase.[8]
-
Poor device performance.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Actions |
| Agglomeration of the Silicide Film | At high temperatures (typically above 900°C), the C54-TiSi₂ film can become discontinuous, leading to a sharp increase in sheet resistance.[1] This is a critical factor that defines the upper limit of the process window. | Reduce the final annealing temperature or time. The process window for stable C54 formation is typically around 100°C before agglomeration begins.[1] |
| Film Non-uniformity | Non-uniformity in the initial Ti film thickness or cleaning of the Si surface can lead to variations in the silicide thickness and quality, resulting in higher overall resistance. | Optimize the Ti deposition process for better uniformity. Ensure a thorough and uniform pre-clean of the Si wafer. |
| Dopant Effects | High concentrations of dopants in the silicon can affect the silicide formation kinetics and the final resistivity. Boron and phosphorus can delay the formation of C54-TiSi₂ more than arsenic.[5][6] | Characterize the impact of your specific doping levels on the silicidation process and adjust the annealing parameters accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between C49-TiSi₂ and C54-TiSi₂?
A1: C49-TiSi₂ and C54-TiSi₂ are two different crystalline phases of this compound. The key differences are summarized in the table below:
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Crystal Structure | Base-centered orthorhombic[1] | Face-centered orthorhombic[1] |
| Thermodynamic Stability | Metastable[1] | Stable[1] |
| Electrical Resistivity | High (60-90 µΩ·cm)[8] | Low (12-20 µΩ·cm)[8] |
| Formation Temperature | Forms first at lower temperatures (450-650°C)[1] | Forms at higher temperatures (>650°C) from the C49 phase[1] |
Q2: What is a typical process window for stable C54-TiSi₂ formation?
A2: The process window for forming low-resistivity C54-TiSi₂ is defined by the temperature range that allows for the complete transformation from the C49 phase without causing significant agglomeration of the silicide film. Typically, this window is about 100°C.[1] For thicker films on Si(100), the process window is roughly between 700°C and 850°C. However, this window narrows considerably for thinner films and on narrow linewidths.[1]
Q3: How does the initial titanium film thickness affect the C54-TiSi₂ formation?
A3: The C49 to C54 transformation temperature is strongly dependent on the initial Ti film thickness. Thinner films require higher temperatures to transform.[1][2] For example, a 40 nm thick C40-TiSi₂ film (a different metastable phase) required a temperature of over 1000°C to transform to C54, while a 15 nm film transformed at 700°C.[7] This relationship is a major challenge in the scaling of semiconductor devices.
Q4: What is the purpose of a two-step annealing process for silicidation?
A4: A two-step annealing process is often used in a self-aligned silicide (salicide) process.
-
First Anneal (Low Temperature): A lower temperature anneal (e.g., 600-700°C) is performed to form the high-resistivity C49-TiSi₂ phase in the areas where titanium is in direct contact with silicon.
-
Selective Etch: A wet etch is used to remove the unreacted titanium and any titanium nitride that may have formed over oxide regions.
-
Second Anneal (High Temperature): A higher temperature anneal (e.g., >700°C) is then performed to convert the C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase. This two-step process helps in forming the silicide only in the desired areas and can require less thermal budget at the higher temperature compared to a single-step anneal.[5][6]
Experimental Protocols
Protocol 1: Two-Step Rapid Thermal Annealing (RTA) for C54-TiSi₂ Formation
-
Substrate Preparation: Start with a clean silicon wafer (e.g., (100) orientation). Perform a standard pre-deposition clean to remove any native oxide and organic contaminants. A common cleaning procedure is the RCA clean followed by a dilute HF dip.
-
Titanium Deposition: Deposit a thin film of titanium (e.g., 20-50 nm) onto the silicon substrate using a physical vapor deposition (PVD) method like sputtering. Ensure a high vacuum to minimize contamination.
-
First RTA Step: Transfer the wafer to a rapid thermal annealing (RTA) chamber. Perform the first anneal in a nitrogen (N₂) or argon (Ar) atmosphere at a temperature between 600°C and 700°C for 30-60 seconds. This step forms the C49-TiSi₂ phase.
-
Selective Etching: After the first RTA, selectively etch the unreacted Ti and the TiN cap layer (if formed in a N₂ ambient) using a wet etchant that does not attack the formed silicide or the underlying oxide. A common etchant is a mixture of H₂O₂, H₂SO₄, and H₂O.
-
Second RTA Step: Perform the second anneal in the RTA chamber at a higher temperature, typically between 700°C and 850°C, for 30-60 seconds in an Ar or N₂ atmosphere. This step converts the C49-TiSi₂ to the low-resistivity C54-TiSi₂.
-
Characterization: Analyze the resulting film using four-point probe for sheet resistance, XRD for phase identification, and Transmission Electron Microscopy (TEM) for microstructural analysis.
Visualizations
Caption: Workflow for the two-step formation of C54-TiSi₂.
Caption: Key parameters influencing the formation of C54-TiSi₂.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. Dependence of the C49-C54 TiSi2 phase transition temperature on film thickness and Si substrate orientation | Robert Nemanich [nemanich.physics.asu.edu]
- 3. [PDF] The C49 to C54 Phase Transformation in TiSi2 Thin Films | Semantic Scholar [semanticscholar.org]
- 4. qed2.com [qed2.com]
- 5. [PDF] Study of C49‐TiSi2 and C54‐TiSi2 formation on doped polycrystalline silicon using in situ resistance measurements during annealing | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Titanium Disilicide (TiSi₂) Film Quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Titanium Disilicide (TiSi₂) thin films. The following sections address common issues related to impurities and their impact on film quality, offering solutions and detailed experimental protocols.
Troubleshooting Guides
This section is designed to help users diagnose and resolve specific issues encountered during their TiSi₂ film fabrication and processing.
Issue 1: High Resistivity in the Final TiSi₂ Film
Q1: My TiSi₂ film exhibits significantly higher resistivity than the expected value for the C54 phase. What are the potential causes and how can I resolve this?
A1: High resistivity in TiSi₂ films is a common problem and is almost always linked to the incomplete transformation of the high-resistivity C49 phase (60-90 µΩ·cm) to the low-resistivity C54 phase (12-20 µΩ·cm).[1] Several factors, often related to impurities, can inhibit this critical phase transition.
Potential Causes and Solutions:
-
Oxygen Contamination: Oxygen is a significant inhibitor of the C49 to C54 phase transformation. It can be incorporated from the residual vacuum, the annealing ambient, or the native oxide on the silicon substrate.
-
Solution:
-
Improve Vacuum Conditions: Ensure a high vacuum (<10⁻⁷ Torr) in the deposition chamber to minimize residual oxygen and water vapor.
-
In-situ Substrate Cleaning: Perform an in-situ pre-deposition etch (e.g., with Ar⁺ plasma or a dilute HF vapor) to remove the native SiO₂ layer from the silicon substrate.
-
Use a Capping Layer: Depositing a thin capping layer of TiN on top of the titanium film can act as a barrier to prevent oxygen from diffusing into the film from the annealing ambient.[2]
-
-
-
Carbon Impurities: Carbon contamination can also retard the diffusion of titanium and silicon atoms, thereby hindering the formation of the C54 phase.[3]
-
Solution:
-
Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure (e.g., RCA clean) to remove organic residues before loading into the deposition system.
-
High Purity Targets: Use high-purity titanium sputtering targets to minimize carbon incorporation from the source material.
-
-
-
Nitrogen Incorporation: While a nitrogen ambient is often used to form a self-aligned TiN layer, excessive nitrogen incorporation into the TiSi₂ film can increase its resistivity.
-
Solution:
-
Optimize Annealing Ambient: Carefully control the nitrogen partial pressure and flow rate during rapid thermal annealing (RTA). A two-step annealing process is often effective: a low-temperature anneal in N₂ to form TiN on the surface and C49-TiSi₂, followed by a selective etch to remove the TiN and unreacted Ti, and then a higher-temperature anneal in an inert atmosphere (e.g., Ar) to complete the C54 transformation.
-
-
-
Insufficient Annealing Temperature or Time: The C49 to C54 transformation is a thermally activated process.
Issue 2: Film Agglomeration at High Temperatures
Q2: I'm observing agglomeration in my TiSi₂ film after the high-temperature annealing step, leading to a discontinuous film and increased sheet resistance. What causes this and how can it be prevented?
A2: Agglomeration is the process where the silicide film breaks up into discrete islands at elevated temperatures, typically above 900°C.[4] This phenomenon is driven by the minimization of surface and interface energy.
Potential Causes and Solutions:
-
Excessive Annealing Temperature: The most direct cause of agglomeration is an annealing temperature that is too high.
-
Solution:
-
Optimize Annealing Temperature: Carefully control the RTA temperature to be within the process window for C54 formation without inducing significant agglomeration (typically 700-900°C).[4]
-
-
-
Oxygen Impurities: The presence of oxygen can lower the temperature at which agglomeration occurs.
-
Solution:
-
Minimize Oxygen Contamination: Follow the steps outlined in Q1 to reduce oxygen in your process. A TiN capping layer is particularly effective in improving the thermal stability of the TiSi₂ film.[2]
-
-
-
Film Thickness: Thinner films are more susceptible to agglomeration.
-
Solution:
-
Adjust Film Thickness: If your application allows, increasing the initial titanium film thickness can improve the thermal stability of the resulting silicide film.
-
-
Issue 3: Inconsistent Film Properties Across the Wafer
Q3: The sheet resistance and other properties of my TiSi₂ film are not uniform across the wafer. What could be the reasons for this inconsistency?
A3: Non-uniformity in TiSi₂ film properties can stem from inconsistencies in the deposition or annealing processes.
Potential Causes and Solutions:
-
Non-uniform Deposition:
-
Solution:
-
Check Deposition System: Ensure that the sputtering target is not overly worn and that the substrate is positioned for uniform deposition. Check the gas flow dynamics within the chamber.
-
Substrate Rotation: If available, use substrate rotation during deposition to improve film uniformity.
-
-
-
Non-uniform Annealing:
-
Solution:
-
Verify RTA Uniformity: Check the temperature uniformity across the wafer in your RTA system. The lamp configuration and wafer support can significantly impact heating uniformity.
-
Optimize RTA Recipe: Adjust ramp rates and steady-state times to allow for more uniform heating.
-
-
-
Inconsistent Substrate Cleaning:
-
Solution:
-
Standardize Cleaning Protocol: Ensure a consistent and thorough cleaning procedure is applied to all substrates to avoid localized areas of contamination that can affect silicidation.
-
-
Frequently Asked Questions (FAQs)
Q4: What are the C49 and C54 phases of TiSi₂, and why is the distinction important?
A4: TiSi₂ exists in two main crystalline structures (polymorphs): the metastable C49 phase and the stable C54 phase.[4] The C49 phase forms at lower temperatures (around 550-700°C) and has a high electrical resistivity (60-90 µΩ·cm).[1] The C54 phase forms at higher temperatures (typically >700°C) and has a much lower resistivity (12-20 µΩ·cm).[1] For microelectronics applications where low resistance interconnects are crucial, a complete transformation from the C49 to the C54 phase is essential.[1]
Q5: How do common impurities like oxygen, carbon, and nitrogen affect the C49 to C54 phase transformation?
A5:
-
Oxygen: Oxygen is a strong inhibitor of the C49 to C54 transformation. It is believed to increase the activation energy for C54 nucleation. The presence of a native oxide layer (SiO₂) on the silicon substrate can also interfere with the initial Ti-Si reaction.
-
Carbon: Carbon impurities can segregate at grain boundaries and interfaces, which retards the atomic diffusion necessary for the phase transformation.[3]
-
Nitrogen: While a controlled nitrogen environment is used for the self-aligned silicide (salicide) process to form a TiN barrier, excessive nitrogen incorporation into the silicide film can raise the transformation temperature and increase the final film resistivity.
Q6: What is the "fine line effect" in TiSi₂ formation?
A6: The "fine line effect" refers to the observation that the C49 to C54 phase transformation becomes more difficult as the width of the silicon lines on which the silicide is formed decreases (typically to sub-micron dimensions). This is because the nucleation of the C54 phase is hindered in narrower lines, requiring higher annealing temperatures for the transformation to occur. This can lead to process window limitations and potential device failure due to agglomeration at these higher temperatures.
Data Presentation
Table 1: Properties of TiSi₂ Phases
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Resistivity (µΩ·cm) | 60 - 90[1] | 12 - 20[1] |
| Formation Temperature (°C) | 550 - 700[1] | > 700[1] |
| Crystal Structure | Base-centered Orthorhombic[4] | Face-centered Orthorhombic[4] |
| Thermodynamic Stability | Metastable[4] | Stable[4] |
Table 2: Impact of Impurities on TiSi₂ Film Properties
| Impurity | Primary Effect | Consequence on Film Quality |
| Oxygen | Inhibits C49 to C54 phase transformation.[5] | High resistivity, poor thermal stability (promotes agglomeration). |
| Carbon | Retards Ti and Si diffusion.[3] | Incomplete silicidation, high resistivity. |
| Nitrogen | Can form TiN, which acts as a diffusion barrier. Excessive incorporation increases resistivity.[6] | Can be beneficial for self-aligned processes, but high concentrations are detrimental to conductivity. |
Experimental Protocols
Protocol 1: Titanium Thin Film Deposition by DC Magnetron Sputtering
-
Substrate Preparation:
-
Begin with a clean silicon (100) substrate.
-
Perform a standard RCA-1 and RCA-2 clean to remove organic and metallic contaminants.
-
Follow with a dilute hydrofluoric acid (HF) dip (e.g., 50:1 H₂O:HF for 60 seconds) to remove the native oxide.
-
Immediately load the substrate into the sputtering system's load lock to minimize re-oxidation.
-
-
Sputtering System Preparation:
-
Ensure the sputtering chamber has reached a base pressure of at least 5 x 10⁻⁷ Torr.
-
Use a high-purity (e.g., 99.995%) titanium target.
-
Pre-sputter the titanium target for 5-10 minutes with the shutter closed to clean the target surface.
-
-
Deposition Parameters:
-
Sputtering Gas: Argon (Ar)
-
Working Pressure: 1 - 10 mTorr[7]
-
DC Power: 100 - 500 W (depending on desired deposition rate and system configuration)[7]
-
Substrate Temperature: Room temperature to 400°C[2]
-
Substrate Bias: Optional, can be used to control film stress and density.
-
Deposition Time: Calibrate to achieve the desired film thickness (e.g., 30-50 nm).
-
-
Post-Deposition:
-
Vent the chamber with an inert gas like nitrogen or argon.
-
Remove the substrate for subsequent processing (e.g., RTA).
-
Protocol 2: Two-Step Rapid Thermal Annealing (RTA) for TiSi₂ Formation
-
First Annealing Step (Formation of C49-TiSi₂ and TiN):
-
Place the titanium-coated silicon wafer into the RTA chamber.
-
Purge the chamber with high-purity nitrogen (N₂).
-
Ramp-up Rate: 25-100 °C/second.
-
Annealing Temperature: 600 - 700 °C.
-
Annealing Time: 20 - 60 seconds.
-
Ambient: Nitrogen (N₂).
-
Cool-down: Allow to cool in the N₂ ambient.
-
-
Selective Etch:
-
Prepare a selective etching solution to remove the top TiN layer and any unreacted titanium. A common etchant is a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) (e.g., 1:1 ratio) at a controlled temperature.
-
Immerse the wafer in the etchant for a predetermined time.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Second Annealing Step (C54-TiSi₂ Formation):
-
Place the etched wafer back into the RTA chamber.
-
Purge the chamber with an inert gas, such as argon (Ar).
-
Ramp-up Rate: 25-100 °C/second.
-
Annealing Temperature: 750 - 850 °C.[1]
-
Annealing Time: 20 - 60 seconds.
-
Ambient: Argon (Ar).
-
Cool-down: Allow to cool in the Ar ambient.
-
Protocol 3: Sheet Resistance Measurement using a Four-Point Probe
-
Equipment Setup:
-
Use a four-point probe measurement system with co-linear, equally spaced probes.[4]
-
Ensure the probe tips are clean and in good condition.
-
-
Sample Preparation:
-
Place the TiSi₂ film on a non-conductive stage.
-
The film should be continuous and cover an area larger than the probe spacing to avoid edge effects.
-
-
Measurement Procedure:
-
Gently lower the probe head onto the surface of the film.
-
Apply a known DC current (I) through the outer two probes.[1]
-
Measure the voltage (V) across the inner two probes.[1]
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).[8] This formula is valid for a thin film on an insulating substrate where the film thickness is much smaller than the probe spacing.
-
Take measurements at multiple points on the wafer to assess uniformity.
-
Protocol 4: Phase Identification using X-Ray Diffraction (XRD)
-
Sample Preparation:
-
Mount the TiSi₂ film sample on the XRD sample stage.
-
Ensure the sample surface is flat and properly aligned with the X-ray beam.
-
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Configure the instrument for a Bragg-Brentano (θ-2θ) scan for phase identification.
-
-
Scan Parameters:
-
2θ Range: 20° to 80° (this range covers the major diffraction peaks for C49 and C54 TiSi₂).
-
Step Size: 0.02° to 0.05°.
-
Dwell Time: 0.5 to 2 seconds per step.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with standard diffraction patterns for C49-TiSi₂ and C54-TiSi₂ from a database (e.g., ICDD).
-
The presence of peaks corresponding to the C49 phase indicates an incomplete transformation. The C54 phase will have its own characteristic peaks.
-
Visualizations
Caption: Experimental workflow for TiSi₂ film fabrication and characterization.
Caption: Impact of impurities on the C49 to C54 phase transformation.
Caption: Troubleshooting logic for high resistivity in TiSi₂ films.
References
Technical Support Center: Stress Analysis in Titanium Disilicide (TiSi₂) Thin Films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium disilicide (TiSi₂) thin films. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental stress analysis.
Section 1: General FAQs on Stress in TiSi₂ Thin Films
This section covers fundamental questions about the origins and consequences of stress in TiSi₂ thin films.
Q1: What are the primary causes of stress in TiSi₂ thin films?
A1: Stress in TiSi₂ thin films originates from two main sources:
-
Intrinsic Stress: This stress is generated during the film deposition process itself. Factors contributing to intrinsic stress include the deposition method, rate of deposition, and the microstructure of the growing film.[1] Phase transformations, such as the transition from the high-resistivity C49 phase to the low-resistivity C54 phase, also induce significant intrinsic stress.[1]
-
Extrinsic (Thermal) Stress: This type of stress arises from the difference in the coefficient of thermal expansion (CTE) between the TiSi₂ thin film and the silicon substrate.[1] During post-deposition annealing or cooling, the materials contract at different rates, leading to the development of thermal stress.
Q2: What are the consequences of high residual stress in TiSi₂ thin films?
A2: High levels of residual stress can have several detrimental effects on the performance and reliability of devices incorporating TiSi₂ thin films:
-
Film Delamination and Cracking: Excessive compressive stress can cause the film to buckle and peel off the substrate, while high tensile stress can lead to cracking.
-
Wafer Warpage: Significant stress in the thin film can cause the underlying substrate to bend or warp. This can create challenges in subsequent lithography steps due to focusing issues.[1]
-
Device Performance Degradation: Stress can negatively impact the performance of electronic devices by, for example, deteriorating the gate oxides in MOSFETs.[1]
Q3: How do the C49 and C54 phases of TiSi₂ differ in terms of stress?
A3: The transformation from the metastable C49 phase to the stable C54 phase is a critical step in forming low-resistance contacts in microelectronics. This phase transformation is accompanied by a significant change in intrinsic stress.[1] The C54 phase is denser than the C49 phase, and this volume reduction during the transformation can contribute to the overall stress state of the film.
Section 2: Troubleshooting Guides for Stress Measurement Techniques
This section provides detailed troubleshooting for common experimental techniques used to measure stress in TiSi₂ thin films.
Wafer Curvature Method
The wafer curvature method is a widely used technique to determine the average stress in a thin film by measuring the bending of the substrate. The stress is typically calculated using Stoney's equation.
FAQs and Troubleshooting:
-
Q: My wafer curvature measurements are inconsistent. What could be the cause?
-
A: Inconsistent measurements can arise from several factors:
-
Improper Wafer Mounting: Ensure the wafer is securely and repeatably placed on the measurement stage. Any tilting or movement of the wafer between scans (before and after film deposition) will lead to errors.
-
Temperature Instability: Allow the measurement tool and the wafer to reach thermal equilibrium before scanning. Temperature fluctuations can cause the instrument or the wafer to expand or contract, affecting the curvature reading.
-
Vibrations: Isolate the measurement setup from environmental vibrations, which can introduce noise into the readings.
-
Wafer Contamination: Dust particles, fingerprints, or any other surface contamination can affect the accuracy of the measurement. Ensure the wafer surface is clean before each scan.
-
-
-
Q: The stress values calculated using Stoney's equation seem incorrect. What are common sources of error?
-
A: Inaccuracies in Stoney's equation calculations often stem from:
-
Incorrect Material Parameters: Use accurate values for the substrate's biaxial modulus (which depends on Young's modulus and Poisson's ratio) and thickness. These parameters are critical for an accurate stress calculation.
-
Non-uniform Film Thickness: Stoney's equation assumes a uniform film thickness. Significant variations in thickness across the wafer will lead to errors in the calculated average stress.
-
Film Stress Exceeding the Elastic Limit of the Substrate: Stoney's equation is valid for small deflections where the substrate deforms elastically. If the film stress is very high, it may cause plastic deformation of the substrate, rendering the equation invalid.
-
-
-
Q: Can I measure stress in a film deposited on both sides of the wafer?
-
A: No, the wafer curvature method relies on the bending of the substrate caused by the stress from a film on one side. A film deposited on both sides will create opposing stresses that largely cancel each other out, resulting in minimal to no wafer curvature.
-
X-Ray Diffraction (XRD) Method (sin²ψ Technique)
The sin²ψ X-ray diffraction technique is a powerful non-destructive method to determine the stress in crystalline thin films by measuring the strain-induced shifts in the diffraction peaks at various tilt angles (ψ).
FAQs and Troubleshooting:
-
Q: My d-spacing vs. sin²ψ plot is non-linear. What does this indicate?
-
A: A non-linear d-spacing vs. sin²ψ plot can be caused by:
-
Presence of Shear Stresses: The conventional sin²ψ method assumes a biaxial stress state with no shear components. The presence of shear stresses can cause the plot to split into two branches for positive and negative ψ tilts.
-
Stress Gradients: If the stress varies significantly with depth into the film, the plot may become curved.
-
Film Texture: A preferred crystallographic orientation (texture) in the film can lead to non-linear behavior if not properly accounted for in the analysis. Specialized techniques like the "crystallite group method" may be necessary for highly textured films.
-
Coarse Grains: If the grain size is too large, the diffraction signal may not be representative of the average stress in the film, leading to scattered and non-linear data.
-
-
-
Q: The diffraction peaks are weak and broad. How can I improve the signal quality?
-
A: Weak and broad peaks can be addressed by:
-
Using Grazing Incidence XRD (GIXRD): For very thin films, a grazing incidence geometry increases the interaction volume of the X-ray beam with the film, enhancing the diffraction signal.
-
Optimizing Measurement Parameters: Increase the data acquisition time or use a more intense X-ray source.
-
Sample Preparation: Ensure the sample surface is clean and free of any amorphous layers that could contribute to background noise.
-
-
-
Q: How does the choice of diffraction peak affect the stress measurement?
-
A: It is generally recommended to use a high-angle diffraction peak for stress measurements. These peaks are more sensitive to changes in lattice spacing, leading to a more accurate determination of strain. However, for thin films, high-angle peaks may be very weak. A compromise between peak intensity and sensitivity is often necessary.
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive optical technique that can be used to measure stress in thin films by analyzing the shift in the vibrational frequencies (phonons) of the material. Compressive stress typically causes a blue shift (higher wavenumber), while tensile stress results in a red shift (lower wavenumber).
FAQs and Troubleshooting:
-
Q: I am having trouble detecting the Raman signal from my TiSi₂ thin film due to the strong silicon substrate signal. What can I do?
-
A: The strong Raman signal from the silicon substrate can indeed overwhelm the signal from the thin film. Here are some strategies to mitigate this:
-
Use a UV Laser: Shorter wavelength lasers (e.g., UV) have a shallower penetration depth in silicon, which can help to reduce the substrate signal relative to the film signal.
-
Confocal Raman Microscopy: A confocal setup allows you to spatially filter the signal, focusing on the thin film and rejecting out-of-focus light from the substrate.
-
Signal Deconvolution: If the film and substrate peaks are partially overlapping, spectral deconvolution algorithms can be used to separate the two contributions.
-
-
-
Q: I am concerned about laser-induced heating of my sample. How can I minimize this?
-
A: Laser-induced heating can alter the stress state of the film and even cause damage. To minimize this:
-
Use Low Laser Power: Start with the lowest laser power possible that still provides an adequate signal-to-noise ratio.
-
Use a Line-Focus or Defocused Beam: Spreading the laser power over a larger area reduces the power density and minimizes localized heating.
-
Sample Rotation/Scanning: Continuously moving the sample relative to the laser beam can help to dissipate heat.
-
-
-
Q: The measured Raman peak shift is very small. How can I accurately determine the stress?
-
A: For small peak shifts, accurate stress determination requires:
-
High-Resolution Spectrometer: Use a spectrometer with high spectral resolution to accurately measure small changes in the peak position.
-
Accurate Calibration: Calibrate the spectrometer frequently using a known standard (e.g., the silicon peak from an unstressed wafer) to ensure the accuracy of the measured peak positions.
-
Knowledge of the Stress-Optical Coefficient: An accurate stress-optical (or piezo-spectroscopic) coefficient for TiSi₂ is needed to convert the measured peak shift into a stress value. This coefficient may need to be determined experimentally if it is not available in the literature for your specific material and measurement conditions.
-
-
Section 3: Data Presentation
This section provides a summary of quantitative data relevant to stress analysis in TiSi₂ thin films.
Table 1: Mechanical Properties of TiSi₂ and Silicon Substrate
| Material | Phase/Orientation | Young's Modulus (E) [GPa] | Poisson's Ratio (ν) | Biaxial Modulus (M = E / (1-ν)) [GPa] |
| TiSi₂ | C54 | ~256 | ~0.25 (estimated) | ~341 |
| C49 | Lower than C54 | - | - | |
| Silicon (Si) | (100) | 130 | 0.28 | 180.5 |
| (111) | 169 | 0.26 | 228.4 |
Note: The mechanical properties of thin films can vary depending on the deposition method and microstructure. The values presented here are approximate and should be used as a reference.
Table 2: Influence of Processing Parameters on Stress in TiSi₂ Thin Films
| Parameter | Effect on Stress | Typical Stress Range | Notes |
| Deposition Method | Sputtering often results in compressive stress, while evaporation can lead to tensile stress. | -2.8 GPa (compressive) to 10.5 GPa (tensile) has been reported depending on the specific setup.[2] | The stress is highly dependent on the specific deposition conditions (e.g., pressure, temperature, bias voltage). |
| Annealing Temperature | Annealing can relieve intrinsic stress but introduces thermal stress. The final stress state depends on the balance between these two effects. The C49 to C54 phase transformation between 600-700°C significantly alters the stress.[3] | Can range from compressive to tensile. | Higher annealing temperatures generally lead to higher tensile stress upon cooling due to the larger temperature difference. |
| Film Thickness | Thinner films are more susceptible to stress-related effects. The C49-C54 transformation temperature can be higher for thinner films.[3] | Stress can vary with thickness, often being higher in the initial layers. | For very thin films, surface and interface effects play a more dominant role in the overall stress. |
| Substrate Orientation | The C49-C54 transformation temperature is higher on Si(111) compared to Si(100), which can affect the final stress state.[3] | - | The different elastic properties of the substrate orientations will also influence the measured wafer curvature. |
Section 4: Experimental Protocols and Visualizations
This section provides detailed methodologies for key experiments and visual representations of important concepts.
Experimental Protocols
Protocol 1: Wafer Curvature Stress Measurement
-
Initial Substrate Measurement:
-
Thoroughly clean the silicon substrate to remove any particulate or organic contamination.
-
Measure the thickness of the substrate at multiple points and calculate the average.
-
Place the substrate in the wafer curvature measurement tool (e.g., a laser-based scanning system or a stylus profilometer).
-
Perform a line scan or a full wafer map to determine the initial radius of curvature (R_initial).
-
-
Thin Film Deposition:
-
Deposit the TiSi₂ thin film onto one side of the measured substrate using the desired deposition technique (e.g., sputtering, evaporation).
-
-
Post-Deposition Measurement:
-
Carefully place the coated substrate back into the wafer curvature measurement tool in the exact same orientation as the initial measurement.
-
Perform a second scan to determine the final radius of curvature (R_final).
-
-
Stress Calculation:
-
Calculate the film stress (σ) using Stoney's equation: σ = [E_s * t_s²] / [6 * (1 - ν_s) * t_f] * (1/R_final - 1/R_initial) where E_s is the Young's modulus of the substrate, ν_s is the Poisson's ratio of the substrate, t_s is the substrate thickness, and t_f is the film thickness.
-
Protocol 2: XRD sin²ψ Stress Measurement
-
Instrument Setup:
-
Mount the TiSi₂ coated wafer on the goniometer of the X-ray diffractometer.
-
Select an appropriate X-ray source (e.g., Cu Kα).
-
Choose a suitable high-angle diffraction peak for TiSi₂ that is well-separated from any substrate peaks.
-
-
Data Acquisition:
-
Perform a standard θ-2θ scan to identify the exact position of the chosen diffraction peak.
-
Set the detector to the 2θ position of the peak.
-
Measure the peak position at a series of tilt angles (ψ), typically ranging from 0° to 60° in steps of 5-10°. For each ψ, you may also measure at positive and negative tilts.
-
At each ψ angle, collect the diffraction data for a sufficient time to obtain good peak statistics.
-
-
Data Analysis:
-
For each ψ angle, determine the precise peak position (2θ) by fitting the diffraction peak with a suitable function (e.g., Gaussian, Lorentzian).
-
Calculate the d-spacing for each peak using Bragg's Law (nλ = 2d sinθ).
-
Plot the measured d-spacing as a function of sin²ψ.
-
-
Stress Calculation:
-
Perform a linear fit to the d-spacing vs. sin²ψ plot.
-
The stress (σ) can be calculated from the slope (m) of the linear fit using the following equation: σ = [E / (1 + ν)] * (1/d₀) * m where E is the Young's modulus of the film, ν is the Poisson's ratio of the film, and d₀ is the stress-free lattice spacing (the intercept of the linear fit at sin²ψ = 0).
-
Protocol 3: Raman Spectroscopy Stress Measurement
-
System Calibration:
-
Calibrate the Raman spectrometer using a reference standard with a known peak position (e.g., the 520.7 cm⁻¹ peak of a stress-free silicon wafer).
-
-
Sample Preparation and Mounting:
-
Mount the TiSi₂ coated wafer on the microscope stage.
-
If possible, use a rotation stage to minimize laser-induced heating.
-
-
Measurement Parameters:
-
Select an appropriate laser excitation wavelength. A UV or blue laser is often preferred to minimize the penetration depth into the silicon substrate.
-
Start with a low laser power and gradually increase it to obtain a good signal without damaging the sample.
-
Use a high-magnification objective to focus the laser onto the TiSi₂ film.
-
Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a Raman spectrum from the TiSi₂ thin film.
-
Acquire a reference spectrum from a stress-free TiSi₂ sample (if available) or from a region of the film that is assumed to be stress-free.
-
-
Data Analysis:
-
If the substrate signal is present, use spectral deconvolution to separate the TiSi₂ and Si peaks.
-
Determine the precise position of the TiSi₂ Raman peak by fitting it with a suitable function.
-
Calculate the Raman peak shift (Δω) by subtracting the peak position of the stress-free reference from the measured peak position.
-
-
Stress Calculation:
-
Calculate the biaxial stress (σ) using the following relation: σ = K * Δω where K is the biaxial piezo-spectroscopic coefficient for TiSi₂. This coefficient relates the Raman shift to the applied stress and may need to be determined experimentally.
-
Visualizations
References
Technical Support Center: Lowering the C49-C54 TiSi₂ Transformation Temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to lower the C49 to C54 phase transformation temperature of titanium disilicide (TiSi₂).
Frequently Asked Questions (FAQs)
Q1: What is the significance of the C49 to C54 phase transformation in TiSi₂?
The C49 to C54 phase transformation is critical for the application of this compound in microelectronics. The C49 phase, which forms at lower temperatures (around 450°C - 650°C), is a metastable polymorph with high electrical resistivity (60-70 μΩ·cm).[1][2][3] The C54 phase is the thermodynamically stable, low-resistivity phase (15-20 μΩ·cm) desired for use in contacts and interconnects in integrated circuits.[1][2][3] A high transformation temperature can be problematic for modern semiconductor manufacturing processes.
Q2: My C49-TiSi₂ film is not transforming to the C54 phase at the expected temperature. What are the potential causes?
Several factors can inhibit the C49 to C54 transformation, leading to a higher transformation temperature. These include:
-
Film Thickness: Thinner titanium films result in a higher transformation temperature.[4][5]
-
Substrate Orientation: The transformation temperature is higher on Si(111) substrates compared to Si(100) substrates.[4][5]
-
Linewidth: In patterned structures, the transformation becomes more difficult as the linewidth decreases, an issue known as the "fine-line effect".[1][6]
-
Dopants: High concentrations of dopants like arsenic and phosphorus in the silicon substrate can inhibit the transformation.[7][8]
Q3: What are the primary strategies to lower the C49-C54 transformation temperature?
Several effective methods have been developed to reduce the C49 to C54 transformation temperature. These primarily focus on enhancing the nucleation density of the C54 phase. The main strategies include:
-
Refractory Metal Ion Implantation: Implanting elements like Molybdenum (Mo) or Tungsten (W) into the silicon substrate before titanium deposition.[1][9][10][11]
-
Titanium Alloying: Using a titanium alloy target (e.g., Ti-Ta, Ti-Nb, Ti-Mo) for sputtering instead of pure titanium.[12][13]
-
Interlayer Deposition: Depositing a thin layer of a refractory metal, such as Tantalum (Ta), between the silicon substrate and the titanium film.[2]
-
High-Temperature Sputtering (HTS) with Preamorphization Implantation (PAI): Combining a silicon surface amorphization step with heating the substrate during titanium deposition.[14]
Troubleshooting Guides
Issue 1: C54 transformation temperature remains high after Mo ion implantation.
Possible Cause: Incorrect ion implantation parameters or post-implantation annealing.
Troubleshooting Steps:
-
Verify Implantation Dose and Energy: Ensure the Molybdenum implantation was performed at an appropriate dose and energy. A low dose may not provide sufficient nucleation sites.
-
Pre-Titanium Deposition Anneal: An activation anneal after implantation and before titanium deposition is crucial to remove implant-induced damage.[1] Without this step, defects can interfere with the intended effect of the implanted species.
-
Check for Contamination: Ensure the silicon surface is clean before titanium deposition, as contaminants can hinder the silicide reaction.
Issue 2: Inconsistent results with titanium-tantalum (Ti-Ta) alloys.
Possible Cause: Incorrect alloy composition or annealing conditions.
Troubleshooting Steps:
-
Verify Alloy Concentration: The concentration of the alloying element is critical. For Ta, concentrations in the range of 3-6 atomic % have been shown to be effective.[12]
-
Annealing Ramp Rate: The heating rate during annealing can influence the transformation kinetics.[15] A controlled ramp rate, as specified in established protocols, should be used.
-
Atmosphere Control: The annealing ambient is important. A nitrogen atmosphere is often used to prevent oxidation and the formation of titanium nitride on the surface.[3]
Quantitative Data Summary
| Strategy | Method | Key Parameters | Transformation Temperature Reduction (°C) | Resulting C54 Resistivity | Reference(s) |
| Ion Implantation | Molybdenum (Mo) Implantation | Dose: 5e13 to 5e14 atoms/cm² | 100 - 150 | ~15-20 µΩ·cm | [1][9][10][11] |
| Tungsten (W) Implantation | - | Lesser improvement than Mo | - | [1][9] | |
| Alloying | Ti-Ta Alloy | 3.3 - 5.9 at. % Ta | > 100 | Low increase | [12] |
| Ti-Nb Alloy | < 10 at. % Nb | ~50 | Low increase | [12][13] | |
| Ti-Mo Alloy | - | ~50 | Large increase | [12][13] | |
| Interlayer | Tantalum (Ta) Interlayer | 5 - 10 Å thickness | ~200 | Low resistivity characteristic of C54 | [2] |
| High-Temp Sputtering | PAI + HTS | PAI of Si surface, Ti sputtering at 450°C | Significant reduction | Low resistivity C54 | [14] |
Experimental Protocols
Protocol 1: Molybdenum Ion Implantation for Lowered C54-TiSi₂ Formation Temperature
-
Substrate Preparation: Start with lightly doped p-type Si(100) wafers.
-
Ion Implantation: Implant Molybdenum (Mo) ions into the silicon substrate. A typical dose is in the range of 5x10¹³ to 5x10¹⁴ atoms/cm².
-
Activation Anneal: Perform a post-implantation anneal to remove any crystal damage caused by the implantation process. This is done before titanium deposition.
-
Titanium Deposition: Deposit a thin film of titanium onto the prepared silicon substrate.
-
Thermal Annealing: Perform a two-step rapid thermal annealing (RTA) process.
-
A low-temperature anneal (e.g., 600-650°C) to form the silicide.
-
A selective etch to remove unreacted titanium.
-
A higher-temperature anneal to transform the C49 phase to the C54 phase. With Mo implantation, this temperature can be as low as 700°C, compared to over 750°C for unimplanted samples.[1]
-
Protocol 2: Tantalum Interlayer for Lowered C54-TiSi₂ Formation Temperature
-
Substrate Preparation: Use clean Si(111) substrates.
-
Interlayer Deposition: In an ultra-high vacuum (UHV) system, deposit a thin (5-10 Å) layer of Tantalum (Ta) onto the silicon substrate.
-
Titanium Deposition: Without breaking vacuum, sequentially deposit the titanium film (e.g., 100 Å) on top of the Ta interlayer.
-
In-situ Annealing: Anneal the samples in-situ for 10 minutes at temperatures ranging from 500°C to 750°C in 50°C increments to observe the phase transformation. The transformation temperature can be lowered by approximately 200°C with this method.[2] This approach has also been shown to suppress surface agglomeration of the C54 film.[2]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 3. C49-C54 this compound (TiSi2) [globalsino.com]
- 4. researchgate.net [researchgate.net]
- 5. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 6. Kinetics of the C49-C54 transformation in patterned and blanket TiSi2 films: a comparison [iris.cnr.it]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of the C54-TiSi2 phase transformation temperature using refractory metal ion implantation for Applied Physics Letters - IBM Research [research.ibm.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. [PDF] Reduction of the C54–TiSi2 phase transformation temperature using refractory metal ion implantation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.aip.org [pubs.aip.org]
Technical Support Center: Surface Roughness of Annealed Titanium Disilicide Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with annealed titanium disilicide (TiSi₂) films. The information provided is intended to help users understand and control the surface roughness of these films during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the surface roughness of annealed this compound films?
A1: The surface roughness of annealed TiSi₂ films is primarily influenced by the following factors:
-
Annealing Temperature: This is the most critical factor. Higher annealing temperatures promote the transition from the smoother, metastable C49 phase of TiSi₂ to the rougher, stable C54 phase.[1][2]
-
Initial Titanium (Ti) Film Thickness: Thinner Ti films generally require higher temperatures to transition to the C54 phase, which can lead to increased surface roughness and agglomeration.[1][3]
-
Substrate Type and Orientation: The underlying substrate, typically single-crystal silicon, affects the silicide formation. TiSi₂ films formed on Si(100) substrates tend to be rougher than those formed on Si(111) substrates.[1][4]
-
Annealing Ambient: The gas used during annealing (e.g., nitrogen, helium) can influence the reaction and the final surface morphology. A nitrogen atmosphere can help prevent agglomeration.[5][6]
-
Annealing Ramp Rate: The rate at which the temperature is increased during annealing can also play a role in the final film structure and roughness.[6]
Q2: What is the C49 to C54 phase transition and how does it affect surface roughness?
A2: this compound exists in two primary crystalline structures: the metastable C49 phase and the stable C54 phase. The C49 phase typically forms at lower annealing temperatures (around 450-650°C) and has a higher electrical resistivity. As the annealing temperature increases (typically above 650°C), the C49 phase transforms into the C54 phase, which has a lower resistivity.[2] This phase transition is a key reason for increased surface roughness. The nucleation and growth of the C54 grains from the C49 matrix leads to a rougher surface morphology.[1]
Q3: What is agglomeration and how can it be prevented?
A3: Agglomeration is the morphological degradation of the TiSi₂ film at high temperatures (typically above 900°C), where the film becomes discontinuous and forms isolated islands.[5] This phenomenon is driven by the system's attempt to reduce its overall surface and interfacial energy.[5] Agglomeration leads to a dramatic increase in surface roughness and sheet resistance.[5] To prevent agglomeration, it is crucial to control the annealing temperature and time. Using a nitrogen atmosphere during annealing can also help suppress agglomeration by forming a titanium nitride (TiN) surface layer that stabilizes the film.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Surface Roughness | Formation of the C54 phase. | Optimize the annealing temperature to be just sufficient for the C49 to C54 transition without excessive grain growth. For applications where the lowest possible roughness is critical and higher resistivity is acceptable, consider processing at temperatures that favor the C49 phase. |
| Agglomeration of the TiSi₂ film. | Reduce the final annealing temperature to below 900°C.[5] Shorten the annealing time at the peak temperature. Anneal in a nitrogen atmosphere to form a stabilizing TiN cap layer.[5] | |
| Initial Ti film is too thin. | For very thin films, the C49 to C54 transition temperature is higher, increasing the risk of agglomeration. Consider increasing the initial Ti film thickness if the process allows. | |
| Film Delamination or Peeling | High intrinsic stress in the film. | Optimize the deposition parameters of the initial Ti film to reduce stress. Control the annealing and cooling rates to minimize thermal stress. |
| Poor adhesion of the initial Ti film. | Ensure the silicon substrate is properly cleaned before Ti deposition to remove any native oxide or contaminants. | |
| Inconsistent Sheet Resistance | Incomplete C49 to C54 phase transition. | Increase the annealing temperature or duration to ensure a complete transformation to the low-resistivity C54 phase. |
| Non-uniform film thickness. | Calibrate and optimize the titanium deposition process to ensure uniform film thickness across the wafer. | |
| Presence of voids or defects in the film. | Investigate the deposition and annealing conditions. Voids can form due to mass transport discrepancies during silicidation.[7] |
Data Presentation
Table 1: Qualitative Effect of Annealing Temperature and Film Thickness on TiSi₂ Properties
| Parameter | Low Annealing Temperature (e.g., 600°C) | High Annealing Temperature (e.g., 800°C) | Very High Annealing Temperature (e.g., >900°C) |
| Dominant Phase | C49-TiSi₂ | C54-TiSi₂ | C54-TiSi₂ with agglomeration |
| Relative Surface Roughness | Low | High | Very High (islanding) |
| Relative Sheet Resistance | High | Low | Increases significantly |
Table 2: Influence of Substrate and Ti Film Thickness on C49-to-C54 Transition
| Initial Ti Thickness | Substrate | Approximate C49-to-C54 Transition Temperature Range | General Observation on Surface Morphology |
| Thick (e.g., > 20 nm) | Si(100) | 600 - 700°C[2] | Becomes rough after transition. |
| Thin (e.g., < 20 nm) | Si(100) | 700 - 800°C[4] | Higher transition temperature can lead to more pronounced roughness and islanding.[4] |
| Thin (e.g., < 20 nm) | Si(111) | > 700 - 800°C[2] | The interface can become smooth and flat after the transition to the C54 phase.[1] |
Experimental Protocols
Key Experiment: Two-Step Annealing for Titanium Silicide Formation (Salicide Process)
This is a common method used to form self-aligned silicide (salicide) for contacts in microelectronics.
-
Substrate Preparation:
-
Start with a clean silicon wafer (e.g., Si(100) or Si(111)).
-
Perform a standard RCA clean or an HF dip to remove the native oxide layer immediately before loading into the deposition system.
-
-
Titanium Deposition:
-
Deposit a thin film of titanium onto the silicon substrate using a physical vapor deposition (PVD) method such as sputtering or electron-beam evaporation.
-
The thickness of the deposited Ti film will determine the final TiSi₂ thickness (approximately 2.5 nm of TiSi₂ is formed for every 1 nm of Ti).
-
-
First Annealing Step (Formation of C49-TiSi₂):
-
Transfer the wafer to a rapid thermal annealing (RTA) system.
-
Anneal at a temperature between 600°C and 700°C for 20-60 seconds in a nitrogen (N₂) or argon (Ar) atmosphere. This step forms the high-resistivity C49-TiSi₂ phase where the Ti is in contact with the silicon. The nitrogen ambient will also form a thin TiN layer on the surface of the unreacted titanium.
-
-
Selective Etching:
-
Remove the wafer from the RTA system.
-
Use a selective wet etch, such as a solution of H₂O₂ and NH₄OH, to remove the unreacted titanium and the TiN layer from the oxide regions, leaving the TiSi₂ in the contact areas.
-
-
Second Annealing Step (Formation of C54-TiSi₂):
-
Return the wafer to the RTA system.
-
Perform a second anneal at a higher temperature, typically between 750°C and 850°C, for 20-60 seconds in an N₂ or Ar atmosphere. This step converts the C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase.
-
Characterization Techniques:
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Phase Identification: X-ray Diffraction (XRD) and Raman Spectroscopy.
-
Film Thickness and Interface Quality: Transmission Electron Microscopy (TEM) and Rutherford Backscattering Spectrometry (RBS).[8]
-
Sheet Resistance: Four-point probe measurements.
Visualizations
Caption: Experimental workflow for the formation of TiSi₂ films using a two-step annealing process.
Caption: Relationship between annealing temperature and surface roughness in TiSi₂ films.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. C49-C54 this compound (TiSi2) [globalsino.com]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. Agglomeration in Titanium Silicide Films [globalsino.com]
- 6. In situ characterization of titanium silicide formation: The effect of Mo interlayer, temperature ramp-rate, and annealing atmosphere for Journal of Applied Physics - IBM Research [research.ibm.com]
- 7. Void Defects in Composite this compound Process | Semantic Scholar [semanticscholar.org]
- 8. web.njit.edu [web.njit.edu]
Technical Support Center: Titanium Nitride (TiN) Diffusion Barriers on Titanium Silicide (TiSi₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium nitride (TiN) as a diffusion barrier on titanium silicide (TiSi₂).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TiN diffusion barrier failed after high-temperature annealing. What are the common causes?
A1: TiN diffusion barrier failure at elevated temperatures is a common issue. The primary causes include:
-
Columnar Grain Structure: Sputtered TiN films often exhibit a columnar grain structure. These vertical grain boundaries act as fast diffusion paths for silicon from the TiSi₂ layer or the overlying metal layer (e.g., Aluminum or Copper).[1]
-
Insufficient Thickness: The TiN layer may be too thin to effectively block interdiffusion. A critical thickness is often required to ensure a dense and continuous barrier.[2]
-
Pinholes and Defects: Defects such as pinholes in the TiN film can act as localized points for barrier breakdown, leading to junction spiking and device failure.[3]
-
Reaction with Overlying Metal: The overlying metal layer (e.g., Aluminum) can react with the TiN barrier at higher temperatures, forming intermetallic compounds like Al₃Ti, which compromises the barrier's integrity.[4]
-
Non-Optimal Stoichiometry: The stoichiometry of the TiN film is crucial. Both nitrogen vacancies and excess nitrogen can affect the film's density and diffusion barrier properties.[5][6]
Q2: I'm observing high leakage currents in my devices after metallization. Could the TiN barrier be the cause?
A2: Yes, a compromised TiN barrier is a likely cause of increased leakage currents. When the barrier fails, metal (like Al or Cu) can diffuse into the underlying silicon, creating "spikes" that short-circuit the p-n junctions.[3][7][8] This is often a more sensitive indicator of barrier failure than what can be observed with material characterization techniques like Rutherford Backscattering Spectrometry (RBS) alone.[8]
Q3: How can I improve the performance of my TiN diffusion barrier?
A3: Several strategies can be employed to enhance the effectiveness of TiN diffusion barriers:
-
Deposition Method:
-
Atomic Layer Deposition (ALD): ALD can produce denser and more conformal TiN films with better barrier properties compared to traditional sputtering, especially for thin layers.[1][2]
-
Chemical Vapor Deposition (CVD): TiCl₄-based CVD processes can create conformal TiN layers suitable for high-aspect-ratio structures.[9][10]
-
-
Multilayer Structures: Inserting thin layers of titanium (Ti) within the TiN film (e.g., a Ti/TiN/Ti stack) can disrupt the columnar growth of TiN, creating a more tortuous path for diffusing species and improving barrier performance.[5]
-
Stuffing the Grain Boundaries: Post-deposition treatments, such as exposure to oxygen or in-situ plasma treatment, can "stuff" the grain boundaries with atoms that block the fast diffusion paths.
-
Optimizing Deposition Parameters: Fine-tuning parameters like nitrogen partial pressure during reactive sputtering can alter the film's microstructure from a columnar to a more fine-grained structure, which can improve barrier properties.[11]
Q4: What is the typical thickness range for a TiN diffusion barrier on TiSi₂?
A4: The optimal thickness of a TiN barrier depends on the specific application, subsequent processing temperatures, and the deposition method. Generally, thicknesses can range from a few nanometers to over 100 nm. For advanced applications requiring very thin barriers, thicknesses below 10 nm are being investigated.[12] However, it's crucial to determine the "critical thickness" for your specific process, below which the barrier properties degrade significantly.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies on TiN diffusion barriers.
Table 1: TiN Barrier Performance vs. Annealing Temperature
| Barrier Structure | Overlying Metal | TiN Thickness (nm) | Annealing Temperature (°C) | Annealing Time (min) | Outcome | Reference |
| Al/TiN/TiSi₂/Si | Al | - | 550 | 30 | Stable | [3] |
| Al/TiN/TiSi₂/Si | Al | - | 600 | 30 | Significant intermixing | [3] |
| Al/TiN/Ti/Si | Al | - | 500 | 15 | Stable | [3] |
| Al/Ti/Si | Al | N/A | 450 | 15 | Barrier failure | [3] |
| Cu/TiN/SiO₂ | Cu | 3 | 750 | 30 | Excellent barrier performance | [1] |
| Al/TiN(47.5)/Ti(5)/TiN(47.5)/Ti/Si | Al | 100 (total) | 500 | 30 | Improved barrier performance over single layer TiN | [5] |
Table 2: Material Properties of TiN Films
| Deposition Method | Film Thickness (nm) | Roughness (RMS) | Resistivity (μΩ·cm) | Density (g/cm³) | Reference |
| Sputtering | 26.5 | 0.9 nm | 75.3 | - | [1] |
| Sputtering | 3 | Smoother than 26.5 nm film | - | - | [1] |
| Ion Beam Assisted Deposition | - | < 1 nm | - | 5.80 | [4] |
Experimental Protocols
Protocol 1: Deposition of a Ti/TiN Multilayer Barrier via Sputtering
This protocol describes a general procedure for depositing a Ti/TiN multilayer structure, which has been shown to improve barrier performance.[5]
-
Substrate Preparation:
-
Begin with a silicon substrate on which a TiSi₂ layer has been formed.
-
Perform a pre-deposition clean to remove any native oxide. A common method is a dip in a dilute hydrofluoric acid (HF) solution (e.g., HF:H₂O = 1:50).
-
-
System Pump-Down: Load the substrate into a multi-chamber sputtering system and pump down to a base pressure typically in the range of 10⁻⁷ Torr or lower to minimize contaminants.
-
Titanium Adhesion Layer Deposition:
-
Deposit a thin layer of Titanium (Ti) directly onto the TiSi₂. This layer improves adhesion and contact resistance. A typical thickness might be in the range of 10-40 nm.[6]
-
Sputtering is performed from a Ti target in an Argon (Ar) atmosphere.
-
-
Titanium Nitride (TiN) Layer Deposition:
-
Without breaking vacuum, introduce Nitrogen (N₂) gas into the chamber along with Ar.
-
Deposit the TiN layer by reactive sputtering from the Ti target. The ratio of N₂ to Ar will determine the stoichiometry of the film.
-
-
Intermediate Titanium Layer Deposition (for multilayer):
-
Stop the N₂ gas flow.
-
Deposit a thin Ti interlayer (e.g., 5 nm).[5] This layer helps to disrupt the columnar growth of the subsequent TiN layer.
-
-
Second TiN Layer Deposition:
-
Re-introduce N₂ gas and deposit the second TiN layer.
-
-
Final Metal Deposition:
-
Without breaking vacuum, move the substrate to a different chamber for the deposition of the primary conductor, such as Aluminum (Al) or Copper (Cu).
-
Protocol 2: Evaluation of TiN Barrier Performance using Thermal Annealing
This protocol outlines a method for testing the thermal stability of the deposited barrier.
-
Sample Preparation: Prepare samples with the complete metallization stack (e.g., Al/TiN/TiSi₂/Si).
-
Annealing:
-
Place the samples in a rapid thermal annealing (RTA) furnace or a conventional tube furnace.[1]
-
Purge the furnace with an inert gas, such as Nitrogen (N₂) or Argon (Ar), to prevent oxidation.
-
Ramp up the temperature to the desired setpoint (e.g., 400°C, 500°C, 600°C).
-
Hold at the setpoint for a specific duration (e.g., 30 minutes).[3]
-
Cool the samples down to room temperature in the inert atmosphere.
-
-
Post-Annealing Characterization:
-
Electrical Measurements: Measure the leakage current of p-n junction diodes and the contact resistance to assess electrical degradation.[3][8]
-
Sheet Resistance: Use a four-point probe to measure the change in sheet resistance of the film stack, which can indicate intermetallic compound formation.
-
Material Characterization:
-
Rutherford Backscattering Spectrometry (RBS): To analyze atomic composition and interdiffusion across the layers.[6][11]
-
X-ray Diffraction (XRD): To identify crystalline phases formed after annealing.[13]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visually inspect for structural changes, such as junction spiking or delamination.[1][4]
-
-
Visualizations
Caption: Workflow for TiN diffusion barrier deposition and evaluation.
Caption: Causes and effects of TiN diffusion barrier failure.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation on critical thickness dependence of ALD TiN diffusion barrier in MOL | Semantic Scholar [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morphological and Compositional Studies on Al/Ti/TiN/Si, Al/TiN/Si, Al/W/Si, Al/WN/Si Systems to Test the Diffusion Barrier Properties of Nanoscale-Thick Layers between Al and Si - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ti/TiN CVD System [semiconductoronline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
Validation & Comparative
A Comparative Guide to TiSi₂ and CoSi₂ for Deep Sub-micron Technologies
In the relentless pursuit of smaller, faster, and more power-efficient semiconductor devices, the choice of materials for interconnects and contacts becomes critically important. For deep sub-micron technologies, where feature sizes are shrinking to nanometer scales, metal silicides play a crucial role in reducing parasitic resistance and improving device performance. Among the various candidates, Titanium Silicide (TiSi₂) and Cobalt Silicide (CoSi₂) have been extensively studied and implemented. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material choices.
Executive Summary
While both TiSi₂ and CoSi₂ offer low resistivity, a key requirement for high-performance integrated circuits, CoSi₂ has emerged as the preferred material for deep sub-micron technologies. The primary reason for this shift lies in the superior scalability of CoSi₂. TiSi₂ suffers from a significant drawback related to its phase transformation, which becomes increasingly problematic as linewidths shrink. In contrast, CoSi₂ maintains its low resistivity even in very narrow lines, making it a more reliable choice for advanced technology nodes.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of TiSi₂ and CoSi₂, based on experimental data from various studies.
| Property | Titanium Silicide (TiSi₂) | Cobalt Silicide (CoSi₂) | Notes |
| Resistivity | C49 Phase: 60-90 µΩ-cm C54 Phase: 13-20 µΩ-cm[1][2] | 14-20 µΩ-cm[2] | The low-resistivity C54 phase is desired for TiSi₂. |
| Formation Temperature | C49 Phase: ~450-650°C C54 Phase: >650°C[3] | ~700-800°C[2] | TiSi₂ requires a two-step anneal for the low-resistivity phase. |
| Thermal Stability | Agglomerates above 900°C[1][3] | Stable up to ~950°C[2] | CoSi₂ generally exhibits better thermal stability. |
| Silicon Consumption | ~2.27 nm Si per nm Ti[2] | ~3.64 nm Si per nm Co[2] | CoSi₂ consumes more silicon during its formation. |
| Contact Resistance | Can be low, but dependent on phase and interface quality.[4] | Generally lower and more reproducible for small contacts.[5][6] | CoSi₂ is preferred for achieving low contact resistance in scaled devices. |
| Scalability | Poor due to linewidth-dependent C49-C54 phase transformation.[7] | Excellent, no significant linewidth dependency.[8] | This is the primary advantage of CoSi₂ over TiSi₂. |
Detailed Comparison
Resistivity and Phase Transformation
The most significant challenge with TiSi₂ is its polymorphic nature. It initially forms in a metastable, high-resistivity C49 phase (60-90 µΩ-cm) at temperatures between 450°C and 650°C.[1][3] A subsequent higher temperature anneal (above 650°C) is required to transform it into the desired low-resistivity C54 phase (13-20 µΩ-cm).[3] This phase transformation is nucleation-dependent, and for linewidths below 0.25 µm, the nucleation of the C54 phase becomes increasingly difficult, leading to incomplete transformation and high resistance.[7]
Cobalt Silicide, on the other hand, forms a single low-resistivity phase (CoSi₂) with a resistivity of 14-20 µΩ-cm.[2] The formation of CoSi₂ does not exhibit a strong dependence on the linewidth, making it a much more robust and scalable solution for deep sub-micron devices.[8]
Thermal Stability
Both silicides offer good thermal stability, which is crucial for withstanding subsequent high-temperature processing steps in device fabrication. However, TiSi₂ films can agglomerate at temperatures above 900°C, leading to an increase in sheet resistance.[1][3] CoSi₂ generally shows better thermal stability, remaining stable up to approximately 950°C.[2]
Silicon Consumption
During the silicidation reaction, silicon from the substrate is consumed. CoSi₂ consumes a larger amount of silicon per unit thickness of metal compared to TiSi₂ (approximately 3.64 nm of Si for every 1 nm of Co, versus 2.27 nm of Si for every 1 nm of Ti).[2] This can be a concern for devices with very shallow junctions, as excessive silicon consumption can lead to junction leakage.
Experimental Protocols
The following are generalized experimental protocols for the formation and characterization of TiSi₂ and CoSi₂ thin films, based on common practices reported in the literature.
Silicide Formation (Salicide Process)
The self-aligned silicide (SALICIDE) process is a common technique used to form silicides on the source, drain, and gate regions of a transistor simultaneously.
-
Substrate Preparation: Start with a silicon wafer with patterned gate and source/drain regions. A standard cleaning procedure (e.g., RCA clean) is performed to remove any organic and metallic contaminants.
-
Metal Deposition: A thin layer of either Titanium (for TiSi₂) or Cobalt (for CoSi₂) is deposited over the entire wafer surface, typically using physical vapor deposition (PVD) techniques like sputtering.[9] For TiSi₂, a capping layer of TiN is often deposited in-situ to prevent oxidation of the titanium during annealing.[10]
-
First Rapid Thermal Anneal (RTA):
-
TiSi₂: The wafer is annealed at a temperature of 600-700°C in a nitrogen (N₂) ambient. This step reacts the metal with the exposed silicon to form the high-resistivity C49 phase of TiSi₂. The metal over the oxide regions does not react.
-
CoSi₂: The first RTA is typically performed at a lower temperature, around 450-550°C, to form CoSi.
-
-
Selective Etching: The unreacted metal and the TiN capping layer (in the case of TiSi₂) are selectively removed using a wet chemical etch. The etchant is chosen to have high selectivity, removing the metal without attacking the newly formed silicide, silicon, or oxide.
-
Second Rapid Thermal Anneal (RTA):
Characterization Techniques
-
Sheet Resistance Measurement: A four-point probe is commonly used to measure the sheet resistance of the silicide films. This provides a direct measure of the electrical quality of the film.
-
Phase Identification: X-ray Diffraction (XRD) is the standard technique to identify the crystalline phases of the silicide present after annealing.[12] This is particularly crucial for TiSi₂ to confirm the C49 to C54 phase transformation.
-
Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to examine the surface morphology, thickness, and interface quality of the silicide films.[13] TEM can also be used for phase identification through electron diffraction.
-
Compositional Analysis: Techniques like Auger Electron Spectroscopy (AES) and Secondary Ion Mass Spectrometry (SIMS) can be used to determine the elemental composition and depth profile of the silicide films.[14]
Visualizing the Comparison and Processes
To better illustrate the key differences and formation processes, the following diagrams are provided.
Caption: Key property comparison of TiSi₂ and CoSi₂.
Caption: Generalized SALICIDE process flow for TiSi₂ and CoSi₂.
Conclusion
For deep sub-micron technologies, CoSi₂ offers a more robust and scalable solution compared to TiSi₂. The primary advantage of CoSi₂ is the absence of the linewidth-dependent phase transformation issue that plagues TiSi₂, ensuring the formation of a low-resistivity film even in the most advanced, scaled-down devices. While TiSi₂ was a workhorse material in previous technology generations, its limitations in scalability have led to its succession by CoSi₂ in modern semiconductor manufacturing. Researchers and engineers working on the development of next-generation electronic devices should consider the superior process control and scalability of CoSi₂ for achieving optimal performance and yield.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. web.stanford.edu [web.stanford.edu]
- 3. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 4. in4.iue.tuwien.ac.at [in4.iue.tuwien.ac.at]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. davidpublisher.com [davidpublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt silicide and titanium silicide effects on nano devices | Semantic Scholar [semanticscholar.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. ijiset.com [ijiset.com]
- 12. researchgate.net [researchgate.net]
- 13. openaccesspub.org [openaccesspub.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Refractory Metal Silicides for High-Temperature Applications
A comprehensive guide for researchers and materials scientists on the performance and properties of Molybdenum Disilicide (MoSi₂), Tungsten Disilicide (WSi₂), Titanium Disilicide (TiSi₂), and Tantalum Disilicide (TaSi₂).
Refractory metal silicides are a class of intermetallic compounds renowned for their exceptional stability at extreme temperatures, making them critical materials in aerospace, electronics, and high-temperature structural applications. This guide provides an objective comparison of four prominent refractory metal silicides: Molybdenum Disilicide (MoSi₂), Tungsten Disilicide (WSi₂), this compound (TiSi₂), and Tantalum Disilicide (TaSi₂). The following sections detail their key performance metrics, supported by experimental data, to assist researchers in selecting the optimal material for their specific needs.
Data Presentation: A Quantitative Comparison
The performance of these materials is dictated by a combination of their physical, electrical, and mechanical properties. The following table summarizes the key quantitative data for each silicide, offering a direct comparison of their capabilities.
| Property | Molybdenum Disilicide (MoSi₂) | Tungsten Disilicide (WSi₂) | This compound (TiSi₂) | Tantalum Disilicide (TaSi₂) |
| Melting Point (°C) | ~2030[1] | ~2165 | ~1540 | ~2200 |
| Electrical Resistivity (µΩ·cm) | 40 - 100 | 30 - 70 | 13 - 16 (C54 phase) | 35 - 55 |
| Vickers Hardness (GPa) | 8.8 - 11.3 | ~10.9 | 8.5 | 10 - 15 |
| Fracture Toughness (MPa·m¹/²) | 3 - 5.64[2] | 4.5 - 6.5 | 3.0 - 4.0 | 4.0 - 5.5 |
| High-Temperature Oxidation | Excellent | Good | Moderate | Good |
High-Temperature Oxidation Resistance: A Deeper Dive
The ability of refractory metal silicides to withstand high-temperature oxidative environments is a primary reason for their use. This property is largely attributed to the formation of a protective silica (B1680970) (SiO₂) layer.
Molybdenum Disilicide (MoSi₂) is particularly noted for its outstanding oxidation resistance at temperatures above 1000°C due to the formation of a continuous and self-healing SiO₂ layer.[3] However, it is susceptible to "pest" oxidation at intermediate temperatures (400-600°C), a phenomenon characterized by rapid and catastrophic disintegration.[1]
Tungsten Disilicide (WSi₂) also exhibits good high-temperature oxidation resistance through the formation of a protective SiO₂ scale.[4] The oxidation product at temperatures below 1200°C can be a mixture of WO₃ particles embedded in an amorphous SiO₂ matrix.[4]
This compound (TiSi₂) generally shows lower oxidation resistance compared to MoSi₂ and WSi₂. The oxidation kinetics of TiSi₂ films have been observed to follow a parabolic rate law, with the growth of SiO₂ being a combination of inward oxygen diffusion and outward silicon diffusion through the silicide layer.[5]
Tantalum Disilicide (TaSi₂) demonstrates good oxidation resistance, qualitatively similar to MoSi₂. However, the high thermodynamic stability of tantalum oxide (Ta₂O₅) means that higher temperatures are required for the formation of a purely protective SiO₂ layer.[5]
The following table provides a comparative look at the parabolic rate constants for oxidation, a key indicator of the growth rate of the protective oxide layer. Lower values indicate better oxidation resistance.
| Silicide | Temperature (°C) | Parabolic Rate Constant (g²/cm⁴·s) |
| MoSi₂ | 1400 - 1700 | Activation Energy: 204 kJ/mol[4] |
| WSi₂ | 1300 | ~3.73 x 10⁻⁶ (mg²/cm⁴·s)[4] |
| TiSi₂ | 1000 - 1050 | Follows parabolic law at longer durations[5] |
| TaSi₂ | - | - |
Experimental Protocols
The following sections outline the detailed methodologies for two key experiments cited in this guide.
Vickers Indentation for Hardness and Fracture Toughness
Objective: To determine the Vickers hardness and estimate the fracture toughness of the refractory metal silicide samples.
Methodology:
-
Sample Preparation: The silicide samples are mounted in an epoxy resin and polished to a mirror finish using a series of progressively finer diamond abrasives.
-
Indentation: A Vickers diamond indenter, a square-based pyramid with an angle of 136° between opposite faces, is pressed into the polished surface of the sample with a specific load (e.g., 9.8 N) for a set duration (e.g., 15 seconds).
-
Measurement: After the load is removed, the two diagonals of the resulting indentation are measured using a calibrated optical microscope.
-
Hardness Calculation: The Vickers hardness (HV) is calculated using the formula: HV = 1.854 * (F / d²) where F is the applied load in Newtons and d is the average length of the two diagonals in millimeters.
-
Fracture Toughness Estimation: The lengths of the radial cracks emanating from the corners of the indentation are measured. The fracture toughness (K_IC) can then be estimated using various empirical equations that relate the crack length to the indentation load and the material's elastic modulus and hardness.
Four-Point Probe for Electrical Resistivity
Objective: To measure the sheet resistance and calculate the electrical resistivity of the thin film refractory metal silicide samples.
Methodology:
-
Sample Preparation: A thin film of the refractory metal silicide is deposited onto an insulating substrate.
-
Probe Configuration: A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide needles, is brought into contact with the surface of the film.
-
Measurement: A constant DC current (I) is passed through the two outer probes, and the voltage (V) is measured between the two inner probes.
-
Sheet Resistance Calculation: The sheet resistance (R_s) is calculated using the formula: R_s = (π / ln(2)) * (V / I) This formula is applicable for a thin film with dimensions much larger than the probe spacing. Correction factors may be needed for samples with finite dimensions.
-
Resistivity Calculation: The electrical resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness of the film (t): ρ = R_s * t
Mandatory Visualization
The selection of a refractory metal silicide for a specific application often involves navigating a series of trade-offs between its various properties. The following diagram illustrates these key relationships.
Caption: Key property trade-offs for refractory metal silicides in various applications.
This diagram highlights the desirable properties of refractory metal silicides and their relevance to specific applications. It also illustrates the common inverse relationship between hardness and fracture toughness, a critical consideration in materials design. The relationship between oxidation resistance and fracture toughness is more complex, as the formation of a brittle oxide layer can influence the overall mechanical integrity of the component.
References
A Comparative Guide to the First-Principles Study of Titanium Disilicide (TiSi₂) Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic structure of titanium disilicide (TiSi₂), a material of significant interest in the microelectronics industry for its low resistivity and thermal stability. The comparison is based on first-principles computational studies, primarily Density Functional Theory (DFT), and is supported by experimental data. We will delve into the properties of its common polymorphs, C49 and C54, and contrast TiSi₂ with other relevant transition metal silicides.
Comparison of TiSi₂ Polymorphs: C49 vs. C54
This compound primarily exists in two crystalline forms: the metastable C49 phase and the stable C54 phase. The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is crucial for its application in integrated circuits.[1][2] First-principles calculations have been instrumental in understanding the structural and electronic differences that drive this phase transformation.
| Property | C49-TiSi₂ | C54-TiSi₂ | Reference |
| Crystal Structure | Orthorhombic (base-centered) | Orthorhombic (face-centered) | [2] |
| Symmetry | Less symmetric | More symmetric | [3] |
| Lattice Parameters (Å) | a=3.552, b=13.759, c=3.506 | a=8.267, b=4.800, c=8.550 | [2] |
| Experimental Resistivity (μΩ·cm) | 60 - 90 | 12 - 20 | [1] |
| Calculated Band Gap (eV) | 0.00 (Metallic) | 0.00 (Metallic) | [4][5] |
| Stability | Metastable | Thermodynamically Stable | [2] |
| Formation Temperature | ~550-700°C | >700°C (via C49) | [1] |
| Bulk Modulus | Smaller | Larger | [3] |
TiSi₂ in Context: Comparison with Other Transition Metal Silicides
The properties of TiSi₂ are best understood when compared to other transition metal silicides used in similar applications. While TiSi₂ is noted for its very low resistivity, alternatives like cobalt disilicide (CoSi₂) and zirconium disilicide (ZrSi₂) offer different advantages and challenges.
| Silicide | Crystal Structure | Experimental Resistivity (μΩ·cm) | Key Computational Insights |
| C54-TiSi₂ | Orthorhombic (Fddd) | 12 - 24 | Metallic nature confirmed by zero band gap in DFT calculations.[2][4] |
| CoSi₂ | Cubic (Fm-3m) | 10 - 25 | Good thermal stability; often compared with TiSi₂ for scalability in devices.[2] |
| ZrSi₂ | Orthorhombic (C49 type) | 33 - 42 | Stable in the C49 structure, unlike TiSi₂. DFT studies can elucidate the energetic reasons for this stability difference.[6] |
| NiSi₂ | Cubic (Fm-3m) | ~35-50 | Electronic structure has been investigated to understand its interface properties with silicon.[7] |
| WSi₂ / MoSi₂ | Tetragonal (I4/mmm) | ~30-40 | Used as gate and interconnect materials; their electronic structures have been calculated to compare with experimental spectra.[8] |
Methodological Overview: First-Principles Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), are the primary theoretical tools for investigating the electronic structure of materials like TiSi₂.[9][10] These methods solve the quantum mechanical equations governing the behavior of electrons, using only fundamental physical constants as input.
Experimental and Computational Protocols
First-Principles Calculations (DFT): A typical computational workflow for determining the electronic structure of TiSi₂ involves the following steps:
-
Structure Definition: The crystal structure of the TiSi₂ phase (e.g., C49 or C54) is defined with its space group and initial atomic positions.
-
Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density and total energy are obtained. This step is crucial for finding the ground state of the system.
-
Exchange-Correlation Functional: Approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) are commonly used to describe the complex interactions between electrons.[11]
-
Pseudopotentials: To simplify the calculation, the interaction of core electrons with the nucleus is replaced by an effective potential, or pseudopotential. Ultrasoft pseudopotentials are often employed for efficiency.[3]
-
-
Structural Optimization: The lattice parameters and atomic positions are relaxed to find the configuration with the minimum total energy.
-
Property Calculation: Once the ground state is found, properties like the electronic band structure and the density of states (DOS) are calculated. The absence of a band gap at the Fermi level in these calculations indicates metallic behavior.[11]
Experimental Validation:
-
Resistivity Measurements: The electrical resistivity of thin films is typically measured using a four-point probe technique. These experimental values provide a crucial benchmark for theoretical predictions.[12]
-
Structural Analysis: X-ray Diffraction (XRD) is used to identify the crystal phases (C49 and C54) present in a sample after thermal annealing.[1]
Workflow for First-Principles Electronic Structure Calculation
The following diagram illustrates a typical workflow for a first-principles study of a crystalline material's electronic structure using DFT.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. C49-C54 this compound (TiSi2) [globalsino.com]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Transition Metal Silicides | Annual Reviews [annualreviews.org]
- 9. First principles calculations | Electron microscopy for materials science | University of Antwerp [uantwerpen.be]
- 10. Metal - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Properties of Titanium Silicide (TiSi₂) for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of materials with well-defined and reliable properties is paramount. This guide provides an objective comparison of Titanium Silicide (TiSi₂) with other common silicides, supported by experimental data, to aid in material selection for microelectronics and other advanced applications.
Titanium silicide (TiSi₂) is a key material in the semiconductor industry, primarily used for contacts and interconnects due to its low electrical resistivity and high thermal stability.[1][2] It predominantly exists in two crystalline phases: the metastable C49 phase and the thermodynamically stable C54 phase. The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is a critical step in the fabrication of integrated circuits.[1][2] This guide delves into the experimentally validated properties of TiSi₂ and compares them with two other widely used silicides: Cobalt Silicide (CoSi₂) and Nickel Silicide (NiSi).
Comparative Analysis of Silicide Properties
The selection of a silicide for a specific application depends on a trade-off between various electrical, thermal, and mechanical properties. The following tables summarize the key performance indicators for TiSi₂, CoSi₂, and NiSi based on experimental data.
Electrical and Thermal Properties
| Property | TiSi₂ (C49 Phase) | TiSi₂ (C54 Phase) | CoSi₂ | NiSi |
| Electrical Resistivity (µΩ·cm) | 60 - 70[1] | 12 - 24[1][2] | 10 - 25[1][3] | 10.5 - 18[4][5] |
| Formation Temperature (°C) | 450 - 650[1][2] | > 650[1][2] | ~450 (Co₂Si), >550 (CoSi), >600 (CoSi₂)[2] | ~350 (Ni₂Si), ~400-600 (NiSi)[6] |
| Thermal Stability on Si (°C) | - | ~900[1] | Good[1] | ~600[6] |
| Reaction Temperature with SiO₂ (°C) | - | 700[1] | > 1000[1] | - |
Mechanical and Physical Properties
| Property | TiSi₂ | CoSi₂ | NiSi |
| Mechanical Stress (dyne/cm²) | (2 - 2.25) x 10¹⁰[1] | (8 - 10) x 10⁹[1] | - |
| Dominant Diffusing Species | Si[1] | Co[1] | Ni |
| Si Consumption (nm Si / nm Metal) | 2.27[1] | 3.64 | 1.83 |
Experimental Protocols
The data presented in this guide is derived from established experimental techniques. Below are the detailed methodologies for the key experiments cited.
Electrical Resistivity Measurement (Four-Point Probe)
The sheet resistance of the silicide thin films is measured using a four-point probe setup.
-
Sample Preparation: A thin film of the desired metal (Ti, Co, or Ni) is deposited onto a silicon wafer. The wafer is then subjected to a specific annealing temperature in a controlled atmosphere (e.g., N₂) to form the silicide.
-
Measurement: Four collinear probes are brought into contact with the silicide film. A known DC current is passed through the two outer probes, and the resulting voltage drop is measured across the two inner probes.
-
Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). The electrical resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (t), which is measured independently.
Phase Identification (X-Ray Diffraction - XRD)
XRD is employed to identify the crystalline phases of the formed silicide.
-
Sample Preparation: The silicided wafer is placed in an X-ray diffractometer.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam at various incident angles (2θ). The diffracted X-rays are detected and their intensity is recorded as a function of the diffraction angle.
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from a database (e.g., JCPDS) to identify the specific silicide phases present (e.g., C49-TiSi₂, C54-TiSi₂, CoSi₂, NiSi).
Mechanical Properties Measurement (Nanoindentation)
Nanoindentation is utilized to determine the hardness and elastic modulus of the thin silicide films.
-
Sample Preparation: The silicide film on the silicon substrate is mounted in the nanoindenter.
-
Indentation: A sharp indenter tip (commonly a Berkovich diamond tip) is pressed into the film with a controlled load. The load and the corresponding penetration depth of the indenter are continuously recorded during both loading and unloading phases.
-
Data Analysis: The resulting load-displacement curve is analyzed to extract the mechanical properties. The hardness is calculated from the maximum indentation load and the projected contact area. The elastic modulus is determined from the stiffness of the initial portion of the unloading curve. To isolate the film's properties from the substrate's influence, the indentation depth is typically limited to a small fraction of the film thickness (e.g., < 10%).
Thermal Stability Evaluation
The thermal stability of the silicide films is assessed by monitoring changes in their properties after high-temperature annealing.
-
Sample Preparation: Silicide films are prepared as described above.
-
Annealing: The samples are subjected to a series of annealing steps at progressively higher temperatures for a fixed duration in an inert or vacuum ambient.
-
Characterization: After each annealing step, the sheet resistance is measured using the four-point probe method. The surface morphology is examined using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to observe any signs of agglomeration or degradation.
-
Analysis: The thermal stability limit is defined as the temperature at which a significant increase in sheet resistance or observable morphological degradation occurs.[7]
Visualizing Key Processes and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the C49 to C54 phase transformation in TiSi₂ and a typical experimental workflow for its characterization.
References
- 1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 2. Cobalt silicide and titanium silicide effects on nano devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel silicide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. davidpublisher.com [davidpublisher.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to TiSi₂ and WSi₂ for High-Temperature Applications
In the landscape of materials science, particularly for applications in microelectronics and high-temperature coatings, titanium silicide (TiSi₂) and tungsten silicide (WSi₂) are two prominent refractory metal silicides. Their shared characteristics of low electrical resistivity and high thermal stability make them critical materials for integrated circuits, interconnects, and protective layers in demanding environments. This guide provides an objective comparison of their performance at high temperatures, supported by experimental data, to assist researchers, scientists, and drug development professionals in material selection.
Performance Comparison at High Temperatures
A critical aspect of utilizing TiSi₂ and WSi₂ in high-temperature applications is their thermal stability, electrical resistivity, resistance to oxidation, and mechanical stress. The following table summarizes the key quantitative data for these properties.
| Property | Titanium Silicide (TiSi₂) | Tungsten Silicide (WSi₂) |
| Crystal Structure | Orthorhombic (C49 and C54 phases) | Tetragonal |
| Melting Point | ~1540 °C | ~2165 °C |
| Resistivity (Room Temp.) | C49 phase: 60-70 µΩ·cm, C54 phase: 12-24 µΩ·cm[1] | 30-70 µΩ·cm |
| Resistivity (High Temp.) | Increases and becomes discontinuous above 900°C due to agglomeration[1] | Stable at high temperatures, with the tetragonal phase exhibiting low resistivity. |
| Thermal Stability | Stable up to ~900°C. The C49 to C54 phase transformation occurs between 600-750°C[1] | Thermally stable to higher temperatures, with the tetragonal phase forming above 650°C. |
| Oxidation Resistance | Forms a protective SiO₂ layer, but can dissociate in steam, forming a Ti compound and SiO₂. | Forms a protective SiO₂ layer, offering good oxidation resistance. |
| Mechanical Stress | Tensile stress of (2-2.25) x 10¹⁰ dyne/cm²[1] | Tensile stress on the order of 10⁹ dyn/cm²[2] |
Key Differences and High-Temperature Behavior
Titanium Silicide (TiSi₂)
A defining characteristic of TiSi₂ is its polymorphism, existing in two main phases: the metastable C49 phase and the stable, low-resistivity C54 phase.[1] The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is critical for its application in microelectronics. This transformation typically occurs in the temperature range of 600-750°C.[1] However, the thermal stability of TiSi₂ films is limited to approximately 900°C. Above this temperature, the film can become discontinuous due to agglomeration, leading to a sharp increase in resistivity.[1]
In terms of oxidation, TiSi₂ forms a protective silicon dioxide (SiO₂) layer. However, in environments containing steam, TiSi₂ can dissociate, leading to the formation of a titanium compound and SiO₂.
Tungsten Silicide (WSi₂)
Tungsten silicide primarily exists in a stable tetragonal crystal structure at high temperatures, which exhibits low resistivity. It is generally considered to be more thermally stable than TiSi₂, maintaining its integrity at higher temperatures. The formation of the low-resistivity tetragonal WSi₂ phase typically occurs at temperatures above 650°C.
WSi₂ also demonstrates good oxidation resistance due to the formation of a protective SiO₂ layer on its surface. This makes it a suitable candidate for applications where exposure to oxidizing atmospheres at high temperatures is a concern. The mechanical stress in WSi₂ films is typically tensile and has been reported to be in the order of 10⁹ dyn/cm².[2]
Experimental Protocols
The data presented in this guide is a synthesis of findings from various experimental studies. The following outlines the general methodologies employed in the characterization of TiSi₂ and WSi₂ thin films.
Thin Film Deposition
-
Physical Vapor Deposition (PVD): Sputtering is a common PVD technique used for depositing both TiSi₂ and WSi₂ thin films. In this method, a target of the desired silicide or the individual metals (titanium or tungsten and silicon) is bombarded with energetic ions in a vacuum chamber, causing atoms to be ejected and deposited onto a substrate.
-
Chemical Vapor Deposition (CVD): CVD involves the reaction of precursor gases on a heated substrate to form a solid thin film. For TiSi₂, precursors like titanium tetrachloride (TiCl₄) and silane (B1218182) (SiH₄) can be used. For WSi₂, tungsten hexafluoride (WF₆) and silane are common precursors.
Characterization Techniques
-
Sheet Resistance Measurement: The four-point probe technique is a standard method for measuring the sheet resistance of thin films. This allows for the calculation of resistivity when the film thickness is known.
-
X-Ray Diffraction (XRD): XRD is used to identify the crystal structure and phases present in the silicide films. This is particularly crucial for TiSi₂ to distinguish between the C49 and C54 phases.
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to analyze the morphology, grain size, and interface quality of the thin films.
-
Stress Measurement: The wafer curvature method is often used to determine the mechanical stress in thin films. By measuring the change in the curvature of the substrate before and after film deposition and during thermal cycling, the stress can be calculated.
-
Oxidation Studies: The oxidation behavior is typically investigated by annealing the silicide films in a controlled oxidizing atmosphere (e.g., dry or wet oxygen) at various temperatures and for different durations. The resulting oxide layer thickness and composition are then analyzed using techniques like ellipsometry and Auger Electron Spectroscopy (AES).
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the key considerations when choosing between TiSi₂ and WSi₂ for high-temperature applications.
Caption: A decision-making workflow for selecting between TiSi₂ and WSi₂ based on operating temperature.
Signaling Pathway of Material Properties
The interplay of various material properties determines the suitability of TiSi₂ and WSi₂ for high-temperature applications. This can be visualized as a signaling pathway.
Caption: The influence of high-temperature processing on the properties and performance of silicide films.
Conclusion
Both TiSi₂ and WSi₂ offer compelling properties for high-temperature applications. The choice between them often hinges on the specific operating temperature and the required electrical performance. TiSi₂, particularly its C54 phase, provides very low resistivity, making it an excellent choice for applications below 900°C where minimizing resistance is paramount. However, its polymorphic nature and lower thermal stability require careful process control.
On the other hand, WSi₂ exhibits superior thermal stability, making it a more robust option for applications exceeding 900°C. While its resistivity is slightly higher than that of C54-TiSi₂, its stability at elevated temperatures ensures reliable performance in more extreme environments. The selection, therefore, requires a thorough evaluation of the application's thermal budget and performance requirements.
References
A Head-to-Head Battle for Conductivity: Titanium Silicide vs. Nickel Silicide in Semiconductor Manufacturing
In the relentless pursuit of smaller, faster, and more power-efficient electronic devices, the choice of materials for critical components is paramount. For decades, metal silicides have been instrumental in reducing parasitic resistance in the source, drain, and gate regions of complementary metal-oxide-semiconductor (CMOS) transistors. Among the front-runners in this technological arena have been titanium silicide (TiSi₂) and nickel silicide (NiSi). This guide provides a comprehensive performance comparison of these two key materials, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their respective advantages and limitations.
At a Glance: Key Performance Metrics
A summary of the critical performance parameters for TiSi₂ and NiSi is presented below, offering a clear overview of their respective strengths and weaknesses.
| Property | Titanium Silicide (TiSi₂) | Nickel Silicide (NiSi) |
| Sheet Resistance (Ω/sq) | 13-16 (C54 phase)[1] | 14-20[1] |
| Formation Temperature (°C) | ~700-900 (for low-resistance C54 phase)[1] | 400-600[1] |
| Thermal Stability (°C) | High (~900)[1] | Lower (~650), agglomeration can occur as low as 600°C[1][2] |
| Silicon Consumption | Higher (1 nm Ti consumes ~2.27 nm Si)[1] | Lower (1 nm Ni consumes ~1.83 nm Si)[1] |
| Linewidth Dependency | Significant increase in sheet resistance for narrow lines (<0.35 µm) due to difficult C49 to C54 phase transition[2][3] | No significant linewidth dependency, maintaining low resistivity even at narrow linewidths[4][5] |
| Contact Resistance | Generally higher than NiSi[6] | Lower than CoSi₂ and by extension TiSi₂ on p+ Si[6] |
The Salicidation Process: A Tale of Two Silicides
The self-aligned silicide (salicide) process is a cornerstone of modern CMOS manufacturing, enabling the formation of low-resistance contacts simultaneously on the gate and source/drain regions. While the fundamental steps are similar for both TiSi₂ and NiSi, the specific processing conditions and resulting material properties differ significantly.
Deep Dive: Experimental Protocols
Titanium Silicide (C54 Phase) Formation:
-
Substrate Preparation: Begin with single-crystal silicon wafers, typically of (100) orientation. Standard cleaning procedures are performed to remove organic and metallic contaminants.
-
Titanium Deposition: A thin film of titanium is deposited on the wafer surface, commonly via sputtering. The thickness of the deposited titanium will determine the final silicide thickness, with approximately 1 nm of Ti consuming 2.27 nm of Si to form 2.51 nm of TiSi₂.[1]
-
First Rapid Thermal Anneal (RTA): The wafer is subjected to a low-temperature RTA in a nitrogen ambient at approximately 500-700°C. This step forms the high-resistivity C49 phase of TiSi₂.[1] During this anneal, a TiN layer may also form on the surface, which can act as a diffusion barrier.
-
Selective Etching: The unreacted titanium and the TiN layer are selectively removed using a wet etch solution, such as a mixture of H₂SO₄ and H₂O₂.
-
Second Rapid Thermal Anneal (RTA): A second, higher-temperature RTA is performed at 700-900°C.[1] This critical step provides the thermal energy required for the phase transformation from the C49 to the low-resistivity C54 phase. The success of this transformation is highly dependent on the geometry of the silicon features.[2][3]
Nickel Silicide Formation:
-
Substrate Preparation: Similar to the TiSi₂ process, silicon wafers undergo a thorough cleaning process.
-
Nickel Deposition: A layer of nickel is deposited onto the silicon substrate using physical vapor deposition (PVD) in a high-purity argon environment.[5] A capping layer, such as titanium nitride (TiN), is often deposited in-situ to prevent oxidation of the nickel film.[5]
-
First Rapid Thermal Anneal (RTA): The first RTA is carried out at a relatively low temperature, typically between 250°C and 310°C, in a high-purity nitrogen ambient.[7] This step forms a nickel-rich silicide phase, such as Ni₂Si.
-
Selective Etching: The unreacted nickel and the TiN cap are removed using a selective wet etch, for which a solution of H₂SO₄ and H₂O₂ can be effective.[2]
-
Second Rapid Thermal Anneal (RTA): The wafer undergoes a second RTA at a temperature in the range of 400-600°C.[1][7] This anneal converts the nickel-rich silicide into the desired low-resistivity NiSi phase.
Performance Trade-offs: A Visual Comparison
The selection between TiSi₂ and NiSi often comes down to a series of trade-offs dictated by the specific requirements of the device generation. As device dimensions have shrunk, the limitations of TiSi₂ have become more pronounced, leading to the widespread adoption of NiSi.
Conclusion: The Shift Towards Nickel Silicide
While TiSi₂ served the semiconductor industry well for many device generations due to its high thermal stability, its scalability limitations, particularly the linewidth-dependent increase in sheet resistance, became a significant roadblock.[2] The incomplete phase transformation from the high-resistivity C49 to the low-resistivity C54 phase in narrow polysilicon lines necessitated a move to a more scalable material.
Nickel silicide has emerged as the successor for advanced CMOS technologies.[4][6] Its primary advantages include a low formation temperature, which is beneficial for preserving ultra-shallow junctions, and lower silicon consumption, a critical factor for devices built on thin silicon-on-insulator (SOI) wafers.[4][5][8] Most importantly, NiSi's sheet resistance does not exhibit a strong dependence on linewidth, ensuring low resistance even in highly scaled devices.[4] However, the lower thermal stability of NiSi compared to TiSi₂ presents a process integration challenge, as subsequent high-temperature steps must be carefully managed to prevent silicide degradation through agglomeration or phase transformation to the higher-resistivity NiSi₂.[2] Despite this, the overall performance benefits, especially in terms of scalability and lower contact resistance, have solidified NiSi's position as the material of choice for salicidation in modern and future CMOS nodes.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. davidpublisher.com [davidpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jos.ac.cn [jos.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. US20030235973A1 - Nickel SALICIDE process technology for CMOS devices - Google Patents [patents.google.com]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Cross-Sectional TEM Analysis of the TiSi₂/Si Interface
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and findings in the cross-sectional Transmission Electron Microscopy (TEM) analysis of the Titanium Silicide (TiSi₂)/Silicon (Si) interface. The formation of a uniform, low-resistivity TiSi₂ layer is critical in modern semiconductor devices. Understanding the interfacial characteristics at the nanoscale through TEM is paramount for process optimization and ensuring device performance and reliability. This document summarizes key experimental data and protocols from various studies to aid in the selection of appropriate characterization techniques.
Comparative Analysis of TiSi₂ Film Properties
The properties of TiSi₂ films on silicon are highly dependent on the fabrication process, particularly the use of a capping layer during annealing. The following table summarizes the quantitative data from studies employing cross-sectional TEM.
| Feature | Uncapped TiSi₂/Si | Capped (TiN) TiSi₂/Si | Capping Layer Advantage |
| Silicide Film Thickness | ~ 15 - 75 nm[1][2][3] | ~ 25 - 45 nm[1][2][3] | More uniform film thickness |
| Film Uniformity | Non-uniform[1][2] | More uniform[1][2] | Improved control over film morphology |
| Dominant Silicide Phase | C49-TiSi₂, TiSi, Ti₅Si₃, unreacted Ti, possibly C54-TiSi₂[4] | C54-TiSi₂, C49-TiSi₂, Ti₅Si₃, possibly TiSi[4] | Promotes formation of the desired low-resistivity C54 phase[1] |
| Sheet Resistivity | ~ 60 Ω/sq[1] | ~ 6.0 Ω/sq[1] | Significantly lower resistance |
| Interface Quality | Highly defective[1][2] | Highly defective, with visible dislocations[1][2][5] | While still defective, the uniform C54 phase is preferred for contacts |
The C49 to C54 Phase Transformation
Titanium disilicide exists in two primary crystalline structures: the metastable C49 phase and the stable, low-resistivity C54 phase. The transition from the C49 to the C54 phase is a critical step in the fabrication of low-resistance contacts in integrated circuits.
-
C49-TiSi₂ : This is a metastable phase with a base-centered orthorhombic structure.[1][6] It forms at lower annealing temperatures (around 450°C - 650°C).[6][7] This phase has a higher electrical resistivity (60-130 µΩ-cm).[1]
-
C54-TiSi₂ : This is the stable phase with a face-centered orthorhombic structure.[1][6] It forms at higher annealing temperatures (typically above 650°C).[6] The C54 phase is the desired variant for device interconnects due to its much lower resistivity (13-25 µΩ-cm).[1]
The temperature required for the C49 to C54 transformation can be influenced by several factors, including the thickness of the silicide film and the presence of impurities.[6][8][9] For thinner films, a higher annealing temperature is often required to achieve the phase transition.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results in TEM analysis. Below are outlines of the key experimental procedures described in the referenced literature.
TiSi₂ Film Formation
A common method for forming titanium silicide films is through the solid-state reaction of a deposited titanium layer with the silicon substrate.
-
Titanium Deposition: A thin layer of titanium (e.g., 16 nm) is sputtered onto the silicon wafer.[1][2][3]
-
Capping Layer (Optional): In some processes, a capping layer, such as Titanium Nitride (TiN) (e.g., 20 nm thick), is deposited on top of the titanium film before annealing.[1][2][3]
-
Rapid Thermal Annealing (RTA): A two-step RTA process is often employed:
-
A lower temperature anneal (e.g., 675°C for 30-35 seconds in a N₂ ambient) to initiate the reaction between Ti and Si.[1]
-
Selective wet etching to remove the unreacted Ti and the TiN capping layer.[1]
-
A higher temperature anneal (e.g., 850°C for 60 seconds in a N₂ ambient) to complete the silicide formation and promote the transformation to the C54 phase.[1][2]
-
Cross-Sectional TEM Sample Preparation
The preparation of a high-quality, electron-transparent cross-sectional sample is a critical and often challenging step.
-
Slicing and Stacking: The wafer is cleaved into smaller pieces.[10] Two pieces are then glued together face-to-face with epoxy, with the thin film layers at the interface.[10][11][12] Dummy pieces of silicon are often added to the top and bottom of the stack for support.[13]
-
Mechanical Polishing and Grinding: The "sandwich" is then mechanically polished and ground down to a thickness of about 15-20 µm.[11] This process typically involves a series of grinding papers with decreasing grit size.[10]
-
Dimple Grinding: A dimple grinder is used to create a concave depression in the center of the sample, further thinning the area of interest to a few micrometers.[11]
-
Ion Milling: The final step to achieve electron transparency is low-angle argon ion milling.[2] This process removes material from the sample until a small hole is formed at the center of the dimple, with the regions around the edge of the hole being thin enough for TEM analysis.
TEM Analysis Techniques
A combination of TEM techniques is used to comprehensively characterize the TiSi₂/Si interface.
-
Transmission Electron Microscopy (TEM): Provides bright-field and dark-field images of the cross-section, revealing the overall morphology, grain structure, and presence of defects.[1][2]
-
High-Resolution TEM (HRTEM): Allows for the visualization of the crystal lattice, enabling the identification of crystallographic phases and the detailed examination of the interface structure and defects at an atomic level.[1][5]
-
Selected Area Electron Diffraction (SAED): Provides crystallographic information from a selected area of the sample, which is used to identify the different phases of titanium silicide present.[1][2]
-
Scanning Transmission Electron Microscopy (STEM): Offers high-resolution imaging with elemental analysis capabilities.[1][2]
-
Energy Dispersive X-ray Spectroscopy (EDX) and Electron Energy Loss Spectroscopy (EELS): These techniques are coupled with STEM to provide elemental mapping and compositional analysis of the film and interface.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the cross-sectional TEM analysis of a TiSi₂/Si interface.
Caption: Workflow for Cross-Sectional TEM Analysis of TiSi₂/Si.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C49-C54 this compound (TiSi2) [globalsino.com]
- 7. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 8. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. youtube.com [youtube.com]
Introduction: The Evolution of Contact Materials in CMOS Technology
A comprehensive guide benchmarking Titanium Silicide (TiSi₂) against other leading contact materials, particularly Cobalt Silicide (CoSi₂) and Nickel Silicide (NiSi). This document is tailored for researchers and scientists in materials science and semiconductor technology, providing objective comparisons supported by experimental data.
In the fabrication of complementary metal-oxide-semiconductor (CMOS) devices, low-resistance contacts to the source, drain, and gate regions are critical for achieving high performance. Metal silicides have been extensively used for this purpose through a process known as self-aligned silicidation (salicide).[1] Over the years, as device dimensions have scaled down, the choice of silicide material has evolved to meet increasingly stringent requirements. Titanium silicide (TiSi₂) was a dominant material for several technology generations, but was eventually replaced by cobalt silicide (CoSi₂), and subsequently nickel silicide (NiSi), to overcome key limitations.[1] This guide provides a detailed comparison of the material properties and performance metrics of these key silicides.
Quantitative Comparison of Key Silicide Properties
The selection of a contact material is a multi-faceted decision involving trade-offs between electrical performance, thermal stability, and process compatibility. The following table summarizes the key quantitative properties of TiSi₂, CoSi₂, and NiSi.
| Property | Titanium Silicide (TiSi₂) | Cobalt Silicide (CoSi₂) | Nickel Silicide (NiSi) |
| Low-Resistivity Phase | C54 | CoSi₂ | NiSi |
| Resistivity (µΩ·cm) | 12 - 24[2] | 10 - 25[2][3] | 14 - 20[1][4] |
| Formation Temp. (°C) | ~650 - 900 (for C54 phase)[2][4] | 600 - 800[4] | 400 - 600[4] |
| Thermal Stability (°C) | ~900[2][4] | ~950[4] | ~600 - 650[1][4] |
| Si Consumption | High (1 nm Ti consumes ~2.27 nm Si)[2][4] | Very High (1 nm Co consumes ~3.64 nm Si)[4] | Low (1 nm Ni consumes ~1.83 nm Si)[1][4] |
| Mechanical Stress (dyne/cm²) | (2 - 2.25) x 10¹⁰ (High)[2] | (8 - 10) x 10⁹ (Moderate)[2] | Low[5] |
| Primary Advantage | Low resistivity and good thermal stability.[1] | No linewidth-dependent resistivity; good thermal stability.[1] | Low resistivity, low Si consumption, low formation temperature.[1] |
| Primary Disadvantage | Incomplete C54 phase transformation on narrow lines (<0.2 µm).[1][5] | High Si consumption, potential for junction leakage/spiking.[1][5] | Poor thermal stability; transforms to high-resistivity NiSi₂ above ~700°C.[1][5][6] |
Detailed Experimental Protocols
Accurate benchmarking of contact materials relies on standardized and precise measurement techniques. Below are the detailed methodologies for key experiments.
Sheet Resistance Measurement
The sheet resistance (Rs) of the silicide film is a primary indicator of its electrical quality.
-
Technique: Four-Point Probe Method.
-
Protocol:
-
A four-point probe head with four equally spaced, co-linear tungsten carbide needles is brought into contact with the surface of the silicided wafer.
-
A constant DC current (I) is forced to flow between the two outer probes.
-
The voltage potential (V) is measured between the two inner probes.
-
The sheet resistance is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
Measurements are typically taken at multiple points across the wafer to assess uniformity. This non-destructive method is standard for characterizing thin film conductivity.
-
Contact Resistance Measurement
Contact resistivity (ρc) quantifies the resistance at the interface between the silicide and the doped silicon, a critical parameter for device performance.
-
Technique: Transmission Line Model (TLM).
-
Protocol:
-
A specific test pattern is fabricated, consisting of a series of rectangular silicide contacts of fixed width (W) and length (l) placed on a doped semiconductor region (the "transmission line"). The spacing (d) between the contacts is varied.
-
The total resistance (RT) is measured between pairs of adjacent contacts.
-
A plot of total resistance (RT) versus the spacing (d) is generated. The data should form a straight line.
-
The y-intercept of this line is equal to 2 times the contact resistance (Rc).
-
The specific contact resistivity (ρc) is then extracted from Rc using the relationship derived from the TLM theory, which accounts for the current transfer length.
-
Thermal Stability Assessment
This experiment determines the temperature at which a silicide film begins to degrade, either through agglomeration or phase transformation to a higher-resistivity phase.
-
Technique: Isochronal Annealing and Sheet Resistance Monitoring.
-
Protocol:
-
A set of identical wafer samples with the formed silicide are prepared.
-
Each sample is annealed in an inert atmosphere (e.g., N₂) for a fixed duration (e.g., 30-60 seconds) at a different temperature using a Rapid Thermal Annealing (RTA) system. The temperature range should span from the formation temperature to well above the expected degradation point (e.g., 500°C to 1000°C).
-
After annealing, the sheet resistance of each sample is measured at room temperature using the four-point probe method.
-
The sheet resistance is plotted as a function of annealing temperature. The temperature at which the sheet resistance begins to increase sharply indicates the limit of the material's thermal stability.[7]
-
Techniques like X-Ray Diffraction (XRD) and Atomic Force Microscopy (AFM) can be used on the annealed samples to correlate the resistance increase with specific phase changes (e.g., NiSi to NiSi₂) or morphological degradation like agglomeration.[3][7]
-
Visualization of Workflows and Relationships
Diagrams are provided to illustrate key processes and material trade-offs.
References
- 1. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 2. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. davidpublisher.com [davidpublisher.com]
- 6. ijnnonline.net [ijnnonline.net]
- 7. researchgate.net [researchgate.net]
Unveiling the TiSi₂ Phase Transformation: A Comparative Guide to Ab Initio Modeling and Experimental Insights
For researchers, scientists, and professionals in materials science and semiconductor development, understanding the phase transformation of titanium disilicide (TiSi₂) from the metastable C49 phase to the technologically crucial, low-resistivity C54 phase is paramount. This guide provides an objective comparison between ab initio computational modeling and experimental findings, offering a comprehensive overview of the methodologies and quantitative data that underpin our current understanding of this critical solid-state reaction.
The transition from the high-resistivity C49 to the low-resistivity C54 polymorph of TiSi₂ is a classic example of a nucleation- and growth-driven process. The ability to accurately predict and control this transformation is vital for the performance of nanoscale electronic devices. Ab initio modeling, based on first-principles quantum mechanics, offers a powerful tool to investigate the fundamental energetics and pathways of this transformation, complementing and guiding experimental efforts.
Quantitative Comparison of Transformation Energetics and Temperatures
The following tables summarize key quantitative data from both ab initio calculations and experimental measurements, providing a direct comparison of the predicted and observed characteristics of the TiSi₂ C49 to C54 phase transformation.
| Parameter | Ab Initio Calculated Value | Experimental Value | Methodology |
| Formation Energy Difference (C54 - C49) | Nearly equal[1] | - | Density Functional Theory (DFT) within the Generalized Gradient Approximation (GGA)[1] |
| Activation Energy (Ea) | Currently not extensively reported in literature | 3.30 - 5.7 eV[2][3][4] | In-situ resistance measurements during rapid thermal annealing[2][3][4] |
| Transformation Temperature | - | 600 - 800 °C[5][6] | In-situ X-ray Diffraction (XRD) and resistance measurements[5][6] |
Note: The experimental activation energy and transformation temperature are highly dependent on factors such as film thickness, substrate orientation, and the presence of dopants or alloying elements.[6][7]
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in both theoretical and experimental investigations is crucial for a critical evaluation of the data.
Experimental Protocols
1. Thin Film Synthesis and Sample Preparation:
-
Substrate: Single-crystal silicon wafers, typically with (100) orientation, are commonly used.[3][5] Polycrystalline silicon is also utilized.[4]
-
Deposition: A thin film of titanium (typically tens of nanometers) is deposited onto the silicon substrate. This is often followed by the deposition of a capping layer, such as TiN, to prevent oxidation during subsequent annealing.
-
Annealing for C49 Formation: The samples are first annealed at a lower temperature range (typically 600-625 °C) to form the initial C49 TiSi₂ phase.[3][5]
-
Phase Transformation Annealing: A second, higher temperature anneal (in the range of 625-700 °C) is performed to induce the transformation to the C54 phase.[2] Rapid Thermal Annealing (RTA) is a common technique.[2]
2. In-situ Characterization of the Phase Transformation:
-
In-situ X-ray Diffraction (XRD): This is a powerful technique to monitor the crystallographic changes in real-time. The sample is mounted on a heating stage within the XRD chamber. Diffraction patterns are collected continuously as the temperature is ramped up, allowing for the identification of the onset and completion of the C49 to C54 transformation.[8]
-
In-situ Resistance Measurements: The sheet resistance of the TiSi₂ film is highly sensitive to its phase. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase results in a sharp drop in resistance. By monitoring the resistance as a function of temperature and time, the kinetics of the transformation, including the activation energy, can be determined.[4]
Ab Initio Computational Protocol
Ab initio modeling of the TiSi₂ phase transformation typically involves the use of Density Functional Theory (DFT). Common software packages for such calculations include VASP (Vienna Ab initio Simulation Package) and Quantum Espresso.
-
Structural Optimization: The first step is to obtain the equilibrium crystal structures of both the C49 and C54 phases. This is achieved by relaxing the atomic positions and lattice parameters to minimize the total energy of the system.
-
Total Energy Calculations: The total energies of the optimized C49 and C54 structures are calculated. The difference between these energies determines the thermodynamic driving force for the transformation at 0 Kelvin.
-
Transformation Pathway and Activation Barrier Calculation (Advanced): To determine the activation energy of the transformation, more complex computational techniques are required. The Nudged Elastic Band (NEB) method is a common approach to find the minimum energy path and the transition state between the initial (C49) and final (C54) states. The energy of the transition state relative to the initial state gives the activation barrier.
Visualization of Methodologies
To further clarify the relationships and workflows, the following diagrams are provided.
Concluding Remarks
The study of the TiSi₂ C49 to C54 phase transformation is a synergistic interplay between experimental investigation and theoretical modeling. While experiments provide real-world data on transformation kinetics and temperatures under various processing conditions, ab initio calculations offer fundamental insights into the energetics that govern these processes. The current body of research shows a qualitative agreement between theory and experiment, with both identifying the C54 phase as the thermodynamically stable form at elevated temperatures. However, a quantitative gap remains, particularly in the computational prediction of the activation energy for the transformation. Future work focusing on large-scale simulations that can more accurately model the complex nucleation and growth phenomena will be crucial in bridging this gap and providing a more complete, predictive understanding of this technologically vital phase transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ x-ray diffraction analysis of the C49--C54 titanium silicide phase transformation in narrow lines [inis.iaea.org]
- 3. In-situ X-ray diffraction analysis of TiSi2 phase formation from a titanium-molybdenum bilayer for MRS Fall Meeting 1996 - IBM Research [research.ibm.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The C49 to C54 Phase Transformation in TiSi2 Thin Films | Semantic Scholar [semanticscholar.org]
- 6. C49-C54 this compound (TiSi2) [globalsino.com]
- 7. qed2.com [qed2.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrical Resistivity of Titanium Silicide (TiSi₂)
An in-depth analysis of theoretical calculations and experimental findings regarding the electrical resistivity of Titanium Silicide (TiSi₂), a critical material in the semiconductor industry. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its different structural phases and the factors influencing their conductive properties.
Titanium silicide (TiSi₂) is a key material in integrated circuits, primarily used to reduce the resistivity of contacts and interconnects. Its electrical properties are highly dependent on its crystallographic phase. TiSi₂ predominantly exists in two main phases: the metastable, high-resistivity C49 phase, and the thermodynamically stable, low-resistivity C54 phase. The transition from the C49 to the C54 phase is a critical step in semiconductor manufacturing to achieve desired device performance. This guide explores the correlation between theoretically predicted and experimentally measured resistivity values for different TiSi₂ phases.
Correlation of Theoretical and Experimental Resistivity
The electrical resistivity of TiSi₂ is a widely studied topic, with experimental data being more abundant than theoretical first-principles calculations. The general trend observed is a significant drop in resistivity as the material transitions from the metastable C49 phase to the stable C54 phase.
Key Observations:
-
C54 Phase: This is the desired phase for microelectronics due to its low resistivity. Experimental values for C54-TiSi₂ thin films are consistently in the range of 12 to 25 µΩ·cm.[1][2] This low resistivity is attributed to its specific face-centered orthorhombic crystal structure.
-
C49 Phase: This metastable phase forms at lower temperatures and exhibits a significantly higher resistivity, typically between 60 and 90 µΩ·cm.[2] The higher resistivity is a consequence of its base-centered orthorhombic structure, which has a higher density of stacking faults and other defects.
-
C40 Phase: Another metastable phase that can be formed, for example, through laser annealing. Its resistivity lies between that of the C49 and C54 phases, with reported experimental values around 35 to 50 µΩ·cm.[3]
-
Theoretical Models: The temperature dependence of TiSi₂ resistivity is often approximated by the Bloch-Grüneisen theory, which describes the resistivity arising from electron-phonon scattering.[3] However, obtaining exact theoretical resistivity values from first-principles calculations (like Density Functional Theory - DFT) is complex and not widely reported in the literature. These calculations model the electronic band structure and scattering mechanisms to predict transport properties. The available theoretical framework supports the experimentally observed metallic-like behavior of TiSi₂.[3]
Discrepancies between experimental and theoretical values can arise from several factors. In experimental settings, impurities, grain boundaries, film thickness, and defects like stacking faults can significantly increase resistivity compared to the idealized bulk values often predicted by theory.[4]
Data Summary
The following table summarizes the reported experimental resistivity values for the different phases of TiSi₂.
| TiSi₂ Phase | Experimental Resistivity (µΩ·cm) | Measurement Conditions / Notes |
| C54 | 12 - 24 | Thermally stable, low-resistivity phase.[1] |
| 12 - 20 | [2] | |
| 25 | For a 30 nm-thick film.[2] | |
| 13 - 20 | [3] | |
| C49 | 60 - 70 | Metastable, high-resistivity phase.[1] |
| 60 - 90 | [2] | |
| C40 | ~50 | Estimated from a 25 nm thick film.[3] |
| 35 | For a 20 nm thick initial Ti layer.[3] |
Experimental Protocols
The characterization of TiSi₂ resistivity is predominantly carried out on thin films, which is representative of its application in integrated circuits. The following outlines a typical experimental procedure for forming and measuring the resistivity of TiSi₂ thin films.
Formation of C54-TiSi₂ via Two-Step Annealing
The industry-standard method to form the low-resistivity C54 phase and avoid agglomeration is a two-step rapid thermal annealing (RTA) process.
-
Titanium Deposition: A thin film of titanium is deposited onto a silicon substrate (either single-crystal or polysilicon) using a technique like sputtering.
-
First Anneal (Low Temperature): The wafer is subjected to a low-temperature RTA, typically between 450°C and 650°C.[1] This step promotes the reaction between titanium and silicon to form the high-resistivity C49-TiSi₂ phase.
-
Selective Etching: A wet chemical etch is used to remove the unreacted titanium from the surface.
-
Second Anneal (High Temperature): A second RTA is performed at a higher temperature, generally above 650°C, to induce the phase transformation from the C49 phase to the desired low-resistivity C54 phase.[1]
Resistivity Measurement: Four-Point Probe Method
The four-point probe is a standard and highly accurate method for measuring the sheet resistance of thin films, which can then be used to calculate the bulk resistivity.
-
Probe Configuration: The setup consists of four equally spaced, co-linear probes that are brought into contact with the TiSi₂ film.
-
Current Injection: A constant DC current is passed through the two outer probes.
-
Voltage Measurement: The voltage drop across the two inner probes is measured.
-
Calculation: By using four probes, the measurement is insensitive to the probe contact resistance, which can be a significant source of error in two-probe measurements. The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). The bulk resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (t), i.e., ρ = Rs × t.
Logical Relationship of TiSi₂ Phases and Resistivity
The formation of TiSi₂ and its resulting resistivity is a temperature-dependent process involving distinct phase transformations.
References
A Comparative Study on the Formation of Titanium Silicide (TiSi₂) on Diverse Silicon Substrates
For researchers, scientists, and professionals in drug development, the meticulous selection of substrate materials is a critical determinant of device performance and reliability. This guide offers an in-depth comparative analysis of titanium silicide (TiSi₂) formation on various silicon (Si) substrates, including single-crystal Si(100), Si(111), polycrystalline silicon (poly-Si), and amorphous silicon (a-Si). Supported by experimental data, this document elucidates the influence of substrate crystallinity on the properties of the resulting TiSi₂ film.
Titanium silicide is a crucial material in the semiconductor industry, primarily utilized for contacts and interconnects due to the low resistivity of its stable C54 phase. The formation of TiSi₂ is a complex process involving a phase transformation from a metastable, high-resistivity C49 phase to the desired low-resistivity C54 phase. The nature of the silicon substrate plays a pivotal role in this transformation and the overall quality of the silicide film.
Quantitative Data Comparison
The properties of the formed TiSi₂ films, particularly the C49 to C54 phase transition temperature and the final sheet resistance, are highly dependent on the underlying silicon substrate. The following table summarizes key quantitative data extracted from various experimental studies.
| Substrate Type | Initial Ti Thickness (nm) | C49 Formation Temperature (°C) | C49 to C54 Transition Temperature (°C) | C54 Phase Sheet Resistance (Ω/sq) | Key Observations |
| Single-Crystal Si(100) | 20 | ~450-650 | 600-700 | 12-20 µΩ·cm (resistivity) | Lower transition temperature compared to Si(111).[1] |
| Single-Crystal Si(111) | 20 | ~450-650 | 700-800 | Higher than Si(100) | Retarded phase transition compared to Si(100).[1] |
| Polycrystalline Si (poly-Si) | 32 - 57.5 | Not specified | Delayed compared to single-crystal Si | Higher than single-crystal Si | Doping with B or P can further delay the C54 formation.[2][3] |
| Amorphous Si (a-Si) | Not specified | Not specified | Lower than crystalline Si | Lower than on crystalline Si | Promotes the formation of the C54 phase with a smoother interface.[4] |
Experimental Protocols
The following section outlines a generalized experimental protocol for the formation and characterization of TiSi₂ on different silicon substrates, based on methodologies reported in the cited literature.
I. Substrate Preparation
-
Cleaning: Single-crystal silicon wafers (p-type, (100) or (111) orientation), polycrystalline silicon, or amorphous silicon substrates are subjected to a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.[5] This is followed by a dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer. The substrates are then rinsed with deionized (DI) water and dried.
-
Amorphization (for a-Si substrates): Amorphous silicon substrates can be prepared by ion implantation of Ge⁺ or Ge⁺ + B⁺ into single-crystal silicon wafers.[4]
II. Titanium Film Deposition
-
A thin film of titanium (typically 20-60 nm) is deposited onto the cleaned Si substrates.[1][2][3]
-
Deposition is commonly performed using techniques such as sputtering or electron beam evaporation in a high-vacuum or ultra-high-vacuum (UHV) chamber to minimize contamination.[6][7]
III. Silicidation Annealing
-
A two-step rapid thermal annealing (RTA) process is often employed for silicidation.
-
First Anneal: The samples are annealed at a temperature in the range of 600-700°C. This step leads to the formation of the high-resistivity C49-TiSi₂ phase.
-
Selective Etch: A selective etching process is used to remove the unreacted titanium and any titanium nitride that may have formed.
-
Second Anneal: A second annealing step at a higher temperature (typically >700°C) is performed to induce the phase transformation from the C49 to the low-resistivity C54-TiSi₂ phase.
IV. Characterization
-
Phase Identification: X-ray diffraction (XRD) and Raman spectroscopy are used to identify the crystalline phases (C49 and C54) of the formed titanium silicide.[1]
-
Morphological Analysis: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to examine the surface and interface morphologies of the TiSi₂ films.[7]
-
Electrical Characterization: A four-point probe is used to measure the sheet resistance of the silicide films.
-
Compositional Analysis: Rutherford backscattering spectrometry (RBS) and secondary ion mass spectrometry (SIMS) can be used to determine the composition and thickness of the films.[4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the comparative study of TiSi₂ formation.
TiSi₂ Phase Transformation
The transformation from the metastable C49 phase to the stable C54 phase is a critical step in achieving low-resistance contacts. This process is influenced by factors such as temperature and substrate type.
References
- 1. Dependence of the C49-C54 TiSi2 phase transition temperature on film thickness and Si substrate orientation | Robert Nemanich [nemanich.physics.asu.edu]
- 2. Study of C49-TiSi2 and C54-TiSi2 formation on doped polycrystalline silicon using in situ resistance measurements during annealing for Journal of Applied Physics - IBM Research [research.ibm.com]
- 3. [PDF] Study of C49‐TiSi2 and C54‐TiSi2 formation on doped polycrystalline silicon using in situ resistance measurements during annealing | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. web.njit.edu [web.njit.edu]
- 6. mdpi.com [mdpi.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
In-Situ Validation of TiSi₂ Thermal Stability: A Comparative Guide
For researchers and scientists in materials science and semiconductor technology, understanding the thermal stability of thin film materials is paramount for the development of reliable and high-performance electronic devices. Titanium disilicide (TiSi₂) is a critical material in this domain, valued for its low resistivity. However, its thermal stability, particularly the transformation from its high-resistivity phase (C49) to its low-resistivity phase (C54) and its subsequent agglomeration at higher temperatures, presents significant challenges. This guide provides an objective comparison of TiSi₂'s thermal stability with key alternatives, Cobalt Silicide (CoSi₂) and Nickel Silicide (NiSi), supported by experimental data obtained through in-situ measurements.
Comparison of Key Thermal Stability Parameters
The thermal stability of a silicide is primarily characterized by its phase transformation temperature and its resistance to agglomeration. The following tables summarize quantitative data for TiSi₂, CoSi₂, and NiSi, offering a clear comparison of their performance under thermal stress.
| Parameter | TiSi₂ | CoSi₂ | NiSi |
| Resistivity | C49: ~60-70 µΩ·cmC54: ~15-20 µΩ·cm | ~18-20 µΩ·cm | ~10-15 µΩ·cm |
| Phase Formation | C49 phase forms first, then C54.[1] | Co₂Si -> CoSi -> CoSi₂ | Ni₂Si -> NiSi -> NiSi₂ |
| Key Phase Formation Temp. | C49: ~450-650°CC54: >650°C[1] | CoSi₂: ~550-700°C | NiSi: ~350-550°C |
| Agglomeration Temp. | >850-900°C[1] | High, generally stable up to ~900°C | Lower, ~600-750°C[2][3][4][5] |
| Silicon Consumption | High | High | Low |
Table 1: General Comparison of Silicide Properties. This table provides a high-level overview of the key electrical and thermal properties of TiSi₂, CoSi₂, and NiSi.
In-Depth Analysis of TiSi₂ Phase Transformation
The transition from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54 phase is a critical step in the formation of a reliable TiSi₂ contact. The temperature at which this transformation occurs is not fixed and is influenced by several factors, most notably the thickness of the titanium film.
| Initial Ti Film Thickness | C49 to C54 Transition Temperature (°C) on Si(100) |
| 40 nm | 600 - 700 |
| 20 nm | 600 - 700[1][6] |
| < 20 nm | Increases with decreasing thickness[1][6] |
Table 2: Influence of Ti Film Thickness on C49-C54 Phase Transition Temperature. This data highlights the challenge of forming the desirable C54 phase in very thin films, a critical consideration for modern, scaled-down devices.[1][6]
Comparative Thermal Stability: Agglomeration
Agglomeration is a significant failure mechanism for silicide films at elevated temperatures. It involves the breaking up of the continuous film into discrete islands, leading to a sharp increase in sheet resistance and device failure.
| Silicide | Typical Agglomeration Temperature (°C) | Key Observations |
| TiSi₂ | > 850-900[1] | Generally considered to have good high-temperature stability before agglomeration.[1] |
| CoSi₂ | ~900 | Exhibits excellent thermal stability, making it a robust choice for high-temperature processing. |
| NiSi | 600 - 750[2][3][4][5] | Prone to agglomeration at lower temperatures compared to TiSi₂ and CoSi₂, which is a major limitation.[2][3][4][5] |
Table 3: Comparison of Agglomeration Temperatures. This table underscores the superior thermal stability of CoSi₂ and TiSi₂ over NiSi in terms of resistance to agglomeration.
Experimental Protocols for In-Situ Measurements
The data presented in this guide is primarily derived from in-situ measurement techniques that allow for real-time observation of material properties as a function of temperature.
In-Situ X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the thin film and monitor their transformation during annealing.
Methodology:
-
Sample Preparation: A thin film of the desired metal (e.g., Titanium) is deposited onto a silicon substrate.
-
In-Situ Chamber: The sample is placed in a high-temperature X-ray diffraction chamber equipped with a heating stage and a controlled atmosphere (typically high vacuum or an inert gas like N₂).
-
Heating Profile: The sample is subjected to a controlled heating ramp, often at a rate of a few degrees Celsius per second.
-
Data Acquisition: XRD patterns are continuously or intermittently collected as the temperature increases.
-
Analysis: The diffraction peaks in the collected patterns are analyzed to identify the crystalline phases present at each temperature. The appearance and disappearance of peaks corresponding to different silicide phases (e.g., C49-TiSi₂ and C54-TiSi₂) are tracked to determine the transformation temperatures.
In-Situ Four-Point Probe Sheet Resistance Measurement
Objective: To measure the electrical resistance of the thin film in real-time during annealing, which is highly sensitive to phase changes and agglomeration.
Methodology:
-
Sample Preparation: A test structure with the thin film and appropriate contact pads is fabricated.
-
Probe Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film inside a measurement chamber with a heating stage.
-
Measurement Principle: A constant DC current is passed through the two outer probes, and the voltage difference is measured between the two inner probes. This configuration minimizes the influence of contact resistance on the measurement.
-
Heating and Measurement: The sample is heated according to a predefined temperature profile, and the sheet resistance is continuously calculated from the measured current and voltage.
-
Data Interpretation: Changes in the slope of the sheet resistance versus temperature curve indicate phase transformations. A sharp, irreversible increase in resistance at high temperatures is a clear indicator of film agglomeration.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes described, the following diagrams are provided.
References
- 1. C49-C54 this compound (TiSi2) [globalsino.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijnnonline.net [ijnnonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of the C49-C54 TiSi2 phase transition temperature on film thickness and Si substrate orientation | Robert Nemanich [nemanich.physics.asu.edu]
A Comparative Guide to TiSi₂ and Molybdenum Disilicide Coatings for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
In the demanding environments of high-temperature processes and advanced technological applications, the selection of appropriate protective coatings is paramount. Among the refractory metal silicides, titanium disilicide (TiSi₂) and molybdenum disilicide (MoSi₂) have emerged as prominent candidates due to their unique combination of thermal stability, wear resistance, and electrical properties. This guide provides an objective comparison of TiSi₂ and MoSi₂ for coating applications, supported by experimental data, to aid in the selection of the optimal material for specific research and development needs.
Performance Comparison at a Glance
Both TiSi₂ and MoSi₂ offer exceptional properties for protective coatings, but they exhibit key differences in their performance profiles. MoSi₂ is renowned for its outstanding oxidation resistance at very high temperatures, while TiSi₂ is notable for its lower electrical resistivity. The choice between the two often depends on the primary failure mechanism in the intended application.
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for TiSi₂ and MoSi₂ coatings based on available experimental data. It is important to note that these values can be influenced by the deposition method, coating thickness, and microstructure.
| Property | TiSi₂ | MoSi₂ |
| Mechanical Properties | ||
| Hardness (GPa) | ~10-15 | ~8-13 |
| Thermal Properties | ||
| Melting Point (°C) | ~1540 | ~2020 |
| Max. Service Temp. in Air (°C) | < 800 | ~1700 |
| Coeff. of Thermal Expansion (10⁻⁶/K) | ~10.5-12.5 | ~8.0-9.0 |
| Electrical Properties | ||
| Electrical Resistivity (µΩ·cm) | 15-25 (C54 phase) | 20-100 |
| Oxidation & Wear | ||
| Oxidation Behavior | Protective TiO₂/SiO₂ layer forms, but can be inadequate above 800°C[1] | Excellent high-temperature oxidation resistance due to the formation of a stable SiO₂ layer. Susceptible to "pesting" at 400-600°C.[2][3] |
Detailed Performance Analysis
Oxidation Resistance
Molybdenum Disilicide (MoSi₂) is celebrated for its exceptional oxidation resistance at temperatures up to 1700°C.[4] This is attributed to the formation of a continuous, self-healing layer of silica (B1680970) (SiO₂) on its surface. However, MoSi₂ is susceptible to a catastrophic failure mechanism known as "pesting" in the temperature range of 400-600°C, where it undergoes accelerated oxidation, leading to the disintegration of the material.[2][3]
This compound (TiSi₂) also forms a protective oxide layer, typically a mixture of TiO₂ and SiO₂. While this layer offers good protection at moderate temperatures, its effectiveness diminishes significantly above 800°C, leading to accelerated oxidation.[1]
Mechanical Properties
Thermal Stability
MoSi₂ boasts a significantly higher melting point and maximum service temperature in air compared to TiSi₂. This makes MoSi₂ the preferred choice for applications in extreme temperature environments, such as heating elements and coatings for aerospace components. The lower coefficient of thermal expansion (CTE) of MoSi₂ also offers better thermal shock resistance in some applications.[4]
Electrical Properties
This compound (TiSi₂) is known for its low electrical resistivity, particularly in its stable C54 phase (15-25 µΩ·cm).[5] This property makes it a valuable material in the microelectronics industry for interconnects and contacts. The metastable C49 phase, which forms at lower temperatures, has a higher resistivity.[6]
Molybdenum Disilicide (MoSi₂) has a higher electrical resistivity compared to the C54 phase of TiSi₂.[5][7][8] Its resistivity is also more sensitive to microstructure and impurities.[8]
Experimental Methodologies
The properties of TiSi₂ and MoSi₂ coatings are highly dependent on the deposition technique. The following sections detail common experimental protocols for the deposition and characterization of these coatings.
Coating Deposition Protocols
1. Physical Vapor Deposition (PVD)
-
Process: Sputtering or electron-beam evaporation of a titanium or molybdenum silicide target in a vacuum chamber.
-
Substrate Temperature: 200-500°C.
-
Post-deposition Annealing: Often required to crystallize the film and achieve desired properties. For TiSi₂, annealing at temperatures above 700°C is necessary to form the low-resistivity C54 phase.[6]
2. Chemical Vapor Deposition (CVD)
-
TiSi₂ Precursors: Titanium tetrachloride (TiCl₄) and silane (B1218182) (SiH₄).[9]
-
MoSi₂ Precursors: Molybdenum pentachloride (MoCl₅) and a silicon source.[10]
-
Deposition Temperature: 700-900°C.
-
Advantages: Provides excellent conformal coverage on complex geometries.
3. Pack Cementation
-
Process: The substrate is embedded in a powder mixture containing the source material (e.g., silicon powder), an activator (e.g., a halide salt like NH₄Cl or NaF), and an inert filler (e.g., Al₂O₃). The pack is heated in an inert atmosphere.[11][12][13][14]
-
Temperature: 900-1200°C.
-
Mechanism: The activator reacts with the source material to form volatile halide species that transport to the substrate surface and react to form the silicide coating.
Characterization Techniques
-
Hardness and Elastic Modulus: Nanoindentation is a widely used technique to measure the mechanical properties of thin films.[15][16][17]
-
Wear Resistance: Pin-on-disk tests are commonly employed to evaluate the tribological performance of coatings.
-
Oxidation Resistance: Isothermal and cyclic oxidation tests are conducted at high temperatures in air or other corrosive environments. The weight change of the sample is monitored over time to determine the oxidation kinetics.
-
Electrical Resistivity: The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which the resistivity can be calculated.
Visualizing Deposition and Characterization Workflows
The following diagrams illustrate typical experimental workflows for the deposition and characterization of silicide coatings.
Signaling Pathways of Material Properties
The interplay of various factors determines the final performance of the silicide coatings. The following diagram illustrates these relationships.
Conclusion
The choice between TiSi₂ and MoSi₂ for coating applications is a nuanced decision that depends on the specific requirements of the intended environment. For applications demanding superior high-temperature oxidation resistance above 800°C, MoSi₂ is the clear frontrunner, provided that the operating temperature does not dwell in the "pesting" range. Conversely, for applications where low electrical resistivity is the primary concern, such as in microelectronics, TiSi₂ in its C54 phase is the more suitable option.
This guide has provided a comparative overview based on available experimental data. For critical applications, it is recommended that researchers conduct their own targeted experimental evaluations to validate the performance of these coatings under their specific operating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Titanium Silicide Films Deposited by Low Pressure Chemical Vapor Deposition | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 10. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Microstructure and Antioxidative Performance of Y2O3-CeO2 Co-Modified Molybdenum Silicide Coatings [mdpi.com]
- 13. Preparation of Oxidation Resistance Coating of Silicide by Pack Cementation | Atlantis Press [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Quasi-Static/Dynamic Contact Mechanical Properties of Mo Surface-Modified TC4 [mdpi.com]
- 16. irjet.net [irjet.net]
- 17. nanoscience.com [nanoscience.com]
Safety Operating Guide
Proper Disposal of Titanium Disilicide: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step guide to the safe disposal of titanium disilicide (TiSi₂), compiled from multiple safety data sheets and handling guidelines.
This compound is a flammable solid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to proper disposal procedures is crucial to mitigate these risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[2] | Protects against dust particles and chemical splashes. |
| Skin Protection | Chemical-impermeable and fire/flame-resistant clothing. Neoprene or nitrile rubber gloves.[2][4] | Prevents skin contact, which can cause irritation and burns.[1][2] |
| Respiratory Protection | NIOSH-approved respirator for dust and mists.[5] | Avoids inhalation of dust, which may cause respiratory irritation.[1][3][4] |
Emergency Preparedness:
-
Ensure a Class D fire extinguisher or dry sand is readily available for metal fires.[6][7] Do not use water on burning this compound, as it can evolve flammable hydrogen gas.[7]
-
An eyewash station and safety shower must be accessible in the immediate work area.[6]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust exposure.[1][4][6]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that prevents the generation of dust and avoids environmental contamination.
1. Waste Collection:
-
Containment: Collect all this compound waste, including residues and contaminated materials, in a clearly labeled, sealable, and compatible container.[1][6]
-
Handling: Use non-sparking tools and avoid actions like vigorous sweeping or using compressed air that could create dust clouds.[2][7] If sweeping is necessary, do so gently.
-
Spills: In case of a spill, carefully sweep or shovel the material into an appropriate container for disposal.[3][4] For larger spills, it may be necessary to vacuum the area using a HEPA-filtered vacuum cleaner.[5][8]
2. Container Management:
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's waste management program.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as oxidizing agents.[1][4]
3. Final Disposal:
-
Regulatory Compliance: this compound waste is classified as hazardous.[3] Its disposal must be carried out in strict accordance with all local, state, and federal regulations.[4][5][8]
-
Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Do not attempt to dispose of this material through standard waste streams or into the sewer system.[4]
Experimental Protocols Cited
The procedures outlined in this guide are based on standardized safety and handling protocols found in Safety Data Sheets (SDS). No experimental research protocols for the disposal of this compound were cited in the source documents. The primary directive is to manage it as a hazardous waste according to established regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Titanium Disilicide
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Titanium Disilicide (TiSi2), ensuring that operational and disposal plans are clearly understood and implemented to foster a secure research environment.
This compound is a flammable solid that can cause severe skin burns, eye damage, and respiratory irritation.[1] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE): A Tabulated Guide
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[2][3][4] | To prevent eye contact with airborne particles, which can cause serious eye irritation.[2][3][5] |
| Skin Protection | Impervious gloves (Neoprene or nitrile rubber recommended).[2][5] Fire/flame resistant and impervious clothing.[3] | To prevent skin contact, which can lead to irritation or severe burns.[1][2] |
| Respiratory Protection | NIOSH-approved respirator.[4][5] | Required when engineering controls are insufficient to maintain exposure below limits or when dust is generated.[2][5] May cause respiratory irritation.[1][2][3] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound minimizes the risk of accidents and exposure.
1. Pre-Handling Preparations:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[2]
-
Ignition Sources: Eliminate all potential ignition sources, including heat, sparks, and open flames, as this compound is a flammable solid.[1] Use explosion-proof electrical and ventilating equipment.[1]
2. Step-by-Step Handling Procedure:
-
Don PPE: Before beginning any work, put on all the personal protective equipment detailed in the table above.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Tool Selection: Use only non-sparking tools for handling and transferring the material.[1]
-
Minimize Dust: Handle the material carefully to avoid the formation of dust.[1][2] If dust is generated, ensure appropriate respiratory protection is in use.
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and reaction with moisture.[1][2]
3. Storage:
-
Store away from incompatible materials, such as oxidizing agents.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste should be treated as hazardous waste.
-
Collection: Collect surplus and non-recyclable material in a suitable, closed container for disposal.[1] Avoid creating dust during collection.[1]
-
Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Experimental Workflow for Safe Handling
To provide a clear, visual guide for the safe handling of this compound, the following workflow diagram outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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